molecular formula C₁₀H₁₃N₄¹⁵NO₄ B1146295 Adenosine CAS No. 41547-82-4

Adenosine

货号: B1146295
CAS 编号: 41547-82-4
分子量: 268.23
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Adenosine is a naturally occurring purine nucleoside that serves as a fundamental building block of RNA and a critical component of intracellular energy transfer as part of this compound triphosphate (ATP) . It is also a ubiquitous extracellular signaling molecule that acts as an endogenous agonist of four known G-protein-coupled this compound receptor subtypes (A1, A2A, A2B, and A3) found throughout the body . Activation of these receptors modulates numerous physiological processes, including immune function, neurotransmission, and vascular tone, with a generally cytoprotective role . In research, this compound is primarily investigated for its profound effects on the cardiovascular system. Its mechanism of action is receptor-specific. In cardiac nodal tissue, activation of A1 receptors opens potassium channels, leading to cell hyperpolarization, and inhibits adenylyl cyclase, reducing cAMP and consequently inhibiting calcium entry . This results in the depression of sinoatrial (SA) and atrioventricular (AV) nodal activity, making this compound a valuable research tool for studying and terminating supraventricular tachycardias (SVTs) that involve the AV node . Concurrently, its potent vasodilatory effect, mediated by A2A receptors in vascular smooth muscle which increases cAMP, is utilized in studies of coronary blood flow and in pharmacological stress testing to induce coronary hyperemia . Beyond cardiology, the research applications of this compound are extensive. Its role as a key modulator in the central nervous system, where it can inhibit neurotransmitter release and exhibit neuroprotective properties, is a significant area of investigation . Furthermore, this compound signaling is a critical component of the tumor microenvironment, contributing to immune suppression and cancer progression, making this compound receptor antagonists a promising area of oncology research . Additional research explores its potential roles in inflammatory diseases, sleep regulation, and glucose/lipid metabolism . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
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InChI Key

OIRDTQYFTABQOQ-KQYNXXCUSA-N
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Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
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Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
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Molecular Formula

C10H13N5O4
Record name adenosine
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DSSTOX Substance ID

DTXSID1022558
Record name Adenosine
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Molecular Weight

267.24 g/mol
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Physical Description

Solid
Record name Adenosine
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Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4), Water solubility increases by warming and lowering the pH, Insoluble in ethanol, In water, 5.1 g/L at 25 °C, 37 mg/mL
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Impurities

Adenine, Adenosine 3'-(dihydrogen phosphate), Adenosine 3'-(tetrahydrogen triphosphate), Adenosine 3'-(trihydrogen diphosphate), D-ribose
Record name Adenosine
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Color/Form

Needles (from water +3/2), Crystals from water, White crystalline powder

CAS No.

58-61-7
Record name Adenosine
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Melting Point

235.5 °C
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Foundational & Exploratory

Adenosine Signaling in Neuronal Tissue: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Core Signaling Pathways, Experimental Methodologies, and Pharmacological Tools for Studying Adenosine (B11128) Neuromodulation.

This technical guide provides a comprehensive overview of this compound signaling pathways in the central nervous system (CNS). This compound, a ubiquitous purine (B94841) nucleoside, acts as a critical neuromodulator by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are integral to regulating a wide array of physiological and pathophysiological processes, including synaptic transmission, neuronal excitability, inflammation, and neuroprotection. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular mechanisms underlying this compound's effects, standardized protocols for its study, and quantitative data for key pharmacological agents.

Core this compound Signaling Pathways

This compound's neuromodulatory effects are mediated through four receptor subtypes, each with distinct signaling cascades and physiological roles. The A1 and A3 receptors primarily couple to inhibitory G proteins (Gαi/o), while the A2A and A2B receptors couple to stimulatory G proteins (Gαs). This differential coupling leads to opposing effects on the intracellular concentration of cyclic AMP (cAMP), a key second messenger.

A1 Receptor (A1R) Signaling

The A1 receptor is a high-affinity receptor for this compound, widely expressed throughout the brain, including the hippocampus, cortex, and cerebellum.[1] Its activation is generally associated with neuroprotective and inhibitory effects.

Primary Signaling Cascade:

Upon agonist binding, the A1R activates Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2] This reduction in cAMP attenuates the activity of Protein Kinase A (PKA). Additionally, the βγ subunits of the G protein can directly modulate ion channel activity, notably activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-, P-, and Q-type voltage-gated calcium channels.[2] Activation of phospholipase C (PLC) has also been reported.[2]

A1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound A1R A1 Receptor This compound->A1R G_protein Gαi/oβγ A1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi/o inhibits PLC Phospholipase C G_protein->PLC βγ activates IonChannel_K GIRK Channel G_protein->IonChannel_K βγ activates IonChannel_Ca Ca²⁺ Channel G_protein->IonChannel_Ca βγ inhibits cAMP cAMP AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG K_efflux K⁺ Efflux IonChannel_K->K_efflux Ca_influx Ca²⁺ Influx IonChannel_Ca->Ca_influx ATP ATP ATP->cAMP AC PKA PKA cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition PIP2 PIP2 PIP2->IP3_DAG PLC Ca_release Ca²⁺ Release IP3_DAG->Ca_release IP3 K_efflux->Neuronal_Inhibition Ca_influx->Neuronal_Inhibition

Caption: A1 Receptor Signaling Pathway.

A2A Receptor (A2AR) Signaling

The A2A receptor is a lower-affinity receptor compared to A1R and is highly expressed in the striatum, nucleus accumbens, and olfactory tubercle. It plays a crucial role in modulating dopaminergic signaling and synaptic plasticity.

Primary Signaling Cascade:

A2ARs are coupled to Gαs/olf proteins, which stimulate adenylyl cyclase upon activation.[3] This leads to an increase in intracellular cAMP and subsequent activation of PKA.[3] PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), influencing gene transcription related to neuronal survival and plasticity.[4] A2AR activation can also engage other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[3]

A2AR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound A2AR A2A Receptor This compound->A2AR G_protein Gαs/olf A2AR->G_protein Activation MAPK MAPK Pathway A2AR->MAPK G-protein independent? AC Adenylyl Cyclase G_protein->AC αs/olf activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity, Survival) MAPK->Gene_Expression CREB->Gene_Expression

Caption: A2A Receptor Signaling Pathway.

A2B Receptor (A2BR) Signaling

The A2B receptor has a lower affinity for this compound and is thought to be activated under conditions of high this compound concentration, such as ischemia or inflammation. It is widely distributed in the brain, including on astrocytes.

Primary Signaling Cascade:

Similar to A2AR, the A2BR couples to Gαs proteins to stimulate adenylyl cyclase and increase cAMP levels.[5] In some cell types, it can also couple to Gαq proteins, leading to the activation of PLC and the subsequent mobilization of intracellular calcium.[5] This dual coupling allows for a diverse range of cellular responses depending on the cellular context.

A2BR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound A2BR A2B Receptor This compound->A2BR Gs_protein Gαs A2BR->Gs_protein Activation Gq_protein Gαq A2BR->Gq_protein Activation AC Adenylyl Cyclase Gs_protein->AC αs activates PLC Phospholipase C Gq_protein->PLC αq activates cAMP cAMP AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG ATP ATP ATP->cAMP AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation) PKA->Cellular_Response PIP2 PIP2 PIP2->IP3_DAG PLC Ca_release Ca²⁺ Release IP3_DAG->Ca_release IP3 Ca_release->Cellular_Response

Caption: A2B Receptor Signaling Pathway.

A3 Receptor (A3R) Signaling

The A3 receptor, like the A1R, is coupled to Gαi/o proteins and generally exerts inhibitory effects. It is expressed at lower levels in the brain compared to A1 and A2A receptors but is implicated in conditions such as ischemia and inflammation.

Primary Signaling Cascade:

Activation of the A3R leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels via Gαi.[6] It can also activate PLC through G protein βγ subunits, leading to the generation of IP3 and DAG and subsequent calcium mobilization.[7] Furthermore, A3R signaling can involve the activation of the PI3K/Akt and MAPK pathways.[7]

A3R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound A3R A3 Receptor This compound->A3R G_protein Gαi/oβγ A3R->G_protein Activation PI3K_Akt PI3K/Akt Pathway A3R->PI3K_Akt AC Adenylyl Cyclase G_protein->AC αi/o inhibits PLC Phospholipase C G_protein->PLC βγ activates cAMP cAMP AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG ATP ATP ATP->cAMP AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) PKA->Cellular_Response PIP2 PIP2 PIP2->IP3_DAG PLC Ca_release Ca²⁺ Release IP3_DAG->Ca_release IP3 Ca_release->Cellular_Response PI3K_Akt->Cellular_Response

Caption: A3 Receptor Signaling Pathway.

Quantitative Data on this compound Receptor Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key agonists and antagonists for human this compound receptor subtypes. These values are essential for the design and interpretation of experiments in this compound receptor research and drug development. Data are presented in nM.

Table 1: A1 this compound Receptor Ligand Affinities

CompoundTypeKi (nM)Reference
This compoundAgonist10-30[8]
CPAAgonist~1[6]
R-PIAAgonist~1[9]
TecadenosonAgonist<10[7]
DPCPXAntagonist0.5-5[10]
KW-3902Antagonist<10[7]
BG9928Antagonist<10[7]

Table 2: A2A this compound Receptor Ligand Affinities

CompoundTypeKi (nM)Reference
This compoundAgonist10-30[8]
CGS 21680Agonist15-27[5][11]
NECAAgonist~10-28[6][11]
Istradefylline (KW-6002)Antagonist2.2-9.12[12]
PreladenantAntagonist0.8[12]
ZM241385Antagonist0.4-1.6[2][12]
SCH-58261Antagonist1.1[12]

Table 3: A2B this compound Receptor Ligand Affinities

CompoundTypeKi (nM) / EC50 (nM)Reference
This compoundAgonist>1000 (Ki)[8]
NECAAgonist1700 (EC50)[13]
BAY 60-6583Agonist~10 (EC50)[14]
PSB 603Antagonist~0.5 (Ki)[14]
CVT-6883Antagonist22 (Ki)[15]
PSB-1115Antagonist~865 (IC50)[16]

Table 4: A3 this compound Receptor Ligand Affinities

CompoundTypeKi (nM)Reference
This compoundAgonist~1000
IB-MECAAgonist~1
Cl-IB-MECAAgonist0.33
MRS1220Antagonist0.65
MRS1191Antagonist31
L-249313Antagonist~150

Experimental Protocols

Standardized methodologies are crucial for the reliable investigation of this compound signaling pathways. The following section details protocols for three fundamental experimental techniques.

General Experimental Workflow

The study of this compound receptor signaling typically follows a multi-step process, from initial binding studies to functional characterization in cellular and tissue models.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Receptor Research start Start: Compound of Interest binding_assay Radioligand Binding Assay start->binding_assay Determine Ki functional_assay Functional Assay (e.g., cAMP accumulation) binding_assay->functional_assay Determine EC50/IC50 electrophysiology Electrophysiology (Patch-Clamp) functional_assay->electrophysiology Assess neuronal activity in_vivo In Vivo Model Studies electrophysiology->in_vivo Evaluate physiological effects data_analysis Data Analysis & Interpretation in_vivo->data_analysis conclusion Conclusion: Pharmacological Profile data_analysis->conclusion

Caption: General Experimental Workflow.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a test compound for a specific this compound receptor subtype.

Objective: To quantify the interaction between a ligand and a receptor.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cell membranes expressing the receptor. The displacement of the radioligand by a non-labeled test compound is measured, allowing for the calculation of the test compound's inhibitory constant (Ki).

Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing the human this compound receptor subtype of interest.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

    • Total Binding: Add assay buffer, radioligand (e.g., [³H]DPCPX for A1R, [³H]ZM241385 for A2AR), and membrane preparation.

    • Non-specific Binding: Add a high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM NECA), radioligand, and membrane preparation.

    • Competitor Wells: Add serially diluted test compound, radioligand, and membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the intracellular concentration of cAMP, providing information on its agonist or antagonist activity at Gs- or Gi-coupled receptors.

Objective: To determine the functional potency (EC50 or IC50) of a compound.

Principle: For Gs-coupled receptors (A2A, A2B), agonist activation increases cAMP levels. For Gi-coupled receptors (A1, A3), agonist activation inhibits adenylyl cyclase, typically measured as a decrease in forskolin-stimulated cAMP production. The amount of cAMP is quantified using various methods, such as competitive immunoassays with fluorescent or luminescent readouts.

Methodology:

  • Cell Culture:

    • Culture cells (e.g., HEK293 or CHO) expressing the this compound receptor of interest in a 96- or 384-well plate.

  • Assay Protocol:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

    • For Gi-coupled receptors (A1, A3): Add forskolin (B1673556) (an adenylyl cyclase activator) to all wells except the basal control.

    • Add serial dilutions of the test compound (agonist or antagonist). For antagonist testing, add a fixed concentration of a known agonist (e.g., NECA).

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells to release intracellular cAMP.

    • Add detection reagents according to the manufacturer's protocol (e.g., HTRF, AlphaScreen, or ELISA-based kits).[1][15]

    • Incubate to allow for the detection reaction to occur.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw data to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to this compound receptor modulation, providing insights into the effects on neuronal excitability.

Objective: To characterize the effects of this compound receptor ligands on ion channel currents and neuronal membrane potential.

Principle: A glass micropipette filled with a conductive solution is sealed onto the membrane of a neuron. In the whole-cell configuration, the membrane patch is ruptured, allowing for the control of the membrane potential (voltage-clamp) or the injection of current (current-clamp) to measure changes in ion flow and membrane excitability.

Methodology:

  • Cell/Slice Preparation:

    • Prepare acute brain slices or cultured neurons from the brain region of interest.

    • Place the preparation in a recording chamber on the stage of a microscope and perfuse with artificial cerebrospinal fluid (aCSF).

  • Pipette Preparation and Sealing:

    • Fabricate patch pipettes from borosilicate glass capillaries and fill with an appropriate internal solution.

    • Under visual guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal.

  • Whole-Cell Recording:

    • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

    • Voltage-Clamp Mode: Hold the membrane potential at a specific voltage (e.g., -70 mV) and record the currents flowing through ion channels. Apply voltage steps to study voltage-gated channels.

    • Current-Clamp Mode: Inject current to measure the resting membrane potential and evoke action potentials.

  • Drug Application:

    • Bath-apply the this compound receptor agonist or antagonist at known concentrations to the aCSF perfusing the slice or culture.

  • Data Acquisition and Analysis:

    • Record the changes in ion currents or membrane potential before, during, and after drug application.

    • Analyze the data to determine the effects of the compound on parameters such as current amplitude, channel kinetics, resting membrane potential, and action potential firing frequency.

References

Role of adenosine in modulating neurotransmitter release

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Adenosine (B11128) in Modulating Neurotransmitter Release

Executive Summary

This compound is a ubiquitous neuromodulator that plays a critical role in regulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] Generated from the metabolic breakdown of this compound triphosphate (ATP), extracellular this compound levels rise in response to high metabolic activity, hypoxia, or ischemia, acting as a homeostatic signal to protect neural tissue.[2][3] Its effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[2] The presynaptic modulation of neurotransmitter release is a primary function of this compound, with A1 and A2A receptors exerting opposing effects. A1 receptor activation is generally inhibitory, reducing the release of numerous neurotransmitters, while A2A receptor activation is typically facilitatory.[[“]][5] This dynamic interplay provides a sophisticated mechanism for fine-tuning neural circuits and is a key area of interest for the development of therapeutics targeting a range of neurological and psychiatric disorders.[6][7] This guide provides a technical overview of the core mechanisms, signaling pathways, and quantitative effects of this compound on major neurotransmitter systems, along with detailed experimental protocols for its study.

Core Mechanisms of this compound-Mediated Modulation

This compound's primary influence on neurotransmitter release occurs at the presynaptic terminal. The balance between the activation of high-affinity A1 receptors and A2A receptors dictates the net effect on synaptic transmission, which is often dependent on the level of neuronal activity and the specific brain region.[[“]]

The Dichotomous Role of A1 and A2A Receptors

This compound A1 Receptors (A1R): These receptors are widely distributed in the CNS and are coupled to inhibitory Gαi/o proteins.[8][9] Tonic activation of presynaptic A1Rs by ambient this compound maintains a low basal probability of transmitter release at many synapses, acting as a crucial brake on neuronal activity.[10] This inhibitory action is neuroprotective, preventing excitotoxicity by suppressing the release of excitatory neurotransmitters like glutamate (B1630785) during periods of excessive neuronal firing or metabolic stress.[5][11]

This compound A2A Receptors (A2AR): Coupled to stimulatory Gαs/olf proteins, A2A receptors are highly concentrated in dopamine-rich regions like the striatum but are also found on glutamatergic and cholinergic terminals.[12][13] Their activation typically enhances neurotransmitter release, counteracting the inhibitory effects of A1Rs.[[“]] This facilitatory role is particularly important during high-frequency synaptic activity.[[“]]

Signaling Pathways

The opposing effects of A1 and A2A receptors stem from their distinct intracellular signaling cascades.

A1 Receptor Inhibitory Signaling Pathway

Activation of the A1R by this compound initiates a Gαi/o-mediated cascade that suppresses neurotransmitter release through multiple mechanisms:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic this compound monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[[“]][11]

  • Modulation of Ion Channels: The Gβγ subunit released upon receptor activation directly interacts with ion channels. It inhibits voltage-gated Ca2+ channels (VGCCs), reducing the calcium influx necessary for synaptic vesicle fusion, and activates inwardly rectifying K+ channels, leading to membrane hyperpolarization and decreased neuronal excitability.[9][14]

  • Direct Interaction with Release Machinery: Evidence suggests Gβγ subunits can also directly bind to and inhibit components of the SNARE complex, suppressing vesicle exocytosis in a calcium-independent manner.[14]

A1R_Pathway cluster_membrane Presynaptic Terminal cluster_cytosol Intracellular Space Membrane This compound This compound A1R A1 Receptor This compound->A1R Binds G_Protein Gαi/oβγ A1R->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Converts Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx K_Channel K⁺ Channel K_Efflux K⁺ Efflux ↑ K_Channel->K_Efflux Cytosol G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates ATP ATP PKA PKA Activity ↓ cAMP->PKA Vesicle Synaptic Vesicle Ca_Influx->Vesicle Release Neurotransmitter Release ↓ Vesicle->Release Fusion A2AR_Pathway cluster_membrane Presynaptic Terminal cluster_cytosol Intracellular Space Membrane This compound This compound A2AR A2A Receptor This compound->A2AR Binds G_Protein Gαs/olf A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ↑ AC->cAMP Converts Cytosol ATP ATP PKA PKA Activity ↑ cAMP->PKA Activates Targets Presynaptic Targets (e.g., VGCC, Synapsin) PKA->Targets Phosphorylates Vesicle Synaptic Vesicle Targets->Vesicle Mobilizes Release Neurotransmitter Release ↑ Vesicle->Release Fusion Microdialysis_Workflow cluster_invivo In Vivo Procedure cluster_analysis Ex Vivo Analysis Probe 1. Microdialysis Probe Implantation into Target Brain Region Perfusion 2. Perfuse with aCSF Probe->Perfusion Diffusion Collection 3. Collect Dialysate (Containing Neurotransmitters) Perfusion->Collection HPLC 4. Inject Sample into HPLC System Collection->HPLC Transfer Separation 5. Chromatographic Separation HPLC->Separation Detection 6. Electrochemical or Fluorescence Detection Separation->Detection Quant 7. Data Acquisition & Quantification Detection->Quant

References

Adenosine Receptor Subtypes: A Technical Guide to Physiological Functions and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128), a ubiquitous purinergic nucleoside, plays a critical role in cellular signaling and physiological regulation by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2][3] These receptors are widely distributed throughout the human body and are integral to the function of the central nervous, cardiovascular, and immune systems.[1] Their diverse signaling capabilities and involvement in numerous pathophysiological processes have established them as significant targets for therapeutic intervention in conditions ranging from neurodegenerative disorders and cardiac arrhythmias to inflammation and cancer.[3][4] This technical guide provides an in-depth overview of the this compound receptor subtypes, detailing their core signaling pathways, physiological functions, and the experimental methodologies used for their characterization. Quantitative data on ligand affinities and potencies are summarized, and key experimental protocols are outlined to serve as a resource for researchers in the field.

Introduction to this compound Receptors

This compound receptors are members of the P1 purinergic receptor family and are characterized by seven transmembrane-spanning alpha-helices.[4] The four subtypes—A1, A2A, A2B, and A3—are encoded by different genes and exhibit distinct affinities for this compound, tissue distribution, and G protein coupling preferences.[2][5] The A1 and A2A receptors demonstrate high affinity for this compound, whereas the A2B and A3 receptors have a lower affinity for the endogenous ligand.[5] This differential affinity dictates that A1 and A2A receptors are typically activated under basal physiological conditions, while A2B and A3 receptor activation often occurs when extracellular this compound levels are significantly elevated, such as during metabolic stress, hypoxia, or inflammation.[1][6]

The signaling cascades initiated by these receptors are primarily determined by their coupling to heterotrimeric G proteins. The A1 and A3 receptors predominantly couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic this compound monophosphate (cAMP).[5][7] Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gαs), which activate adenylyl cyclase and increase cAMP levels.[5][7] Beyond this canonical pathway, this compound receptors can also engage other signaling molecules, including phospholipase C (PLC) and mitogen-activated protein kinases (MAPK), contributing to the complexity of this compound-mediated cellular responses.[5][8]

This compound Receptor Subtypes: Signaling and Function

A1 this compound Receptor (A1AR)

The A1 receptor is ubiquitously expressed throughout the body, with high concentrations found in the brain (cortex, hippocampus, cerebellum), heart, and adipose tissue.[5][9] It plays a crucial role in neuromodulation and cardioprotection.

Signaling Pathways: A1AR activation primarily leads to the inhibition of adenylyl cyclase via Gαi/o, reducing cAMP levels and Protein Kinase A (PKA) activity.[5] Additionally, the βγ subunits of the G protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibit N-, P-, and Q-type calcium channels.[9] A1AR can also stimulate Phospholipase C (PLC) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]

A1AR_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular A1AR A1 Receptor G_protein Gαi/oβγ A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits MAPK MAPK ↑ G_protein->MAPK cAMP cAMP ↓ AC->cAMP IP3_DAG IP3 + DAG ↑ PLC->IP3_DAG K_efflux K+ Efflux K_channel->K_efflux Ca_influx Ca2+ Influx ↓ Ca_channel->Ca_influx This compound This compound This compound->A1AR Agonist PKA PKA ↓ cAMP->PKA Ca_release Ca2+ Release IP3_DAG->Ca_release

A1AR Signaling Pathways

Physiological Functions:

  • Central Nervous System: Presynaptically, A1ARs inhibit the release of excitatory neurotransmitters like glutamate (B1630785) and acetylcholine, leading to sedative, anxiolytic, and anticonvulsant effects.[5] They are implicated in promoting sleep.[9]

  • Cardiovascular System: In the heart, A1AR activation decreases heart rate (negative chronotropy), contractility (negative inotropy), and atrioventricular conduction (negative dromotropy).[2][9] This makes this compound a therapeutic agent for supraventricular tachycardias.[2]

  • Renal System: A1ARs in the kidney cause vasoconstriction of the afferent arteriole, reducing the glomerular filtration rate.

  • Adipose Tissue: They inhibit lipolysis.[5]

A2A this compound Receptor (A2AAR)

A2A receptors are highly expressed in the basal ganglia (striatum), immune cells (lymphocytes, monocytes, neutrophils), platelets, and blood vessels.[5][10] They are key regulators of motor control and inflammation.

Signaling Pathways: A2AARs couple to Gαs proteins to activate adenylyl cyclase, leading to a significant increase in intracellular cAMP and subsequent activation of PKA.[5][11] This pathway can lead to the phosphorylation of the cAMP response element-binding protein (CREB).[6] A2AAR activation can also stimulate MAPK pathways such as ERK1/2 and p38 MAPK.[12]

A2AAR_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular A2AAR A2A Receptor G_protein Gαs A2AAR->G_protein Activates MAPK MAPK ↑ A2AAR->MAPK Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP ↑ AC->cAMP This compound This compound This compound->A2AAR Agonist PKA PKA ↑ cAMP->PKA CREB CREB-P ↑ PKA->CREB

A2AAR Signaling Pathways

Physiological Functions:

  • Central Nervous System: In the striatum, A2AARs form heteromers with dopamine (B1211576) D2 receptors and antagonize their function. This interaction is a key target for the treatment of Parkinson's disease.[11] They also regulate the release of glutamate and dopamine.[2]

  • Cardiovascular System: A2AARs mediate vasodilation, particularly in the coronary arteries, increasing blood flow to the myocardium.[2]

  • Immune System: A2AAR activation is predominantly immunosuppressive.[11][13] It inhibits the activation and function of T-cells, NK cells, and macrophages, and reduces the production of pro-inflammatory cytokines.[13] This makes A2AAR antagonists a promising area of research in cancer immunotherapy.[13]

A2B this compound Receptor (A2BAR)

A2B receptors have a lower affinity for this compound and are widely distributed at low levels throughout the body, including on mast cells, macrophages, intestinal epithelial cells, and vascular smooth muscle cells.[5] Their expression and function become more prominent under conditions of high this compound concentration, such as ischemia and inflammation.

Signaling Pathways: A2BARs primarily couple to Gαs to stimulate adenylyl cyclase and increase cAMP levels.[14][15] However, they can also couple to Gαq proteins, leading to the activation of PLC, which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).[5][16]

A2BAR_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular A2BAR A2B Receptor Gs_protein Gαs A2BAR->Gs_protein Activates Gq_protein Gαq A2BAR->Gq_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates PLC PLC Gq_protein->PLC Activates cAMP cAMP ↑ AC->cAMP IP3_DAG IP3 + DAG ↑ PLC->IP3_DAG This compound This compound This compound->A2BAR Agonist (High Conc.) PKA PKA ↑ cAMP->PKA PKC PKC ↑ IP3_DAG->PKC

A2BAR Signaling Pathways

Physiological Functions:

  • Inflammation: A2BARs have a complex, context-dependent role in inflammation. They can promote the release of pro-inflammatory cytokines like IL-6 and IL-8 from various cell types.[16][17]

  • Asthma: They are involved in mast cell degranulation and bronchoconstriction.[15]

  • Angiogenesis: A2BAR activation can promote the release of angiogenic factors like Vascular Endothelial Growth Factor (VEGF), contributing to blood vessel formation.[17]

  • Cardioprotection: A2BARs play a role in ischemic preconditioning, a process where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults.[16]

A3 this compound Receptor (A3AR)

The A3 receptor is expressed at low levels in the brain, heart, and immune cells, but its expression is often upregulated in inflammatory and cancerous tissues.[18][19] Like the A2B receptor, it has a lower affinity for this compound.

Signaling Pathways: The canonical signaling pathway for the A3AR involves coupling to Gαi proteins, which inhibits adenylyl cyclase and decreases intracellular cAMP.[20] It can also couple to Gαq to activate the PLC pathway.[18][20] Furthermore, A3AR activation robustly stimulates the MAPK/ERK pathway, often via Gαi/o and upstream intermediates like PI3K and Ras.[8][20] This receptor also activates the PI3K/Akt survival pathway.[20][21]

A3AR_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular A3AR A3 Receptor Gi_protein Gαi/o A3AR->Gi_protein Activates Gq_protein Gαq A3AR->Gq_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits PI3K_Akt PI3K/Akt ↑ Gi_protein->PI3K_Akt MAPK_ERK MAPK/ERK ↑ Gi_protein->MAPK_ERK PLC PLC Gq_protein->PLC Activates cAMP cAMP ↓ AC->cAMP IP3_DAG IP3 + DAG ↑ PLC->IP3_DAG This compound This compound This compound->A3AR Agonist PKA PKA ↓ cAMP->PKA Ca_release Ca2+ Release IP3_DAG->Ca_release

A3AR Signaling Pathways

Physiological Functions:

  • Cardioprotection: Similar to A1 and A2B receptors, A3AR activation is involved in ischemic preconditioning and protects cardiac cells from ischemic damage.[21]

  • Inflammation: A3ARs exhibit a dual role in inflammation. Activation can be pro-inflammatory by promoting mast cell degranulation, but it can also have anti-inflammatory effects by inhibiting neutrophil function.

  • Cancer: A3AR is overexpressed in various tumor types.[22] Its activation can paradoxically lead to either the inhibition of tumor cell growth and induction of apoptosis or the promotion of tumor progression, depending on the cancer type and cellular context.[20][22] This has made A3AR agonists and antagonists subjects of intense investigation for cancer therapy.

Quantitative Pharmacology of this compound Receptors

The pharmacological characterization of this compound receptor subtypes relies on quantitative analysis of ligand binding and functional responses. The binding affinity (Ki) represents the concentration of a ligand required to occupy 50% of the receptors, while potency (EC50 or IC50) measures the concentration required to produce 50% of the maximal functional effect (for agonists) or inhibition (for antagonists).

Table 1: Binding Affinities (Ki) of Selected Ligands for Human this compound Receptor Subtypes

Compound Type A1 Ki (nM) A2A Ki (nM) A2B Ki (nM) A3 Ki (nM)
This compound Endogenous Agonist ~10-30 ~10-30 >1000 ~1000
NECA Non-selective Agonist 14 20 1600 25
R-PIA A1-selective Agonist 1.0 2500 15000 3800
CGS-21680 A2A-selective Agonist 2900 22 >100000 48000
Cl-IB-MECA A3-selective Agonist 252 330 1260 1.0
DPCPX A1-selective Antagonist 0.5 4000 50000 >10000
ZM-241385 A2A-selective Antagonist 200 0.5 800 150
MRS1754 A2B-selective Antagonist 1600 230 2.0 >10000
MRS1191 A3-selective Antagonist 600 3000 4000 3.0

Note: Ki values are approximate and can vary based on experimental conditions and tissue/cell type. Data compiled from multiple sources.[23][24][25][26]

Table 2: Functional Potencies (EC50/IC50) of Selected Ligands

Compound Receptor Assay Type Potency (nM)
NECA A2A cAMP Accumulation 27.5
Inupadenant (EOS-850) A2A cAMP Inhibition (IC50) ~1-10
CGS-21680 A2A GTPγS Binding ~50-100
Cl-IB-MECA A3 GTPγS Binding ~2-5

Note: Potency values are illustrative and highly dependent on the specific assay and cell system used.[27][28]

Key Experimental Methodologies

The study of this compound receptors involves a variety of in vitro assays to determine ligand binding, receptor activation, and downstream signaling events.

Radioligand Binding Assay

This technique is the gold standard for determining the affinity (Ki) and density (Bmax) of receptors in a given tissue or cell preparation. It involves the use of a high-affinity radiolabeled ligand that specifically binds to the receptor of interest.

Detailed Methodology:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[29] Protein concentration is determined using a standard method (e.g., BCA assay).

  • Assay Incubation: A constant concentration of radioligand (e.g., [³H]CGS-21680 for A2AAR) is incubated with the membrane preparation in the presence of varying concentrations of a competing, non-radiolabeled test compound.[30]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.[29] The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand and is subtracted from total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[29]

Radioligand_Binding_Workflow start Start: Cell/Tissue Homogenization prep Membrane Preparation (Centrifugation & Resuspension) start->prep incubate Incubation (Membranes + Radioligand + Competitor) prep->incubate filter Rapid Vacuum Filtration (Separate Bound from Free) incubate->filter wash Filter Washing (Remove Non-specific Binding) filter->wash count Scintillation Counting (Quantify Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End: Determine Binding Affinity analyze->end

Radioligand Binding Assay Workflow
cAMP Accumulation Assay

This functional assay is used to measure the activation of Gs-coupled receptors (A2A, A2B) or the inhibition of Gi-coupled receptors (A1, A3). It quantifies changes in intracellular cAMP levels in response to agonist or antagonist treatment.

Detailed Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing the this compound receptor subtype of interest are cultured in multi-well plates.

  • Pre-incubation: Cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP, thus amplifying the signal.

  • Compound Treatment:

    • For Agonists (A2A/A2B): Cells are stimulated with varying concentrations of the test agonist for a defined period.

    • For Antagonists (A2A/A2B): Cells are pre-incubated with varying concentrations of the test antagonist before stimulation with a fixed concentration of a known agonist (e.g., NECA).[28]

    • For A1/A3 Receptors: Cells are first stimulated with an agent like forskolin (B1673556) (which directly activates adenylyl cyclase) to induce a high basal level of cAMP. The ability of an A1/A3 agonist to inhibit this forskolin-stimulated cAMP production is then measured.

  • Cell Lysis and cAMP Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is quantified using a competitive immunoassay, commonly employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or LANCE (Lanthanide Chelate Excite).[31]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the logarithm of the compound concentration. For agonists, the EC50 (concentration for 50% of maximal stimulation) is calculated. For antagonists, the IC50 (concentration for 50% inhibition of the agonist response) is determined.[28]

GTPγS Binding Assay

This functional assay measures the first step in G protein activation: the exchange of GDP for GTP on the Gα subunit. It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits.[32] It is a direct measure of receptor-G protein coupling and can be used to determine the potency and efficacy of agonists.[32][33]

Detailed Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, purified cell membranes expressing the receptor of interest are prepared.

  • Assay Incubation: Membranes are incubated in a buffer containing [³⁵S]GTPγS, a high concentration of GDP (to ensure binding is agonist-dependent), and varying concentrations of the test agonist.[34]

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, trapping the membranes with the [³⁵S]GTPγS-bound G proteins.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is measured by a scintillation counter.

  • Data Analysis: Agonist stimulation results in a dose-dependent increase in [³⁵S]GTPγS binding over basal levels. The EC50 and Emax (maximal effect) are determined from the dose-response curve, allowing for the characterization of full, partial, and inverse agonists.[34]

Logical_Relationship cluster_receptor_level Receptor Level cluster_transducer_level Transducer Level cluster_effector_level Effector Level cluster_response_level Cellular Response Agonist Agonist Binding Receptor This compound Receptor (e.g., A2A) Agonist->Receptor G_Protein G Protein Activation (GDP/GTP Exchange) Receptor->G_Protein Measured by GTPγS Assay Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP cAMP Increase Adenylyl_Cyclase->cAMP Measured by cAMP Assay Physiological_Effect Physiological Effect (e.g., Immunosuppression) cAMP->Physiological_Effect

Logical Flow from Receptor Activation to Cellular Response

Conclusion

The four this compound receptor subtypes represent a sophisticated system for fine-tuning physiological responses to the metabolic state of the cell. Their distinct signaling pathways and tissue distributions allow for highly specific and often opposing effects, from regulating heart rate and neuronal activity to controlling inflammation and cell growth. The ongoing development of subtype-selective agonists and antagonists, guided by the robust experimental methodologies outlined in this guide, continues to uncover the therapeutic potential of targeting this receptor family. For drug development professionals, a deep understanding of the nuances of this compound receptor pharmacology, from ligand affinity to downstream functional consequences, is paramount for the rational design of novel therapeutics for a wide array of human diseases.

References

Mechanism of action of adenosine A1 receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Adenosine (B11128) A1 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound A1 receptor (A1R), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical regulator of a vast array of physiological processes.[1][2] With its ubiquitous expression, particularly in the central nervous system, cardiovascular system, and adipose tissue, the A1R presents a significant therapeutic target for neurological, cardiac, and metabolic disorders.[3][4][5] Agonist activation of the A1R initiates a cascade of intracellular signaling events primarily through its coupling to inhibitory G proteins of the Gi/o family.[6][7] This guide provides a detailed examination of these mechanisms, from the canonical inhibition of adenylyl cyclase to the modulation of phospholipase C, ion channels, and MAPK/ERK pathways. Furthermore, it explores G protein-independent signaling via β-arrestin and furnishes detailed protocols for key experimental assays used to characterize A1R agonists.

Introduction to the this compound A1 Receptor

This compound is an endogenous nucleoside that functions as a crucial signaling molecule, especially under conditions of metabolic stress or hypoxia.[2] Its effects are mediated by four GPCR subtypes: A1, A2A, A2B, and A3.[2] The A1 receptor, like all GPCRs, features a structure of seven transmembrane helices connected by intracellular and extracellular loops.[1][2] It couples to heterotrimeric G proteins, specifically the Gi/o family (Gαi1, Gαi2, Gαi3, and Gαo), to transduce extracellular signals into intracellular responses.[6][7] The activation of A1R is generally associated with inhibitory effects, such as reduced neuronal excitability, slowed heart rate, and inhibition of lipolysis, making its agonists promising candidates for therapeutic intervention.[3][4][5]

The A1 Receptor Activation Cascade

The initiation of A1R signaling follows the classical model of GPCR activation. The process is a coordinated sequence of molecular events that translates agonist binding into the activation of intracellular effectors.

Ligand Binding and G Protein Coupling

The binding of an agonist to the extracellular domain of the A1R induces a critical conformational change in the receptor's structure.[8] This altered conformation allows the receptor to function as a guanine (B1146940) nucleotide exchange factor (GEF) for its associated heterotrimeric G protein on the cytoplasmic side.[1][9] The A1R promotes the release of guanosine (B1672433) diphosphate (B83284) (GDP) from the Gα subunit, which is then replaced by the more abundant intracellular guanosine triphosphate (GTP).[10] This GDP-GTP exchange triggers the dissociation of the G protein into two active signaling units: the Gαi/o-GTP subunit and the Gβγ dimer.[8][11] Both of these components are then free to interact with and modulate the activity of various downstream effector proteins.[10][11]

cluster_membrane Plasma Membrane A1R Inactive A1R A1R_Active Active A1R G_Protein Gαi/o(GDP)-βγ A1R_Active->G_Protein GEF Activity (GDP→GTP) G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociation G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation Agonist Agonist Agonist->A1R Binding Downstream Downstream Effectors G_alpha->Downstream G_beta_gamma->Downstream

Initial A1R activation and G protein dissociation.

G Protein-Dependent Signaling Pathways

Following dissociation, the Gαi/o-GTP and Gβγ subunits modulate multiple intracellular signaling pathways, leading to the diverse physiological effects of A1R activation.

Inhibition of Adenylyl Cyclase (AC)

The most well-characterized signaling pathway for the A1R is the inhibition of adenylyl cyclase.[12] The activated Gαi-GTP subunit directly binds to and inhibits the activity of AC, the enzyme responsible for converting ATP into cyclic AMP (cAMP).[6][12] The resulting decrease in intracellular cAMP concentration leads to reduced activity of its primary downstream effector, Protein Kinase A (PKA).[1][12] Since PKA phosphorylates a wide range of cellular proteins, including metabolic enzymes and transcription factors like the cAMP response element-binding protein (CREB), its inhibition has profound effects on cellular function.[12]

G_alpha Gαi/o-GTP AC Adenylyl Cyclase (AC) G_alpha->AC Inhibition cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Inhibition of Activation Targets Cellular Targets (e.g., CREB) PKA->Targets Decreased Phosphorylation

The A1R-mediated adenylyl cyclase inhibitory pathway.
Activation of Phospholipase C (PLC)

A1R activation can also lead to the stimulation of phospholipase C (PLC), an enzyme that hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2).[12][13] This action generates two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[12] DAG remains in the plasma membrane where it, along with the increased intracellular Ca2+, activates members of the Protein Kinase C (PKC) family.[12]

G_beta_gamma Gβγ PLC Phospholipase C (PLC) G_beta_gamma->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activation

The A1R-mediated phospholipase C signaling pathway.
Modulation of Ion Channels

A1R signaling directly impacts neuronal and cardiac excitability through the modulation of ion channels.

  • Potassium (K+) Channels: The Gβγ subunit directly binds to and activates G protein-coupled inwardly rectifying potassium (GIRK) channels.[6][12] This activation increases K+ efflux, leading to membrane hyperpolarization and a reduction in cellular excitability. A1R can also activate ATP-sensitive K+ (KATP) channels.[12]

  • Calcium (Ca2+) Channels: A1R activation inhibits presynaptic N-, P-, and Q-type voltage-gated Ca2+ channels.[6] This reduces Ca2+ influx upon depolarization, thereby suppressing the release of excitatory neurotransmitters like glutamate.[3]

cluster_membrane Plasma Membrane GIRK GIRK Channel (K⁺ Efflux) Hyperpolarization Hyperpolarization (Inhibition) GIRK->Hyperpolarization Ca_Channel N/P/Q-type Ca²⁺ Channel Neurotransmitter Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter G_beta_gamma Gβγ G_beta_gamma->GIRK Activation G_beta_gamma->Ca_Channel Inhibition

A1R-mediated modulation of key ion channels.
Activation of the MAPK/ERK Pathway

Activation of the A1R can also stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[13][14] This pathway is crucial for regulating cellular processes like proliferation and differentiation. The link between A1R and ERK activation can be mediated by several mechanisms, including Gβγ subunit-dependent activation of Phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt, or through PKC activation via the PLC pathway.[11][14]

G Protein-Independent Signaling: The Role of β-Arrestin

Beyond classical G protein signaling, A1R can signal through G protein-independent pathways involving β-arrestins. Upon sustained agonist binding, the A1R is phosphorylated by G protein-coupled receptor kinases (GRKs).[15] This phosphorylation creates a high-affinity binding site for β-arrestin proteins.[16] The binding of β-arrestin has two main consequences:

  • Desensitization: β-arrestin sterically hinders the coupling of the receptor to G proteins, terminating the signal. It also acts as an adaptor protein to facilitate receptor internalization via clathrin-coated pits, removing it from the cell surface.[1]

  • Signal Transduction: β-arrestin can act as a scaffold for other signaling proteins, initiating a second wave of signaling. For instance, it can mediate the activation of the MAPK/ERK pathway independently of G protein activation.[15][16]

A1R_Active Active A1R GRK GRK A1R_Active->GRK Recruitment A1R_P Phosphorylated A1R GRK->A1R_P Phosphorylation Arrestin β-Arrestin A1R_P->Arrestin Binding Desensitization Desensitization & Internalization Arrestin->Desensitization Signaling β-Arrestin-Mediated Signaling (e.g., ERK) Arrestin->Signaling

The β-arrestin pathway for A1R desensitization and signaling.

Quantitative Pharmacology of A1 Receptor Agonists

The interaction of agonists with the A1R is quantified by their binding affinity (Ki) and their functional potency (EC50) and efficacy (Emax) in downstream signaling assays. Below is a summary of pharmacological data for several common A1R agonists.

CompoundBinding Affinity (pKi)Functional AssayPotency (pEC50) / Efficacy (Emax)Reference
This compound~7.0β-arrestinEC50 = 780 nM[16][17]
CPA8.64GTPγSpEC50 = 7.9[15][17]
β-arrestinpEC50 = 7.8, Emax = 85%[15]
CCPA~8.5-9.0DNA Synthesis-[14]
NECA~7.5β-arrestinpEC50 = 7.1, Emax = 100% (reference)[15]
Gi/Go ActivationEC50 = 21.9 nM[18]
Cl-IB-MECA6.7β-arrestinpEC50 = 7.0, Emax = 82%[15]

pKi is the negative logarithm of the inhibition constant (Ki). pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Emax is the maximum response compared to a reference full agonist.

Key Experimental Protocols

Characterizing the mechanism of action of A1R agonists requires a suite of specialized in vitro assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the A1R.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human A1R (e.g., HEK293 or CHO cells).[19]

    • Incubation: Incubate the membranes with a fixed concentration of a high-affinity A1R radioligand (e.g., antagonist [3H]DPCPX or agonist [3H]CCPA) and varying concentrations of the unlabeled test compound.[15][20]

    • Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters.

    • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

    • Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

A Prepare A1R Membranes B Incubate: Membranes + Radioligand + Test Compound A->B C Separate Bound/ Unbound via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC₅₀ and Kᵢ D->E

Workflow for a radioligand competition binding assay.
cAMP Accumulation Assay

This functional assay measures an agonist's ability to inhibit adenylyl cyclase activity.

  • Methodology:

    • Cell Culture: Seed cells expressing the A1R and a cAMP biosensor (e.g., GloSensor™) in a microplate.[21]

    • Stimulation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[19] Then, stimulate adenylyl cyclase with a fixed concentration of forskolin.

    • Agonist Treatment: Concurrently, treat the cells with varying concentrations of the A1R agonist. The agonist will inhibit the forskolin-stimulated cAMP production.

    • Measurement: After incubation, measure the intracellular cAMP levels. For luciferase-based sensors, this involves adding a substrate and measuring luminescence.[21]

    • Analysis: Plot the response (e.g., luminescence) against the log concentration of the agonist to determine the EC50 and Emax for the inhibition of cAMP production.

A Culture A1R-expressing cells B Add Forskolin (to stimulate AC) + Test Agonist A->B C Incubate B->C D Lyse cells and/or add detection reagents C->D E Measure cAMP levels (e.g., Luminescence) D->E F Calculate EC₅₀ and Eₘₐₓ E->F

Workflow for a cAMP accumulation functional assay.
β-Arrestin Recruitment Assay

This assay quantifies G protein-independent signaling by directly measuring the interaction between the activated A1R and β-arrestin.

  • Methodology:

    • Cell Line: Use a cell line engineered to express the A1R fused to one part of a reporter enzyme (e.g., the large fragment of NanoLuc luciferase, LgBiT) and β-arrestin fused to the complementary part (e.g., SmBiT).[16][21]

    • Agonist Treatment: Seed the cells in a microplate and add varying concentrations of the test agonist.

    • Recruitment: Agonist binding activates the A1R, leading to its phosphorylation and the recruitment of the β-arrestin-SmBiT fusion protein. This brings LgBiT and SmBiT into close proximity, reconstituting a functional luciferase enzyme.

    • Measurement: Add the luciferase substrate (e.g., furimazine) and measure the resulting luminescence, which is directly proportional to the extent of β-arrestin recruitment.[21]

    • Analysis: Plot luminescence against the log concentration of the agonist to determine the EC50 and Emax for β-arrestin recruitment.

A Culture cells expressing A1R-LgBiT and β-arrestin-SmBiT B Add Test Agonist A->B C Incubate to allow protein-protein interaction B->C D Add Luciferase Substrate C->D E Measure Luminescence D->E F Calculate EC₅₀ and Eₘₐₓ E->F

Workflow for a β-arrestin recruitment assay.

Conclusion

The mechanism of action for this compound A1 receptor agonists is complex and multifaceted, extending far beyond the canonical inhibition of adenylyl cyclase. Activation of the A1R engages a network of signaling pathways, including PLC activation, direct modulation of critical ion channels, and stimulation of the MAPK/ERK cascade. Furthermore, the engagement of β-arrestin adds another layer of regulation, mediating both receptor desensitization and G protein-independent signaling. The potential for biased agonism, where a ligand preferentially activates one pathway over another, presents an exciting frontier for drug development, potentially allowing for the design of therapeutics that selectively engage desired signaling pathways while avoiding those that cause adverse effects.[15] A thorough understanding of these intricate mechanisms, verified through the rigorous application of the experimental protocols detailed herein, is essential for the successful development of novel and effective A1R-targeted therapies.

References

A Technical Guide to the Discovery and Characterization of Novel Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and characterization of novel adenosine (B11128) analogs. Extracellular this compound is a critical signaling nucleoside that modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2][3] The therapeutic potential of targeting these receptors for conditions ranging from cardiovascular and inflammatory diseases to neurodegenerative disorders has driven extensive research into the development of potent and selective this compound receptor ligands.[4][5][6][7] This document details the underlying signaling pathways, experimental protocols for characterization, and data for representative novel analogs.

This compound Receptors and Signaling Pathways

This compound receptors are classified into four subtypes, each with distinct tissue distribution and coupling to intracellular signaling cascades.[3] The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), while the A2A and A2B receptors couple to stimulatory G proteins (Gs).[2] This differential coupling forms the basis of their opposing effects on the primary downstream effector, adenylyl cyclase (AC), and consequently, on intracellular cyclic AMP (cAMP) levels.[2][8]

  • A1 and A3 Receptors: Activation of A1 and A3 receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration.[2] In some cases, these receptors can also activate phospholipase C (PLC), leading to an increase in inositol (B14025) phosphates and intracellular calcium.[9]

  • A2A and A2B Receptors: Conversely, agonist binding to A2A and A2B receptors stimulates adenylyl cyclase activity, leading to an elevation of intracellular cAMP levels.[2][8] This increase in cAMP activates Protein Kinase A (PKA) and other downstream effectors.[8]

Adenosine_A1_A3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) Receptor A1 / A3 Receptor This compound->Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to

A1/A3 Receptor Signaling Pathway

Adenosine_A2A_A2B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) Receptor A2A / A2B Receptor This compound->Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation, Anti-inflammatory Effects) PKA->Response Phosphorylates Targets

A2A/A2B Receptor Signaling Pathway

Discovery and Synthesis of Novel Analogs

The discovery of novel this compound analogs leverages several strategies, from traditional medicinal chemistry to modern computational approaches.

Discovery Strategies:

  • Structure-Activity Relationship (SAR) Studies: This classical approach involves systematically modifying the chemical structure of known ligands, like this compound or xanthine (B1682287) derivatives, to improve their affinity, selectivity, and pharmacokinetic properties.[10][11][12] Key modifications often target the N6- and 2-positions of the purine (B94841) ring and the 5'-position of the ribose moiety.[11][13][14]

  • Computational and Virtual Screening: Modern drug discovery often employs computational methods. Deep learning, pharmacophore modeling, and molecular docking can be used to screen vast virtual libraries of compounds to identify potential hits before committing to chemical synthesis.[15][16]

General Synthesis Workflow: The synthesis of this compound analogs often involves multi-step processes. A common strategy for creating N6-substituted analogs involves using a precursor like 6-chloropurine (B14466) riboside, which undergoes nucleophilic substitution at the C6 position with a desired amine.[13] Other routes focus on modifying the ribose sugar or building the purine ring system from scratch.

Synthesis_Workflow Start Starting Material (e.g., 6-Chloropurine Riboside) Reaction1 Nucleophilic Substitution (e.g., with desired amine) Start->Reaction1 Intermediate Intermediate Product Reaction1->Intermediate Reaction2 Further Modification (Optional) Intermediate->Reaction2 Purification Purification (e.g., Crystallization, Chromatography) Intermediate->Purification Reaction2->Purification Final Final Novel Analog Purification->Final

Generalized Synthetic Workflow

Pharmacological Characterization

Once synthesized, novel analogs undergo rigorous pharmacological characterization to determine their binding affinity, functional activity (agonist vs. antagonist), potency, and selectivity.

In Vitro Binding Assays

Binding assays are crucial for quantifying the affinity of a novel compound for its target receptor. A widely used method is the competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay [17][18]

  • Materials & Reagents:

    • Membrane Preparation: Cell membranes expressing the human this compound receptor subtype of interest (e.g., from HEK-293 or CHO cells).[17]

    • Radioligand: A subtype-selective radioligand with high affinity (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).[18]

    • Test Compound: The novel this compound analog.

    • Non-specific Binding Control: A high concentration of a standard non-selective agonist (e.g., NECA).[17]

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.[17]

    • Filtration System: 96-well glass fiber filter plates and a vacuum manifold.[17]

  • Procedure:

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (typically near its dissociation constant, Kd), and varying concentrations of the unlabeled test compound.

    • Controls: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + high concentration of non-selective ligand).[17]

    • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).[17]

    • Termination: Rapidly filter the contents of each well through the glass fiber filter plate under vacuum to separate bound from free radioligand.

    • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.[17]

  • Data Analysis:

    • Calculate the amount of specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).[17]

    • Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

In Vitro Functional Assays

Functional assays determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) and quantify its potency (EC₅₀ for agonists) and efficacy.

Experimental Protocol: cAMP Accumulation Assay [5][18][19][20]

  • Materials & Reagents:

    • Whole Cells: A cell line stably expressing the this compound receptor subtype of interest.

    • Test Compound: The novel this compound analog.

    • Agonist/Antagonist Controls: Known selective agonists and antagonists for the receptor.

    • Adenylyl Cyclase Stimulator (for Gi-coupled receptors): Forskolin (B1673556).

    • Phosphodiesterase (PDE) Inhibitor: A compound like IBMX to prevent the degradation of cAMP.[18]

    • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, LANCE).

  • Procedure:

    • Cell Plating: Plate the cells in a suitable multi-well format and allow them to adhere overnight.

    • Pre-incubation: Pre-treat the cells with a PDE inhibitor. For antagonist testing, also pre-incubate with the novel compound before adding a known agonist.

    • Stimulation:

      • For Gs-coupled receptors (A2A/A2B): Add increasing concentrations of the test compound (to test for agonist activity).

      • For Gi-coupled receptors (A1/A3): Add a fixed concentration of forskolin along with increasing concentrations of the test compound. An agonist will inhibit the forskolin-stimulated cAMP production.[18]

    • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes at 37°C) to allow for cAMP production.[18]

    • Cell Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonists, the data can be used in a Schild analysis to determine the pA₂ value, a measure of antagonist potency.[19][20]

Characterization_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization Binding Binding Assays (e.g., Radioligand Competition) Affinity Determine Affinity (Ki) Binding->Affinity Functional Functional Assays (e.g., cAMP Accumulation) Activity Determine Activity (Agonist/Antagonist) Functional->Activity Potency Determine Potency (EC50 / IC50) Functional->Potency PK Pharmacokinetics (ADME) Potency->PK Lead Candidates Efficacy Efficacy in Disease Models PK->Efficacy Analog Novel this compound Analog Analog->Binding Analog->Functional

Experimental Characterization Workflow

Quantitative Data of Novel this compound Analogs

The following tables summarize binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) data for selected novel this compound analogs from the literature, illustrating the outcomes of discovery and characterization efforts.

Table 1: Novel this compound A1 Receptor Antagonists

Compound Receptor Subtype Binding Affinity (Ki, nM) Functional Assay Potency (IC₅₀/pA₂) Selectivity (vs A2A) Reference
FR166124 Human A1 1.1 N/A N/A ~1800-fold [21]
Compound 8r Human A1 0.61 N/A N/A >16000-fold [21]

| ASP5854 | Human A1 | 9.03 | cAMP Assay | N/A | Dual A1/A2A |[15] |

Table 2: Novel this compound A2A Receptor Ligands

Compound Type Receptor Subtype Binding Affinity (Ki, nM) Functional Assay Potency (EC₅₀, nM) Selectivity (vs A1) Reference
CGS 21680 Agonist Rat A2A 21 Adenylate Cyclase N/A 140-fold [11]
Compound 26 Antagonist Human A2A 0.8 N/A N/A 100-fold [22]

| ASP5854 | Antagonist | Human A2A | 1.76 | cAMP Assay | N/A | Dual A1/A2A |[15] |

Table 3: Novel this compound A3 Receptor Antagonists

Compound Receptor Subtype Binding Affinity (Ki, nM) Functional Assay Potency (pA₂) Selectivity (vs A1/A2A) Reference
MRS 1191 Human A3 1.9 Adenylate Cyclase 8.6 Highly Selective [5]
MRS 1220 Human A3 0.65 Adenylate Cyclase 9.0 Highly Selective [5]

| K18 | Human A3 | < 1000 | cAMP Inhibition | ~6.5 | Selective for A3 |[19][20] |

Conclusion and Future Directions

The discovery and characterization of novel this compound analogs is a dynamic field that holds immense promise for the development of new therapeutics. Through a combination of rational drug design, advanced screening techniques, and rigorous pharmacological evaluation, researchers continue to identify new chemical entities with improved potency, selectivity, and drug-like properties. The detailed methodologies and data presented in this guide serve as a foundational resource for professionals in the field. Future efforts will likely focus on developing allosteric modulators, biased agonists that selectively activate specific downstream pathways, and compounds with fine-tuned pharmacokinetic profiles to minimize side effects and maximize therapeutic benefit in a wide range of human diseases.

References

Adenosine: A Linchpin in Cellular Energy Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128), a purine (B94841) nucleoside, is a critical signaling molecule at the heart of cellular energy homeostasis. Its levels dynamically fluctuate in response to metabolic stress, such as hypoxia and ischemia, acting as a crucial messenger to balance energy supply and demand. This technical guide provides a comprehensive overview of this compound's multifaceted role, detailing its synthesis, metabolism, and signaling through its four G-protein coupled receptors: A1, A2A, A2B, and A3. We present a consolidated resource for professionals in biomedical research and drug development, featuring quantitative data on receptor affinities and enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the core signaling pathways. This guide aims to facilitate a deeper understanding of this compound signaling and to support the development of novel therapeutics targeting this fundamental pathway.

Introduction: this compound as a Metabolic Sentinel

Cellular life is contingent upon a constant supply of energy, primarily in the form of this compound triphosphate (ATP). The maintenance of energy homeostasis—a stable balance between ATP production and consumption—is therefore a fundamental biological imperative. This compound emerges as a key regulator in this process, acting as a sensitive indicator of cellular energy status. Under conditions of high energy expenditure or metabolic stress, the breakdown of ATP leads to an accumulation of this compound. This increase in extracellular this compound concentration serves as a paracrine signal, initiating a range of physiological responses aimed at restoring energetic equilibrium. These responses include vasodilation to increase oxygen and nutrient supply, and modulation of neuronal activity to reduce energy demand.[1]

This compound exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[2][3] These receptors are widely distributed throughout the body and couple to different G-proteins, leading to a variety of downstream signaling cascades that ultimately influence cellular metabolism.[3][4] This guide delves into the intricate mechanisms by which this compound governs cellular energy, providing the technical details necessary for researchers to explore and manipulate this critical signaling network.

This compound Metabolism: A Tightly Regulated System

The cellular and extracellular concentrations of this compound are meticulously controlled by a series of enzymes that govern its synthesis and degradation.

2.1. Intracellular this compound Production:

Intracellularly, this compound is primarily generated through two pathways:

  • Dephosphorylation of this compound Monophosphate (AMP): This is a major source of this compound, particularly when the cellular energy charge is low. The enzyme 5'-nucleotidase catalyzes the removal of a phosphate (B84403) group from AMP to yield this compound.

  • Hydrolysis of S-adenosyl-L-homocysteine (SAH): This reaction, catalyzed by SAH hydrolase, is part of the methionine cycle and provides a continuous source of intracellular this compound.

2.2. Extracellular this compound Production:

In the extracellular space, this compound is predominantly formed from the breakdown of released ATP. This process involves a two-step enzymatic cascade:

  • Ectonucleoside triphosphate diphosphohydrolase-1 (CD39) hydrolyzes ATP and this compound diphosphate (B83284) (ADP) to AMP.

  • Ecto-5'-nucleotidase (CD73) then dephosphorylates AMP to this compound.[5]

2.3. This compound Clearance:

This compound is rapidly cleared from the intracellular and extracellular environments through two primary mechanisms:

  • Phosphorylation to AMP: this compound kinase (ADK) phosphorylates this compound to AMP, thereby salvaging it for ATP synthesis. Due to its low Michaelis constant (Km), ADK is considered a key regulator of this compound levels under physiological conditions.[6]

  • Deamination to Inosine: this compound deaminase (ADA) catalyzes the conversion of this compound to inosine. ADA has a higher Km than ADK, becoming more significant in this compound clearance when this compound concentrations are elevated.[6]

This compound transport across the cell membrane is facilitated by bidirectional equilibrative nucleoside transporters (ENTs).[7]

Quantitative Data

The following tables summarize key quantitative parameters related to this compound signaling and metabolism, providing a valuable resource for experimental design and data interpretation.

Table 1: Cellular and Extracellular this compound Concentrations

ConditionIntracellular ConcentrationExtracellular ConcentrationReference(s)
Normoxia (basal)~30-300 nM~10-30 nM[7]
Hypoxia/IschemiaCan increase significantlyCan reach up to 30 µM[7]

Table 2: Kinetic Parameters of Key this compound Metabolizing Enzymes

EnzymeSubstrateKmVmaxSpeciesReference(s)
This compound Kinase (ADK)This compound~0.4 µM-Human[8]
This compound Deaminase (ADA)This compound~0.103 mM~0.025 nmol NH₃·mg⁻¹·s⁻¹Human[6][9]

Table 3: Binding Affinities (Ki) of Selected Ligands for Human this compound Receptors

LigandA1 (nM)A2A (nM)A2B (nM)A3 (nM)Reference(s)
Agonists
This compound~30~200~15,000~300[3]
NECA (non-selective)6.6141,60025[3]
CCPA (A1 selective)0.43,900--[10]
CGS-21680 (A2A selective)3,10022>10,000>10,000[7]
BAY 60-6583 (A2B selective)>10,000>10,000114>10,000[5]
Cl-IB-MECA (A3 selective)1,2405,350>10,0001.4[11]
Antagonists
DPCPX (A1 selective)3.9130504,000[12]
ZM241385 (A2A selective)2550.850>10,000[12]
PSB 603 (A2B selective)>10,000>10,0000.5>10,000[13]
MRS 1220 (A3 selective)---0.65[11]

Table 4: Functional Potencies (EC50) of Selected Agonists for Human this compound Receptors

AgonistA1 (nM)A2A (nM)A2B (nM)A3 (nM)AssayReference(s)
CCPA33---cAMP inhibition[10]
CGS-21680-~100--cAMP accumulation[6]
BAY 60-6583>10,000>10,0003>10,000cAMP accumulation[5]
Cl-IB-MECA---14cAMP inhibition[11]

This compound Receptor Signaling Pathways

This compound receptors modulate cellular function through distinct signaling cascades.

4.1. A1 and A3 Receptors: Gi/o-Coupled Inhibition

The A1 and A3 receptors primarily couple to inhibitory G-proteins (Gi/o).[3][4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4] Additionally, the βγ subunits of the G-protein can activate other downstream effectors, including phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4][14][15] These receptors can also modulate the activity of various ion channels.

A1_A3_Signaling This compound This compound A1R_A3R A1 / A3 Receptor This compound->A1R_A3R Binds Gi_o Gαi/o A1R_A3R->Gi_o Activates G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C G_beta_gamma->PLC Activates MAPK MAPK Pathway (e.g., ERK1/2) G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Metabolism) PKA->Cellular_Response Modulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC PKC DAG->PKC Activates Ca2->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response

A1/A3 Receptor Signaling

4.2. A2A and A2B Receptors: Gs-Coupled Stimulation

The A2A and A2B receptors are coupled to stimulatory G-proteins (Gs).[2] Upon activation, they stimulate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA and Exchange protein directly activated by cAMP (Epac).[2] The A2B receptor can also couple to Gq proteins, activating the PLC pathway.[16] Both A2A and A2B receptors are implicated in the activation of MAPK pathways.[17]

A2A_A2B_Signaling This compound This compound A2AR_A2BR A2A / A2B Receptor This compound->A2AR_A2BR Binds Gs Gαs A2AR_A2BR->Gs Activates Gq Gαq (A2B) A2AR_A2BR->Gq Activates MAPK MAPK Pathway (e.g., ERK1/2) A2AR_A2BR->MAPK Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Modulates Epac->Cellular_Response Modulates PLC->Cellular_Response Modulates MAPK->Cellular_Response Adenosine_AMPK_Activation Extracellular_Ado Extracellular This compound ENT Nucleoside Transporter (ENT) Extracellular_Ado->ENT Intracellular_Ado Intracellular This compound ENT->Intracellular_Ado Transport ADK This compound Kinase (ADK) Intracellular_Ado->ADK AMP AMP ADK->AMP Phosphorylation AMP_ATP_Ratio ↑ AMP:ATP Ratio AMP->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 Activates AMPK AMPK (inactive) AMP_ATP_Ratio->AMPK Allosteric Activation LKB1->AMPK Phosphorylates (Thr172) pAMPK p-AMPK (active) Catabolism ↑ Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolism Anabolism ↓ Anabolic Pathways (e.g., Protein Synthesis, Lipogenesis) pAMPK->Anabolism LCMS_Workflow Sample_Collection Sample Collection (e.g., cell lysate, plasma) + Stop Solution Internal_Standard Spike with Internal Standard (e.g., this compound-d2) Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with cold methanol) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (LC Separation) Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

An In-depth Technical Guide to Adenosine Signaling in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Extracellular adenosine (B11128) has emerged as a critical checkpoint regulator within the tumor microenvironment (TME), playing a pivotal role in orchestrating an immunosuppressive landscape that facilitates tumor growth, progression, and resistance to therapy.[1] Generated in response to hypoxic and inflammatory conditions, this compound exerts its influence by engaging with specific G protein-coupled receptors on the surface of both tumor and immune cells.[2][3] This guide provides a comprehensive technical overview of the core mechanisms of this compound signaling in the TME. It details the enzymatic cascade responsible for this compound production, delineates the downstream signaling pathways, summarizes the profound effects on various immune effector and suppressor cells, and outlines established experimental protocols for investigating this critical pathway. The content herein is intended to serve as a foundational resource for researchers and drug developers seeking to understand and therapeutically target the this compound axis in oncology.

The this compound Production Cascade in the TME

The accumulation of extracellular this compound in the TME is primarily a consequence of cellular stress, such as hypoxia and inflammation, which leads to the release of this compound triphosphate (ATP) from stressed or dying cells.[2] This extracellular ATP is then catabolized into immunosuppressive this compound through a two-step enzymatic process orchestrated by cell-surface ectonucleotidases, CD39 (ectonucleoside triphosphate diphosphohydrolase-1) and CD73 (ecto-5'-nucleotidase).[4][5]

  • CD39: This enzyme is the rate-limiting step, hydrolyzing ATP and this compound diphosphate (B83284) (ADP) into this compound monophosphate (AMP).[4][5]

  • CD73: This enzyme completes the process by dephosphorylating AMP to generate this compound.[4]

These enzymes are highly expressed on various cells within the TME, including tumor cells, stromal cells, and infiltrating immune cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6] The hypoxic conditions characteristic of solid tumors further drive the expression of these enzymes, creating a positive feedback loop that sustains high concentrations of this compound.[6][7]

Adenosine_Production_Pathway cluster_extracellular Extracellular Space (TME) ATP Extracellular ATP (from stressed/dying cells) ADP ADP ATP->ADP CD39 CD39 AMP AMP ADP->AMP This compound This compound (Immunosuppressive) AMP->this compound Dephosphorylation CD73 CD73 Adenosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound A2AR A2A / A2B Receptor This compound->A2AR G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates ATP_cyto ATP cAMP cAMP ATP_cyto->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Tx Gene Transcription (e.g., ↓IL-2, ↑IL-10) CREB->Gene_Tx modulates Immunosuppression Immunosuppression (↓ Proliferation, ↓ Cytotoxicity) Gene_Tx->Immunosuppression Adenosine_Immune_Effects cluster_cells Immune Cells cluster_effects Functional Outcomes TME This compound in TME T_Cell CD8+ T Cell / CD4+ Th1 Cell TME->T_Cell NK_Cell NK Cell TME->NK_Cell DC Dendritic Cell (DC) TME->DC TAM Macrophage (TAM) TME->TAM MDSC MDSC TME->MDSC Treg Treg TME->Treg T_Effect ↓ Proliferation ↓ Cytotoxicity ↓ IFN-γ, IL-2 T_Cell->T_Effect NK_Effect ↓ Cytotoxicity ↓ Maturation NK_Cell->NK_Effect DC_Effect ↓ Maturation ↓ Antigen Presentation DC->DC_Effect TAM_Effect → M2 Polarization ↑ IL-10, VEGF TAM->TAM_Effect MDSC_Effect ↑ Accumulation ↑ Suppression MDSC->MDSC_Effect Treg_Effect ↑ Proliferation ↑ Suppressive Function Treg->Treg_Effect LCMS_Workflow start Flash-Freeze Tumor Tissue step1 Weigh Tissue & Add Internal Standard start->step1 step2 Add Extraction Solution & Homogenize step1->step2 step3 Centrifuge (4°C) & Collect Supernatant step2->step3 step4 Inject Supernatant into LC-MS/MS step3->step4 step5 Chromatographic Separation (C18) step4->step5 step6 Mass Spectrometry Detection (MRM) step5->step6 end Quantify this compound vs. Standard Curve step6->end

References

Endogenous Adenosine in the Cardiovascular System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous adenosine (B11128) is a critical purine (B94841) nucleoside that plays a multifaceted role in the regulation of cardiovascular function. Under physiological conditions, it acts as a homeostatic modulator, while its release is significantly amplified during pathological states such as hypoxia and ischemia, where it exerts potent cardioprotective effects. This technical guide provides an in-depth exploration of the functions of endogenous this compound within the cardiovascular system. It details the four this compound receptor subtypes (A₁, A₂A, A₂B, and A₃), their signaling pathways, and their distinct physiological effects on the heart, vasculature, and platelets. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's cardiovascular effects, and includes visualizations of critical signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is a ubiquitous signaling molecule that fine-tunes a wide array of physiological processes.[1][2] In the cardiovascular system, its functions are particularly prominent, ranging from the regulation of heart rate and coronary blood flow to the modulation of inflammation and cell death.[1][3][4] The physiological and pathophysiological actions of this compound are mediated by its interaction with four distinct G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[1] These receptors are differentially expressed throughout the cardiovascular system and couple to various intracellular signaling cascades, leading to a diverse range of cellular responses. This guide will delve into the core functions of endogenous this compound, its receptors, and the experimental methodologies used to investigate its profound impact on cardiovascular health and disease.

This compound Receptors and Signaling Pathways

The cardiovascular effects of this compound are initiated by its binding to one of four receptor subtypes. These receptors exhibit different affinities for this compound and are linked to distinct G protein signaling pathways, which ultimately determine the physiological outcome.

A₁ this compound Receptor (A₁R)

The A₁ receptor is a high-affinity receptor for this compound and is predominantly coupled to inhibitory G proteins (Gᵢ/Gₒ).[5] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] A₁R activation also leads to the activation of potassium channels and inhibition of calcium channels.[5][6]

Key Functions:

  • Negative Chronotropy: Decreases heart rate by slowing the firing rate of the sinoatrial (SA) node.[3][4][6]

  • Negative Dromotropy: Slows atrioventricular (AV) nodal conduction.[1][3][4][6]

  • Negative Inotropy (atrial): Reduces the force of contraction in atrial muscle.

  • Cardioprotection: Plays a crucial role in ischemic preconditioning, protecting the myocardium from ischemia-reperfusion injury.

A1R_Signaling A1R A₁ Receptor AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Ca_channel Ca²+ Channel Ca_influx ↓ Ca²+ Influx Ca_channel->Ca_influx Reduces This compound This compound This compound->A1R Binds Gi Gᵢ/Gₒ Protein Gi->AC Inhibits Gi->K_channel Activates Gi->Ca_channel Inhibits PKA ↓ PKA Activity cAMP->PKA

Caption: A₁ Receptor Signaling Pathway.

A₂A this compound Receptor (A₂AR)

The A₂A receptor is also a high-affinity receptor for this compound but is primarily coupled to stimulatory G proteins (Gₛ).[7] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[7]

Key Functions:

  • Vasodilation: A major mediator of coronary and peripheral vasodilation.[1][4]

  • Anti-inflammatory Effects: Inhibits the activation and adhesion of inflammatory cells.

  • Inhibition of Platelet Aggregation: Contributes to the anti-thrombotic effects of this compound.[1]

A2AR_Signaling A2AR A₂A Receptor Gs Gₛ Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP ↑ cAMP AC->cAMP This compound This compound This compound->A2AR Binds Gs->AC Activates PKA ↑ PKA Activity cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: A₂A Receptor Signaling Pathway.

A₂B this compound Receptor (A₂BR)

The A₂B receptor has a lower affinity for this compound compared to A₁ and A₂A receptors, and is therefore thought to be primarily activated under conditions of high this compound concentrations, such as ischemia.[1] It is also coupled to Gₛ proteins, leading to increased cAMP production.[7]

Key Functions:

  • Vasodilation: Contributes to vasodilation, particularly in pathological states.[4]

  • Cardioprotection: Implicated in protecting the heart from ischemic injury.

  • Inflammation and Fibrosis: Can mediate both pro- and anti-inflammatory and fibrotic responses depending on the context.

A₃ this compound Receptor (A₃R)

Similar to the A₂B receptor, the A₃ receptor has a lower affinity for this compound. It is coupled to Gᵢ/Gₒ proteins, leading to the inhibition of adenylyl cyclase.[7]

Key Functions:

  • Cardioprotection: Involved in ischemic preconditioning.

  • Inflammation: Exhibits complex roles in inflammation, with both pro- and anti-inflammatory effects reported.

  • Apoptosis: Can modulate programmed cell death.

Quantitative Data on this compound's Cardiovascular Effects

The following tables summarize key quantitative data regarding the binding affinities of various ligands to this compound receptors and the physiological effects of this compound in the cardiovascular system.

Table 1: Binding Affinities (Kᵢ, nM) of Selected Ligands for this compound Receptors

LigandReceptor SubtypeSpeciesTissue/Cell LineKᵢ (nM)Reference
This compoundA₁RatBrain7.2[8]
This compoundA₂ARatStriatum14[8]
CCPAA₁RatBrain0.6[8]
CGS 21680A₂ARatStriatum22[8]
DPCPXA₁RatBrain0.45[8]
SCH 58261A₂ARatStriatum1.1[8]
IB-MECAA₃HumanCHO Cells2.9[9]
2-Cl-IB-MECAA₃HumanCHO Cells3.5[9]

Table 2: Quantitative Effects of this compound on Cardiovascular Parameters

ParameterSpeciesDose/ConcentrationEffectReference
Heart RateHuman140 µg/kg/min (IV)Increase of 24 ± 14 beats/min[10]
Blood Pressure (Systolic)Human2.2 mg/min (IC)Increase of 21.0 ± 2.2 mmHg[11]
Blood Pressure (Diastolic)Human2.2 mg/min (IC)Increase of 10.4 ± 1.1 mmHg[11]
Coronary Blood FlowHuman140 µg/kg/min (IV)~4.4-fold increase from resting[10]
AV Nodal Conduction TimeGuinea PigHypoxia-induced39 ± 4 msec prolongation[12]
Atrial Action Potential DurationHuman12 mg (bolus)15-38% shortening[12]

IC: Intracoronary, IV: Intravenous

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of endogenous this compound in the cardiovascular system.

Radioligand Binding Assay for this compound Receptors

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for a specific this compound receptor subtype.

Materials:

  • Cell membranes expressing the this compound receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁R, [³H]CGS 21680 for A₂AR)

  • Unlabeled competitor ligands (including the test compound and a known high-affinity ligand for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)

  • 96-well filter plates and vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound and the unlabeled competitor.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its K₋d value), and varying concentrations of the test compound or unlabeled competitor.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid vacuum filtration through the filter plate.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Analyze the data to determine the IC₅₀ value of the test compound, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.[5][13][14][15]

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and Test Compounds Prepare_Reagents->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filters Washing->Drying Scintillation_Counting Add Scintillation Fluid & Quantify Radioactivity Drying->Scintillation_Counting Data_Analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Langendorff Isolated Perfused Heart for Ischemia-Reperfusion Studies

This ex vivo model allows for the investigation of cardiac function and the effects of this compound in a controlled environment, independent of systemic influences.[16][17]

Materials:

  • Langendorff perfusion apparatus (including a perfusion reservoir, water jacket for temperature control, bubble trap, and cannulas)

  • Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂)

  • Anesthetic and anticoagulant (e.g., pentobarbital (B6593769) and heparin)

  • Surgical instruments for heart excision

  • Data acquisition system to measure heart rate, left ventricular developed pressure (LVDP), and coronary flow.

Procedure:

  • Anesthetize the animal and administer heparin.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Allow the heart to stabilize for a baseline period.

  • Induce global ischemia by stopping the perfusion for a defined period (e.g., 20-30 minutes).

  • Initiate reperfusion by restoring the flow of buffer for a specified duration (e.g., 60-120 minutes).

  • Continuously monitor and record cardiac function parameters throughout the experiment.

  • This compound or other pharmacological agents can be added to the perfusate before, during, or after ischemia to investigate their effects.[18][19]

Langendorff_Workflow Start Start Heart_Excision Heart Excision and Cannulation Start->Heart_Excision Stabilization Stabilization Period (Baseline Measurements) Heart_Excision->Stabilization Global_Ischemia Induce Global Ischemia (Stop Perfusion) Stabilization->Global_Ischemia Reperfusion Initiate Reperfusion (Restore Perfusion) Global_Ischemia->Reperfusion Functional_Assessment Continuous Functional Assessment Reperfusion->Functional_Assessment End End Functional_Assessment->End

Caption: Langendorff Heart Ischemia-Reperfusion Workflow.

Measurement of Myocardial Infarct Size using TTC Staining

This method is used to quantify the extent of myocardial necrosis following ischemia-reperfusion injury.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 1% in phosphate (B84403) buffer)

  • 10% neutral buffered formalin

  • Slicing apparatus (e.g., heart slicer matrix)

  • High-resolution scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Following the ischemia-reperfusion protocol, excise the heart.

  • Freeze the heart to facilitate slicing.

  • Cut the ventricles into uniform transverse slices (e.g., 2 mm thick).

  • Incubate the heart slices in the TTC solution at 37°C for approximately 15-20 minutes. Viable tissue with intact dehydrogenase enzymes will stain red, while infarcted tissue will remain pale.[20]

  • Fix the stained slices in formalin to enhance the contrast between viable and necrotic tissue.[20]

  • Acquire high-resolution images of both sides of each slice.

  • Using image analysis software, trace the area of the left ventricle and the infarcted area for each slice.

  • Calculate the infarct size as a percentage of the total left ventricular area.[21][22]

Assessment of Platelet Aggregation by Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function and the effects of agents like this compound on platelet aggregation.[23][24][25]

Materials:

  • Freshly drawn whole blood collected in sodium citrate (B86180) anticoagulant.

  • Centrifuge

  • Light transmission aggregometer

  • Platelet agonists (e.g., ADP, collagen, thrombin)

  • This compound or other test compounds

Procedure:

  • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes).[24]

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). The PPP is used to set the 100% aggregation baseline.

  • Place a cuvette with PRP in the aggregometer and allow it to warm to 37°C.

  • Add the platelet agonist to the PRP to induce aggregation. The aggregometer measures the increase in light transmission as platelets aggregate.

  • To test the effect of this compound, pre-incubate the PRP with this compound for a short period before adding the agonist.

  • Record the aggregation curves and quantify the extent of aggregation (e.g., maximal aggregation percentage).

Conclusion

Endogenous this compound is a pivotal regulator of cardiovascular homeostasis and a key mediator of cardioprotection. Its diverse effects are orchestrated through four distinct receptor subtypes, each linked to specific signaling pathways that modulate cardiac, vascular, and platelet function. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies targeting the adenosinergic system for the treatment of cardiovascular diseases such as myocardial infarction, arrhythmias, and hypertension. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate roles of this compound in the cardiovascular system and to evaluate the potential of new pharmacological interventions.

References

Adenosine's involvement in inflammatory processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Adenosine's Involvement in Inflammatory Processes

Abstract

This compound (B11128), a ubiquitous purine (B94841) nucleoside, functions as a critical signaling molecule in the regulation of inflammatory responses. Its actions are mediated through four G-protein coupled receptors—A1, A2A, A2B, and A3—which are differentially expressed on immune cells. Activation of these receptors, particularly the A2A receptor, predominantly exerts potent anti-inflammatory effects by modulating cytokine production, immune cell trafficking, and activation. This technical guide provides a comprehensive overview of the core mechanisms of this compound's involvement in inflammation, tailored for researchers, scientists, and drug development professionals. It includes detailed signaling pathways, quantitative data on immunomodulation, and step-by-step experimental protocols for key assays in the field.

Introduction to Adenosinergic Signaling in Inflammation

Extracellular this compound levels rise significantly at sites of metabolic stress, such as hypoxia, ischemia, and inflammation, acting as a "retaliatory metabolite" to mitigate tissue damage.[1] This increase is primarily due to the release of ATP from damaged cells and its subsequent hydrolysis by ectonucleotidases (CD39 and CD73). This compound's immunomodulatory functions are a key component of the body's homeostatic mechanisms to control the inflammatory cascade.[2] The diverse effects of this compound are dictated by the specific receptor subtype engaged and the downstream signaling pathways activated within different immune cell populations.

This compound Receptors: Expression and Function in Immune Cells

The four this compound receptor subtypes (A1, A2A, A2B, and A3) are coupled to different G-proteins, leading to distinct intracellular signaling events. Their expression and function vary across different immune cells, contributing to the nuanced role of this compound in inflammation.

Table 1: Expression and Primary Functions of this compound Receptors in Key Immune Cells

ReceptorG-Protein CouplingPrimary Second MessengerKey Immune Cell ExpressionPredominant Inflammatory Function
A1 Gi/o↓ cAMP, ↑ PLC/IP3Neutrophils, Macrophages, Dendritic Cells, Mast CellsPromotes chemotaxis; can have both pro- and anti-inflammatory effects.[3][4]
A2A Gs↑ cAMPT cells, Monocytes, Macrophages, Neutrophils, Dendritic Cells, NK cellsPotent anti-inflammatory effects; inhibits cytokine production and immune cell activation.[5]
A2B Gs/Gq↑ cAMP / ↑ PLCMast Cells, Macrophages, Dendritic CellsPro-inflammatory at high this compound concentrations, contributing to mast cell degranulation.
A3 Gi/o/Gq↓ cAMP / ↑ PLCNeutrophils, Mast Cells, EosinophilsCan be pro-inflammatory by inducing mast cell and eosinophil degranulation.

cAMP: cyclic this compound Monophosphate; PLC: Phospholipase C; IP3: Inositol trisphosphate

Core Signaling Pathways

The balance between pro- and anti-inflammatory signals is often dictated by the interplay between Gi- and Gs-coupled this compound receptor signaling cascades.

A2A Receptor Anti-inflammatory Pathway

The A2A receptor is a primary mediator of this compound's immunosuppressive effects.[5] Its activation on immune cells like macrophages and T cells leads to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and inhibit pro-inflammatory transcription factors like NF-κB, thereby reducing the production of cytokines such as TNF-α and IL-12.

A2A_Signaling_Pathway A2A Receptor Anti-inflammatory Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A2AR A2A Receptor This compound->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates NFkB_pathway NF-κB Pathway PKA->NFkB_pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB_pathway->Pro_inflammatory_Cytokines Induces A1_Signaling_Pathway A1 Receptor Pro-chemotactic Signaling in Neutrophils cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A1R A1 Receptor This compound->A1R Binds Gi Gi Protein A1R->Gi Activates Microtubules Microtubule Network Gi->Microtubules Signal Transduction Chemotaxis Enhanced Chemotaxis Microtubules->Chemotaxis Promotes Cytokine_Assay_Workflow Workflow for In Vitro Cytokine Production Assay Isolate_PBMCs 1. Isolate PBMCs via Ficoll Gradient Centrifugation Culture_Cells 2. Culture PBMCs in RPMI-1640 Isolate_PBMCs->Culture_Cells Pretreat_Agonist 3. Pre-treat with this compound Receptor Agonist Culture_Cells->Pretreat_Agonist Stimulate_LPS 4. Stimulate with LPS Pretreat_Agonist->Stimulate_LPS Incubate 5. Incubate for 4-6 hours Stimulate_LPS->Incubate Collect_Supernatant 6. Collect Supernatant Incubate->Collect_Supernatant Measure_TNFa 7. Measure TNF-α via ELISA Collect_Supernatant->Measure_TNFa

References

The history of adenosine research and key discoveries

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History and Core Discoveries of Adenosine (B11128) Research

Introduction

This compound is a ubiquitous purine (B94841) nucleoside that plays a fundamental role in a vast array of physiological processes.[1][2] From its early identification as a cardiovascular regulator to its current status as a key therapeutic target, the journey of this compound research is a compelling narrative of scientific discovery. This technical guide provides a comprehensive overview of the history of this compound research, detailing the key discoveries, the experimental methodologies that enabled them, and the quantitative data that underpins our current understanding. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the adenosinergic system.

A Century of Discovery: The History of this compound Research

The scientific community's understanding of this compound has evolved significantly over the past century, from initial observations of its physiological effects to the detailed characterization of its receptors and signaling pathways.

The Early Years: Uncovering a Vasoactive Substance (1920s-1960s)

The story of this compound begins in 1929, when A.N. Drury and Albert Szent-Györgyi at the University of Cambridge reported that extracts from cardiac tissue had potent effects on the cardiovascular system, including vasodilation and bradycardia.[3][4] They identified the active component as an "adenine compound."[4] For several decades that followed, research focused on the physiological and pharmacological effects of this compound and its derivatives, particularly in the cardiovascular system. In the 1940s, there was even interest in the clinical application of this compound derivatives for their protective effects.[5]

The Receptor Era: A New Paradigm (1970s)

A major paradigm shift occurred in the 1970s with the emergence of the concept of specific cell surface receptors for this compound.[6] This period was marked by several key developments:

  • The Purinergic Hypothesis: In 1970, Geoffrey Burnstock identified this compound triphosphate (ATP) as a neurotransmitter in non-adrenergic, non-cholinergic nerves, laying the groundwork for the concept of purinergic signaling.[7]

  • P1 vs. P2 Receptors: In 1978, Burnstock proposed the classification of purinergic receptors into two main classes: P1 receptors, which are more sensitive to this compound, and P2 receptors, which are more sensitive to ATP and ADP.[3][7]

  • This compound and cAMP: The work of John W. Daly and Theodore Rall was instrumental in establishing the biochemical basis for this compound's action. They demonstrated that this compound could stimulate the accumulation of cyclic AMP (cAMP) in brain slices and that this effect was antagonized by methylxanthines like theophylline (B1681296) and caffeine.[2][8]

Characterization and Cloning: The Modern Era (1980s-Present)

The 1980s and 1990s witnessed an explosion in this compound research, driven by the development of new molecular tools and techniques.

  • Radioligand Binding Assays: The development of the first radiolabeled this compound analogs in the late 1970s and early 1980s, such as [³H]N⁶-cyclohexylthis compound ([³H]CHA) and [³H]R-phenylisopropylthis compound ([³H]R-PIA), was a critical breakthrough.[6] These tools allowed for the direct measurement of this compound binding to its receptors, leading to the initial classification of A1 and A2 subtypes.[6]

  • Receptor Cloning: The advent of molecular cloning techniques in the late 1980s and early 1990s led to the identification and sequencing of the genes for all four this compound receptor subtypes: A1, A2A, A2B, and A3.[9] The A3 receptor was the last to be discovered in 1992.[3][10]

  • Therapeutic Targeting: With a deeper understanding of the roles of each receptor subtype in health and disease, there has been a significant effort to develop selective agonists and antagonists as potential therapeutics for a wide range of conditions, including cardiac arrhythmias, inflammation, pain, cancer, and neurodegenerative disorders.[11][12][13][14]

Key Discoveries and Experimental Protocols

Discovery: Identification of this compound Receptors

The definitive identification and characterization of this compound receptors were made possible by the development of radioligand binding assays. These assays allow for the quantification of receptor density (Bmax) and the affinity of ligands for the receptor (Kd).

Experimental Protocol: Radioligand Binding Assay

This generalized protocol is based on methodologies commonly used for the characterization of this compound receptors.[15][16][17]

  • Membrane Preparation:

    • Cells or tissues expressing the this compound receptor of interest are homogenized in a cold buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

    • The membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a specific concentration of a radiolabeled ligand (e.g., [³H]CPX for A1 receptors).

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.

    • For competition binding assays, incubations are performed with a fixed concentration of radioligand and varying concentrations of an unlabeled test compound.

    • The reaction is allowed to reach equilibrium.

  • Termination and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Saturation binding data is analyzed to determine the Bmax and Kd values.

    • Competition binding data is used to calculate the inhibition constant (Ki) of the test compound.

Discovery: Elucidation of this compound Receptor Signaling Pathways

A critical step in understanding the function of this compound receptors was the elucidation of their intracellular signaling pathways. It was discovered that this compound receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP.

Experimental Protocol: cAMP Accumulation Assay

This protocol describes a common method for determining the effect of this compound receptor activation on intracellular cAMP levels.

  • Cell Culture and Treatment:

    • Cells expressing the this compound receptor of interest are cultured in appropriate media.

    • Prior to the assay, the cells are often pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

    • The cells are then stimulated with various concentrations of an this compound receptor agonist for a defined period.

  • Cell Lysis and cAMP Measurement:

    • The stimulation is terminated, and the cells are lysed to release their intracellular contents.

    • The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis:

    • The amount of cAMP produced in response to the agonist is quantified and compared to basal levels.

    • Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the agonist.

Quantitative Data in this compound Research

The following tables summarize key quantitative data that has been generated through decades of this compound research.

Table 1: Binding Affinities of Standard Ligands for Human this compound Receptor Subtypes

LigandReceptor SubtypeKi (nM)Radioligand UsedReference
CCPAA10.61[³H]CCPA[9]
R-PIAA13.57[³H]CPX[16]
CGS 21680A2A~15-30[³H]CGS 21680[17]
NECAA2B~200-1000[³H]NECA[9]
IB-MECAA3~1-2[¹²⁵I]I-AB-MECA[9]

Note: Ki values can vary depending on the experimental conditions and the radioligand used.

Table 2: Functional Potencies of this compound Receptor Agonists

AgonistReceptor SubtypeFunctional AssayEC50 (nM)
This compoundA1Inhibition of cAMP~10-100
This compoundA2AStimulation of cAMP~100-500
This compoundA2BStimulation of cAMP>1000
This compoundA3Inhibition of cAMP~50-200

Note: EC50 values are approximate and can vary significantly between different cell types and assay conditions.

Visualizing this compound Signaling and Research Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in this compound research.

Adenosine_Signaling_Pathways cluster_A1_A3 A1 and A3 Receptor Signaling cluster_A2A_A2B A2A and A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi/o Protein A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Activation AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase This compound This compound This compound->A1_A3 This compound->A2A_A2B

Caption: this compound receptor signaling pathways.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes incubate Incubate Membranes with Ligands prep_membranes->incubate prep_reagents Prepare Radioligand and Test Compounds prep_reagents->incubate filtrate Terminate by Rapid Filtration incubate->filtrate detect Measure Radioactivity filtrate->detect analyze Calculate Bmax, Kd, Ki detect->analyze

Caption: Experimental workflow for a radioligand binding assay.

Conclusion and Future Directions

The history of this compound research is a testament to the power of interdisciplinary science, from physiology and pharmacology to molecular biology and medicinal chemistry. The discovery and characterization of the four this compound receptor subtypes have opened up a wealth of opportunities for therapeutic intervention in a wide range of diseases. While significant progress has been made, many questions remain. Future research will likely focus on:

  • Biased Agonism: Exploring how different ligands can stabilize distinct receptor conformations to selectively activate certain downstream signaling pathways.

  • Receptor Dimerization: Investigating the formation and functional significance of homo- and heterodimers between this compound receptors and other GPCRs.

  • Allosteric Modulation: Developing allosteric modulators that can fine-tune the effects of endogenous this compound, potentially offering a more subtle and temporally specific therapeutic approach.[13]

The continued exploration of the adenosinergic system promises to yield new insights into human physiology and pathology, paving the way for the development of novel and more effective therapies.

References

The Dual Nature of Adenosine: A Technical Guide to its Function in Acute and Chronic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical and often dichotomous role in human physiology and pathophysiology. In acute settings of tissue injury, such as ischemia and inflammation, this compound acts as a protective signaling molecule, mitigating damage and promoting tissue homeostasis. Conversely, sustained elevation of this compound in chronic disease states can contribute to pathology, including fibrosis and immune suppression. This in-depth technical guide explores the multifaceted functions of this compound in both acute and chronic diseases. It details the intricate signaling pathways mediated by its four G protein-coupled receptors (A1, A2A, A2B, and A3), presents quantitative data on this compound levels in various disease states, and provides detailed experimental protocols for investigating its complex roles. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of the this compound signaling pathway.

Introduction: this compound as a "Retaliatory Metabolite"

Under normal physiological conditions, extracellular this compound concentrations are maintained at low nanomolar levels. However, in response to metabolic stress, such as hypoxia, ischemia, or inflammation, extracellular this compound levels can rapidly increase into the micromolar range.[1] This surge in this compound is a result of the release and subsequent extracellular breakdown of this compound triphosphate (ATP).[2] Due to its rapid appearance at sites of injury and its generally protective functions in these acute scenarios, this compound has been aptly termed a "retaliatory metabolite."[3]

The physiological effects of this compound are mediated through the activation of four distinct G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body on various cell types, including immune, endothelial, epithelial, and neuronal cells, and their activation triggers a diverse array of intracellular signaling cascades.[4][5][6] The specific downstream effects of this compound signaling are highly context-dependent, influenced by the receptor subtype engaged, the cell type involved, and the surrounding microenvironment.

This guide will dissect the dual nature of this compound's function, examining its beneficial roles in acute disease and its detrimental contributions to chronic pathologies.

This compound Signaling Pathways

The four this compound receptors are coupled to different G proteins, leading to distinct downstream signaling events. Understanding these pathways is crucial for developing targeted therapeutic strategies.

A1 this compound Receptor (A1AR) Signaling

The A1AR is a high-affinity receptor for this compound that primarily couples to inhibitory G proteins (Gαi/o). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic this compound monophosphate (cAMP) levels.[7][8] A1AR signaling also involves the activation of phospholipase C (PLC) and modulation of ion channels.[8][9]

A1AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ado This compound A1AR A1 Receptor Ado->A1AR G_protein Gαi/o A1AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation K_channel K⁺ Channel Activation G_protein->K_channel Activation Ca_channel Ca²⁺ Channel Inhibition G_protein->Ca_channel Inhibition ATP ATP PIP2 PIP2 cAMP cAMP ATP->cAMP - PKA PKA cAMP->PKA Activation IP3 IP3 PIP2->IP3 + DAG DAG PIP2->DAG + Ca2 Ca²⁺ Release IP3->Ca2

A1AR Gαi/o-Coupled Signaling Pathway
A2A this compound Receptor (A2AAR) Signaling

The A2AAR is another high-affinity receptor, but in contrast to the A1AR, it couples to stimulatory G proteins (Gαs). This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[7][10]

A2AAR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ado This compound A2AAR A2A Receptor Ado->A2AAR G_protein Gαs A2AAR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP + PKA PKA cAMP->PKA Activation CREB CREB Activation PKA->CREB NFkB NF-κB Inhibition PKA->NFkB

A2AAR Gαs-Coupled Signaling Pathway
A2B this compound Receptor (A2BAR) Signaling

The A2BAR is a lower-affinity receptor that is typically activated at higher this compound concentrations. It primarily couples to Gαs, leading to increased cAMP, but can also couple to Gαq to activate the PLC pathway, similar to the A1AR.[10][11][12]

A2BAR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ado This compound A2BAR A2B Receptor Ado->A2BAR Gs_protein Gαs A2BAR->Gs_protein Activation Gq_protein Gαq A2BAR->Gq_protein Activation AC Adenylyl Cyclase Gs_protein->AC Activation PLC Phospholipase C Gq_protein->PLC Activation ATP ATP PIP2 PIP2 cAMP cAMP ATP->cAMP + PKA PKA cAMP->PKA Activation IP3 IP3 PIP2->IP3 + DAG DAG PIP2->DAG + Ca2 Ca²⁺ Release IP3->Ca2

A2BAR Dual Gαs/Gαq-Coupled Signaling
A3 this compound Receptor (A3AR) Signaling

The A3AR, like the A1AR, couples to Gαi/o proteins to inhibit adenylyl cyclase.[5][7] It can also couple to Gαq to activate PLC, and has been implicated in both pro- and anti-inflammatory responses, as well as cell survival and apoptosis, making its role highly context-dependent.[13][14][15]

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ado This compound A3AR A3 Receptor Ado->A3AR Gi_protein Gαi/o A3AR->Gi_protein Activation Gq_protein Gαq A3AR->Gq_protein Activation MAPK MAPK Pathway A3AR->MAPK Activation AC Adenylyl Cyclase Gi_protein->AC Inhibition PLC Phospholipase C Gq_protein->PLC Activation ATP ATP PIP2 PIP2 cAMP cAMP ATP->cAMP - PKA PKA cAMP->PKA Activation IP3 IP3 PIP2->IP3 + DAG DAG PIP2->DAG + Ca2 Ca²⁺ Release IP3->Ca2

A3AR Dual Gαi/Gαq-Coupled Signaling

This compound in Acute Disease States

In acute settings characterized by inflammation and tissue injury, elevated this compound levels are generally protective. This compound orchestrates a range of responses aimed at restoring homeostasis, including dampening inflammation, promoting vasodilation to improve oxygen supply, and protecting tissues from further damage.[6]

Ischemia-Reperfusion Injury

During ischemia, the lack of oxygen leads to a rapid breakdown of ATP and a consequent rise in extracellular this compound. This increase in this compound plays a crucial role in protecting tissues from ischemic damage. Upon reperfusion, while necessary to salvage ischemic tissue, a paradoxical inflammatory response can cause further injury. This compound has been shown to mitigate this reperfusion injury through several mechanisms.[16][17][18]

  • Anti-inflammatory effects: this compound, primarily through A2A and A2B receptors, inhibits the activation and recruitment of neutrophils, a key driver of reperfusion injury.[19]

  • Vasodilation: Activation of A2A receptors on vascular smooth muscle cells leads to vasodilation, improving blood flow to the affected tissue.

  • Cardioprotection: In the context of myocardial infarction, this compound has been shown to reduce infarct size and improve cardiac function in preclinical models.[20]

Sepsis

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection. During sepsis, there is a massive inflammatory response that can lead to organ damage. Plasma this compound concentrations have been observed to rise significantly in patients with septic shock.[4][21][22] This increase in this compound is thought to be a compensatory anti-inflammatory mechanism.

  • Immune modulation: this compound, acting on A2A and A2B receptors on immune cells, can suppress the production of pro-inflammatory cytokines and promote the release of anti-inflammatory mediators.[22]

  • Vascular effects: this compound contributes to the complex vascular changes seen in sepsis, including vasodilation.

Acute Respiratory Distress Syndrome (ARDS)

ARDS is a form of acute lung injury characterized by widespread inflammation in the lungs. Increased levels of this compound have been found in the bronchoalveolar lavage fluid of patients with inflammatory lung conditions.[23] this compound signaling, particularly through A2A and A2B receptors, appears to have a protective role in the acute phase of lung injury by attenuating inflammation and promoting barrier function.[24]

This compound in Chronic Disease States

While beneficial in the short term, the sustained elevation of this compound in chronic diseases can become maladaptive and contribute to disease progression.

Chronic Inflammatory Diseases

In chronic inflammatory conditions such as rheumatoid arthritis, elevated this compound levels in the synovial fluid are associated with ongoing inflammation.[25] While acute this compound signaling is anti-inflammatory, chronic exposure can lead to a state of immune suppression that may impair the clearance of inflammatory triggers.

Fibrosis

Chronic tissue injury and inflammation can lead to fibrosis, the excessive deposition of extracellular matrix. Sustained this compound signaling, particularly through the A2B receptor, has been implicated in promoting fibroblast activation and collagen production, contributing to fibrosis in various organs.[3][26]

Cancer

The tumor microenvironment is often characterized by hypoxia, which leads to high levels of extracellular this compound.[4][5][10] This this compound-rich environment promotes tumor growth by suppressing the anti-tumor immune response. This compound acts on A2A receptors on T cells and natural killer (NK) cells, inhibiting their cytotoxic activity and allowing cancer cells to evade immune surveillance.

Quantitative Data on this compound in Disease

The concentration of this compound varies significantly between healthy and diseased states, and across different biological compartments. This quantitative data is essential for understanding the pathophysiology of various diseases and for the development of this compound-targeted therapies.

Disease StateBiological Fluid/TissueThis compound Concentration (Healthy Control)This compound Concentration (Disease State)Reference(s)
Acute Diseases
Septic ShockPlasma0.8 ± 0.3 µM8.4 ± 3.5 µM[21]
Severe SepsisPlasma0.8 ± 0.3 µM3.9 ± 1.9 µM[21]
Acute Myocardial Infarction (Day 14)Plasma136.0 ± 50.9 nmol/L321.1 ± 195.4 nmol/L[21]
Cerebral Ischemia (in vitro, 10 min)Hippocampal SlicesLow (nanomolar range)> 20 µM[27]
Cerebral Ischemia (in vivo, first 20 min)Brain Extracellular FluidLow (nanomolar range)~1000 nM[22]
AsthmaBronchoalveolar Lavage Fluid0.72 ± 0.16 µM2.55 ± 0.50 µM[23]
Chronic Diseases
Rheumatoid ArthritisSynovial FluidNot specifiedDetectable at concentrations capable of inhibiting neutrophil apoptosis[25]
Osteoarthritis (Hypoxia)Synovial Cells (in vitro)Not applicable23.8 ± 8.7 ng/mL[26]
Rheumatoid Arthritis (Hypoxia)Synovial Cells (in vitro)Not applicable4.6 ± 2.7 ng/mL[26]
CancerTumor MicroenvironmentLow (nanomolar range)High (micromolar range)[4][5][10]
Multiple SclerosisCerebrospinal FluidNormal cAMP levelsDecreased cAMP levels in >50% of patients

Experimental Protocols

Investigating the role of this compound in health and disease requires a range of specialized experimental techniques. This section provides detailed methodologies for key experiments cited in this guide.

Measurement of this compound Concentration in Blood by HPLC-MS/MS

This protocol describes a method for the accurate quantification of this compound in human plasma using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

HPLC_Workflow start Start: Blood Collection stop_solution Immediate mixing with 'STOP solution' containing inhibitors of this compound metabolism start->stop_solution centrifugation Centrifugation to obtain plasma stop_solution->centrifugation protein_precipitation Protein precipitation (e.g., with perchloric acid) centrifugation->protein_precipitation neutralization Neutralization and addition of internal standard (e.g., ¹³C₅-adenosine) protein_precipitation->neutralization hplc HPLC Separation (e.g., C18 column) neutralization->hplc msms Tandem Mass Spectrometry (MS/MS) Detection hplc->msms quantification Quantification against a standard curve msms->quantification end End: this compound Concentration quantification->end

Workflow for Measuring Plasma this compound

Materials:

  • Blood collection tubes containing an anticoagulant (e.g., EDTA).

  • "STOP solution" containing inhibitors of this compound deaminase, this compound kinase, and equilibrative nucleoside transporters.

  • Perchloric acid.

  • Potassium hydroxide.

  • Stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine).

  • HPLC system with a C18 reversed-phase column.

  • Tandem mass spectrometer.

Procedure:

  • Collect venous blood directly into a tube containing the "STOP solution" to prevent ex vivo changes in this compound concentration.

  • Immediately centrifuge the blood sample to separate the plasma.

  • To the plasma, add ice-cold perchloric acid to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Neutralize the supernatant with potassium hydroxide.

  • Add a known amount of the internal standard to the neutralized supernatant.

  • Inject the sample onto the HPLC system for chromatographic separation.

  • The eluent from the HPLC is directed to the mass spectrometer for detection and quantification of this compound and the internal standard.

  • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing a standard curve.

Radioligand Binding Assay for this compound Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific this compound receptor subtype.

Materials:

  • Cell membranes expressing the this compound receptor of interest.

  • A subtype-selective radioligand (e.g., [³H]CGS21680 for A2AAR).

  • Non-labeled competing ligand.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).

  • After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Endothelial Barrier Function Assay

This protocol describes an in vitro assay to assess the effect of this compound on endothelial barrier function by measuring the permeability of an endothelial cell monolayer.[8][28][29][30][31]

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other endothelial cells.

  • Transwell inserts with a porous membrane.

  • Cell culture medium.

  • Fluorescently labeled dextran (B179266) (e.g., FITC-dextran).

  • Fluorescence plate reader.

Procedure:

  • Seed the endothelial cells onto the Transwell inserts and culture them until a confluent monolayer is formed.

  • Treat the endothelial monolayer with this compound or other test compounds for the desired duration.

  • Add FITC-dextran to the upper chamber of the Transwell insert.

  • At various time points, collect samples from the lower chamber.

  • Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader.

  • An increase in fluorescence in the lower chamber indicates increased permeability of the endothelial monolayer.

In Vitro Assessment of Anti-inflammatory Effects on Macrophages

This protocol details a method to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages by measuring cytokine production.[6][15][32]

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Cell culture medium.

  • Lipopolysaccharide (LPS).

  • This compound or this compound receptor agonists.

  • ELISA kits for measuring cytokines (e.g., TNF-α, IL-6, IL-10).

Procedure:

  • Plate the macrophages in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or an this compound receptor agonist for a specified time.

  • Stimulate the cells with LPS to induce an inflammatory response.

  • After an appropriate incubation period, collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the supernatant using ELISA.

  • A decrease in pro-inflammatory cytokines and/or an increase in anti-inflammatory cytokines in the presence of this compound indicates an anti-inflammatory effect.

Therapeutic Implications and Future Directions

The dual role of this compound in acute and chronic diseases presents both opportunities and challenges for therapeutic development.

  • Agonists for Acute Conditions: this compound receptor agonists, particularly those targeting the A2A receptor, hold promise for the treatment of acute inflammatory and ischemic conditions. Their ability to suppress inflammation and promote vasodilation could be beneficial in settings such as myocardial infarction, stroke, and sepsis.

  • Antagonists for Chronic Diseases: In chronic diseases where sustained this compound signaling is detrimental, such as cancer and fibrosis, this compound receptor antagonists may be a viable therapeutic strategy. By blocking the immunosuppressive and pro-fibrotic effects of this compound, these antagonists could enhance anti-tumor immunity and halt the progression of fibrotic diseases.

The development of selective agonists and antagonists for the different this compound receptor subtypes is an active area of research. A deeper understanding of the specific roles of each receptor in different disease contexts will be crucial for designing effective and safe this compound-based therapies. Future research should also focus on identifying biomarkers to stratify patients who are most likely to benefit from these treatments.

Conclusion

This compound is a powerful signaling molecule with a complex and context-dependent role in human health and disease. Its protective functions in acute injury and its pathological contributions to chronic conditions highlight the delicate balance of the this compound signaling system. This technical guide provides a comprehensive overview of the current understanding of this compound's function, offering valuable data and methodologies for researchers in the field. By continuing to unravel the complexities of this compound signaling, the scientific community can pave the way for novel therapeutic interventions that target this fundamental pathway for the treatment of a wide range of human diseases.

References

Methodological & Application

Application Note: Quantitative Measurement of Adenosine in Human Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adenosine (B11128) is an endogenous purine (B94841) nucleoside that acts as a critical signaling molecule in a vast array of physiological and pathological processes. It modulates cellular functions through four G-protein-coupled receptors (A₁, A₂ₐ, A₂ₑ, and A₃), influencing outcomes in the cardiovascular, nervous, and immune systems. Accurate quantification of this compound in blood is paramount for understanding its role in disease and for the development of therapeutics targeting its pathways. However, this presents a significant analytical challenge due to its extremely short half-life (1-2 seconds) in circulation, arising from rapid cellular uptake and enzymatic degradation.[1] This document provides detailed protocols for the reliable measurement of this compound in human blood, focusing on robust sample collection and validated analytical techniques.

This compound Signaling Pathway

Extracellular this compound concentrations are tightly regulated. In response to cellular stress or injury (e.g., hypoxia, inflammation), this compound triphosphate (ATP) is released into the extracellular space. ATP is sequentially hydrolyzed to this compound monophosphate (AMP) by ectonucleotidases like CD39, and AMP is then converted to this compound by ecto-5'-nucleotidase (CD73). This compound signals through its receptors to elicit cellular responses. The signal is terminated when this compound is transported into the cell by equilibrative nucleoside transporters (ENTs) and is either phosphorylated to AMP by this compound kinase (AK) or deaminated to inosine (B1671953) by this compound deaminase (ADA).

AdenosineSignaling cluster_Extracellular Extracellular Space cluster_Membrane cluster_Intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 CD39 AMP AMP ADP->AMP CD73 CD73 ADO This compound Inosine Inosine ADA_ext ADA ADO->ADA_ext A1R A₁ Receptor ADO->A1R Activates A2AR A₂ₐ Receptor ADO->A2AR Activates A2BR A₂ₑ Receptor ADO->A2BR Activates A3R A₃ Receptor ADO->A3R Activates ENT ENT1/2 ADO->ENT Uptake ADA_ext->Inosine CellularResponse1 Cellular Response A1R->CellularResponse1 ↓ cAMP CellularResponse2 Cellular Response A2AR->CellularResponse2 ↑ cAMP A2BR->CellularResponse2 ↑ cAMP A3R->CellularResponse1 ↓ cAMP ADO_int This compound ENT->ADO_int AK This compound Kinase ADO_int->AK Phosphorylation ADA_int This compound Deaminase ADO_int->ADA_int Deamination AMP_int AMP Inosine_int Inosine AK->AMP_int ADA_int->Inosine_int

Caption: A simplified diagram of the this compound signaling pathway.

Methodologies for this compound Quantification

Accurate measurement requires meticulous sample handling to prevent ex vivo changes in this compound concentration, followed by a highly sensitive analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for its superior sensitivity and specificity.[2][3] High-Performance Liquid Chromatography (HPLC) with fluorescence detection is another robust method, while Enzyme-Linked Immunosorbent Assay (ELISA) offers a higher-throughput alternative.

Critical Step: Blood Sample Collection and Processing

Due to the rapid metabolism of this compound, blood must be collected directly into a tube containing a "STOP Solution" to instantly inhibit enzymes and transporters.

SampleCollection Start Start: Prepare Collection Tube Step1 Add STOP Solution to chilled tube Start->Step1 Step2 Collect venous blood directly into tube Step1->Step2 Step3 Immediately invert to mix & place on ice Step2->Step3 Step4 Centrifuge at 4°C (e.g., 1,200-14,000 x g) Step3->Step4 Step5 Collect plasma supernatant Step4->Step5 Step6 Store at -80°C or proceed to analysis Step5->Step6 End End: Plasma Sample Step6->End

Caption: General workflow for blood sample collection and processing.

Protocol for Blood Collection:

  • Prepare Collection Tubes: Pre-chill blood collection tubes (e.g., Vacutainer) on ice.

  • Add STOP Solution: Add the STOP solution to the tube. A common formulation consists of inhibitors for this compound transporters and enzymes.[4] For a final blood-to-solution ratio of 2:1, one part solution is added.

    • Example STOP Solution: 100 µM dipyridamole (B1670753) (ENT inhibitor), 2.5 µM erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA, an ADA inhibitor), and an anticoagulant like heparin (1 U/mL) in 0.9% saline.[4]

  • Collect Blood: Draw venous blood directly into the prepared tube, allowing immediate mixing with the STOP solution.

  • Mix and Chill: Gently invert the tube 8-10 times to ensure thorough mixing and immediately place it back on ice.

  • Centrifugation: Within 15 minutes of collection, centrifuge the sample at 4°C to separate plasma.[5] Centrifugation conditions can range from 1,200 x g for 10 minutes to limit platelet activation[4] to 14,000 x g for 40 minutes for ultrafiltration.[5]

  • Store Plasma: Carefully collect the plasma supernatant and transfer it to a new, pre-chilled tube. Store at -80°C until analysis.

Method 1: LC-MS/MS with Isotope Dilution

This is the preferred method for its high accuracy, sensitivity, and specificity.[3] It uses a stable isotope-labeled internal standard (e.g., ¹³C₅-Adenosine or this compound-d2) that is chemically identical to this compound but has a different mass, allowing it to correct for variations during sample preparation and analysis.[1][6]

LCMS_Workflow Start Start: Plasma Sample Step1 Thaw plasma on ice Start->Step1 Step2 Protein Precipitation: Add chilled Acetonitrile (B52724) with Internal Standard Step1->Step2 Step3 Vortex vigorously (30 seconds) Step2->Step3 Step4 Centrifuge at 14,000 x g for 10 min at 4°C Step3->Step4 Step5 Transfer supernatant to LC-MS vial Step4->Step5 Step6 Inject into UPLC-MS/MS System Step5->Step6 End End: Quantify this compound Step6->End

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

Experimental Protocol:

  • Reagent Preparation:

    • This compound Stock (e.g., 1 mg/mL): Dissolve this compound in a 50:50 (v/v) methanol:water solution.

    • Internal Standard (IS) Stock (e.g., 1 mg/mL): Dissolve stable isotope-labeled this compound (e.g., this compound-d2) in 50:50 (v/v) methanol:water.

    • Precipitation Solution: Prepare chilled (-20°C) acetonitrile containing the IS at a known concentration (e.g., 100 ng/mL).[7]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the chilled precipitation solution (acetonitrile with IS).[7]

    • Vortex vigorously for 30 seconds to precipitate proteins.[7]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

    • Carefully transfer the supernatant to a clean LC-MS vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: Use a UPLC/HPLC system with a suitable column (e.g., C18 or HILIC).

    • Mobile Phase Example: A gradient of A) 10 mmol/L ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water and B) 10 mmol/L ammonium formate and 0.1% formic acid in 99% methanol.[5]

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • MRM Transitions: Monitor specific mass-to-charge (m/z) transitions for this compound and the internal standard.

Method 2: HPLC with Fluorescence Detection

This method requires a chemical derivatization step to convert this compound into a highly fluorescent compound, 1,N⁶-ethenothis compound, which significantly enhances detection sensitivity compared to standard UV detection.[8]

Experimental Protocol:

  • Sample Preparation & Deproteinization:

    • To a plasma sample (collected with STOP solution), add an equal volume of cold perchloric acid (PCA) to precipitate proteins.[8]

    • Vortex and centrifuge to pellet the protein.

    • Transfer the supernatant to a new tube and neutralize with a potassium phosphate (B84403) solution.

  • Derivatization:

    • Add chloroacetaldehyde (B151913) to the neutralized supernatant.

    • Incubate at an elevated temperature (e.g., 80-95°C) to form 1,N⁶-ethenothis compound.[8]

  • HPLC-Fluorescence Analysis:

    • LC System: HPLC system with a C18 reversed-phase column.

    • Mobile Phase Example: A gradient using Buffer A (e.g., 0.1 M KH₂PO₄, pH 6) and Buffer B (e.g., Buffer A with 30% methanol).[8]

    • Fluorescence Detector: Set excitation and emission wavelengths appropriate for 1,N⁶-ethenothis compound (e.g., Ex: 254 nm, Em: 410 nm).[8]

    • Quantification: Calculate this compound concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound that have undergone the same derivatization process.

Method 3: Competitive ELISA

ELISA kits provide a high-throughput method for quantification. In a competitive ELISA for this compound, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-adenosine antibodies coated on a microplate. The signal is inversely proportional to the amount of this compound in the sample.

Experimental Protocol (General):

  • Preparation: Prepare reagents, standards, and samples according to the kit manufacturer's instructions.

  • Competitive Binding: Add standards and samples to the wells of the antibody-coated microplate.

  • Add Conjugate: Add the enzyme-conjugated this compound (e.g., HRP-adenosine) to each well and incubate.

  • Wash: Wash the plate to remove unbound components.

  • Substrate Addition: Add a substrate solution (e.g., TMB). The enzyme converts the substrate to a colored product.

  • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction, causing a color change (e.g., blue to yellow).[9][10]

  • Read Absorbance: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Calculate Concentration: Determine the this compound concentration by comparing the OD of the samples to the standard curve.

Data Presentation: Method Comparison and Physiological Levels

The choice of method depends on the required sensitivity, specificity, and throughput. LC-MS/MS offers the best performance for precise, low-level quantification.

Table 1: Comparison of this compound Quantification Method Performance

ParameterLC-MS/MS with Isotope DilutionHPLC-FluorescenceCompetitive ELISA
Principle Chromatographic separation, mass-based detectionChromatographic separation, fluorescence detectionAntigen-antibody binding, enzymatic signal
Specificity Very HighHighModerate to High (antibody dependent)
Lower Limit of Quantification (LLOQ) ~2 nmol/L[3]~4 nM[11]~21 pg/mL (~0.08 nmol/L)[2]
Linearity Range 0.005–2 µg/mL (~18.7 nM - 7.5 µM)[12]3.125–400 nM[13]1.57-100 ng/mL (~5.9 - 374 nmol/L)[10]
Key Advantage Gold standard accuracy and specificity[6]High sensitivity without mass specHigh throughput, no chromatography
Key Disadvantage Requires expensive instrumentationRequires sample derivatizationPotential for cross-reactivity

Table 2: Reported this compound Concentrations in Healthy Human Plasma

Mean Concentration (± SD/SE)Analytical MethodReference
13 ± 7 nmol/LUPLC-MS/MS[PLOS One, 2018][3]
81 ± 51 nmol/LHPLC-Fluorescence[Purinergic Signalling, 2022][8]
62 ± 3 nmol/LRadioimmunoassay[Circulation, 2000][14]
12.7 ± 1.1 nM (Arterial)HPLC-Fluorometric[Am J Respir Crit Care Med, 1998][13]

Note: The variability in reported concentrations highlights the critical importance of standardizing the blood collection and processing protocol, particularly the composition and use of the STOP solution.

Conclusion

The accurate measurement of this compound in blood is achievable but requires strict adherence to a validated protocol, beginning with the critical step of blood collection into a suitable STOP solution. For researchers requiring the highest degree of accuracy and sensitivity for biomarker studies or drug development, LC-MS/MS with stable isotope dilution is the recommended gold standard. HPLC with fluorescence offers a sensitive alternative, while ELISA provides a high-throughput option for screening applications. The selection of the appropriate method should be guided by the specific requirements of the research question.

References

Application Notes and Protocols for Studying Adenosine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Adenosine (B11128) receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes and represent critical targets for therapeutic intervention in cardiovascular, inflammatory, and neurological disorders.[1] There are four subtypes of this compound receptors: A1, A2A, A2B, and A3. The A1 and A3 receptors typically couple to Gi/o proteins, inhibiting adenylyl cyclase, while the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase.[1] Understanding the binding affinity and selectivity of novel compounds for these receptor subtypes is a cornerstone of modern drug discovery. This document provides detailed protocols and application notes for key techniques used to characterize the interaction of ligands with this compound receptors.

I. This compound Receptor Signaling Pathways

This compound receptors modulate various cellular functions by activating distinct G protein-mediated signaling cascades. The A1 and A3 subtypes primarily couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Conversely, the A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP production.[2][3] In some instances, A2B and A3 receptors can also couple to Gq proteins, stimulating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium.[2][4]

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling cluster_A2B_A3_Gq A2B & A3 (Gq) Signaling A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Activation AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase A2B_A3_Gq A2B / A3 Gq Gq A2B_A3_Gq->Gq Activation PLC Phospholipase C Gq->PLC Activation Ca_increase ↑ Ca²⁺ PLC->Ca_increase This compound This compound This compound->A1_A3 This compound->A2A_A2B This compound->A2B_A3_Gq

Figure 1: this compound Receptor Signaling Pathways.

II. Quantitative Data Presentation

The following tables summarize the binding affinities of standard radioligands and representative this compound receptor ligands for human this compound receptor subtypes.

Table 1: Binding Affinities of Standard Radioligands for Human this compound Receptors

Receptor SubtypeRadioligandKd (nM)Receptor Source
A1[³H]CCPA~0.2-0.4Recombinant (CHO, HEK cells), Rat Brain Membranes
A2A[³H]CGS 21680~17-58Recombinant (HEK cells), Rat Striatal Membranes
A2A[³H]ZM241385~0.60Recombinant (HEK cells)
A3[¹²⁵I]I-AB-MECA~0.34Recombinant (CHO cells)

Data compiled from reference[1].

Table 2: Binding Affinities (Ki, nM) of Representative Ligands for Human this compound Receptors

CompoundA1 (Ki, nM)A2A (Ki, nM)A2B (Ki, nM)A3 (Ki, nM)
NECA (Agonist)131456029
This compound (Agonist)330830>10,0001,200
CPA (A1 selective agonist)1.11,500>10,0001,200
CGS 21680 (A2A selective agonist)200271,6002,800
XAC (Antagonist)2.6181,100120
ZM241385 (A2A selective antagonist)1,3000.51,6001,100

This table presents a selection of data for illustrative purposes. Ki values can vary depending on the experimental conditions and radioligand used.

III. Experimental Protocols

A. Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for characterizing ligand-receptor interactions.[1] These assays measure the direct binding of a radiolabeled ligand to its receptor and can be used to determine the affinity (Kd) of the radioligand and the affinity (Ki) of unlabeled test compounds.

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for an this compound receptor subtype.

Radioligand_Workflow cluster_wells Assay Wells prep 1. Membrane Preparation assay_setup 2. Assay Setup (96-well plate) prep->assay_setup total Total Binding assay_setup->total nonspecific Non-specific Binding assay_setup->nonspecific test Test Compound assay_setup->test incubation 3. Incubation filtration 4. Termination & Filtration incubation->filtration counting 5. Radioactivity Counting filtration->counting analysis 6. Data Analysis counting->analysis

Figure 2: Radioligand Binding Assay Workflow.

1. Materials:

  • Cell Membranes: Membranes from cells stably expressing the human this compound receptor subtype of interest (e.g., CHO or HEK293 cells).[5]

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]CGS 21680 for A2A).[5][6]

  • Test Compound: Unlabeled compound to be tested.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., 10 µM NECA).[5]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[7]

  • Wash Buffer: Ice-cold assay buffer.[5]

  • Glass Fiber Filters: Pre-treated with a blocking agent (e.g., 0.3% polyethyleneimine).[7]

  • 96-well Plates

  • Filtration Apparatus

  • Scintillation Counter

2. Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.[1]

    • Prepare the radioligand solution in assay buffer at a concentration approximately equal to its Kd value.[1]

    • Prepare the non-specific binding control at a high concentration (e.g., 10 µM NECA).[1]

  • Assay Setup (in a 96-well plate): [1]

    • Total Binding Wells: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding Wells: Add the non-specific binding control, radioligand, and cell membranes.

    • Test Compound Wells: Add the serially diluted test compound, radioligand, and cell membranes.

    • The final assay volume is typically 100-250 µL. It is recommended to perform all determinations in triplicate.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).[1][5]

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-treated glass fiber filter plate.[5] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Radioactivity Measurement: Dry the filters and measure the radioactivity in each well using a scintillation counter.[1]

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[1]

  • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[1]

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.[1]

B. Fluorescence Polarization (FP) Assays

Fluorescence polarization is a homogeneous assay technique that measures the change in the rotational motion of a fluorescently labeled ligand upon binding to a receptor.[8] This method offers a rapid and non-radioactive alternative to traditional binding assays and is well-suited for high-throughput screening.[9][10]

This protocol outlines a competitive FP assay for determining the binding affinity of test compounds for the A2A this compound receptor using a fluorescently labeled antagonist.

FP_Assay_Principle cluster_unbound Unbound Fluorescent Ligand cluster_bound Receptor-Bound Fluorescent Ligand unbound_ligand Fluorescent Ligand fast_rotation Fast Rotation Low Polarization receptor This compound Receptor unbound_ligand->receptor + Receptor bound_complex Receptor-Ligand Complex slow_rotation Slow Rotation High Polarization

Figure 3: Principle of Fluorescence Polarization Assay.

1. Materials:

  • A2A Receptor Membranes: Membranes from HEK293 cells stably expressing the human A2A this compound receptor.[9]

  • Fluorescent Ligand: A fluorescently labeled antagonist for the A2A receptor (e.g., MRS5346, an Alexa Fluor-488 conjugate).[9]

  • Test Compounds: Unlabeled compounds for screening.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 mM NaCl.

  • 384-well Black Plates

  • Plate Reader with FP capability

2. Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of test compounds in assay buffer.

    • Prepare the fluorescent ligand solution in assay buffer at a concentration optimized for the assay (e.g., 20 nM MRS5346).[10]

    • Prepare the A2A receptor membrane suspension in assay buffer (e.g., 150 µg protein/mL).[10]

  • Assay Setup (in a 384-well plate):

    • Add a small volume of the test compound solution to each well.

    • Add the fluorescent ligand solution to all wells.

    • Initiate the binding reaction by adding the A2A receptor membrane suspension to all wells.

    • The final assay volume is typically 20-50 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

3. Data Analysis:

  • The decrease in fluorescence polarization is proportional to the displacement of the fluorescent ligand by the test compound.

  • Plot the FP signal against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation as described for the radioligand binding assay.

C. Surface Plasmon Resonance (SPR)

Surface plasmon resonance is a label-free technique that allows for the real-time monitoring of molecular interactions.[11] In the context of this compound receptors, SPR can be used to measure the kinetics (on- and off-rates) and affinity of ligand binding.[12]

This protocol describes the analysis of a small molecule analyte binding to an this compound receptor immobilized on an SPR sensor chip.

SPR_Workflow immobilization 1. Receptor Immobilization analyte_injection 2. Analyte Injection (Association) immobilization->analyte_injection buffer_flow 3. Buffer Flow (Dissociation) analyte_injection->buffer_flow regeneration 4. Surface Regeneration buffer_flow->regeneration data_analysis 5. Data Analysis (Kinetics) regeneration->data_analysis

Figure 4: Surface Plasmon Resonance Workflow.

1. Materials:

  • Purified this compound Receptor: Solubilized and purified this compound receptor.

  • SPR Instrument and Sensor Chips: (e.g., Biacore).

  • Immobilization Chemistry: Reagents for covalently coupling the receptor to the sensor chip.

  • Analyte: Small molecule ligand to be tested.

  • Running Buffer: A buffer compatible with the receptor and analyte (e.g., HEPES-buffered saline with a low concentration of detergent).

  • Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized receptor.

2. Procedure:

  • Receptor Immobilization: Immobilize the purified this compound receptor onto the sensor chip surface according to the manufacturer's instructions.

  • Analyte Injection (Association): Inject a series of concentrations of the analyte over the sensor surface and monitor the change in response units (RU) over time.

  • Buffer Flow (Dissociation): Switch to flowing running buffer over the surface to monitor the dissociation of the analyte from the receptor.

  • Surface Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The association and dissociation phases of the sensorgrams are fitted to kinetic models to determine the association rate constant (kₐ) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is calculated as kd/kₐ.

D. Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14]

This protocol describes a typical ITC experiment where a ligand is titrated into a solution containing the this compound receptor.

1. Materials:

  • Purified this compound Receptor: Highly pure and concentrated receptor in a suitable buffer.

  • Ligand: Purified ligand dissolved in the same buffer as the receptor.

  • ITC Instrument

  • Degassing Station

2. Procedure:

  • Sample Preparation:

    • Prepare the receptor solution at a known concentration in the ITC sample cell.

    • Prepare the ligand solution at a higher concentration (typically 10-20 fold higher than the receptor) in the injection syringe.

    • Ensure that the ligand and receptor are in identical buffer solutions to minimize heats of dilution.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Place the sample cell containing the receptor into the ITC instrument.

    • Place the syringe containing the ligand into the instrument.

    • Allow the system to equilibrate to the desired temperature.

    • Perform a series of small, sequential injections of the ligand into the receptor solution. The heat change associated with each injection is measured.

3. Data Analysis:

  • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to receptor.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the KD, n, and ΔH.

  • The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from the following equations: ΔG = -RT ln(KA) (where KA = 1/KD) ΔG = ΔH - TΔS

IV. Conclusion

The choice of technique for studying this compound receptor binding affinity depends on the specific research question, the available resources, and the stage of the drug discovery process. Radioligand binding assays remain a gold standard for affinity determination, while fluorescence polarization offers a high-throughput alternative. For a deeper understanding of the binding kinetics and thermodynamics, label-free methods like SPR and ITC are invaluable. The detailed protocols provided herein serve as a starting point for researchers to design and execute robust experiments to characterize the interaction of novel ligands with this compound receptors.

References

Application Notes and Protocols for Isolating and Culturing Cells Expressing Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes and represent critical targets for therapeutic intervention in a variety of diseases, including cardiovascular, neurological, and inflammatory disorders. Comprising four subtypes—A1, A2A, A2B, and A3—these receptors modulate diverse intracellular signaling cascades. This document provides a comprehensive guide for the isolation, culture, and characterization of cells endogenously or recombinantly expressing this compound receptors. Detailed protocols for cell line maintenance, receptor expression, cell sorting, and functional validation are presented to facilitate robust and reproducible experimental outcomes.

This compound Receptor Signaling Pathways

This compound receptors modulate intracellular signaling primarily through the activation of heterotrimeric G proteins. The A1 and A3 receptors typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors couple to Gαs proteins, stimulating adenylyl cyclase activity and increasing cAMP production. Additionally, these receptors can engage other signaling pathways, such as the phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium.[1][2]

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1R A1R Gi Gαi/o A1R->Gi A3R A3R A3R->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition PLC PLC Gi->PLC Activation cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase A2AR A2AR Gs Gαs A2AR->Gs A2BR A2BR A2BR->Gs AC_activate Adenylyl Cyclase Gs->AC_activate Activation cAMP_increase ↑ cAMP AC_activate->cAMP_increase

Figure 1: this compound Receptor Signaling Pathways.

Part 1: Cell Culture and Recombinant Receptor Expression

The choice of cell line for expressing this compound receptors is critical for successful downstream applications. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are widely used due to their robust growth characteristics and high transfection efficiency.[3][4]

Protocol 1.1: Culture of HEK293 and CHO Cells
  • Media Preparation :

    • HEK293 Cells : Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

    • CHO Cells : DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.

    • For serum-free culture, adapt cells gradually to a commercially available serum-free medium formulation for HEK293 or CHO cells.[3][5][6][7][8] The adaptation process typically involves sequential passaging in mixtures of serum-containing and serum-free media (e.g., 75:25, 50:50, 25:75, 0:100).[3][7]

  • Cell Maintenance :

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days or when they reach 80-90% confluency.

    • Use Trypsin-EDTA (0.25%) to detach adherent cells.

Protocol 1.2: Transient Transfection for this compound Receptor Expression
  • Plasmid Preparation : Use a mammalian expression vector (e.g., pcDNA3.1) containing the cDNA for the desired human this compound receptor subtype.

  • Transfection Procedure (using Polyethylenimine - PEI) :

    • One day before transfection, seed cells in 6-well plates to achieve 60-80% confluency on the day of transfection.

    • For each well, dilute 2 µg of plasmid DNA in 100 µL of serum-free medium.

    • In a separate tube, dilute 6 µg of PEI (1 mg/mL stock) in 100 µL of serum-free medium.

    • Combine the DNA and PEI solutions, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the 200 µL DNA-PEI mixture dropwise to the cells.

    • Incubate for 4-6 hours at 37°C, then replace the medium with fresh, complete culture medium.

    • Assay for receptor expression 24-48 hours post-transfection.

Parameter HEK293 CHO-K1 Reference
Transfection Reagent Polyethylenimine (PEI)FuGENE®[4]
Transfection Efficiency ~74%~35%[4]
Cell Viability ~72%High[4]
Table 1: Comparison of Transfection Efficiency in HEK293 and CHO-K1 Cells.

Part 2: Isolation of Cells Expressing this compound Receptors

To enrich for a population of cells expressing the desired this compound receptor, cell sorting techniques such as Fluorescence-Activated Cell Sorting (FACS) and Magnetic-Activated Cell Sorting (MACS) can be employed.

Cell_Isolation_Workflow start Transfected or Endogenous Cell Population harvest Harvest and Prepare Single-Cell Suspension start->harvest labeling Label with Receptor-Specific Antibody harvest->labeling facs FACS Sorting labeling->facs macs MACS Sorting labeling->macs positive_selection Collect Positive (Receptor-Expressing) Cells facs->positive_selection macs->positive_selection culture Culture Isolated Cells positive_selection->culture end Functional Assays culture->end

Figure 2: Workflow for Isolating Receptor-Expressing Cells.
Protocol 2.1: Fluorescence-Activated Cell Sorting (FACS)

  • Cell Preparation : Harvest transfected cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/100 µL in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Antibody Staining : Incubate cells with a fluorescently conjugated primary antibody specific for the extracellular domain of the target this compound receptor (e.g., Anti-Adenosine A2a Receptor antibody, clone 7F6-G5-A2).[2][9][10] Use a concentration of 1 µg/mL.[2] Incubate for 30 minutes at 4°C in the dark.

  • Washing : Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibody.

  • Resuspension : Resuspend the cell pellet in 500 µL of FACS buffer.

  • Sorting : Sort the cells using a flow cytometer, gating on the fluorescently labeled population.

  • Collection : Collect the sorted cells in a tube containing complete culture medium.

Protocol 2.2: Magnetic-Activated Cell Sorting (MACS)
  • Cell Preparation : Prepare a single-cell suspension as described for FACS.

  • Magnetic Labeling : Incubate the cells with a primary antibody against the this compound receptor, followed by incubation with anti-species-specific magnetic microbeads. Alternatively, use microbeads directly conjugated to the primary antibody.

  • Magnetic Separation : Pass the labeled cell suspension through a separation column placed in a magnetic field. The magnetically labeled cells will be retained in the column.

  • Elution : Remove the column from the magnetic field and elute the retained cells by flushing with buffer.

Parameter FACS MACS Reference
Purity HighHigh[11][12]
Yield Lower (~30% recovery)Higher (~91-93% recovery)[12][13][14]
Throughput SlowerFaster (amenable to parallel processing)[13][14]
Cell Viability High (>83%)High (>83%)[13][14]
Table 2: Comparison of FACS and MACS for Cell Isolation.

Part 3: Functional Characterization of this compound Receptor-Expressing Cells

Following isolation, it is crucial to functionally validate the expression and signaling of the this compound receptors. Common methods include cAMP assays, calcium imaging, and radioligand binding assays.

Protocol 3.1: cAMP Assay (HTRF-based)

This protocol is for measuring changes in intracellular cAMP levels upon receptor activation.

  • Cell Plating : Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight.[15][16]

  • Compound Treatment :

    • For agonist stimulation (A2A/A2B): Add serial dilutions of the agonist and incubate for 30 minutes at room temperature.[15]

    • For antagonist inhibition (A1/A3): Pre-incubate with the antagonist for 15 minutes, then add an EC80 concentration of an agonist (e.g., forskolin (B1673556) to stimulate adenylyl cyclase) and incubate for 30 minutes.[16]

  • Lysis and Detection : Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

  • Measurement : Incubate for 60 minutes at room temperature, protected from light, and read the plate on an HTRF-compatible reader.

Protocol 3.2: Calcium Imaging (Fura-2 AM-based)

This protocol is suitable for assessing Gq-coupled signaling of A1 and A3 receptors.

  • Cell Plating : Plate cells on glass coverslips.

  • Dye Loading :

    • Prepare a 2-5 µM Fura-2 AM loading solution in a physiological saline solution (e.g., HBSS) buffered with HEPES. Pluronic F-127 (0.02-0.05%) can be added to aid dye dispersion.[17][18]

    • Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.[17][19][20]

  • Washing and De-esterification : Wash the cells with physiological saline and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.[19]

  • Image Acquisition :

    • Mount the coverslip on an inverted fluorescence microscope equipped for ratiometric imaging.

    • Record a stable baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm, with emission collected at ~510 nm.

    • Add the this compound receptor agonist and continue recording to capture the change in the 340/380 ratio, which reflects the change in intracellular calcium concentration.

Protocol 3.3: Radioligand Binding Assay

This protocol allows for the direct measurement of ligand binding to the receptor.

  • Membrane Preparation :

    • Homogenize cells expressing the this compound receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.[21]

    • Resuspend the membrane pellet in an assay buffer. Treat with this compound deaminase (ADA) to remove endogenous this compound.[21]

  • Binding Assay :

    • In a 96-well plate, set up reactions containing the cell membranes, a specific radioligand (e.g., [³H]DPCPX for A1 receptors), and either buffer (for total binding), a competing unlabeled ligand (for competition assays), or a high concentration of a non-specific ligand (for non-specific binding).

    • Incubate for 60-120 minutes at room temperature to reach equilibrium.[22][23]

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

Receptor Radioligand Kd (nM) Bmax (fmol/mg protein) Cell Line Reference
A1 [³H]DPCPX2.37 ± 0.2010,500 ± 1,200HEK-293[1]
A2B [¹²⁵I]ABX36>20,000HEK-293[24]
Table 3: Representative Radioligand Binding Parameters for this compound Receptors.

Troubleshooting

Problem Possible Cause Solution
Low Protein Expression Suboptimal transfection conditionsOptimize DNA:transfection reagent ratio, cell density, and transfection time.
Plasmid construct issuesVerify plasmid integrity and sequence.
Cell line not suitableTry a different cell line (e.g., CHO if HEK293 fails).
High Background in Functional Assays Endogenous receptor expressionUse parental cell line as a negative control.
Non-specific binding of reagentsOptimize reagent concentrations and washing steps.
Low Signal-to-Noise Ratio Low receptor expressionEnrich for expressing cells using FACS or MACS.
Inefficient G protein couplingConsider co-transfection with a promiscuous G protein (e.g., Gα16).
Assay conditions not optimalOptimize incubation times, temperatures, and buffer components.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the successful isolation, culture, and functional characterization of cells expressing this compound receptors. By carefully selecting cell lines, optimizing expression and isolation techniques, and employing appropriate functional assays, researchers can generate reliable and reproducible data to advance our understanding of this compound receptor biology and facilitate the development of novel therapeutics.

References

Application of Adenosine Analogs in Antiviral Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) analogs are a class of nucleoside analogs that bear structural similarity to the natural purine (B94841) nucleoside, this compound. Their structural mimicry allows them to interfere with viral replication processes, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2] This mechanism of action confers broad-spectrum antiviral activity, making them a critical area of research in the development of new antiviral therapies.[3] This document provides detailed application notes on key this compound analogs, protocols for their evaluation, and visual representations of their mechanisms of action.

Featured this compound Analogs in Antiviral Research

Several this compound analogs have demonstrated significant antiviral potential. This section details the application and mechanism of action of three prominent examples: Remdesivir (B604916), Galidesivir (B1663889), and Favipiravir (B1662787).

Remdesivir (GS-5734)

Remdesivir is a prodrug of an this compound nucleotide analog that has shown broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses like SARS-CoV-2.[1][4]

Mechanism of Action: Remdesivir is a phosphoramidite (B1245037) prodrug that, upon entering the host cell, is metabolized into its active triphosphate form, remdesivir triphosphate (RDV-TP).[5] RDV-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[5] It mimics the natural this compound triphosphate (ATP) and is incorporated into the nascent viral RNA chain.[5] The incorporation of RDV-TP leads to delayed chain termination, thereby halting viral replication.[5]

Antiviral Activity: Remdesivir has demonstrated potent in vitro activity against a variety of RNA viruses.[1] In primary human airway epithelial cell cultures, it has been shown to inhibit SARS-CoV and MERS-CoV with half-maximal inhibitory concentrations (IC50) of 0.069 μM and 0.074 μM, respectively.[1] It is also effective against other human coronaviruses such as HCoV-OC43 and HCoV-229E.[4]

Galidesivir (BCX4430)

Galidesivir is another this compound analog with broad-spectrum antiviral activity against numerous RNA viruses, including filoviruses, togaviruses, bunyaviruses, arenaviruses, paramyxoviruses, and coronaviruses.[6]

Mechanism of Action: Similar to remdesivir, galidesivir is a prodrug that is converted to its active triphosphate form within the host cell. This active metabolite then targets the viral RdRp, acting as a competitive inhibitor and causing premature chain termination of the viral RNA.[6]

Antiviral Activity: In vitro studies have shown that galidesivir is active against a wide range of RNA viruses, with half-maximal effective concentration (EC50) values typically in the low to mid-micromolar range.[7] For instance, against Lassa and Junin viruses, it exhibited EC50 values of 43.0 μM and 42.2 μM, respectively, in Vero cells.[7] Against Rift Valley fever virus, EC50 values ranged from 20.4 μM to 41.6 μM.[7]

Favipiravir (T-705)

Favipiravir is a pyrazinecarboxamide derivative with potent antiviral activity against influenza viruses and other RNA viruses.[8]

Mechanism of Action: Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[9] Favipiravir-RTP selectively inhibits the viral RdRp, leading to the termination of viral RNA synthesis.[9]

Antiviral Activity: Favipiravir has demonstrated in vitro activity against all subtypes of influenza A, B, and C viruses, with EC50 values ranging from 0.014 to 0.55 µg/mL.[8] It is also active against arenaviruses like Junin virus, with EC50 values between 0.79–0.94 µg/mL.[8]

Quantitative Antiviral Activity Data

The following tables summarize the in vitro antiviral activity of key this compound analogs against a range of RNA viruses.

This compound AnalogVirusCell LineEC50 / IC50Citation
Remdesivir Ebola virusHuman primary macrophages, Human endothelial cells0.06–0.14 μM (EC50)[1]
SARS-CoVHuman airway epithelial cells0.069 μM (IC50)[1]
MERS-CoVHuman airway epithelial cells0.074 μM (IC50)[1]
HCoV-OC43-0.15 μM (EC50)[4]
HCoV-229E-0.024 μM (EC50)[10]
HCoV-NL63-0.3806 μM (EC50)[10]
Galidesivir Lassa virusVero43.0 μM (EC50)[7]
Junin virusVero42.2 μM (EC50)[7]
Rift Valley fever virusVero20.4 μM–41.6 μM (EC50)[7]
Dengue virusVero>9.0 (SI)[7]
West Nile virusPS2.3 μM (EC50)[7]
Japanese encephalitis virusVero>2.3 (SI)[7]
Favipiravir Influenza A, B, CMDCK0.014–0.55 µg/mL (EC50)[8]
Junin virusVero0.79–0.94 µg/mL (EC50)[8]
Pichinde virusVero0.79–0.94 µg/mL (EC50)[8]
Tacaribe virusVero0.79–0.94 µg/mL (EC50)[8]
Lassa virusVero1.7-11.1 µg/mL (EC90)[8]
SARS-CoV-2-62 to >500 µM (EC50)[11]
NITD008 Feline calicivirusCRFK0.91 µM (EC50)[12]
Murine norovirusRAW264.70.94 µM (EC50)[12]
Norwalk replicon-0.21 µM (EC50)[12]
Tick-borne encephalitis virusA5490.61-3.31 µM (EC50)[13]
Omsk hemorrhagic fever virusA5490.61-3.31 µM (EC50)[13]
Kyasanur Forest disease virusA5490.61-3.31 µM (EC50)[13]
Alkhurma hemorrhagic fever virusA5490.61-3.31 µM (EC50)[13]

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[14][15]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock with a known titer.

  • This compound analog compound stock solution.

  • Cell culture medium (e.g., DMEM).

  • Serum-free medium.

  • Phosphate-buffered saline (PBS).

  • Overlay medium (e.g., containing 0.6% Avicel or agarose).[16]

  • Fixing solution (e.g., 4% formaldehyde).[14]

  • Staining solution (e.g., 0.5% crystal violet).[14]

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the this compound analog in serum-free medium.

  • Virus Titration (if necessary): Perform a plaque assay with serial dilutions of the virus stock to determine the titer and the appropriate dilution to yield 50-100 plaques per well.[14]

  • Infection:

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • Add the prepared virus dilution (at a multiplicity of infection that gives a countable number of plaques) to each well, except for the cell control wells.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.[14]

  • Compound Treatment:

    • After virus adsorption, remove the virus inoculum.

    • Add the different concentrations of the this compound analog diluted in the overlay medium to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).[14]

  • Fixation and Staining:

    • Carefully remove the overlay medium.

    • Fix the cells with the fixing solution for at least 30 minutes.[14]

    • Remove the fixing solution and stain the cells with crystal violet solution for 15-20 minutes.[14]

    • Gently wash the plates with water and allow them to air dry.[14]

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of the antiviral compounds.[17]

Materials:

  • Host cells in a 96-well plate.

  • This compound analog compound stock solution.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[17]

  • 96-well plate reader.

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analog in cell culture medium.

    • Add the different concentrations of the compound to the wells. Include a "no drug" control.

  • Incubation: Incubate the plate for a period corresponding to the duration of the antiviral assay (e.g., 48-72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[2]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "no drug" control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the inhibitory effect of this compound analogs on the activity of the viral RdRp enzyme.

Materials:

  • Purified viral RdRp enzyme.

  • RNA template and primer.

  • This compound analog triphosphate (active form).

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-³²P]GTP or a fluorescently labeled nucleotide).

  • Reaction buffer.

  • Quenching solution (e.g., EDTA).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube or a multi-well plate, combine the reaction buffer, RNA template/primer, and the this compound analog triphosphate at various concentrations.

    • Add the purified RdRp enzyme to initiate the reaction.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme's activity for a specific period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Detection of RNA Synthesis:

    • Radiolabeled method: Spot the reaction mixture onto a filter paper, wash away unincorporated labeled nucleotides, and measure the radioactivity of the synthesized RNA using a scintillation counter.

    • Fluorescence-based method: Measure the fluorescence intensity of the incorporated labeled nucleotide using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of RdRp inhibition for each compound concentration compared to the positive control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanisms of Action

RdRp Inhibition Pathway

The primary mechanism of action for many this compound analogs is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). The following diagram illustrates this general pathway.

RdRp_Inhibition cluster_cell Host Cell cluster_virus Virus Prodrug This compound Analog (Prodrug) Active_Metabolite Active Triphosphate Metabolite Prodrug->Active_Metabolite Metabolic Activation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competitive Inhibition Viral_RNA Viral RNA Replication RdRp->Viral_RNA Catalyzes Chain_Termination Chain Termination RdRp->Chain_Termination Viral_Replication Viral Replication (inhibited) Chain_Termination->Viral_Replication Blocks Viral_Entry Viral Entry Viral_Entry->Prodrug

Caption: General mechanism of RdRp inhibition by this compound analog prodrugs.

Immunomodulatory Pathway of this compound Analogs

Some this compound analogs have been shown to possess immunomodulatory properties by interacting with the this compound A2A receptor (A2AR) pathway.

Immunomodulatory_Pathway cluster_immune_cell Immune Cell (e.g., T-cell) A2AR This compound A2A Receptor (A2AR) AC Adenylate Cyclase A2AR->AC This compound This compound This compound->A2AR Activates Adenosine_Analog This compound Analog Adenosine_Analog->A2AR Antagonizes cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Immunosuppression Immunosuppression PKA->Immunosuppression Leads to Antiviral_Response Enhanced Antiviral Immune Response Immunosuppression->Antiviral_Response Inhibition of this pathway leads to

Caption: Immunomodulatory effect of this compound analogs via A2AR antagonism.

Experimental Workflow for Antiviral Compound Screening

The following diagram outlines a typical workflow for screening and characterizing the antiviral activity of this compound analogs.

Antiviral_Screening_Workflow Start Start: This compound Analog Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Plaque_Assay Plaque Reduction Assay Start->Plaque_Assay Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Determine_IC50 Determine IC50 Plaque_Assay->Determine_IC50 Calculate_SI Calculate Selectivity Index (SI = CC50/IC50) Determine_CC50->Calculate_SI Determine_IC50->Calculate_SI Mechanism_Study Mechanism of Action Studies Calculate_SI->Mechanism_Study RdRp_Assay RdRp Inhibition Assay Mechanism_Study->RdRp_Assay Animal_Models In Vivo Efficacy (Animal Models) Mechanism_Study->Animal_Models End Lead Compound Identified Animal_Models->End

Caption: Workflow for in vitro and in vivo antiviral screening of this compound analogs.

References

Application Notes and Protocols for Adenosine in Myocardial Perfusion Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of adenosine (B11128) in myocardial perfusion imaging (MPI) studies. This compound is a potent, short-acting coronary vasodilator widely used as a pharmacologic stress agent in individuals unable to perform adequate physical exercise.[1][2][3] By inducing maximal coronary hyperemia, this compound helps in the diagnosis and risk assessment of coronary artery disease (CAD).[1][3][4]

Mechanism of Action

This compound exerts its vasodilatory effects primarily through the activation of A2A this compound receptors on the surface of vascular smooth muscle cells in the coronary arteries.[3][5][6][7] This activation initiates a signaling cascade that leads to smooth muscle relaxation and a significant increase in coronary blood flow, typically 3.5 to 4 times the baseline.[1][5] In healthy coronary arteries, this increased flow leads to a homogeneous distribution of the injected radiotracer.[5] However, in the presence of a stenosis, the downstream vessel cannot dilate further, resulting in a relative perfusion defect compared to healthy myocardial territories.[5][8] This differential perfusion is the basis for detecting CAD with this compound MPI.[5][8]

The primary signaling pathway involves the A2A receptor, a Gs-protein coupled receptor. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic this compound monophosphate (cAMP).[9][10][11] This in turn activates protein kinase A (PKA), which is thought to open ATP-sensitive potassium (K-ATP) channels and intermediate-conductance calcium-activated potassium (KCa) channels, leading to hyperpolarization and relaxation of the vascular smooth muscle cells.[9][10][12]

AdenosineSignalingPathway cluster_Extracellular Extracellular Space cluster_CellMembrane Vascular Smooth Muscle Cell Membrane cluster_Intracellular Intracellular Space This compound This compound A2A_Receptor A2A Receptor (Gs-protein coupled) This compound->A2A_Receptor Binds to AC Adenylyl Cyclase A2A_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_channels K+ Channels (K-ATP, KCa) PKA->K_channels Opens Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes

Caption: this compound A2A Receptor Signaling Pathway in Coronary Vasodilation.

Experimental Protocols

The following is a generalized protocol for an this compound myocardial perfusion imaging study. Specific parameters may need to be adjusted based on the imaging modality (e.g., SPECT, PET, CMR), the specific radiotracer used, and institutional guidelines.[13][14][15]

Patient Preparation
  • Informed Consent: Obtain written informed consent from the patient after explaining the procedure, potential risks, and benefits.

  • Fasting: Patients should fast for a minimum of 3-4 hours before the study.[5][16]

  • Medication Review:

    • Methylxanthines: Instruct patients to avoid all caffeine-containing products (coffee, tea, soda, chocolate) and other methylxanthines (e.g., theophylline, aminophylline) for at least 12 hours prior to the study, as these are this compound receptor antagonists.[5][17]

    • Dipyridamole: Discontinue any dipyridamole-containing medications.[18]

    • Cardioactive Medications: Depending on the clinical question (e.g., diagnosis vs. assessment of therapy), beta-blockers, calcium channel blockers, and nitrates may be withheld on the day of the study.[16]

  • IV Access: Establish two intravenous lines, preferably one in each arm. One line will be for the this compound infusion and the other for the radiotracer injection.[5][13]

This compound Stress and Imaging Protocol

The standard protocol involves a continuous intravenous infusion of this compound.

  • Baseline Monitoring: Before starting the infusion, record the patient's baseline 12-lead electrocardiogram (ECG), heart rate, and blood pressure.

  • This compound Infusion:

    • Begin a continuous intravenous infusion of this compound at a standard rate of 140 µg/kg/min .[8][19][20] An infusion pump is required for accurate administration.[5]

    • The total infusion duration is typically 6 minutes .[8][20]

  • Radiotracer Injection:

    • At the midpoint of the this compound infusion (i.e., at 3 minutes ), inject the radiotracer (e.g., Thallium-201, Technetium-99m sestamibi, or tetrofosmin) as a bolus through the second IV line.[19][20]

    • Follow the radiotracer with a saline flush.

  • Continued Infusion: Continue the this compound infusion for the remaining 3 minutes after the radiotracer injection to ensure adequate distribution during peak hyperemia.[20]

  • Monitoring During Infusion: Continuously monitor the patient's ECG, heart rate, and blood pressure throughout the this compound infusion and for several minutes after its completion. Inquire about any symptoms such as chest pain, shortness of breath, flushing, or dizziness.[15]

  • Stress Image Acquisition:

    • For SPECT imaging with Technetium-based tracers, imaging typically begins 30-60 minutes after the tracer injection.[16] For Thallium-201, imaging can start within 10-15 minutes.[15]

    • For PET or CMR perfusion imaging, image acquisition occurs concurrently with the this compound infusion and contrast/radiotracer administration.[13]

  • Rest Study:

    • A rest study is performed on the same or a different day for comparison.

    • A second dose of the radiotracer is injected while the patient is at rest.

    • Rest images are acquired using the same imaging parameters as the stress study.

ExperimentalWorkflow cluster_Preparation Patient Preparation cluster_StressProtocol Stress Protocol cluster_Imaging Image Acquisition cluster_Analysis Data Analysis Prep1 Fasting (≥4 hrs) Avoid Caffeine (≥12 hrs) Prep2 Establish Dual IV Access Prep1->Prep2 Prep3 Obtain Baseline ECG & Vitals Prep2->Prep3 Startthis compound Start this compound Infusion (140 µg/kg/min) Prep3->Startthis compound Monitor1 Continuous ECG & Vital Sign Monitoring Startthis compound->Monitor1 InjectTracer Inject Radiotracer (at 3 minutes) Startthis compound->InjectTracer t=0 min Continuethis compound Continue this compound (for 3 more minutes) InjectTracer->Continuethis compound InjectTracer->Continuethis compound t=3 min Stopthis compound Stop this compound Infusion Continuethis compound->Stopthis compound Continuethis compound->Stopthis compound t=6 min Monitor2 Post-Infusion Monitoring Stopthis compound->Monitor2 StressImaging Acquire Stress Images Monitor2->StressImaging RestImaging Acquire Rest Images (Separate Injection) StressImaging->RestImaging Comparison Analysis Compare Stress vs. Rest Images for Perfusion Defects RestImaging->Analysis

Caption: Experimental Workflow for this compound Myocardial Perfusion Imaging.

Data Presentation

Quantitative data from this compound MPI studies are crucial for objective assessment. Key parameters include hemodynamic responses and myocardial blood flow measurements.

Table 1: Hemodynamic Response to this compound Infusion
ParameterBaseline (Mean ± SD)During this compound (Mean ± SD)ChangeReference
Heart Rate (bpm) --↑ 14 ± 30[5]
Systolic Blood Pressure (mmHg) --↓ 10 ± 37[5]
Diastolic Blood Pressure (mmHg) --↓ 8 ± 19[5]

Note: These are average changes; individual responses may vary.

Table 2: Quantitative Myocardial Blood Flow (MBF) with PET
Study ConditionGlobal MBF (mL/g/min) (Mean ± SD)Reference
Rest 0.92 ± 0.27[21]
This compound Stress 2.68 ± 0.80[21]
Myocardial Flow Reserve (MFR) 2.9 (Calculated: Stress/Rest)[21]

MFR is a key indicator of coronary vasodilator capacity.

Contraindications and Side Effects

Careful patient selection is essential to ensure safety.

Table 3: Contraindications for this compound Stress Testing
ContraindicationRationaleReferences
Active Bronchospastic Disease (Asthma) This compound can induce bronchospasm via A2B and A3 receptor activation.[17][22]
High-Degree AV Block (2nd or 3rd) This compound suppresses AV node conduction and can worsen the block.[15][17][23]
Sinus Node Disease (Sick Sinus Syndrome) Can cause profound bradycardia or sinus arrest.[15][23]
Systolic Blood Pressure < 90 mmHg This compound's vasodilatory effect can cause severe hypotension.[15][17]
Recent Methylxanthine Ingestion Competitive antagonism at this compound receptors will blunt the hyperemic response.[17][18]
Table 4: Common Side Effects of this compound Infusion
Side EffectApproximate IncidenceMechanism / NotesReferences
Flushing 35-40%Systemic vasodilation.[20]
Chest Pain 25-30%Often non-ischemic, mechanism not fully clear.[20]
Dyspnea (Shortness of Breath) ~20%Multiple potential mechanisms, including bronchoconstriction.[20]
AV Block (mostly 1st degree) ~8%Direct effect on AV node conduction. Usually transient.[20]
Dizziness / Lightheadedness ~7%Often related to a drop in blood pressure.[20]
Nausea ~5%-[20]

Side effects are typically transient due to this compound's very short half-life (<10 seconds) and resolve quickly after stopping the infusion.[5][8] If severe or persistent, the effects can be reversed with an intravenous injection of aminophylline.[18]

References

Application Notes and Protocols: Synthesis of Novel Adenosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of novel adenosine (B11128) derivatives, crucial compounds for research into therapeutics targeting a range of conditions, including cancer, inflammation, and cardiovascular diseases.[1] this compound's physiological effects are mediated by four G protein-coupled receptors (A1, A2A, A2B, and A3), making derivatives that selectively target these receptors highly valuable as pharmacological tools and potential drug candidates.[2]

The following sections detail key synthetic strategies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, complete with experimental protocols, quantitative data summaries, and workflow visualizations.

Synthesis via Nucleophilic Aromatic Substitution (SNAr) at the N⁶-Position

One of the most common strategies for modifying this compound involves the nucleophilic aromatic substitution at the C6 position of the purine (B94841) ring. This is typically achieved by starting with 6-chloropurine (B14466) riboside, which readily reacts with various amines to yield a diverse library of N⁶-substituted this compound derivatives.[3][4]

Protocol 1: General Procedure for N⁶-Alkylation/Arylation of 6-Chloropurine Riboside

This protocol is adapted from methodologies described for the synthesis of N⁶-substituted this compound analogs.[3][4]

Materials:

  • 6-Chloropurine riboside (1.0 eq)

  • Desired amine (aliphatic or aromatic) (1.2-3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (Et₃N) (3.0 eq)

  • Absolute Ethanol (EtOH) or Dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol (B129727) mixture)

Procedure:

  • In a round-bottom flask, dissolve 6-chloropurine riboside (1.0 eq) in absolute ethanol.

  • Add the appropriate amine (1.2-3.0 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture to act as a base.

  • Reflux the mixture at 80 °C with constant stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of methanol in dichloromethane, to yield the pure N⁶-substituted this compound derivative.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

Caption: Workflow for N⁶-substitution of 6-chloropurine riboside via SNAr.

Data Summary: N⁶-Substituted Derivatives

The following table summarizes yields for various N⁶-substituted this compound derivatives prepared via the SNAr method.

Substituent (R in R-NH₂)Yield (%)Reference
Aromatic Amines43 - 79%[3]
Aliphatic Amines43 - 79%[3]
(3-Iodobenzyl)amine-[5]
Cyclopentylamine-[5]

Synthesis via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of diverse substituents at the C2 and C8 positions of the purine ring, which are otherwise difficult to modify.[6][7]

C2-Alkynylation via Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] In this compound chemistry, it is widely used to install alkynyl groups at the C2-position of a 2-halothis compound precursor, yielding derivatives with high affinity for A₁ and A₂A receptors.[7][9]

Protocol 2: Sonogashira Coupling for C2-Alkynylation

This protocol is based on the synthesis of C2-alkynyl polyethylene (B3416737) glycol (PEG) this compound conjugates.[9][10][11]

Materials:

  • Protected 2-Iodothis compound (B13990) (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

  • Copper(I) iodide (CuI) (0.2 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the protected 2-iodothis compound (1.0 eq), Pd(PPh₃)₄ (0.1 eq), and CuI (0.2 eq).

  • Add anhydrous DMF and triethylamine to the flask.

  • Add the terminal alkyne (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the C2-alkynylated this compound derivative.

  • If necessary, perform a subsequent deprotection step to remove protecting groups from the ribose moiety.

Caption: General workflow for C2-alkynylation of this compound via Sonogashira coupling.

Data Summary: C2-Alkynyl Derivatives

The introduction of alkynyl chains at the C2 position often results in high affinity for A₁ and A₂A this compound receptors.[7]

DerivativeA₁ Kᵢ (nM)A₂ₐ Kᵢ (nM)A₃ Kᵢ (nM)Reference
2-Hexynylthis compound1.815320[7]
2-Phenylethynylthis compound3.511250[7]
C2-Alkylation/Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound (boronic acid or ester) and a halide.[12] It has been successfully applied to the synthesis of this compound derivatives, such as the A₂A receptor antagonist ST1535, by coupling alkylboranes with 2-halopurines.[13]

Protocol 3: Suzuki-Miyaura Coupling for C2-Alkylation

This protocol is a general procedure adapted from literature for the Suzuki-Miyaura cross-coupling of 2-halopurines.[13][14][15]

Materials:

  • 2-Halo-6-substituted-purine (e.g., 2-chloro- or 2-iodo-) (1.0 eq)

  • Alkyl- or Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5-2.0 mol%)

  • Ligand (e.g., a phosphine (B1218219) ligand, if required)

  • Base (e.g., K₂CO₃, Cs₂CO₃, KF) (2.0-3.0 eq)

  • Solvent (e.g., Dioxane, Toluene, DMF, often with water)

Procedure:

  • In an oven-dried Schlenk tube, combine the 2-halopurine (1.0 eq), boronic acid/ester (1.5 eq), palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and stir for the specified time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (like ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to isolate the C2-substituted purine derivative.

Caption: General workflow for C2-substitution of purines via Suzuki-Miyaura coupling.

This compound Receptor Signaling Pathway

This compound derivatives exert their biological effects by binding to this compound receptors. For example, the A3 this compound receptor (A3AR) typically couples to the inhibitory G-protein (Gᵢ), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream pathways like the MAPK/ERK pathway.[16][17] Understanding these pathways is critical for rational drug design.

signaling_pathway agonist This compound Derivative (A3R Agonist) receptor A3 this compound Receptor (A3AR) agonist->receptor Binds g_protein Gᵢ Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits camp cAMP atp ATP atp->camp AC downstream Modulation of Downstream Pathways (e.g., MAPK/ERK) camp->downstream Leads to

References

High-Throughput Screening Assays for Adenosine Receptor Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of adenosine (B11128) receptor ligands. It is intended for researchers, scientists, and drug development professionals working on the discovery of novel therapeutics targeting the A1, A2A, A2B, and A3 this compound receptor subtypes.

Introduction to this compound Receptors

This compound receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a wide range of physiological and pathological processes. They are activated by the endogenous nucleoside this compound. The four subtypes of this compound receptors (A1, A2A, A2B, and A3) are important drug targets for various conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. High-throughput screening assays are essential for identifying and characterizing new ligands that can modulate the activity of these receptors.

This compound Receptor Signaling Pathways

The four this compound receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades. Understanding these pathways is critical for designing relevant screening assays.

  • A1 and A3 Receptors: These receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3][4] They can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[2][3][4]

  • A2A and A2B Receptors: These receptors couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[1][2][5] The A2B receptor can also couple to Gq proteins, activating the PLC pathway.[6][7][8]

Below are diagrams illustrating the primary signaling pathways for each this compound receptor subtype.

A1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol A1R A1 Receptor Gi Gi/o A1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C (PLC) Gi->PLC Activation cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activation Ca2 Ca²⁺ IP3->Ca2 Release PKC PKC DAG->PKC Activation MAPK MAPK Pathway PKC->MAPK Activation Ligand This compound (Agonist) Ligand->A1R

Figure 1: this compound A1 Receptor Signaling Pathway

A2A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol A2AR A2A Receptor Gs Gs A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation EPAC EPAC cAMP->EPAC Activation MAPK MAPK Pathway PKA->MAPK Modulation Ligand This compound (Agonist) Ligand->A2AR

Figure 2: this compound A2A Receptor Signaling Pathway

A2B_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol A2BR A2B Receptor Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC Stimulation PLC Phospholipase C (PLC) Gq->PLC Activation cAMP cAMP AC->cAMP Production IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activation Ca2 Ca²⁺ IP3->Ca2 Release PKC PKC DAG->PKC Activation Ligand This compound (Agonist) Ligand->A2BR

Figure 3: this compound A2B Receptor Signaling Pathway

A3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol A3R A3 Receptor Gi Gi/o A3R->Gi Gq Gq A3R->Gq AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C (PLC) Gq->PLC Activation cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activation Ca2 Ca²⁺ IP3->Ca2 Release PKC PKC DAG->PKC Activation MAPK MAPK Pathway PKC->MAPK Activation Ligand This compound (Agonist) Ligand->A3R HTS_Workflow AssayDev Assay Development (e.g., Radioligand Binding, cAMP) Miniaturization Assay Miniaturization (384- or 1536-well plates) AssayDev->Miniaturization PrimaryScreen Primary Screen (Large compound library, single concentration) Miniaturization->PrimaryScreen HitSelection Hit Selection and Triage PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (IC50/EC50 determination) HitSelection->DoseResponse SecondaryAssay Secondary/Orthogonal Assays (e.g., Functional vs. Binding) DoseResponse->SecondaryAssay SAR Structure-Activity Relationship (SAR) Studies SecondaryAssay->SAR

References

Application Notes: Quantification of Endogenous Adenosine Levels Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine (B11128) is an endogenous purine (B94841) nucleoside that functions as a critical signaling molecule in a myriad of physiological and pathological processes.[1][2][3][4] It plays a vital role in the cardiovascular, nervous, and immune systems by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][3][5] The accurate quantification of endogenous this compound is paramount for understanding its role in disease and for the development of novel therapeutics targeting its signaling pathways.[1][2] However, measuring this compound in biological samples is challenging due to its rapid metabolism and low endogenous concentrations.[1][2][6]

Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the precise and accurate quantification of endogenous small molecules like this compound.[1][2] This technique offers high selectivity, sensitivity, and accuracy.[1][2] The use of a stable isotope-labeled internal standard, such as this compound-d9 or ¹³C₅-Adenosine, is crucial as it corrects for matrix effects and variations during sample preparation and instrumental analysis, ensuring reliable quantification.[1][2]

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals involved in pharmacology, cell biology, and clinical research who require accurate and reliable methods for quantifying endogenous this compound levels in various biological matrices.

Experimental Protocols

1. Sample Collection and Preparation

The rapid metabolism of this compound necessitates immediate stabilization upon sample collection to obtain accurate measurements of in vivo levels.[2][4][6][7]

a. Plasma Sample Preparation

  • Blood Collection: Collect whole blood in tubes containing a pre-prepared "stop solution."[1][2][7] A typical stop solution contains inhibitors of this compound kinase, this compound deaminase, and nucleoside transporters to prevent the rapid metabolism of this compound.[1]

  • Plasma Separation: Immediately after collection, centrifuge the blood at 4°C to separate the plasma.[1]

  • Protein Precipitation: To 100 µL of plasma, add a stable isotope-labeled internal standard (e.g., this compound-d9).[1] Then, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[1]

  • Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection: Transfer the supernatant to a new tube.[1]

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

b. Tissue Homogenate Preparation

  • Tissue Collection: Excise the tissue and immediately snap-freeze it in liquid nitrogen to halt all metabolic activity.[1]

  • Homogenization: Weigh the frozen tissue and homogenize it in 4 volumes of ice-cold methanol.[1]

  • Internal Standard Addition: Add the stable isotope-labeled internal standard to the homogenate.[1]

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.[1]

  • Supernatant Collection and Processing: Collect the supernatant, evaporate it to dryness, and reconstitute it as described for plasma samples.[1]

c. Cell Lysate Preparation

  • Cell Harvesting: After cell culture, harvest the cells.

  • Lysis and Quenching: Perform rapid cell lysis and quenching of metabolic activity. A known amount of a stable isotope-labeled internal standard (e.g., this compound-d2) is added during this step.[3]

  • Further processing would follow a similar principle of protein precipitation and extraction as outlined for plasma and tissue samples.

2. LC-MS/MS Analysis

The following are typical parameters for the analysis of this compound by LC-MS/MS. Optimization may be required based on the specific instrumentation used.

ParameterTypical Setting
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., Atlantis dC18)[6]
Mobile Phase A0.2% Formic Acid in Water[6] or 20 mM ammonium (B1175870) formate (B1220265) in water[8]
Mobile Phase BAcetonitrile[6][8]
Flow Rate0.2 - 0.8 mL/min[9]
Column Temperature35 - 50°C[9]
Injection Volume2 - 10 µL[8]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[6][9]
Analysis ModeMultiple Reaction Monitoring (MRM)[6][9]
MRM Transition (this compound)m/z 268.2 → 136.1[6][10]
MRM Transition (¹³C₅-Adenosine IS)m/z 273.2 → 136.1
Dwell Time50 ms[9]

3. Data Analysis and Quantification

Endogenous this compound is quantified using an external calibration curve.[9] The concentration of this compound in the samples is determined by calculating the peak area ratio of the endogenous this compound to the stable isotope-labeled internal standard.

Quantitative Data Summary

The performance of LC-MS/MS methods for this compound quantification is summarized below. These values are representative of what can be expected from a well-validated method using a stable isotope-labeled internal standard.

Table 1: Linearity of this compound Quantification by LC-MS/MS

Study MatrixLinear RangeReference
Mouse Plasma0.019 µM – 37 µM[11]
Human Blood0.005 – 2 µg/mL[12]
Cell Culture Medium15.6 - 2000 ng/mL[10]

Table 2: Precision and Accuracy of this compound Quantification by LC-MS/MS

Study MatrixIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Bias)Reference
Human Plasma2.32 - 12.7%4.01 - 9.40%Within ±15%[6]
Cell Culture Medium< 15%< 15%Within 15%[10]

Table 3: Endogenous this compound Concentrations in Biological Samples

Sample TypeConcentrationReference
Human Plasma (Healthy Volunteers)13 ± 7 nmol/L[7][9]
Solid Tumors (Extracellular)50 - 100 µM[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (with Stop Solution) InternalStandard Addition of Stable Isotope-Labeled Internal Standard SampleCollection->InternalStandard ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection - MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte/Internal Standard) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

adenosine_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 This compound This compound AMP->this compound CD73 A1 A1 This compound->A1 A2A A2A This compound->A2A A2B A2B This compound->A2B A3 A3 This compound->A3 CD39 CD39 (Ectonucleotidase) CD73 CD73 (Ectonucleotidase) AC_inhibit Adenylyl Cyclase Inhibition A1->AC_inhibit Gi PLC_stimulate Phospholipase C Stimulation A1->PLC_stimulate Go AC_stimulate Adenylyl Cyclase Stimulation A2A->AC_stimulate Gs A2B->AC_stimulate Gs A2B->PLC_stimulate Gq A3->AC_inhibit Gi A3->PLC_stimulate Gq cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Ca_release ↑ Intracellular Ca²⁺ PLC_stimulate->Ca_release

References

Adenosine Delivery Systems for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of various adenosine (B11128) delivery systems in in vivo research. It aims to offer a comprehensive guide for the preparation, administration, and evaluation of these systems to harness the therapeutic potential of this compound while mitigating its inherent challenges, such as a short biological half-life and systemic side effects.

Introduction to this compound Delivery Systems

This compound, a ubiquitous endogenous purine (B94841) nucleoside, plays a critical role in numerous physiological and pathophysiological processes. Its therapeutic applications are vast, spanning cardiovascular diseases, inflammation, and neurological disorders. However, the systemic administration of this compound is hampered by its rapid clearance from circulation (half-life <10 seconds) and the potential for dose-limiting side effects.[1][2] To overcome these limitations, various controlled-release delivery systems have been developed to provide sustained and localized delivery of this compound, thereby enhancing its therapeutic efficacy and reducing adverse effects.[2] This document focuses on three prominent types of this compound delivery systems: liposomes, polymeric nanoparticles, and hydrogels.

This compound Receptor Signaling Pathways

This compound exerts its effects by binding to four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[3][4][5] The activation of these receptors triggers distinct downstream signaling cascades, leading to varied cellular responses. Understanding these pathways is crucial for designing targeted this compound-based therapies.

Adenosine_Signaling cluster_A1R A1 Receptor (Gi/o-coupled) cluster_A2AR A2A Receptor (Gs-coupled) cluster_A2BR A2B Receptor (Gs/q-coupled) cluster_A3R A3 Receptor (Gi/q-coupled) A1R A1R Gi_o Gi/o A1R->Gi_o AC_inhibit Adenylate Cyclase (Inhibition) Gi_o->AC_inhibit PLC_A1 Phospholipase C Gi_o->PLC_A1 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG_A1 ↑ IP3 & DAG PLC_A1->IP3_DAG_A1 A2AR A2AR Gs_A2A Gs A2AR->Gs_A2A AC_stim_A2A Adenylate Cyclase (Stimulation) Gs_A2A->AC_stim_A2A cAMP_increase_A2A ↑ cAMP AC_stim_A2A->cAMP_increase_A2A PKA_A2A PKA Activation cAMP_increase_A2A->PKA_A2A A2BR A2BR Gs_A2B Gs A2BR->Gs_A2B Gq_A2B Gq A2BR->Gq_A2B AC_stim_A2B Adenylate Cyclase (Stimulation) Gs_A2B->AC_stim_A2B PLC_A2B Phospholipase C Gq_A2B->PLC_A2B cAMP_increase_A2B ↑ cAMP AC_stim_A2B->cAMP_increase_A2B IP3_DAG_A2B ↑ IP3 & DAG PLC_A2B->IP3_DAG_A2B A3R A3R Gi_q Gi/q A3R->Gi_q AC_inhibit_A3 Adenylate Cyclase (Inhibition) Gi_q->AC_inhibit_A3 PLC_A3 Phospholipase C Gi_q->PLC_A3 cAMP_decrease_A3 ↓ cAMP AC_inhibit_A3->cAMP_decrease_A3 IP3_DAG_A3 ↑ IP3 & DAG PLC_A3->IP3_DAG_A3 This compound This compound This compound->A1R High Affinity This compound->A2AR High Affinity This compound->A2BR Low Affinity This compound->A3R Low Affinity

Caption: this compound receptor signaling pathways.

Data Presentation: In Vivo Efficacy of this compound Delivery Systems

This section summarizes quantitative data from preclinical studies evaluating the in vivo efficacy of different this compound delivery systems.

Delivery SystemAnimal ModelTherapeutic ApplicationDosage of this compoundKey Efficacy OutcomesReference(s)
Silica (B1680970) Nanoparticles RatIschemia-Reperfusion InjuryNot specifiedInfarct size reduction: 18 ± 4.2% (nanoparticles) vs. 29 ± 6.2% (free this compound)[1]
Squalene-Adenosine Nanoparticles (SQAd NPs) MouseCardiac Ischemia-ReperfusionNot specifiedReduction in the area at risk and infarct area (not statistically significant); Significant reduction in apoptotic cells.[6][7]
Squalene-Adenosine Nanoparticles (SQAdNPs) RatMyocardial InfarctionNot specifiedImproved cardiac function after 3 months; prevented infarct expansion and adverse left ventricle remodeling.[8]
Hydrogel (CD73-loaded) MouseHindlimb IschemiaIndirect delivery via CD73 enzymeIncreased tissue this compound levels at 24 hours; Improved lower limb perfusion.
Selective A2A Receptor Agonist (Topical) MouseWound HealingNot specifiedPromotion of wound healing and angiogenesis.[9]

Experimental Protocols

This section provides detailed methodologies for the preparation and in vivo administration of common this compound delivery systems.

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes encapsulating the hydrophilic drug this compound using the thin-film hydration method, followed by extrusion for size homogenization.[10][11][12][13]

Materials:

  • Phospholipids (B1166683) (e.g., DSPC, DMPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipids and cholesterol in an organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution of this compound by adding the solution to the flask. The temperature of the hydration medium should be above the phase transition temperature of the lipids.

    • Agitate the flask by vortexing or manual shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Purification and Characterization:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

    • Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles via Double Emulsion Solvent Evaporation

This protocol is suitable for encapsulating hydrophilic drugs like this compound within a biodegradable polymeric matrix of poly(lactic-co-glycolic acid) (PLGA).[2][14][15][16]

Materials:

  • PLGA

  • This compound

  • Organic solvent (e.g., dichloromethane, DCM)

  • Aqueous solution with a surfactant (e.g., polyvinyl alcohol, PVA)

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Primary Emulsion (w/o):

    • Dissolve this compound in a small volume of aqueous solution (e.g., deionized water or PBS).

    • Dissolve PLGA in an organic solvent (e.g., DCM).

    • Add the aqueous this compound solution to the organic PLGA solution and emulsify using a high-speed homogenizer or sonicator to form a water-in-oil (w/o) primary emulsion.

  • Secondary Emulsion (w/o/w):

    • Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., PVA).

    • Homogenize or sonicate this mixture to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization and Characterization:

    • Lyophilize the washed nanoparticles for long-term storage.

    • Characterize the nanoparticles for size, PDI, zeta potential, drug loading, and encapsulation efficiency.

Protocol 3: In Vivo Administration of this compound Hydrogels in a Murine Model

This protocol outlines a general procedure for the subcutaneous or intramuscular administration of pre-formed or in-situ forming this compound-loaded hydrogels in mice.

Materials:

  • This compound-loaded hydrogel

  • Syringe with an appropriate gauge needle (e.g., 25-27G)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (if applicable)

  • Animal clippers

  • Antiseptic solution

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Shave the hair from the injection site (e.g., dorsal back for subcutaneous injection, thigh for intramuscular injection).

    • Cleanse the shaved area with an antiseptic solution.

  • Hydrogel Administration:

    • Draw the this compound-loaded hydrogel into a sterile syringe.

    • For subcutaneous injection, lift the skin to create a tent and insert the needle into the subcutaneous space. Inject the hydrogel slowly.

    • For intramuscular injection, insert the needle into the target muscle (e.g., quadriceps) and inject the hydrogel.

  • Post-Procedure Monitoring:

    • Monitor the animal until it has fully recovered from anesthesia.

    • Observe the injection site for any signs of inflammation or adverse reactions.

    • Follow the experimental timeline for data collection, which may include imaging, tissue harvesting, or behavioral assessments.

General Experimental Workflow for In Vivo Evaluation

The following diagram illustrates a typical workflow for the in vivo evaluation of this compound delivery systems.

InVivo_Workflow cluster_Prep Preparation & Characterization cluster_InVivo In Vivo Study cluster_Analysis Data Analysis & Interpretation Prep Formulation of this compound Delivery System (Liposomes, Nanoparticles, Hydrogels) Char Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency, Release Kinetics) Prep->Char AnimalModel Selection of Animal Model (e.g., Ischemia, Wound Healing) Char->AnimalModel Admin Administration of Delivery System (e.g., Intravenous, Subcutaneous, Intramuscular) AnimalModel->Admin Monitoring Monitoring & Data Collection (e.g., Imaging, Blood Sampling, Behavioral Tests) Admin->Monitoring Endpoint Endpoint Analysis (e.g., Tissue Harvesting, Histology, Biomarker Analysis) Monitoring->Endpoint DataAnalysis Quantitative Data Analysis (e.g., Statistical Analysis of Efficacy & Biodistribution) Endpoint->DataAnalysis Conclusion Conclusion & Future Directions DataAnalysis->Conclusion

Caption: General workflow for in vivo evaluation.

Conclusion

The development of advanced delivery systems is paramount to unlocking the full therapeutic potential of this compound. Liposomes, polymeric nanoparticles, and hydrogels offer versatile platforms for the controlled and targeted delivery of this potent nucleoside. The protocols and data presented herein provide a foundational resource for researchers to design and execute robust in vivo studies, ultimately paving the way for novel this compound-based therapies for a range of diseases.

References

Application Notes and Protocols for Studying Adenosine Signaling in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental models and detailed protocols for investigating the role of adenosine (B11128) signaling in the tumor microenvironment (TME). The content is designed to guide researchers in selecting appropriate models and methodologies to explore the adenosinergic pathway as a therapeutic target in oncology.

Introduction

Extracellular this compound is a critical signaling nucleoside that accumulates to high levels within the TME, primarily due to hypoxia and high cell turnover.[1][2][3] It exerts potent immunosuppressive effects by binding to four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[4][5][6] This signaling dampens the anti-tumor activity of various immune cells, including T cells and natural killer (NK) cells, thereby promoting tumor immune evasion.[1][7][8][9] Consequently, targeting the this compound pathway, either by inhibiting this compound production (e.g., targeting CD39 and CD73) or by blocking this compound receptors, has emerged as a promising strategy in cancer immunotherapy.[8][9][10][11]

Experimental Models

A variety of in vitro and in vivo models are available to study this compound signaling in cancer. The choice of model depends on the specific research question, such as investigating the direct effects of this compound on tumor cells, its impact on immune cell function, or the efficacy of this compound-targeting therapies in a complex biological system.

In Vitro Models

In vitro models are essential for dissecting the molecular mechanisms of this compound signaling in a controlled environment.

  • Cancer Cell Lines: A wide range of human and murine cancer cell lines are utilized to study the direct effects of this compound on tumor cell proliferation, migration, and invasion. The expression of this compound receptors can vary significantly between cell lines.[12]

    • Prostate Cancer: PC-3, Du-145[12][13]

    • Breast Cancer: MDA-MB-231, 4T1, MCF-7[13][14][15]

    • Lung Cancer: A549, Calu-6[2][12]

    • Melanoma: B16-F10, A375[2][8]

    • Colon Cancer: HCT-116, HT-29, MC38, CT26[8][16]

    • Gastric Cancer: MKN45[17]

  • Primary Cells and Co-culture Systems: Primary immune cells (e.g., T cells, NK cells, macrophages) isolated from human peripheral blood or mouse spleens can be cultured alone or in co-culture with cancer cells. These systems are invaluable for studying the immunosuppressive effects of this compound on specific immune cell populations.

  • Organoids: Three-dimensional organoid models derived from patient tumors are increasingly used. They more accurately recapitulate the cellular heterogeneity and architecture of the original tumor, providing a more physiologically relevant in vitro system.

In Vivo Models

In vivo models are crucial for understanding the complex interplay between the tumor, the immune system, and this compound-targeting therapies in a whole-organism context.

  • Syngeneic Mouse Models: These models involve the transplantation of mouse tumor cells into immunocompetent mice of the same genetic background.[16][18] They are the workhorse for preclinical immuno-oncology studies as they possess a fully functional immune system.[16][18]

    • MC38 (Colon Adenocarcinoma): Widely used to evaluate immunotherapies, including A2A receptor antagonists.[16][19]

    • CT26 (Colon Carcinoma): Another common model for studying colorectal cancer and immunotherapy responses.[16]

    • B16-F10 (Melanoma): A poorly immunogenic model used to assess therapies that enhance anti-tumor immunity.[8][16]

    • 4T1 (Breast Cancer): An aggressive model that spontaneously metastasizes, making it suitable for studying the role of this compound in metastasis.[14][16]

  • Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to spontaneously develop tumors. GEMMs that have alterations in the this compound pathway (e.g., A2A receptor knockout mice) have been instrumental in elucidating the role of specific components of this signaling cascade.[1][8][9]

  • Humanized Mouse Models: These are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, leading to the development of a human immune system. They are particularly useful for evaluating the efficacy of therapies targeting human-specific components of the this compound pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound signaling in cancer.

Table 1: this compound Concentration in the Tumor Microenvironment

ParameterConcentration RangeModel SystemReference
Extracellular this compound50-100 µMRat Sarcoma Tissue[2]
Extracellular this compound9-13 µMHT-29 Xenografts[2]
In Vitro Simulation50 µMA549, A375, NK92 cells[2][20]

Table 2: Binding Affinities (Ki) of Ligands for this compound Receptors

Receptor SubtypeLigandKi (nM)NotesReference
A2AAZD46351.7Human A2A receptor[21]
A1[³H]CCPA~0.2-0.4Standard Radioligand[22]
A2A[³H]CGS 21680~17-58Standard Radioligand[22]
A2A[³H]ZM241385~0.60Standard Radioligand[22]
A3[¹²⁵I]I-AB-MECA~0.34Standard Radioligand[22]

Table 3: Effects of this compound on Cancer and Immune Cells In Vitro

Cell TypeThis compound ConcentrationEffectReference
A549 (Lung Carcinoma)50 µMIncreased colony formation rate by 60-80%[20]
A375 (Melanoma)50 µMIncreased migration rate by 30-40%[20]
NK92 Cells50 µMReduced relative proliferation rate by 14.5%[20]
NK92 Cells50 µMReduced IFN-γ secretion by 24%[2][20]
NK92 Cells50 µMReduced cytotoxicity against A549 cells by 20.3%[20]
NK92 Cells50 µMReduced cytotoxicity against A375 cells by 22.4%[20]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Quantification of this compound in Tumor Tissue by LC-MS/MS

This protocol describes the measurement of this compound concentrations in tumor tissue samples from preclinical models using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for small molecule quantification.[7]

Objective: To accurately quantify the concentration of this compound in tumor tissue.

Materials:

  • Tumor tissue samples

  • Liquid nitrogen

  • Homogenizer

  • Internal standard (e.g., ¹³C₅-adenosine)

  • Acetonitrile (B52724) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Centrifuge capable of 4°C and >15,000 x g

  • LC-MS/MS system

  • C18 reverse-phase HPLC column

  • This compound analytical standard

Procedure:

  • Sample Collection and Processing:

    • Excise tumors from euthanized animals as quickly as possible to minimize this compound degradation (half-life <10 seconds in plasma).[7]

    • Immediately snap-freeze the tissue in liquid nitrogen.

    • Store samples at -80°C until analysis.

  • Sample Preparation:

    • Weigh the frozen tumor tissue.

    • Homogenize the tissue in ice-cold acetonitrile containing the internal standard.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes on a C18 column using a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Create a standard curve using the this compound analytical standard.

    • Calculate the concentration of this compound in the samples by normalizing the this compound peak area to the internal standard peak area and comparing it to the standard curve.

    • Express the final concentration as nmol per gram of tissue.[7]

Protocol 2: Assessment of A2A Receptor Occupancy in Immune Cells

This protocol measures the extent to which an A2A receptor antagonist blocks signaling in immune cells, providing a direct measure of target engagement.[7]

Objective: To determine the in vivo A2A receptor occupancy of a test compound by measuring the inhibition of agonist-induced cAMP signaling.

Materials:

  • Spleen or tumor tissue from treated and control animals

  • RPMI medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • A2A receptor agonist (e.g., NECA)

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD8)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibody for pCREB

  • Flow cytometer

Procedure:

  • Cell Isolation:

    • Isolate splenocytes or tumor-infiltrating lymphocytes from treated and control animals.

    • For spleen, generate a single-cell suspension and lyse red blood cells.

    • For tumors, digest the tissue with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

  • Ex Vivo Stimulation:

    • Resuspend cells in RPMI medium.

    • Pre-treat cells with a phosphodiesterase inhibitor for 15 minutes to allow cAMP to accumulate upon stimulation.[7]

    • Stimulate the cells with a saturating concentration of NECA for 15-30 minutes at 37°C.[7] Include an unstimulated control.

  • Cell Staining:

    • Wash the cells and stain for surface markers (e.g., CD3, CD8) to identify T cell populations.[7]

    • Fix and permeabilize the cells according to the manufacturer's protocol.

    • Perform intracellular staining for the downstream signaling molecule, pCREB.[7]

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the immune cell population of interest (e.g., CD8+ T cells).

    • Measure the median fluorescence intensity (MFI) of pCREB in the stimulated and unstimulated samples for both control and treated groups.

  • Data Analysis:

    • Calculate the percent inhibition of NECA-induced pCREB phosphorylation in the treated group compared to the control group. This value represents the in vivo A2A receptor occupancy.

Protocol 3: In Vitro T Cell Suppression Assay

This assay assesses the ability of this compound to suppress T cell activation and proliferation.

Objective: To evaluate the immunosuppressive effect of this compound on T cell function.

Materials:

  • Primary human or mouse T cells

  • T cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)

  • This compound or A2A receptor agonist (e.g., CGS 21680)

  • A2A receptor antagonist (optional)

  • Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well culture plates

  • Flow cytometer or scintillation counter

Procedure:

  • T Cell Isolation and Labeling:

    • Isolate T cells from human PBMCs or mouse splenocytes using negative selection kits.

    • If measuring proliferation by dye dilution, label the T cells with CFSE according to the manufacturer's protocol.

  • Assay Setup:

    • Plate the T cells in a 96-well plate.

    • Add this compound or an A2A receptor agonist at various concentrations.

    • In some wells, add an A2A receptor antagonist to demonstrate the specificity of the effect.

    • Activate the T cells with anti-CD3/CD28 beads or plate-bound antibodies.

    • Include unstimulated and stimulated control wells without this compound.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Measurement of Proliferation:

    • CFSE Dilution: Harvest the cells, stain for T cell markers if necessary, and analyze by flow cytometry. The dilution of CFSE fluorescence indicates cell division.

    • [³H]-Thymidine Incorporation: Add [³H]-thymidine to the wells for the last 18-24 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Quantify T cell proliferation in each condition.

    • Determine the IC₅₀ value for this compound-mediated suppression of T cell proliferation.

Protocol 4: CRISPR-Cas9 Mediated Knockout of A2A Receptor in T Cells

This protocol outlines the steps for generating A2A receptor knockout T cells using CRISPR-Cas9 technology to study the effects of this compound signaling ablation.[23][24]

Objective: To specifically delete the A2A receptor gene (ADORA2A) in primary T cells or CAR T cells.

Materials:

  • Primary human or mouse T cells

  • Cas9 nuclease

  • Synthetic single guide RNA (sgRNA) targeting ADORA2A

  • Electroporation system and cuvettes

  • T cell activation reagents (e.g., anti-CD3/CD28 beads)

  • T cell culture medium with IL-2

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site

  • Sanger sequencing reagents

Procedure:

  • T Cell Activation:

    • Activate T cells with anti-CD3/CD28 beads for 48 hours prior to electroporation.

  • Ribonucleoprotein (RNP) Complex Formation:

    • Incubate purified Cas9 protein with the synthetic sgRNA targeting ADORA2A at room temperature to form RNP complexes.

  • Electroporation:

    • Harvest the activated T cells and resuspend them in electroporation buffer.

    • Add the Cas9-sgRNA RNP complexes to the cell suspension.

    • Electroporate the cells using a pre-optimized program.

  • Cell Culture:

    • Immediately transfer the electroporated cells to pre-warmed T cell culture medium containing IL-2.

    • Culture the cells for several days to allow for gene editing and recovery.

  • Verification of Knockout:

    • Harvest a portion of the cells and extract genomic DNA.

    • Perform PCR to amplify the region of the ADORA2A gene targeted by the sgRNA.

    • Analyze the PCR product by Sanger sequencing and a TIDE (Tracking of Indels by Decomposition) analysis to quantify the percentage of insertions and deletions (indels), which indicates the knockout efficiency.

    • Alternatively, assess the loss of A2A receptor protein expression by flow cytometry.

Visualizations

The following diagrams illustrate key pathways and workflows in the study of this compound signaling.

Adenosine_Signaling_Pathway This compound Signaling in the Tumor Microenvironment cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., T Cell) ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 ADO This compound AMP->ADO CD73 A2AR A2A Receptor ADO->A2AR AC Adenylyl Cyclase A2AR->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Suppression Immune Suppression (↓ Proliferation, ↓ Cytotoxicity) CREB->Suppression CD39 CD39 CD73 CD73

Caption: this compound production and A2A receptor-mediated immune suppression.

In_Vitro_Workflow In Vitro T Cell Suppression Assay Workflow Start Isolate T Cells Label Label with CFSE Start->Label Plate Plate T Cells Label->Plate Treat Treat with this compound +/- Antagonist Plate->Treat Activate Activate with anti-CD3/CD28 Treat->Activate Incubate Incubate 48-72h Activate->Incubate Analyze Analyze Proliferation (Flow Cytometry) Incubate->Analyze End Quantify Suppression Analyze->End

Caption: Workflow for an in vitro T cell suppression assay.

In_Vivo_Workflow Syngeneic Mouse Model Experimental Workflow Start Implant Tumor Cells (e.g., MC38) TumorGrowth Monitor Tumor Growth Start->TumorGrowth Treatment Treat with A2AR Antagonist or Vehicle TumorGrowth->Treatment Monitor Continue Monitoring Tumor Growth Treatment->Monitor Endpoint Endpoint Analysis Monitor->Endpoint Analysis Tumor Analysis: - this compound Quantification - Immune Cell Infiltration - Gene Expression Endpoint->Analysis End Evaluate Efficacy Endpoint->End

Caption: Workflow for an in vivo syngeneic mouse model study.

References

Application Notes and Protocols: Non-invasive Assessment of Adenosine's Effects on Coronary Circulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed overview of non-invasive methods for assessing the effects of adenosine (B11128) on coronary circulation, including experimental protocols and quantitative data to facilitate study design and data interpretation.

Introduction

This compound is an endogenous nucleoside that plays a critical role in the regulation of coronary blood flow.[1][2] It acts as a potent vasodilator, primarily through the activation of A2A this compound receptors on vascular smooth muscle cells, leading to an increase in coronary blood flow.[1][2][3] This physiological response is harnessed in clinical and research settings to assess coronary artery disease and microvascular function. Non-invasive imaging techniques are pivotal in quantifying the effects of this compound on coronary circulation, offering valuable insights without the need for invasive procedures. This document outlines the key non-invasive methods, their underlying principles, and detailed protocols for their application.

This compound is used in pharmacologic stress testing to evaluate myocardial blood flow and coronary flow reserve in patients with suspected or known coronary artery disease.[4] The standard intravenous dosage to induce maximal hyperemia is 140 mcg/kg/min.[4][5][6] Due to its very short half-life of less than 10 seconds, its effects dissipate rapidly upon cessation of the infusion.[3][4]

This compound Signaling Pathway in Coronary Vasodilation

This compound mediates its vasodilatory effects in the coronary microcirculation primarily through the activation of A2A receptors.[1][2] This activation stimulates downstream signaling cascades involving adenylyl cyclase, leading to the production of cyclic this compound monophosphate (cAMP). The increase in cAMP activates protein kinase A (PKA), which in turn leads to the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. The subsequent hyperpolarization of the cell membrane results in vasodilation and an increase in coronary blood flow.[1][2] While A2A receptors are the main contributors, A2B receptors can also play a role in this compound-induced vasodilation.[2]

AdenosineSignaling cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP_to_cAMP ATP -> cAMP AC->ATP_to_cAMP PKA Protein Kinase A ATP_to_cAMP->PKA Activates K_ATP_Channel K-ATP Channel (Opening) PKA->K_ATP_Channel Phosphorylates Hyperpolarization Hyperpolarization K_ATP_Channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Figure 1: this compound A2A Receptor Signaling Pathway in Coronary Vasodilation.

Non-invasive Assessment Methods

Several non-invasive imaging modalities can be employed to assess the physiological effects of this compound on coronary circulation. The most prominent methods include Cardiovascular Magnetic Resonance (CMR), Positron Emission Tomography (PET), and Stress Echocardiography.

Cardiovascular Magnetic Resonance (CMR)

This compound stress CMR is a well-established technique for the comprehensive assessment of ischemic heart disease.[7] It allows for the evaluation of myocardial perfusion, ventricular function, and the presence of myocardial scarring, all within a single examination.

CMR_Workflow cluster_Prep Patient Preparation cluster_Imaging Imaging Protocol cluster_Analysis Data Analysis Informed_Consent Informed Consent Medication_Review Medication Review (Hold Caffeine (B1668208)/Theophylline (B1681296) >24h) Informed_Consent->Medication_Review IV_Access Establish Dual IV Access Medication_Review->IV_Access Scout_Images Scout & CINE Imaging (Rest) Adenosine_Infusion Start this compound Infusion (140 µg/kg/min) Scout_Images->Adenosine_Infusion Stress_Perfusion Stress First-Pass Perfusion (Gadolinium Bolus) Adenosine_Infusion->Stress_Perfusion Stop_this compound Stop this compound Infusion Stress_Perfusion->Stop_this compound Wait_Washout Wait for Contrast Washout (~10 min) Stop_this compound->Wait_Washout Rest_Perfusion Rest First-Pass Perfusion (Gadolinium Bolus) Wait_Washout->Rest_Perfusion LGE Late Gadolinium Enhancement (LGE) (~10-15 min post-contrast) Rest_Perfusion->LGE Perfusion_Analysis Myocardial Perfusion Analysis (Visual or Quantitative) Function_Analysis Ventricular Function Analysis Perfusion_Analysis->Function_Analysis LGE_Analysis LGE Quantification Function_Analysis->LGE_Analysis

Figure 2: Experimental workflow for this compound stress cardiovascular magnetic resonance.

Patient Preparation:

  • Obtain informed consent.[8]

  • Instruct the patient to abstain from caffeine-containing products (coffee, tea, soda, chocolate) and theophylline for at least 24 hours prior to the scan.[8][9]

  • Establish two intravenous lines, one in each antecubital vein, for the separate administration of this compound and the gadolinium-based contrast agent.[10]

  • Position the patient in the MRI scanner and attach ECG leads for cardiac gating and monitoring.[10] A blood pressure cuff should also be placed for hemodynamic monitoring.[10]

Imaging Protocol:

  • Scout and Anatomic Imaging: Acquire localizer images to determine the heart's position, followed by standard cine images (e.g., steady-state free precession) in long-axis and short-axis views to assess baseline cardiac function.[5][7]

  • Stress Perfusion:

    • Begin a continuous intravenous infusion of this compound at a rate of 140 µg/kg/min.[5][8]

    • After 3-4 minutes of this compound infusion, acquire first-pass perfusion images during the injection of a gadolinium-based contrast agent (typically 0.05-0.1 mmol/kg at 4-5 mL/s).[5][11]

    • Continue imaging for approximately 40-50 heartbeats to capture the passage of contrast through the myocardium.[8]

    • Stop the this compound infusion after the stress perfusion acquisition is complete.[8]

  • Rest Perfusion:

    • Allow for a waiting period of at least 10 minutes for the contrast from the stress perfusion to wash out.[7][8]

    • Acquire rest first-pass perfusion images using the same imaging sequence and contrast dose as the stress perfusion.

  • Late Gadolinium Enhancement (LGE):

    • Approximately 10-15 minutes after the final contrast injection, acquire LGE images to assess for myocardial fibrosis or scar.[7]

Data Analysis:

  • Myocardial perfusion is typically assessed visually by identifying regional signal intensity defects during stress that are absent or less prominent at rest.

  • Quantitative analysis can also be performed by measuring the upslope of the myocardial signal intensity-time curve to calculate parameters like myocardial perfusion reserve index (MPRI).

Positron Emission Tomography (PET)

PET is considered the gold standard for non-invasive quantification of myocardial blood flow (MBF) and coronary flow reserve (CFR). This compound-induced hyperemia is used to measure stress MBF, which is then compared to resting MBF to calculate CFR.

PET_Workflow cluster_Prep Patient Preparation cluster_Imaging Imaging Protocol cluster_Analysis Data Analysis Fasting Fasting (min. 4 hours) Medication_Review Hold Caffeine >12-24h Fasting->Medication_Review IV_Access Establish IV Access Medication_Review->IV_Access Rest_Scan Rest PET Scan (Tracer Injection, e.g., 82Rb, 13N-Ammonia) Wait_Decay Wait for Tracer Decay Rest_Scan->Wait_Decay Adenosine_Infusion Start this compound Infusion (140 µg/kg/min) Wait_Decay->Adenosine_Infusion Stress_Scan Stress PET Scan (Tracer Injection during infusion) Adenosine_Infusion->Stress_Scan Stop_this compound Stop this compound Infusion Stress_Scan->Stop_this compound MBF_Quantification Quantify Rest & Stress MBF CFR_Calculation Calculate Coronary Flow Reserve (CFR = Stress MBF / Rest MBF) MBF_Quantification->CFR_Calculation

Figure 3: Experimental workflow for this compound stress positron emission tomography.

Patient Preparation:

  • Patients should fast for a minimum of 4 hours.[9][12]

  • Instruct patients to avoid caffeine for at least 12-24 hours prior to the study.[9][12]

  • Establish intravenous access for the administration of the PET radiotracer and this compound.

Imaging Protocol:

  • Rest Imaging:

    • Position the patient in the PET scanner.

    • Acquire a transmission scan for attenuation correction.

    • Administer the PET radiotracer (e.g., Rubidium-82, Nitrogen-13 ammonia, or Oxygen-15 water) and perform a dynamic scan to measure resting MBF.

  • Stress Imaging:

    • After the radioactivity from the rest scan has decayed sufficiently, begin a continuous intravenous infusion of this compound at 140 µg/kg/min.

    • The optimal duration of the this compound infusion can vary. A 6-minute infusion with the radiotracer injected at 3 minutes has been shown to provide higher CFR than a 4-minute infusion with injection at 2 minutes.[13]

    • Administer the same dose of the PET radiotracer during the this compound infusion and acquire a second dynamic scan to measure stress MBF.

    • Continue the this compound infusion for the duration of the tracer uptake.

Data Analysis:

  • Myocardial time-activity curves are generated from the dynamic PET images.

  • Kinetic modeling is applied to these curves to calculate MBF in mL/min/g for both rest and stress conditions.

  • Coronary Flow Reserve (CFR) is calculated as the ratio of stress MBF to rest MBF. A CFR below 2.0 is generally considered indicative of significant coronary artery disease.

Stress Echocardiography

This compound stress echocardiography is a non-invasive technique that uses ultrasound imaging of the heart to assess regional wall motion abnormalities induced by this compound. While it does not directly measure coronary blood flow, it can detect the functional consequences of ischemia.

Echo_Workflow cluster_Prep Patient Preparation cluster_Imaging Imaging Protocol cluster_Analysis Data Analysis Informed_Consent Informed Consent Medication_Review Medication Review Informed_Consent->Medication_Review IV_Access Establish IV Access Medication_Review->IV_Access Baseline_Echo Baseline Echocardiogram Adenosine_Infusion Start this compound Infusion (140 µg/kg/min over 6 min) Baseline_Echo->Adenosine_Infusion Peak_Stress_Echo Peak Stress Echocardiogram (Continuous imaging) Adenosine_Infusion->Peak_Stress_Echo Stop_this compound Stop this compound Infusion Peak_Stress_Echo->Stop_this compound Recovery_Echo Recovery Echocardiogram Stop_this compound->Recovery_Echo Wall_Motion_Analysis Compare Rest, Peak, and Recovery Wall Motion

Figure 4: Experimental workflow for this compound stress echocardiography.

Patient Preparation:

  • Obtain informed consent.

  • Review patient medications.

  • Establish intravenous access.

  • Attach ECG leads for continuous monitoring.

Imaging Protocol:

  • Baseline Imaging: Acquire standard 2D echocardiographic images at rest from multiple views (parasternal long- and short-axis, apical four-, two-, and three-chamber views).

  • Stress Imaging:

    • Begin a continuous intravenous infusion of this compound, typically at a rate of 140 µg/kg/min over 6 minutes.[14]

    • Continuously acquire echocardiographic images throughout the infusion.

    • Pay close attention to the development of any new or worsening regional wall motion abnormalities.

  • Recovery Imaging:

    • After stopping the this compound infusion, continue to acquire images during the recovery phase until the heart rate and wall motion return to baseline.

Data Analysis:

  • The primary endpoint is the development of a new or worsening regional wall motion abnormality during this compound infusion, which is indicative of myocardial ischemia.

  • The echocardiographic images from rest, peak stress, and recovery are compared side-by-side for interpretation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the non-invasive assessment of this compound's effects on coronary circulation.

Table 1: this compound Infusion Protocols

ParameterCardiovascular Magnetic Resonance (CMR)Positron Emission Tomography (PET)Stress Echocardiography
Dosage 140 µg/kg/min[5][8]140 µg/kg/min[3][13]140 µg/kg/min[14]
Infusion Duration 3-4 minutes[8][10]4-6 minutes[3][13]6 minutes[14]
Timing of Imaging Agent At ~3 minutes of infusion[8]At 2 minutes (4-min protocol) or 3 minutes (6-min protocol)[13]Continuous imaging during infusion

Table 2: Expected Hemodynamic Changes and Key Outcomes

ParameterExpected Change with this compoundKey Non-Invasive Outcome Measures
Heart Rate Increase of 10-14 bpm[3][5]CMR: Myocardial Perfusion Reserve Index (MPRI)
Systolic Blood Pressure Decrease of ~10 mmHg[3]PET: Myocardial Blood Flow (MBF) at rest and stress (mL/min/g), Coronary Flow Reserve (CFR)
Diastolic Blood Pressure Decrease of ~8 mmHg[3]Echocardiography: Regional Wall Motion Score Index
Coronary Blood Flow 3.5 to 4-fold increase[3]

Conclusion

Non-invasive methods for assessing this compound's effects on coronary circulation are invaluable tools in both clinical diagnostics and cardiovascular research. Cardiovascular Magnetic Resonance, Positron Emission Tomography, and Stress Echocardiography each offer unique advantages in evaluating myocardial perfusion, blood flow, and function. The choice of modality depends on the specific research question, available resources, and the need for quantitative versus qualitative data. Adherence to standardized protocols is crucial for obtaining reliable and reproducible results. These application notes provide a framework for researchers and drug development professionals to design and implement studies investigating the coronary circulatory effects of this compound and other vasoactive agents.

References

Application Notes: Precise Measurement of Adenosine Using Radioimmunoassay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and protocol for the quantitative determination of adenosine (B11128) in biological samples using a competitive radioimmunoassay (RIA). This highly sensitive and specific method is suitable for researchers in academia and professionals in drug development.

Introduction

This compound is a purine (B94841) nucleoside that plays a crucial role in various physiological processes, including energy transfer (as ATP and ADP), signal transduction (as cyclic AMP), and regulation of blood flow.[1] Accurate measurement of this compound levels is critical for understanding its function in both normal and pathological states. Radioimmunoassay offers a robust method for quantifying this compound with high precision. The principle of this competitive RIA is based on the competition between unlabeled this compound in a sample and a fixed amount of radiolabeled this compound for a limited number of binding sites on a specific anti-adenosine antibody.[2][3] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.[2]

This compound Signaling Pathway

This compound exerts its effects by binding to four G protein-coupled receptors: A1, A2A, A2B, and A3.[4][5] These receptors are coupled to different G proteins, leading to various downstream signaling cascades. A1 and A3 receptors typically couple to Gi, inhibiting adenylyl cyclase and decreasing intracellular cAMP levels.[5] Conversely, A2A and A2B receptors usually couple to Gs, activating adenylyl cyclase and increasing cAMP levels.[5] In some instances, A2B and A3 receptors can also couple to Gq, stimulating the phospholipase C (PLC) pathway.[5][6] The intricate interplay of these pathways regulates a wide range of cellular responses.

AdenosineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 This compound This compound AMP->this compound CD73 A1R A1R This compound->A1R A2AR A2AR This compound->A2AR A2BR A2BR This compound->A2BR A3R A3R This compound->A3R CD39 CD39 CD73 CD73 Gi Gi A1R->Gi Gs Gs A2AR->Gs A2BR->Gs A3R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_dec cAMP ↓ AC_inhib->cAMP_dec cAMP_inc cAMP ↑ AC_stim->cAMP_inc Cellular_Response_inhib Cellular Response cAMP_dec->Cellular_Response_inhib Cellular_Response_stim Cellular Response cAMP_inc->Cellular_Response_stim

This compound signaling pathways.

Experimental Protocols

Materials and Reagents
  • Anti-adenosine Antiserum

  • Radiolabeled this compound (e.g., ¹²⁵I-N⁶-Aminobenzylthis compound or diSc-adenosine-[¹²⁵I]-TME)[7][8]

  • This compound Standard

  • Assay Buffer (e.g., RIA buffer, charcoal-treated)[7][9]

  • Precipitating Agent (e.g., Second antibody, such as Goat Anti-Rabbit IgG)

  • "Stop" Solution for sample collection (containing EDTA, dipyridamole (B1670753), and 2'-deoxycoformycin)[8]

  • Scintillation Fluid

  • Gamma Counter

  • Microcentrifuge

  • Vortex Mixer

  • Polystyrene Assay Tubes

Sample Collection and Preparation

To prevent the rapid metabolism of this compound in biological samples, blood should be collected into tubes containing a "stop" solution.[8][10] A typical stop solution consists of anticoagulants and enzyme inhibitors.[10] For plasma samples, it is crucial to separate blood cells in the presence of inhibitors like 6 mM EDTA, 0.006% dipyridamole (Dip), and 23 µM 2'-deoxycoformycin (B8070352) (dCF) at 2°C.[8] Plasma samples can be stored at -70°C for up to one month.[9] For some applications, sample purification using C18 Sep Paks may be necessary to remove interfering nucleotides.[7]

Radioimmunoassay Protocol

The following protocol is a general guideline and may require optimization based on the specific reagents and samples used.

RIA_Workflow A 1. Prepare Standards and Samples B 2. Add Anti-Adenosine Antibody A->B C 3. Add Radiolabeled this compound B->C D 4. Incubate C->D E 5. Add Second Antibody (Precipitation) D->E F 6. Incubate E->F G 7. Centrifuge and Decant Supernatant F->G H 8. Measure Radioactivity of Pellet G->H I 9. Plot Standard Curve and Determine Sample Concentration H->I

General radioimmunoassay workflow.

  • Preparation of Standard Curve : Prepare a series of this compound standards with known concentrations in the assay buffer.

  • Assay Setup : In polystyrene tubes, pipette the standards, quality controls, and unknown samples.

  • Addition of Antibody : Add a predetermined amount of anti-adenosine antiserum to each tube. Vortex gently.

  • Addition of Radiolabeled this compound : Add a fixed amount of radiolabeled this compound to each tube. Vortex gently.

  • Incubation : Incubate the tubes for 16-24 hours at 4°C to allow for competitive binding.[9]

  • Precipitation : Add the second antibody (precipitating antibody) to each tube to separate the antibody-bound this compound from free this compound.

  • Second Incubation : Incubate the tubes for an additional period (e.g., 90 minutes at room temperature) to allow for the formation of a precipitate.[9]

  • Centrifugation : Centrifuge the tubes at approximately 1700 x g for 20 minutes at 4°C to pellet the antibody-bound complex.[9]

  • Aspiration : Carefully decant or aspirate the supernatant.

  • Counting : Measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis : Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards. Determine the this compound concentration in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.

Data Presentation

The performance of the this compound RIA is characterized by its sensitivity, specificity, and cross-reactivity. The following tables summarize key performance data.

Assay Performance Characteristics
ParameterValueReference
Detection Limit (Underivatized)6.25 nM (312.5 fmol)[7]
Detection Limit (Derivatized)0.125 nM (6.25 fmol)[7]
Detection Range6.25 - 400 pmol/ml[8]
Correlation with HPLCr = 0.997[8]
Cross-Reactivity of the Anti-Adenosine Antibody
CompoundCross-Reactivity (%)Reference
Adenine Nucleotides< 0.02[7]
Guanosine< 0.02[7]
Inosine (1 mM)Not detectable[7]

Conclusion

The radioimmunoassay for this compound provides a highly sensitive and specific method for its precise quantification in biological samples. Proper sample handling and adherence to the detailed protocol are essential for obtaining accurate and reproducible results. The data presented demonstrates the reliability of this technique, making it a valuable tool for researchers and drug development professionals investigating the roles of this compound in health and disease.

References

Application Notes and Protocols for High-Throughput Screening of Adenosine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128), a purine (B94841) nucleoside, plays a critical role as a signaling molecule in a wide range of physiological and pathological processes. In the tumor microenvironment, high concentrations of extracellular this compound act as a potent immunosuppressive agent, hindering the anti-tumor immune response.[1][2] This has led to significant interest in targeting the this compound pathway for cancer immunotherapy.[1][3] Key enzymes involved in this compound production, such as CD73 (ecto-5'-nucleotidase) and this compound kinase (ADK), have emerged as promising therapeutic targets.[2][4][5][6]

High-throughput screening (HTS) assays are essential for the discovery and development of novel inhibitors of this compound-producing enzymes. These assays provide a rapid and efficient means to screen large compound libraries for potential drug candidates. This document provides detailed application notes and protocols for enzymatic assays designed for the high-throughput screening of this compound production, focusing on assays for CD73 and this compound deaminase activity.

Data Presentation: Assay Performance Characteristics

The selection of an appropriate HTS assay depends on its robustness, sensitivity, and compatibility with automated systems. The following tables summarize key quantitative data for commonly used enzymatic assays for this compound production.

Assay TypePrincipleKey ParametersValueReference
CD73 Inhibitor Screening Assay Colorimetric detection of inorganic phosphate (B84403) produced from AMP hydrolysis.Z' Factor> 0.7BPS Bioscience
ReadoutAbsorbance (630 nm)BPS Bioscience
Format96-well, 384-well[6][7]
Transcreener® CD73 Assay Competitive immunoassay detecting this compound produced from AMP.Z' Factor> 0.6[8]
ReadoutFluorescence Polarization (FP) or Time-Resolved Fluorescence Energy Transfer (TR-FRET)[8]
Format384-well, 1536-well[9]
This compound Deaminase (ADA) Coupled Assay Enzymatic conversion of this compound to inosine (B1671953) and ammonia (B1221849), followed by colorimetric detection of ammonia.Z' Factor0.902 - 0.911[10]
ReadoutAbsorbance (697 nm)[10]
Format96-well[10][11]
This compound Kinase Coupled Assay Coupled reaction measuring the ADP produced from the phosphorylation of this compound.Z' Factor0.68 - 0.80[4][12]
ReadoutFluorescence[12]
Format96-well, 384-well, 1536-well[12]

Signaling and Experimental Workflow Diagrams

This compound Signaling Pathway in Cancer

Extracellular this compound, primarily generated from the hydrolysis of ATP by ectonucleotidases CD39 and CD73, exerts its immunosuppressive effects by binding to this compound receptors (A1, A2A, A2B, and A3) on various immune and cancer cells.[1][13][14] The activation of these receptors, particularly the A2A receptor, leads to downstream signaling cascades that inhibit the function of immune effector cells and promote tumor growth.[14][15]

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 ADO This compound AMP->ADO CD73 A2AR A2A Receptor ADO->A2AR CD39 CD39 CD73 CD73 AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immune_Suppression Immune Suppression (e.g., ↓ T-cell activity) CREB->Immune_Suppression Leads to

Caption: this compound production and A2A receptor signaling pathway in the tumor microenvironment.

High-Throughput Screening Workflow for this compound Production Inhibitors

A typical HTS workflow for identifying inhibitors of this compound-producing enzymes involves several key steps, from library screening to hit validation.

HTS_Workflow cluster_workflow HTS Workflow start Start: Compound Library primary_screen Primary HTS Assay (e.g., CD73 colorimetric assay) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response secondary_assay Secondary/Orthogonal Assay (e.g., Transcreener Assay) dose_response->secondary_assay selectivity Selectivity & Specificity Assays secondary_assay->selectivity hit_validation Hit Validation & Lead Optimization selectivity->hit_validation end End: Lead Candidate hit_validation->end

Caption: A generalized workflow for high-throughput screening of this compound production inhibitors.

Experimental Protocols

Protocol 1: Colorimetric CD73 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and is suitable for HTS of CD73 inhibitors.[6][7] The assay measures the amount of inorganic phosphate released upon the hydrolysis of this compound monophosphate (AMP) by CD73.

Materials:

  • Purified recombinant CD73 enzyme

  • AMP (substrate)

  • CD73 Assay Buffer

  • Colorimetric Detection Reagent (e.g., Malachite Green-based)

  • 96-well or 384-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 630 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AMP in CD73 Assay Buffer.

    • Dilute the purified CD73 enzyme to the desired concentration in CD73 Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

  • Assay Protocol:

    • Add 20 µL of CD73 Assay Buffer to each well of the microplate.

    • To the appropriate wells, add 5 µL of test compound (inhibitor) at various concentrations. For control wells, add 5 µL of vehicle (e.g., DMSO).

    • Add 10 µL of diluted CD73 enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 15 µL of the AMP substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.

    • Stop the reaction and detect the generated phosphate by adding 50 µL of the Colorimetric Detection Reagent to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for color development.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration relative to the control wells (with enzyme and vehicle but no inhibitor).

    • Plot the percent inhibition versus the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Protocol 2: this compound Deaminase (ADA) Coupled Assay for this compound Detection

This protocol is based on the enzymatic conversion of this compound to inosine and ammonia, followed by the colorimetric detection of ammonia using the indophenol (B113434) method.[10][11] This assay is suitable for screening for compounds that modulate this compound production or for quantifying this compound in biological samples.

Materials:

  • This compound Deaminase (ADA) enzyme

  • Reagent 1: Phenol and sodium nitroprusside solution

  • Reagent 2: Sodium hypochlorite (B82951) and sodium hydroxide (B78521) solution

  • This compound standard solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 697 nm

Procedure:

  • Reagent Preparation:

    • Prepare a series of this compound standards by diluting the stock solution in PBS.

    • Prepare a working solution of ADA in PBS. The optimal concentration should be determined empirically.

  • Assay Protocol:

    • Add 25 µL of the sample or this compound standard to the wells of a 96-well microplate.

    • Add 100 µL of PBS to each well.

    • Add 25 µL of the ADA working solution to initiate the reaction. For a "no enzyme" control, add 25 µL of PBS.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 50 µL of Reagent 1 to each well and mix.

    • Add 50 µL of Reagent 2 to each well and mix.

    • Incubate the plate at 37°C for 20 minutes to allow for color development.

    • Measure the absorbance at 697 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

    • For inhibitor screening, calculate the percent inhibition relative to the control wells without the inhibitor.

Conclusion

The enzymatic assays described in these application notes provide robust and reliable methods for the high-throughput screening of this compound production. The choice of assay will depend on the specific research question, the target enzyme, and the available instrumentation. The provided protocols and workflow diagrams offer a comprehensive guide for researchers, scientists, and drug development professionals seeking to identify and characterize novel modulators of the this compound pathway. Careful optimization of assay conditions is recommended to ensure high-quality and reproducible data.

References

Application Notes and Protocols for Adenosine in Supraventricular Tachycardia (SVT) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of adenosine (B11128) as a therapeutic agent for supraventricular tachycardia (SVT), including its clinical application, mechanism of action, and detailed protocols for preclinical research.

Clinical Application and Quantitative Data

This compound is a first-line therapeutic agent for the acute management of stable, narrow-complex SVT.[1] Its rapid onset and short half-life make it a valuable tool for both diagnosis and treatment in emergency settings.[2]

Dosing and Administration

Standard intravenous (IV) administration protocols are crucial for the efficacy of this compound due to its rapid metabolism.[3]

Population Initial Dose Subsequent Dose(s) Administration Notes
Adult 6 mg12 mg (if no response in 1-2 minutes), may repeat 12 mg once.[4][5][6]Rapid IV push over 1-2 seconds followed immediately by a 20 mL saline flush.[6][7]
Pediatric (<50 kg) 0.05 to 0.1 mg/kgIncrease by 0.05 to 0.1 mg/kg increments until termination of SVT or a maximum single dose of 0.3 mg/kg is reached (not to exceed 12 mg total).Rapid IV/IO push followed by a >5 mL saline flush.

Special Considerations:

Efficacy and Safety
Parameter Quantitative Data Notes
Efficacy in SVT Termination 80-95%Highly effective for SVTs involving the AV node (AVNRT, AVRT).[10]
Time to Conversion Typically within 30 seconds.[11]The short half-life of <10 seconds necessitates rapid administration.[10]
Common Adverse Effects Flushing, chest pain/tightness, dyspnea, brief asystole or bradycardia.[3]These effects are typically transient.
Serious Adverse Effects Can induce atrial fibrillation, particularly in patients with pre-excitation syndromes.[11] Contraindicated in second- or third-degree AV block or sick sinus syndrome.[4]A defibrillator and emergency resuscitation equipment should be readily available during administration.[12]

Mechanism of Action and Signaling Pathways

This compound exerts its antiarrhythmic effects primarily through the activation of A1 this compound receptors in the cardiac atrioventricular (AV) node.[10][13] This initiates a signaling cascade that leads to the termination of reentrant tachycardias involving the AV node.

This compound A1 Receptor Signaling in AV Nodal Cells

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound A1R A1 Receptor This compound->A1R Binds Gi Gi Protein (αβγ) A1R->Gi Activates G_alpha Gαi Gi->G_alpha Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to IKACh IKACh (GIRK) Channel K_ion IKACh->K_ion K+ Efflux (Hyperpolarization) G_alpha->AC Inhibits G_beta_gamma->IKACh Directly activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates (reduces ICa,L) Ca_ion

Caption: this compound A1 receptor signaling pathway in AV nodal cells.

Activation of the A1 receptor by this compound leads to two primary effects:

  • Activation of the G-protein-gated inwardly rectifying potassium current (IKACh or IKAdo): The βγ subunits of the activated Gi protein directly bind to and open IKACh channels, leading to potassium efflux and hyperpolarization of the cell membrane. This decreases the excitability of AV nodal cells.[14]

  • Inhibition of adenylyl cyclase: The αi subunit of the Gi protein inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP).[14] This leads to decreased protein kinase A (PKA) activity and subsequent reduced phosphorylation of L-type calcium channels, decreasing calcium influx and further slowing conduction through the AV node.[1]

Experimental Protocols

In-Vitro Studies: Patch-Clamp Electrophysiology in Isolated Cardiomyocytes

This protocol details the investigation of this compound's effects on key ion channels in isolated cardiomyocytes.

1. Cardiomyocyte Isolation (Neonatal Rat Ventricular Myocytes - NRVMs)

  • Objective: To obtain a high-yield, viable culture of primary cardiomyocytes.

  • Materials: Neonatal rat pups (1-2 days old), Hanks' Balanced Salt Solution (HBSS), Collagenase Type II, M199 medium, Fetal Bovine Serum (FBS), Percoll.

  • Procedure:

    • Euthanize neonatal rat pups and excise the hearts into cold HBSS.

    • Mince the ventricular tissue and perform enzymatic digestion with Collagenase Type II.

    • Triturate the digested tissue to create a cell suspension.

    • Purify cardiomyocytes from fibroblasts using a discontinuous Percoll gradient centrifugation.

    • Plate the isolated NRVMs on laminin-coated culture dishes in M199 medium supplemented with FBS.

2. Whole-Cell Patch-Clamp Recording

  • Objective: To measure the effect of this compound on IKACh and L-type Ca2+ current (ICa,L).

  • Materials: Isolated cardiomyocytes, patch-clamp amplifier and data acquisition system, borosilicate glass pipettes, intracellular and extracellular recording solutions.

  • Procedure:

    • Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.

    • For IKACh recording, use a potassium-based intracellular solution and apply a voltage ramp protocol to measure the inwardly rectifying current.

    • For ICa,L recording, use a cesium-based intracellular solution to block potassium currents and a voltage step protocol to elicit the calcium current.

    • Record baseline currents, then perfuse the cell with varying concentrations of this compound.

    • Measure the changes in current amplitude and kinetics in the presence of this compound.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Isolate Isolate Cardiomyocytes Culture Culture Cells Isolate->Culture Form_Seal Form Gigaohm Seal Culture->Form_Seal Prepare_Solutions Prepare Recording Solutions Prepare_Solutions->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_this compound Perfuse with this compound Record_Baseline->Apply_this compound Record_Response Record this compound-Mediated Current Changes Apply_this compound->Record_Response Analyze_Data Analyze Current-Voltage Relationship Record_Response->Analyze_Data Determine_EC50 Determine Dose-Response Curve (EC50) Analyze_Data->Determine_EC50

Caption: Workflow for patch-clamp electrophysiology experiments.

Ex-Vivo Studies: Langendorff-Perfused Heart Model

This model allows for the study of this compound's effects on the electrophysiology of the whole heart in an isolated setting.

  • Objective: To assess the effects of this compound on heart rate, AV conduction, and arrhythmia inducibility in an isolated heart.

  • Materials: Adult rat or rabbit, Langendorff perfusion apparatus, Krebs-Henseleit buffer, data acquisition system for ECG and pressure monitoring.

  • Procedure:

    • Anesthetize the animal and excise the heart.

    • Cannulate the aorta and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

    • Place recording electrodes on the epicardial surface to record a pseudo-ECG.

    • Allow the heart to stabilize and record baseline heart rate and AV conduction intervals (PR interval).

    • Induce SVT through programmed electrical stimulation if applicable to the model.

    • Administer a bolus of this compound into the perfusion line and record the changes in heart rhythm and conduction.

In-Vivo Studies: Canine Model of SVT

Canine models are often used for in-vivo electrophysiology studies due to the similarity of their cardiac electrophysiology to humans.

  • Objective: To evaluate the efficacy and electrophysiological effects of this compound in terminating induced SVT in a live animal model.

  • Materials: Anesthetized dog, multipolar electrophysiology catheters, programmable stimulator, recording system for intracardiac electrograms and surface ECG.

  • Procedure:

    • Under general anesthesia, introduce electrophysiology catheters into the heart via venous access.

    • Position catheters in the high right atrium, His bundle region, and right ventricle.

    • Perform baseline electrophysiological measurements, including sinus node recovery time and AV nodal conduction properties.

    • Induce SVT (e.g., AVNRT) using programmed atrial stimulation.

    • Once sustained SVT is established, administer a rapid IV bolus of this compound.

    • Record the termination of the tachycardia and any transient effects on cardiac conduction.

InVivo_EP_Study_Workflow Anesthetize Anesthetize Animal Catheter_Placement Place EP Catheters Anesthetize->Catheter_Placement Baseline_Recording Record Baseline Intracardiac Signals Catheter_Placement->Baseline_Recording Induce_SVT Induce SVT via Programmed Stimulation Baseline_Recording->Induce_SVT Administer_this compound Administer IV This compound Bolus Induce_SVT->Administer_this compound Record_Termination Record Tachycardia Termination and Effects Administer_this compound->Record_Termination Analyze_Results Analyze Electrophysiological Changes Record_Termination->Analyze_Results

Caption: Workflow for an in-vivo electrophysiology study of this compound in SVT.

These notes and protocols provide a foundation for the investigation of this compound as a therapeutic agent for SVT. Adherence to established methodologies and careful data interpretation are essential for advancing our understanding of this critical antiarrhythmic drug.

References

Application Notes and Protocols for Label-Free Detection of Adenosine Transporter Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role in numerous physiological processes by acting as a signaling molecule and a precursor for ATP synthesis. The extracellular concentration of this compound is tightly regulated by a family of membrane transport proteins known as this compound transporters. These transporters are broadly classified into two families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). Dysregulation of this compound transport is implicated in various pathological conditions, making these transporters attractive therapeutic targets.

This document provides detailed application notes and protocols for the label-free detection of this compound transporter activity, offering a modern alternative to traditional radiolabeled uptake assays. These methods provide real-time, kinetic data on transporter function and are amenable to high-throughput screening for the identification of novel therapeutic agents.

This compound Transporter Families

This compound transporters are integral membrane proteins that facilitate the movement of this compound across the cell membrane. The two main families, ENTs and CNTs, differ in their transport mechanism and energy dependence.

  • Equilibrative Nucleoside Transporters (ENTs/SLC29): These transporters mediate the bidirectional transport of nucleosides down their concentration gradient. There are four subtypes: ENT1, ENT2, ENT3, and ENT4. ENT1 and ENT2 are the most well-characterized and are sensitive to inhibition by drugs like dipyridamole (B1670753) and S-(4-nitrobenzyl)-6-thioinosine (NBMPR).[1][2]

  • Concentrative Nucleoside Transporters (CNTs/SLC28): These transporters mediate the unidirectional uptake of nucleosides into the cell against their concentration gradient, a process driven by the sodium ion gradient. There are three subtypes: CNT1, CNT2, and CNT3. They exhibit distinct substrate specificities, with CNT2 and CNT3 showing a high affinity for this compound.[1][3]

Data Presentation: Quantitative Parameters of this compound Transporters

The following tables summarize key quantitative data for human this compound transporters, providing a valuable resource for experimental design and data interpretation.

Table 1: Kinetic Parameters (Km) of Human this compound Transporters for this compound

TransporterGene NameExperimental SystemApparent Km (µM) for this compoundReference(s)
ENT1 SLC29A1Human Erythrocytes40-50[3]
Purified hENT1 in proteoliposomes215 ± 34[4]
ENT2 SLC29A2PK15 cells expressing hENT2140[5]
CNT1 SLC28A1Oocytes expressing rCNT126[1][3]
CNT2 SLC28A2HepatocytesHigh affinity[3]
PK15 cells expressing hCNT2~45 (for Uridine)[3]
CNT3 SLC28A3HeLa cells expressing hCNT32.4[1]
Oocytes expressing hCNT315-53[3]

Table 2: Inhibitory Potency (IC50) of Selected Compounds for Human Equilibrative Nucleoside Transporters (ENT1 & ENT2)

InhibitorTarget(s)Cell LineIC50 (µM)Reference(s)
NBMPR ENT1PK15/hENT10.0004[6]
ENT2PK15/hENT22.8[6]
Dipyridamole ENT1PK15/hENT10.005[6]
ENT2PK15/hENT20.356[6]
Dilazep ENT1, ENT2-Potent inhibitor[2]
Lorlatinib ENT1HAP1 ENT2-KO2.5[7]
ENT2HAP1 ENT1-KO1.0[7]
Ibrutinib ENT1HAP1 ENT2-KO< 10[7]
Lenvatinib ENT1HAP1 ENT2-KO< 10[7]
Neratinib ENT1HAP1 ENT2-KO8.5[7]
Pacritinib ENT1HAP1 ENT2-KO< 10[7]
Darunavir ENT1HeLa ENT2 KO86.0[5]
ENT2HeLa ENT1 KO8.2[5]
Mizoribine ENT1HeLa ENT2 KO2216[5]
ENT2HeLa ENT1 KO378.2[5]

Table 3: Inhibitory Potency (IC50) of Selected Compounds for Human Concentrative Nucleoside Transporters (CNT1, CNT2 & CNT3)

InhibitorTarget(s)Cell LineIC50 (µM)Reference(s)
Phloridzin CNT3PK15NTD/hCNT325[8]
6-hydroxy-7-methoxyflavone CNT3PK15NTD/hCNT30.57[8]
Compound 50 (flavone derivative) CNT1PK15NTD/hCNT129.39[8]
CNT2PK15NTD/hCNT25.25[8]
CNT3PK15NTD/hCNT30.68[8]
CNT2 inhibitor-1 (compound 48) CNT2COS-7/hCNT2Potent inhibitor[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the label-free detection of this compound transporter activity.

Protocol 1: Impedance-Based Transporter Activity through Receptor Activation (TRACT) Assay

This protocol describes a label-free, whole-cell method to functionally assess this compound transporter inhibitors by monitoring the activation of co-expressed this compound receptors.[10][11] Inhibition of this compound transport leads to an increase in the extracellular this compound concentration, which in turn enhances the activation of this compound receptors, causing a detectable change in cell morphology and impedance.

Materials:

  • Cell line endogenously or recombinantly expressing both the this compound transporter of interest (e.g., ENT1) and an this compound receptor (e.g., A2B). U-2 OS cells are a suitable option as they endogenously express both.[10]

  • xCELLigence Real-Time Cell Analyzer (or equivalent impedance-based system)

  • E-Plates (96-well)

  • Cell culture medium (e.g., McCoy's 5A supplemented with 10% FBS)

  • This compound solution (stock and working concentrations)

  • This compound transporter inhibitor solutions (e.g., NBMPR, dipyridamole, dilazep)

  • This compound receptor antagonist (optional, for validation)

  • Assay buffer (e.g., HBSS)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 20,000 cells per well in a 96-well E-plate.

    • Allow cells to attach and grow for 18-24 hours in a cell culture incubator.

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of the this compound transporter inhibitor in assay buffer.

    • Carefully remove the culture medium from the E-plate.

    • Add 100 µL of the inhibitor solution or vehicle control to the respective wells.

    • Place the E-plate back on the xCELLigence station and monitor the impedance for 30-60 minutes to establish a new baseline.

  • This compound Stimulation:

    • Prepare a solution of this compound in assay buffer at a concentration that elicits a submaximal response (e.g., EC20).

    • Add 10 µL of the this compound solution to each well.

    • Continue to monitor the impedance in real-time for at least 1-2 hours.

  • Data Analysis:

    • The xCELLigence software records the Cell Index (CI), a dimensionless parameter derived from the measured impedance.

    • Normalize the CI values to the time point just before the addition of this compound.

    • The change in CI (ΔCI) reflects the cellular response to this compound receptor activation.

    • Plot the ΔCI as a function of the inhibitor concentration to determine the IC50 value of the inhibitor. An increased response to this compound in the presence of the inhibitor indicates transporter inhibition.

Protocol 2: Traditional Radiolabeled this compound Uptake Assay (for comparison)

This protocol describes the conventional method for measuring this compound transporter activity using a radiolabeled substrate. While not label-free, it serves as a valuable benchmark for validating label-free assays.

Materials:

  • Cell line expressing the this compound transporter of interest.

  • [3H]-Adenosine (radiolabeled substrate)

  • Unlabeled this compound (for competition assays)

  • Transport buffer (e.g., Tris-buffered saline, pH 7.4)

  • Inhibitor solutions (e.g., NBMPR)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Multi-well plates (e.g., 24-well)

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate and grow to confluency.

  • Pre-incubation:

    • Wash the cells twice with pre-warmed transport buffer.

    • Pre-incubate the cells with the test compound (inhibitor) or vehicle in transport buffer for a specified time (e.g., 20 minutes) at room temperature or 37°C.[12]

  • Uptake Initiation:

    • Initiate the transport assay by adding transport buffer containing a known concentration of [3H]-adenosine (e.g., 10 nM) to each well.[12]

  • Uptake Termination:

    • After a short incubation period (e.g., 2 minutes) to measure the initial rate of transport, terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.[12]

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH).

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the amount of this compound transported into the cells.

    • To determine the specific uptake, subtract the non-specific uptake (measured in the presence of a high concentration of unlabeled this compound or a potent inhibitor) from the total uptake.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The activity of this compound transporters is intricately linked with this compound receptor signaling. Extracellular this compound, regulated by ENTs and CNTs, activates G protein-coupled this compound receptors (A1, A2A, A2B, and A3), initiating downstream signaling cascades.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine_ext This compound AMP->Adenosine_ext CD73 A1R A1 Receptor Adenosine_ext->A1R A2AR A2A Receptor Adenosine_ext->A2AR Adenosine_int This compound Adenosine_ext->Adenosine_int Bidirectional ENTs Adenosine_ext->Adenosine_int Na⁺-dependent CNTs ENT ENTs (e.g., ENT1) CNT CNTs (e.g., CNT2) AC Adenylyl Cyclase A1R->AC Inhibition (Gi) PLC PLC A1R->PLC Activation (Gq/o) A2AR->AC Activation (Gs) CD39 CD39 CD73 CD73 cAMP cAMP PKA PKA cAMP->PKA Activation AC->cAMP ATP to cAMP Cellular Response Cellular Response PKA->Cellular Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Release Ca2->Cellular Response

Caption: this compound signaling pathway involving transporters and receptors.

Experimental Workflow

The following diagram illustrates the general workflow for a label-free impedance-based assay to screen for this compound transporter inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Seeding (e.g., U-2 OS cells in E-plate) B 2. Cell Incubation (18-24 hours) A->B C 3. Add Inhibitor/Vehicle (Pre-incubation 30-60 min) B->C D 4. Add this compound (Stimulation) C->D E 5. Real-time Impedance Monitoring (xCELLigence system) D->E F 6. Normalize Cell Index Data E->F G 7. Plot Dose-Response Curve F->G H 8. Determine IC₅₀ Value G->H

Caption: Workflow for a label-free impedance-based this compound transporter assay.

Conclusion

Label-free detection methods, particularly impedance-based assays, offer a powerful and efficient approach to study this compound transporter activity and to screen for novel inhibitors. These techniques provide real-time kinetic data in a physiologically relevant cellular context, overcoming many of the limitations of traditional radiolabeled assays. The detailed protocols and quantitative data presented in these application notes provide a comprehensive resource for researchers and drug development professionals working in the field of purinergic signaling and transporter biology. The continued development and application of these label-free technologies will undoubtedly accelerate the discovery of new therapeutics targeting this compound transporters.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Adenosine Concentration for Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing adenosine (B11128) concentration for functional assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to optimize this compound concentration in functional assays?

Optimizing this compound concentration is crucial because this compound receptors (A1, A2A, A2B, and A3) exhibit different affinities for this compound and its analogs.[1][2] The optimal concentration will vary depending on the receptor subtype being studied, the cell line's expression level of the receptor, and the specific functional assay being performed. Using a suboptimal concentration can lead to weak or non-existent signals, or conversely, receptor desensitization and non-specific effects, ultimately resulting in misleading data.

Q2: What are the different types of functional assays for this compound receptors?

Common functional assays for this compound receptors, which are G protein-coupled receptors (GPCRs), include:

  • cAMP Accumulation Assays: A2A and A2B receptors couple to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP) upon activation.[3][4] A1 and A3 receptors couple to Gi proteins, causing a decrease in cAMP levels.[5] These assays measure changes in cAMP levels to determine receptor activation.

  • Radioligand Binding Assays: These assays determine the affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[6]

  • β-arrestin Recruitment Assays: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, a key step in receptor desensitization and signaling.[7][8]

  • Calcium Mobilization Assays: Some this compound receptor subtypes can signal through Gq proteins, leading to an increase in intracellular calcium.

Q3: What is receptor desensitization and how can it be avoided?

Receptor desensitization is a process where a receptor becomes less responsive to its ligand after prolonged exposure.[9] For this compound receptors, this can occur within minutes to hours of agonist treatment.[8][10] To avoid this, it is important to:

  • Use the lowest effective concentration of this compound.

  • Minimize the incubation time with the agonist.

  • Allow for a sufficient washout period between treatments if conducting repeated stimulation experiments.

Q4: What is the role of this compound deaminase (ADA) in these assays?

This compound deaminase (ADA) is an enzyme that degrades this compound to inosine.[11][12] In cell cultures, endogenous ADA can reduce the effective concentration of this compound, leading to variability in results.[13] It is often recommended to include an ADA inhibitor, such as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), or to use cell lines with low ADA activity. Conversely, some assay kits utilize ADA to measure this compound concentration by detecting its breakdown products.[11][14]

Troubleshooting Guide

Issue 1: High background signal in the assay.

  • Possible Cause: Endogenous this compound in the cell culture medium or serum.

  • Solution: Wash cells thoroughly with serum-free medium before starting the assay. Consider using a synthetic or charcoal-stripped serum to prepare the medium, which removes endogenous nucleotides.[15] Including this compound deaminase (ADA) in the assay buffer can also help to degrade any residual this compound.[16]

  • Possible Cause: Non-specific binding of the detection antibody or ligand.

  • Solution: Increase the number of washing steps and the duration of each wash. Optimize the concentration of the primary and secondary antibodies through titration experiments. Ensure proper blocking of non-specific binding sites.

Issue 2: Low or no signal upon this compound stimulation.

  • Possible Cause: Suboptimal this compound concentration.

  • Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. Start with a wide range of concentrations (e.g., from 1 nM to 100 µM).

  • Possible Cause: Low receptor expression in the cell line.

  • Solution: Verify the expression of the target this compound receptor subtype in your cell line using techniques like qPCR or western blotting. If expression is low, consider using a cell line known to express the receptor at higher levels or a recombinant cell line overexpressing the receptor.

  • Possible Cause: Receptor desensitization due to prolonged exposure to this compound.

  • Solution: Reduce the incubation time with this compound. Perform a time-course experiment to determine the optimal stimulation period.[9]

Issue 3: Inconsistent or variable results between experiments.

  • Possible Cause: Degradation of this compound in the stock solution.

  • Solution: Prepare fresh this compound stock solutions regularly. This compound solutions are generally stable at refrigerated and room temperatures for extended periods, but it is good practice to store stock solutions at -20°C or -80°C for long-term stability.[17]

  • Possible Cause: Presence of endogenous this compound deaminase (ADA) activity.

  • Solution: As mentioned previously, add an ADA inhibitor to the assay buffer to prevent the breakdown of this compound.[13]

  • Possible Cause: Cell density variation.

  • Solution: Ensure consistent cell seeding density across all wells and experiments, as cell density can influence the cellular response to this compound.[13]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a cAMP Assay

This protocol outlines a general procedure for determining the EC50 (half-maximal effective concentration) of this compound for a specific this compound receptor subtype using a competitive immunoassay for cAMP (e.g., HTRF, ELISA).

Materials:

  • Cells expressing the this compound receptor of interest

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound stock solution

  • Forskolin (B1673556) (for A1/A3 assays to stimulate adenylyl cyclase)

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

  • cAMP assay kit

  • 96-well plate

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.

  • Assay Preparation:

    • Wash the cells once with assay buffer.

    • Add 50 µL of assay buffer containing IBMX (e.g., 500 µM) to each well. For A1/A3 receptor assays, also include forskolin at a concentration that produces ~80% of its maximal effect.

    • Pre-incubate for 15-30 minutes at room temperature.

  • This compound Stimulation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 50 µL of the this compound dilutions to the respective wells. For the control wells, add 50 µL of assay buffer.

    • Incubate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Use a non-linear regression model (sigmoidal dose-response) to determine the EC50 value.

Protocol 2: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the this compound receptor of interest

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A)

  • This compound stock solution

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Binding Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer.

    • 50 µL of various concentrations of this compound.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

    • 100 µL of the membrane preparation (10-20 µg of protein).

    • For non-specific binding, add a high concentration of a known non-selective antagonist.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[6]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Data Presentation

Table 1: EC50/IC50 Values for this compound and Common Agonists/Antagonists

CompoundReceptor SubtypeAssay TypeCell LineEC50 / IC50 (nM)Reference
This compoundA1β-arrestin 2 recruitmentHEK 293780 ± 158
CPAA1β-arrestin 2 recruitmentHEK 293130 ± 22.6
NECAA1β-arrestin 2 recruitmentHEK 293121 ± 24.5
DPCPXA1β-arrestin 2 recruitmentHEK 293105 ± 44 (IC50)
NECAA2AcAMP FluxHiTSeeker ADORA2A27.5[3]
CGS 21680A2ABindingHuman55 (IC50)[18]
NECAA2ABindingHuman28 (IC50)[18]
This compoundA2AcAMP accumulationCHO174[4]
This compoundA2BcAMP accumulationCHO12,500[4]

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound A1R A1R This compound->A1R A2AR A2AR This compound->A2AR A2BR A2BR This compound->A2BR A3R A3R This compound->A3R Gi Gi A1R->Gi Gs Gs A2AR->Gs A2BR->Gs A3R->Gi AC Adenylyl Cyclase Gi->AC Gs->AC cAMP_down ↓ cAMP cAMP_up ↑ cAMP PKA PKA AC->PKA cAMP Downstream Downstream Cellular Effects PKA->Downstream

Caption: Generalized this compound receptor signaling pathways.

Experimental_Workflow start Start: Optimizing this compound Concentration step1 1. Cell Culture Seed cells at optimal density start->step1 step2 2. Prepare Reagents Serial dilutions of this compound step1->step2 step3 3. Assay Execution Incubate cells with this compound step2->step3 step4 4. Data Acquisition Measure functional readout (e.g., cAMP) step3->step4 step5 5. Data Analysis Plot dose-response curve step4->step5 step6 6. Determine EC50 Calculate the half-maximal effective concentration step5->step6 end End: Optimal Concentration Identified step6->end

Caption: Workflow for determining optimal this compound concentration.

Troubleshooting_Tree start Problem with this compound Assay q1 High Background? start->q1 Yes q2 Low/No Signal? start->q2 No sol1a Wash cells thoroughly q1->sol1a Yes sol1b Use charcoal-stripped serum q1->sol1b Yes sol1c Optimize antibody concentration q1->sol1c Yes sol2a Perform dose-response curve q2->sol2a Yes sol2b Verify receptor expression q2->sol2b Yes sol2c Reduce agonist incubation time q2->sol2c Yes

Caption: Troubleshooting decision tree for this compound assays.

References

Common challenges in adenosine receptor signaling studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adenosine (B11128) receptor signaling studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Category 1: Ligand Binding Assays

Question 1: My radioligand binding assay shows high non-specific binding. What are the common causes and solutions?

Answer: High non-specific binding can obscure your specific binding signal and lead to inaccurate affinity measurements. Here are the primary causes and troubleshooting steps:

  • Inadequate Washing: Insufficient washing of the filters after incubation can leave unbound radioligand trapped, contributing to high background.

    • Solution: Ensure rapid and efficient washing with ice-cold wash buffer. Increase the number of wash steps or the volume of buffer used.[1]

  • Radioligand Concentration Too High: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase non-specific interactions.

    • Solution: Use a radioligand concentration at or near its Kd for saturation experiments.[1]

  • Filter Binding: Some radioligands can bind non-specifically to the filter material.

    • Solution: Pre-treat the glass fiber filters, for example, with polyethylenimine (PEI), to reduce non-specific binding.

  • Lipophilicity of Compounds: Highly lipophilic test compounds or radioligands can partition into the cell membrane, leading to high non-specific binding.

    • Solution: Include a detergent like Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific membrane interactions.

Question 2: I am observing inconsistent results and poor reproducibility in my competitive binding assays. What should I check?

Answer: Poor reproducibility is a common challenge. Here are several factors to investigate:

  • Cell Confluency and Passage Number: The expression levels of this compound receptors can vary with cell confluency and the number of times the cells have been passaged.

    • Solution: Standardize your cell plating density to ensure consistent confluency (e.g., 80-90%) on the day of the assay.[2] Use cells within a defined low passage number range.

  • Reagent Variability: Inconsistent preparation of buffers, ligand solutions, or cell membrane preparations can introduce variability.

    • Solution: Prepare reagents fresh and use consistent sources. Ensure thorough mixing of all solutions.

  • Incubation Time: Insufficient incubation time may not allow the binding reaction to reach equilibrium.

    • Solution: Empirically determine the optimal incubation time for your specific receptor and ligands to ensure equilibrium is reached.[1]

  • Plate Reader Settings: Incorrect or fluctuating plate reader settings can lead to inconsistent readings.

    • Solution: Calibrate your plate reader regularly and use optimized and consistent settings for gain, excitation, and emission wavelengths.[2]

Category 2: Functional Assays - cAMP Measurement

Question 1: I am not observing the expected change in cAMP levels after agonist stimulation of A1 or A3 receptors (Gi-coupled). What could be wrong?

Answer: A lack of response in a Gi-coupled system can be due to several factors:

  • Low Receptor Expression: The cell line may not express a sufficient number of functional receptors on the cell surface.

    • Solution: Verify receptor expression using techniques like Western blotting or radioligand binding. If using a transient transfection system, optimize the transfection efficiency.

  • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization, diminishing the signal.[3][4] The A3 receptor, in particular, is subject to very fast downregulation, sometimes within minutes.[3][4]

    • Solution: Minimize the pre-incubation time with agonists. Perform time-course experiments to find the optimal stimulation time before significant desensitization occurs.

  • Inactive G-proteins: The inhibitory G-proteins (Gi/o) may not be functional.

    • Solution: Use a positive control for Gi activation, such as a known Gi-coupled receptor agonist in your cell line. You can also use pertussis toxin (PTX) to uncouple Gi/o proteins from the receptors; a PTX-treated sample should abolish the inhibitory signal.[5]

  • High Basal cAMP Levels: If basal adenylyl cyclase activity is low, it can be difficult to measure a further decrease.

    • Solution: Use forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels. The inhibitory effect of the Gi-coupled receptor agonist will then be more apparent as a reduction of the forskolin-stimulated cAMP accumulation.[6]

Question 2: My A2A or A2B receptor (Gs-coupled) agonist is not producing a robust increase in cAMP. What are the potential issues?

Answer: A weak or absent Gs-mediated cAMP response can be frustrating. Consider the following:

  • Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. High PDE activity can mask the signal from adenylyl cyclase stimulation.

    • Solution: Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and enhance the signal.

  • Receptor Heteromerization: this compound receptors can form heteromers with other receptors, which can alter their signaling properties. For instance, the A2A receptor can form heteromers with the A1 or D2 dopamine (B1211576) receptors, and the A2B receptor can interact with the A2A receptor, potentially inhibiting A2A signaling.[7][8][9]

    • Solution: This is an inherent biological complexity. Be aware of the potential for receptor heteromerization in your chosen cell system, as it may explain unexpected pharmacological profiles.

  • Cell Line Specific G-protein Coupling: The coupling of this compound receptors to specific G-proteins can be cell-type dependent.[10] An A2B receptor might couple to different downstream pathways via different G-proteins in various cell types.[10]

    • Solution: Characterize the signaling pathways in your specific cell model. Do not assume that signaling characteristics from one cell line will be identical in another.

Category 3: Receptor Expression, Trafficking, and Desensitization

Question 1: How does receptor desensitization and internalization differ among this compound receptor subtypes, and how can I study it?

Answer: this compound receptor subtypes exhibit distinct rates of desensitization and internalization upon agonist exposure.[3][4]

  • A1 Receptor: Generally shows slow internalization, with a half-life of several hours.[3][4]

  • A2A and A2B Receptors: Undergo faster downregulation, typically with a half-life of less than an hour.[3][4]

  • A3 Receptor: Is subject to very rapid downregulation, often within minutes.[3][4]

To study these processes, you can use the following experimental approaches:

  • Receptor Internalization Assays: These can be performed using antibody-based methods with fluorescently labeled antibodies targeting extracellular epitopes of the receptor, followed by microscopy or flow cytometry.[11]

  • Functional Desensitization Assays: Measure the functional response (e.g., cAMP accumulation) after a pre-incubation period with an agonist. A reduced response compared to naive cells indicates desensitization.[11][12]

  • Role of GRKs and Arrestins: The primary pathway for desensitization involves G protein-coupled receptor kinases (GRKs) phosphorylating the activated receptor, followed by β-arrestin binding.[3][13][14] You can investigate the involvement of these proteins using specific inhibitors or siRNA-mediated knockdown.

Question 2: I am seeing biased agonism in my experiments. How can I confirm and characterize this?

Answer: Biased agonism occurs when a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin-mediated signaling).

  • Confirmation: To confirm biased agonism, you need to measure the ligand's efficacy in at least two different downstream pathways. For example, compare its ability to modulate cAMP levels (G-protein pathway) with its ability to recruit β-arrestin.[14][15]

  • Characterization: Quantify the potency (EC50) and efficacy (Emax) of the agonist in each pathway. A biased agonist will show a significantly different relative efficacy in one pathway compared to a reference agonist. You can use analytical methods, such as calculating a bias factor, to quantify the degree of bias.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for commonly used ligands and experimental parameters.

Table 1: Binding Affinities (Kd/Ki) of Common Ligands for Human this compound Receptors

Receptor SubtypeRadioligandKd/Ki (nM)Reference CompoundKi (nM)
A1[³H]CCPA~0.2-0.4R-PIA~1
A2A[³H]CGS 21680~17-58NECA~15
A2A[³H]ZM241385~0.60ZM241385 (unlabeled)~1
A3[¹²⁵I]I-AB-MECA~0.34IB-MECA~1

Data compiled from multiple sources, including recombinant cell lines (CHO, HEK) and native tissues.[1][16]

Table 2: Functional Potencies (EC50) of this compound Receptor Agonists

Receptor SubtypeAgonistFunctional AssayCell SystemEC50 (nM)
A2ACGS-21680cAMP AccumulationCHO-A2A cells16.6
A2BBAY60-6585cAMP AccumulationA2B expressing cells165
A2A/A2B Co-expressedCGS-21680cAMP AccumulationCHO-A2A-A2B cells>10,000
A2A/A2B Co-expressedBAY60-6585cAMP AccumulationCHO-A2A-A2B cells193

These values highlight how receptor co-expression can dramatically alter agonist potency.[8]

Detailed Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay
  • Cell Membrane Preparation:

    • Culture cells expressing the this compound receptor of interest to high confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in a lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Dounce homogenizer or similar method.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (near its Kd), and the cell membrane preparation.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of a non-labeled competing ligand (e.g., 10 µM NECA), and the cell membrane preparation.

    • Competitive Binding: Add serial dilutions of your test compound, the radioligand, and the cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (typically 60-120 minutes).[1]

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Detection and Analysis:

    • Dry the filter plate, add a scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression to determine the IC50, which can be converted to a Ki value.[1]

Protocol 2: cAMP Accumulation Assay
  • Cell Culture and Plating:

    • Plate cells expressing the this compound receptor of interest in a 96-well plate and grow to 80-90% confluency.

  • Assay Preparation:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

  • Agonist/Antagonist Treatment:

    • For Gs-coupled receptors (A2A, A2B): Add serial dilutions of your agonist and incubate for a specified time (e.g., 15-30 minutes).

    • For Gi-coupled receptors (A1, A3): Add your agonist in the presence of a stimulant like forskolin (e.g., 1-10 µM) to measure the inhibition of stimulated cAMP production.

    • For antagonist studies: Pre-incubate with the antagonist before adding a fixed concentration of agonist.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

    • Measure the cAMP levels using a plate reader compatible with your detection kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the log concentration of the ligand.

    • Use non-linear regression to determine pharmacological parameters such as EC50 (for agonists) or IC50 (for antagonists).

Visualizations: Signaling Pathways and Workflows

Adenosine_Signaling_Pathways cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi PLC_A3 PLCβ (A3) A1_A3->PLC_A3 AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease PKA_inhibit PKA Activity ↓ cAMP_decrease->PKA_inhibit IP3_DAG IP3 + DAG → Ca²⁺ ↑ PLC_A3->IP3_DAG A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase cAMP ↑ AC_stimulate->cAMP_increase PKA_stimulate PKA Activity ↑ cAMP_increase->PKA_stimulate MAPK_pathway MAPK (ERK1/2) Pathway PKA_stimulate->MAPK_pathway Agonist This compound Agonist Agonist->A1_A3 Agonist->A2A_A2B

Caption: Canonical G-protein signaling pathways for this compound receptor subtypes.

Troubleshooting_Workflow Start Unexpected Functional Assay Result (e.g., No Signal) Check_Reagents Check Reagents & Ligands (Freshness, Concentration) Start->Check_Reagents Check_Cells Verify Cell Health & Receptor Expression Check_Reagents->Check_Cells Assay_Controls Review Assay Controls (Positive/Negative) Check_Cells->Assay_Controls Is_Signal_Real Are Controls Working? Assay_Controls->Is_Signal_Real No_Signal No Signal in Positive Control Is_Signal_Real->No_Signal No High_Background High Signal in Negative Control Is_Signal_Real->High_Background No Optimize_Protocol Optimize Assay Protocol (Time, Temp, Conc.) Is_Signal_Real->Optimize_Protocol Yes No_Signal->Check_Reagents High_Background->Optimize_Protocol Biological_Complexity Consider Biological Complexity (Desensitization, Heteromers) Optimize_Protocol->Biological_Complexity Consult_Literature Consult Literature for Cell-Specific Behavior Biological_Complexity->Consult_Literature

Caption: A logical workflow for troubleshooting unexpected experimental results.

cAMP_Interpretation Start cAMP Assay Result for Gi-coupled Receptor No_Inhibition No Inhibition of Forskolin-Stimulated cAMP Start->No_Inhibition cAMP_Increase Unexpected Increase in cAMP Start->cAMP_Increase Check_Desensitization Check for Rapid Desensitization (Time Course) No_Inhibition->Check_Desensitization Check_G_Coupling Confirm Gi Coupling (PTX Sensitivity) No_Inhibition->Check_G_Coupling Check_A2B_Expression Check for Endogenous A2B Receptor Expression cAMP_Increase->Check_A2B_Expression Check_Ligand_Selectivity Verify Ligand Selectivity (Off-target Effects) cAMP_Increase->Check_Ligand_Selectivity Final_Conclusion_1 Receptor is likely desensitized or uncoupled. Check_Desensitization->Final_Conclusion_1 Check_G_Coupling->Final_Conclusion_1 Final_Conclusion_2 Signal may be from off-target activation of Gs-coupled receptors. Check_A2B_Expression->Final_Conclusion_2 Check_Ligand_Selectivity->Final_Conclusion_2

Caption: Decision tree for interpreting unexpected cAMP assay results.

References

Technical Support Center: Preserving Adenosine Integrity in Experimental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing adenosine (B11128) degradation in experimental samples. Accurate measurement of this compound is critical for many areas of research, but its rapid metabolism presents a significant challenge. Here, you will find troubleshooting guides and frequently asked questions to ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is preventing this compound degradation so critical for my experiments?

This compound is a purine (B94841) nucleoside that plays a crucial role in various physiological processes, including energy transfer and signal transduction.[1] However, it has a very short half-life, on the order of seconds in human blood, due to rapid metabolism.[2][3] Failure to prevent its degradation immediately upon sample collection can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary enzymatic pathways responsible for this compound degradation in samples?

There are two main enzymes that rapidly metabolize this compound:

  • This compound Deaminase (ADA): This enzyme catalyzes the irreversible conversion of this compound to inosine.[4]

  • This compound Kinase (AK): This is a key intracellular enzyme that phosphorylates this compound to this compound monophosphate (AMP), thereby regulating both intracellular and extracellular this compound concentrations.[1][2][5]

Q3: How can I effectively inhibit these enzymes to stabilize this compound in my samples?

The most effective method is to use a "stop solution" immediately upon sample collection.[6][7][8][9] This solution is a cocktail of inhibitors that halt the enzymatic activity responsible for this compound degradation and transport.

Q4: What are the key components of a "STOP solution"?

An effective stop solution typically contains a combination of the following inhibitors:

ComponentTarget Enzyme/TransporterFunction in STOP Solution
Deoxycoformycin or EHNA This compound Deaminase (ADA)Prevents the degradation of this compound to inosine.[10]
5-Iodotubercidin or A-134974 This compound Kinase (AK)Prevents the intracellular phosphorylation of this compound to AMP.[11][12]
Dipyridamole Equilibrative Nucleoside Transporter (ENT)Prevents the cellular uptake of this compound.[10]
AOPCP Ecto-5'-nucleotidase (CD73)Prevents the formation of this compound from AMP.[10]

Troubleshooting Guide

Problem: I am observing lower than expected this compound concentrations in my samples.

  • Possible Cause 1: Delayed or Inefficient Inhibition. The rapid metabolism of this compound means that even a short delay between sample collection and the addition of a stop solution can lead to significant degradation.

    • Solution: Ensure that the stop solution is added immediately upon sample collection. For blood samples, it is recommended to draw the blood directly into a tube containing the stop solution and mix instantly.[7][8][9]

  • Possible Cause 2: Suboptimal Inhibitor Concentrations. The concentration of inhibitors in your stop solution may not be sufficient to completely halt enzymatic activity.

    • Solution: Refer to the literature for validated inhibitor concentrations. The table below provides a summary of effective concentrations for commonly used inhibitors.

  • Possible Cause 3: Improper Sample Handling and Storage. this compound can degrade even in the presence of inhibitors if samples are not handled and stored correctly.

    • Solution: Process samples at low temperatures (on ice) to minimize any residual enzymatic activity.[7] For long-term storage, samples should be kept at -80°C.

Problem: My results are highly variable between replicate samples.

  • Possible Cause: Inconsistent Sample Processing. Variations in the time between collection and inhibition, or differences in mixing with the stop solution, can introduce variability.

    • Solution: Standardize your sample collection and processing protocol. Ensure that every sample is treated identically, from the moment of collection to the final analysis.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations for several commonly used inhibitors of this compound metabolism.

InhibitorTargetIC₅₀ / KᵢNotes
ABT-702 This compound Kinase (AK)IC₅₀ = 1.7 nM[12]A potent and selective AK inhibitor.[12]
5-Iodotubercidin This compound Kinase (AK)IC₅₀ = 26 nM[12]A potent ATP mimetic that also inhibits other kinases.[12]
A-134974 This compound Kinase (AK)IC₅₀ = 60 pM[12]A novel and highly selective AK inhibitor.[12]
EHNA This compound Deaminase (ADA)Kᵢ = 1.6–7.0 nM[13]A semi-tight binding inhibitor of ADA.[13]
Hibifolin (B1673243) This compound Deaminase (ADA)Kᵢ = 49.92 µM ± 3.98A plant flavonoid with reversible inhibitory activity.[14]
Ribosyl triazolotriazine 16 This compound Deaminase (ADA)IC₅₀ = 50 nM[15]A potent inhibitor that exists predominantly as a covalent hydrate (B1144303) in water.[15]

Experimental Protocols

Protocol 1: Blood Sample Collection for this compound Measurement

This protocol is designed to minimize the degradation of this compound in whole blood samples.

  • Prepare Stop Solution: Prepare a stock solution containing the desired inhibitors at a concentration that will be effective upon dilution with the blood sample. A common approach is to prepare a 10x stock solution.

  • Aliquot Stop Solution: Aliquot the stop solution into the blood collection tubes before drawing the blood. The volume of the stop solution should be adjusted based on the volume of blood to be collected to achieve the final desired inhibitor concentrations.

  • Blood Collection: Draw the blood directly into the tube containing the stop solution.

  • Immediate Mixing: Immediately and gently invert the tube several times to ensure thorough mixing of the blood with the stop solution.

  • Cold Processing: Place the tube on ice immediately. All subsequent processing steps should be carried out at 4°C.

  • Plasma Separation: Centrifuge the blood sample at 1000 x g for 10 minutes at 4°C to separate the plasma.[16]

  • Storage: Transfer the plasma supernatant to a fresh tube and store at -80°C until analysis.

Protocol 2: this compound Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound.

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • To precipitate proteins, add a cold organic solvent such as acetonitrile (B52724) or methanol.[6] Alternatively, use perchloric acid for protein precipitation.[17][18]

    • For improved accuracy, spike the sample with a stable isotope-labeled internal standard, such as ¹³C₅-adenosine or ¹⁵N₅-adenosine.[6][8][19]

    • Vortex the samples and then centrifuge at high speed (e.g., 14,000 x g) for 40 minutes at 4°C to pellet the precipitated proteins.[19]

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

    • Develop an appropriate chromatographic method to separate this compound from other components in the sample. A C18 column is commonly used.[20]

    • Set up the mass spectrometer to monitor the specific mass transitions for this compound and the internal standard.

  • Data Analysis:

    • Quantify the this compound concentration in the samples by comparing the peak area ratio of this compound to the internal standard against a standard curve.

Visualizations

Adenosine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine_ext This compound AMP->Adenosine_ext CD73 (Ecto-5'-nucleotidase) Inosine Inosine Adenosine_ext->Inosine ADA (this compound Deaminase) Adenosine_int This compound Adenosine_ext->Adenosine_int ENT (Equilibrative Nucleoside Transporter) AMP_int AMP Adenosine_int->AMP_int AK (this compound Kinase)

Caption: this compound Metabolic Pathway.

Experimental_Workflow start Start: Sample Collection prep_tube Prepare Collection Tube with STOP Solution start->prep_tube collect_sample Collect Sample Directly into STOP Solution prep_tube->collect_sample mix Immediate and Thorough Mixing collect_sample->mix ice Place on Ice Immediately mix->ice centrifuge Centrifuge at 4°C to Separate Plasma/Supernatant ice->centrifuge store Store Supernatant at -80°C centrifuge->store analyze Analyze by LC-MS/MS store->analyze

Caption: Sample Preservation Workflow.

Troubleshooting_this compound issue Issue: Inaccurate or Variable This compound Measurement cause1 Delayed Inhibition? issue->cause1 cause2 Improper Sample Handling? issue->cause2 cause3 Ineffective STOP Solution? issue->cause3 solution1 Action: Add STOP solution immediately upon collection. Use pre-prepared tubes. cause1->solution1 Yes cause1->cause2 No solution2 Action: Keep samples on ice at all times. Standardize processing time. cause2->solution2 Yes cause2->cause3 No solution3 Action: Verify inhibitor concentrations. Ensure all key pathways are blocked. cause3->solution3 Yes

Caption: Troubleshooting Logic.

References

Troubleshooting poor signal in adenosine-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adenosine-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Here you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during this compound-based assays, from receptor binding to functional and quantification assays.

Issue 1: High Background Signal or Low Signal-to-Noise Ratio

High background can mask the specific signal from your analyte, leading to inaccurate results and a poor signal-to-noise ratio.[1]

Question: I am observing a high background signal in my This compound (B11128) receptor binding assay. What are the possible causes and solutions?

Answer: High background in receptor binding assays can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Constitutive Receptor Activity: Some G-protein coupled receptors (GPCRs), including this compound receptors, can exhibit activity even without a ligand.

    • Solution: If you suspect constitutive activity, consider using an inverse agonist to lower the basal signal level.[2]

  • Non-specific Binding: The labeled ligand may be binding to sites other than the receptor of interest.

    • Solution: Increase the number of wash steps to more effectively remove unbound ligand. Additionally, include a non-specific binding control by adding a high concentration of an unlabeled ligand to a set of wells.[2][3]

  • Contaminated Reagents: Media, buffers, or other reagents could be contaminated, leading to unexpected fluorescence or colorimetric signals.

    • Solution: Always use fresh, high-quality reagents. Test each reagent for contamination by running controls with and without the questionable component.[4]

  • Cell Autofluorescence: The cells themselves might be autofluorescent at the excitation and emission wavelengths used.

    • Solution: Use untransfected cells or cells that do not express the this compound receptor as a control to determine the level of intrinsic cell fluorescence.[4]

Troubleshooting Workflow for High Background Noise

The following diagram outlines a systematic approach to identifying and mitigating the source of high background noise in your assay.

cluster_0 Troubleshooting High Background Signal Start High Background Signal Detected Check_Reagents Are all reagents fresh and uncontaminated? Start->Check_Reagents Check_NSB Is non-specific binding properly controlled? Check_Reagents->Check_NSB Yes Solution_Reagents Replace reagents and re-run assay. Check_Reagents->Solution_Reagents No Check_Constitutive_Activity Could there be constitutive receptor activity? Check_NSB->Check_Constitutive_Activity Yes Solution_NSB Increase wash steps and include unlabeled ligand control. Check_NSB->Solution_NSB No Check_Autofluorescence Are cells autofluorescent? Check_Constitutive_Activity->Check_Autofluorescence No Solution_Constitutive_Activity Use an inverse agonist to reduce basal activity. Check_Constitutive_Activity->Solution_Constitutive_Activity Yes Solution_Autofluorescence Run controls with untransfected cells. Check_Autofluorescence->Solution_Autofluorescence Yes End Issue Resolved Check_Autofluorescence->End No Solution_Reagents->End Solution_NSB->End Solution_Constitutive_Activity->End Solution_Autofluorescence->End

Caption: A flowchart for troubleshooting high background signals.

Issue 2: Weak or No Signal

A weak or absent signal can be frustrating and may be caused by a variety of issues, from reagent problems to incorrect assay setup.

Question: My this compound functional assay (e.g., cAMP or β-arrestin) is showing a very weak or no signal. What should I check?

Answer: A weak or absent signal in a functional assay can point to several problems. Below is a checklist of potential causes and their solutions:

  • Inactive Ligand: The ligand (agonist or antagonist) may have degraded or been prepared incorrectly.

    • Solution: Verify the activity and concentration of your ligand. Use a fresh batch and perform a dose-response curve with a known active compound as a positive control.[2]

  • Low Receptor Expression: The cells may not be expressing a sufficient amount of the this compound receptor.

    • Solution: Optimize the transfection or cell line selection to ensure adequate receptor expression. This can be verified by a binding assay or western blot.[2]

  • Incorrect Assay Conditions: The incubation time, temperature, or buffer composition may not be optimal for the assay.

    • Solution: Review the assay protocol and optimize these parameters. For enzymatic assays, ensure the pH and temperature are suitable for enzyme activity.[5]

  • Cell Health and Passage Number: Poor cell health or high passage numbers can lead to reduced receptor expression and signaling.

    • Solution: Use cells that are healthy and within a consistent, low passage number range for all experiments.[2] Ensure cells are at the appropriate confluency (typically 80-100%) on the day of the assay.[4]

  • Instrument Settings: The plate reader settings may not be optimal for detecting the signal.

    • Solution: Ensure the correct excitation and emission wavelengths are being used for fluorescent assays. For luminescence assays, check the integration time and gain settings. Calibrate the plate reader regularly.[4]

This compound Receptor Signaling Pathways

Understanding the signaling cascade is crucial for troubleshooting functional assays. The diagram below illustrates the canonical signaling pathways for the four this compound receptor subtypes.

cluster_1 A1 & A3 Receptor Signaling cluster_2 A2A & A2B Receptor Signaling A1 A1 Receptor Gi Gi/o Protein A1->Gi A3 A3 Receptor A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A A2A Receptor Gs Gs Protein A2A->Gs A2B A2B Receptor A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Caption: Canonical signaling pathways of this compound receptors.[3][6][7]

Issue 3: Poor Reproducibility and High Variability

Inconsistent results between wells, plates, or experiments can undermine the validity of your findings.

Question: I am experiencing high variability in my results. How can I improve the reproducibility of my this compound assay?

Answer: High variability can be addressed by focusing on consistency and precision in your experimental technique.

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.

    • Solution: Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting. Use a multichannel pipette for adding reagents to multiple wells to ensure consistency.[2]

  • Inconsistent Cell Plating: Uneven cell distribution in the wells will lead to variable results.

    • Solution: Ensure cells are thoroughly resuspended before plating to achieve a uniform cell density across all wells.

  • Edge Effects: Wells on the edge of the plate can experience different temperature and evaporation rates, leading to skewed results.

    • Solution: Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or media to create a more uniform environment for the inner wells.

  • Sample Preparation: Inconsistent sample preparation can introduce variability.

    • Solution: For tissue samples, ensure complete homogenization. For all samples, follow a standardized protocol for preparation and dilution.[5]

Quantitative Data Summary

The following tables summarize key parameters for various this compound-based assays.

Table 1: this compound Assay Kit Performance

ParameterValueReference
Detection LimitAs low as 1.56 µM[8][9]
CompatibilityCell/tissue lysates, serum, plasma, urine[8]
Detection MethodFluorescence-based plate reader[8][9]

Table 2: this compound Deaminase (ADA) Activity Assay

ParameterValueReference
Detection Range0.03-99 U/L[5]
Sensitivity0.03 U/L
Sample TypesSerum, plasma, animal tissue[5]
Detection MethodColorimetric (550 nm)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted for determining the inhibition constant (Ki) of a test compound for a specific this compound receptor subtype.[3]

Materials:

  • Cell membranes expressing the human this compound receptor of interest.

  • Radioligand (e.g., [³H]CGS 21680 for A2A).[10]

  • Test compound (e.g., 2-Aminothis compound).[3]

  • Assay buffer.

  • Wash buffer (ice-cold).

  • Glass fiber filter plate.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Preparation: Dilute the cell membranes in assay buffer to the desired concentration. Prepare serial dilutions of the test compound.

  • Assay Setup (96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add a high concentration of a non-specific binding control (e.g., 10 µM NECA), radioligand, and cell membranes.[10]

    • Test Compound: Add the serially diluted test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate for a predetermined time (e.g., 120 minutes at room temperature) to reach equilibrium.[10]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding) and plot against the log of the test compound concentration to determine the IC₅₀.

Workflow for this compound Quantification using LC-MS/MS

This diagram illustrates a typical workflow for quantifying endogenous this compound in plasma samples.

cluster_3 This compound Quantification Workflow Start Blood Sample Collection Plasma_Prep Plasma Preparation (Centrifugation at 4°C) Start->Plasma_Prep Internal_Standard Addition of Stable Isotope-Labeled Internal Standard Plasma_Prep->Internal_Standard Protein_Precipitation Protein Precipitation Internal_Standard->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection LC_MS_Analysis UPLC-Tandem MS Analysis Supernatant_Collection->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: A typical workflow for this compound quantification.[11]

References

Improving the stability of adenosine analogs in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for adenosine (B11128) analogs. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound analogs in solution? The stability of this compound analogs in solution is primarily influenced by several factors:

  • pH: The hydrolysis of the N-glycosidic bond is a major degradation pathway and is highly influenced by pH.[1][2] Both acidic and basic conditions can accelerate this degradation.[1] For aqueous solutions, maintaining a neutral pH is generally recommended to minimize hydrolysis.[1]

  • Temperature: Elevated temperatures significantly increase the rate of degradation.[1][3] Studies have shown that while this compound solutions are stable at refrigerated and room temperatures for extended periods, degradation occurs more rapidly at higher temperatures.[1][3]

  • Enzymatic Activity: this compound deaminase (ADA) is a common enzyme in biological samples and cell culture media that catalyzes the deamination of this compound to inosine (B1671953).[4][5] This is a frequent cause of reduced compound efficacy in biological assays.

  • Light: Exposure to UV light can lead to photodegradation of the analog.[1] It is considered good practice to store solutions in light-resistant containers.[1]

  • Oxidation: The presence of oxidizing agents can also cause chemical degradation.[1]

Q2: What are the main degradation pathways for this compound analogs? There are two primary degradation pathways:

  • Chemical Hydrolysis: The most common pathway is the cleavage of the N-glycosidic bond, which separates the purine (B94841) base (e.g., adenine) from the ribose sugar.[1] This process is often catalyzed by acidic or basic conditions.[1] The degradation can be monitored by observing the formation of the primary degradant, such as adenine (B156593).[1]

  • Enzymatic Deamination: In biological systems, this compound deaminase (ADA) converts this compound and its analogs to their corresponding inosine forms.[4][5] This modification significantly alters the biological activity of the molecule.

Q3: What are the recommended storage conditions for this compound analog stock solutions? Proper storage is critical for maintaining the integrity of your this compound analogs. Recommendations vary for short-term and long-term storage.

Storage TypeRecommended ConditionsDuration
Long-Term Storage Store solid (powder) form or concentrated stock solutions at -20°C or -80°C.[1]Months to Years
Short-Term Storage Store solutions at 2-8°C.[1]Days to Weeks
Working Solutions Prepare fresh from stock solutions before each experiment.N/A
Data compiled from BenchChem Technical Guide.[1]

Q4: How stable are this compound analogs once diluted in common experimental buffers or media? The stability in working solutions depends on the specific analog, the composition of the diluent, the concentration, and the storage temperature. One study found that this compound at concentrations of 0.08 and 0.33 mg/mL in cardioplegic solutions was stable for 14 days when stored at 4°C or 23°C.[6] Another study showed that this compound solutions (10 and 50 µg/mL) in 0.9% sodium chloride or 5% dextrose were stable for at least 14 days at both room temperature and under refrigeration.[7] However, in cell culture media containing serum, enzymatic degradation by this compound deaminase can occur rapidly.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Significant loss of compound potency in a cell-based assay. Enzymatic Degradation: The cell line or serum supplement in your media may have high this compound deaminase (ADA) activity.[8]Add a specific ADA inhibitor (e.g., deoxycoformycin) to the culture medium. Alternatively, use synthetic analogs designed for higher resistance to deamination.[9]
Chemical Instability: The pH of the medium may be outside the optimal range, or the experiment duration at 37°C is too long, causing hydrolysis.[1][3]Ensure the medium is properly buffered and at a neutral pH. Prepare fresh dilutions of the analog from a frozen stock immediately before each experiment.
Unexpected or inconsistent results in analytical measurements (HPLC, LC-MS). Degradation During Storage: The stock or working solution may have degraded due to improper storage (e.g., wrong temperature, light exposure).[1]Always store stock solutions at -20°C or -80°C in light-resistant containers.[1] Prepare working solutions fresh and avoid repeated freeze-thaw cycles.[10]
Degradation Products: Extra peaks in a chromatogram often correspond to degradation products like adenine from hydrolysis.[1]Confirm the identity of the peaks by running a forced degradation study (see protocol below) to characterize potential degradants.[1][11]
No biological effect is observed in an otherwise validated experiment. Incorrect Dosing: For some applications, the effective dose may not be achieved due to rapid clearance or degradation.[12][13]Review the literature for effective concentrations and dosing strategies. Consider that some analogs are rapidly metabolized.[14]
Inactive Compound: The compound may have fully degraded.Use a validated analytical method like HPLC to confirm the concentration and purity of your solution before starting the biological experiment.[1]

Key Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[1]

Objective: To understand the degradation pathways of an this compound analog under various stress conditions.

Methodology:

  • Prepare Stock Solution: Dissolve the this compound analog in a suitable solvent (e.g., water, DMSO) to create a stock solution of known concentration.

  • Apply Stress Conditions (in separate, clearly labeled vials):

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60-80°C for a specified period (e.g., 2-8 hours).[1]

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60-80°C for a specified period.[1]

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[1]

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).[1]

    • Photodegradation: Expose the solution to UV light.[1]

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV or LC-MS to identify and quantify the parent compound and any new peaks corresponding to degradation products.[1]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general method for assessing the stability of this compound analogs. The method should be validated to ensure it can separate the active compound from its degradation products.

Instrumentation:

  • System: A standard HPLC system with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size).[1]

  • Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: Typically 1.0-1.2 mL/min.[1]

  • Detection: UV detection at the wavelength of maximum absorbance for the analog (e.g., 260 nm for this compound).[1]

Procedure:

  • Prepare samples as described in the stability study (e.g., from a forced degradation or a long-term stability test).

  • Inject a defined volume of the sample into the HPLC system.

  • Record the chromatogram and integrate the peak areas for the parent analog and any degradation products.

  • Calculate the percentage of the analog remaining by comparing its peak area at a given time point to the peak area at time zero. Stability is often defined as retaining >90% of the initial concentration.[15]

Visualizations

This compound Analog Degradation Pathways cluster_stress Stress Factors cluster_products Degradation Products parent This compound Analog hydrolysis_prod Adenine/Purine Base + Ribose Derivative parent->hydrolysis_prod Hydrolysis deamination_prod Inosine Analog parent->deamination_prod Deamination ph Acid/Base (pH) ph->hydrolysis_prod temp Heat temp->hydrolysis_prod enzyme This compound Deaminase enzyme->deamination_prod light UV Light / Oxidation light->hydrolysis_prod

Caption: Primary degradation pathways for this compound analogs.

General Workflow for a Chemical Stability Study prep 1. Prepare Analog Solution in Desired Matrix t0 2. Initial Analysis (t=0) (HPLC/LC-MS) prep->t0 stress 3. Store Under Defined Stress/Storage Conditions prep->stress eval 6. Quantify Compound & Degradants t0->eval Control Data sample 4. Collect Samples at Time Intervals stress->sample analysis 5. Analyze Samples (HPLC/LC-MS) sample->analysis analysis->eval report 7. Determine Shelf-Life (e.g., t90) eval->report

Caption: A typical workflow for conducting a stability study.

Troubleshooting Logic for Failed Experiments start Inconsistent or Failed Experiment q1 Is it a cell-based assay? start->q1 p1 Enzymatic Degradation? q1->p1 Yes p2 Chemical Degradation (pH, Temp)? q1->p2 No s1 Solution: Add ADA Inhibitor or Use Resistant Analog p1->s1 s2 Solution: Check pH, Prepare Fresh Solutions Before Use p2->s2 p3 Improper Storage? p2->p3 s3 Solution: Store at -80°C, Protect from Light, Avoid Freeze-Thaw p3->s3

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: Overcoming Off-Target Effects of Adenosine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of adenosine (B11128) receptor ligands.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with this compound receptor ligands?

A1: Off-target effects are a significant challenge in the development of selective this compound receptor ligands.[1] These effects can arise from a ligand binding to other this compound receptor subtypes, or to entirely different classes of receptors or proteins. For example, some N6-substituted this compound analogues, while potent A1AR agonists, also display considerable affinity for the A3AR.[2] Off-target binding can lead to a variety of unintended physiological responses, complicating data interpretation and potentially causing adverse effects in therapeutic applications.[3]

Q2: How can I determine if my ligand is exhibiting off-target effects?

A2: A combination of in vitro and in silico methods is crucial for identifying off-target effects.

  • Selectivity Profiling: Screen your ligand against a panel of receptors, including all four this compound receptor subtypes (A1, A2A, A2B, A3).[4] Radioligand binding assays are a standard method for this.[5]

  • Functional Assays: Use functional assays, such as cAMP accumulation or calcium flux assays, to assess the functional activity of your ligand at various receptors.[6]

  • Use of Specific Antagonists: If you observe an unexpected effect, try to block it with a known selective antagonist for the suspected off-target receptor.[7] Persistence of the effect in the presence of the antagonist suggests it is indeed an off-target effect.[7]

  • Computational Modeling: In silico methods, such as docking studies and quantitative structure-activity relationship (QSAR) models, can help predict potential off-target interactions.[8][9]

Q3: What strategies can be employed to minimize off-target effects?

A3: Minimizing off-target effects often involves medicinal chemistry approaches and careful experimental design.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your ligand to improve its selectivity for the target receptor.[2]

  • Allosteric Modulators: Consider developing allosteric modulators, which bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds).[1][10] This can provide greater subtype selectivity.[10]

  • Prodrugs: Designing a prodrug that is converted to the active ligand at the target site can improve tissue- or cell-specific delivery and reduce systemic off-target effects.[2]

  • Lowering Ligand Concentration: Off-target effects are often more pronounced at higher concentrations.[7] Use the lowest effective concentration of your ligand in your experiments.[7]

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assays

High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate affinity (Kd) and density (Bmax) measurements.[11] Ideally, NSB should be less than 50% of the total binding.[11]

Potential Cause Troubleshooting Step Rationale
Radioligand concentration is too high. Use a lower concentration of the radioligand, ideally at or below its Kd value.[11]Higher concentrations increase the likelihood of binding to non-receptor sites.
Excessive membrane protein. Reduce the amount of membrane protein in the assay.[11]More protein can lead to more non-specific binding sites.
Inadequate blocking of non-specific sites. Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI).[12]PEI reduces the non-specific binding of the radioligand to the filter.[12]
Improper definition of non-specific binding. Include a known high-affinity, unlabeled ligand at a high concentration to accurately define NSB.[12]This ensures that only true non-specific binding is being measured.
Assay not at equilibrium. Perform a time-course experiment to determine the optimal incubation time.[12]Insufficient incubation time can lead to inaccurate binding measurements.
Presence of endogenous this compound. Add this compound deaminase to the assay buffer to degrade any endogenous this compound.[12]Endogenous this compound can interfere with radioligand binding.[12]
Issue 2: High Variability or Inconsistent Results in cAMP Functional Assays

Inconsistent results in cAMP assays are a common problem that can be caused by several factors.[11]

Potential Cause Troubleshooting Step Rationale
Poor cell health or high passage number. Ensure cells are healthy, viable, and within a low passage number.[11]High passage numbers can lead to phenotypic changes and altered receptor expression or signaling.[11]
Suboptimal agonist concentration or stimulation time. Perform a dose-response curve to find the optimal agonist concentration and a time-course experiment to identify the peak stimulation time.[11]These parameters are crucial for a robust and reproducible signal.
Phosphodiesterase (PDE) activity. Use a PDE inhibitor, such as IBMX, to prevent cAMP degradation.[11]PDEs break down cAMP, which can lead to a reduced signal.[11]
Assay drift between experiments. Include positive and negative controls on each plate, as well as a reference agonist with a known EC50.[11]This helps to monitor assay performance and detect any drift over time.[11]
Low forskolin (B1673556) stimulation (for Gi-coupled receptors). Optimize the concentration of forskolin to achieve a robust cAMP signal.[12]Forskolin activates adenylyl cyclase, and its optimal concentration can vary between cell lines.[12]
Compound cytotoxicity. Perform a cell viability assay to ensure the observed decrease in cAMP is not due to cell death.[12]Cytotoxicity can be mistaken for an inhibitory effect on cAMP production.

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol is a generalized procedure for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target this compound receptor.[7]

  • Radiolabeled ligand specific for the target receptor.[7]

  • Unlabeled test ligand.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[13]

  • 96-well filter plates (e.g., GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).[13]

  • Scintillation cocktail.[13]

Procedure:

  • Preparation:

    • Thaw cell membranes on ice and dilute to the desired concentration in assay buffer.[13]

    • Prepare serial dilutions of the unlabeled test ligand. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.[13]

    • Prepare the radioligand solution in assay buffer at a concentration approximately equal to its Kd value.[13]

    • Prepare a non-specific binding control using a high concentration of a known unlabeled ligand (e.g., 10 µM NECA).[13]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and cell membranes.[13]

    • Non-specific Binding Wells: Add the non-specific binding control, radioligand, and cell membranes.[13]

    • Test Compound Wells: Add the serially diluted test compound, radioligand, and cell membranes.[13]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[13]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-treated filter plate.[13]

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[13]

  • Detection:

    • Dry the filter plate completely.[13]

    • Add scintillation cocktail to each well and measure radioactivity using a scintillation counter.[13]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[13]

    • Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a non-linear regression model.[13]

    • Calculate the Ki value using the Cheng-Prusoff equation.[12]

cAMP Functional Assay Protocol (for Gi-coupled receptors)

This protocol outlines a method to measure the inhibition of cAMP production by an agonist for a Gi-coupled this compound receptor (e.g., A1 or A3).

Materials:

  • Cells expressing the target Gi-coupled this compound receptor.

  • Test agonist.

  • Forskolin (adenylyl cyclase activator).[11]

  • PDE inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Seeding: Seed cells in a suitable multi-well plate and grow to the desired confluency.

  • Compound Addition and Stimulation:

    • Wash the cells with a stimulation buffer (e.g., HBSS).[11]

    • Pre-incubate cells with the PDE inhibitor.

    • Add the test agonist at various concentrations.[11]

    • Co-stimulate with an optimized concentration of forskolin to induce cAMP production.[11]

    • Incubate for the optimized stimulation time at 37°C.[11]

  • Lysis and Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.[11]

    • Add the detection reagents (e.g., cAMP-d2 conjugate and anti-cAMP cryptate antibody for HTRF).[11]

    • Incubate as required by the kit.

  • Measurement: Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the signal against the logarithm of the agonist concentration.

    • Determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibitory effect.

Visualizations

Adenosine_Receptor_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Gi Gi/o A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A/A2B Gs Gs A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Radioligand_Binding_Workflow prep 1. Preparation (Membranes, Ligands) setup 2. Assay Setup (Total, NSB, Test) prep->setup incubation 3. Incubation setup->incubation filtration 4. Filtration & Washing incubation->filtration detection 5. Scintillation Counting filtration->detection analysis 6. Data Analysis (IC50, Ki) detection->analysis Troubleshooting_Logic start Unexpected Experimental Result check_selectivity Assess Receptor Selectivity Profile start->check_selectivity is_off_target Off-Target Effect? check_selectivity->is_off_target mitigate Implement Mitigation Strategy (e.g., lower concentration, SAR) is_off_target->mitigate Yes troubleshoot_assay Troubleshoot Assay Parameters (e.g., controls, reagents) is_off_target->troubleshoot_assay No retest Re-evaluate in Assay mitigate->retest success Problem Resolved retest->success Yes fail Problem Persists retest->fail No troubleshoot_assay->retest

References

Strategies to minimize artifacts in adenosine measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize artifacts during adenosine (B11128) measurement. Our goal is to help you achieve accurate and reproducible results in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound quantification, offering potential causes and solutions.

Issue 1: High Variability in this compound Measurements

High variability between replicate samples or different experiments is a common challenge in this compound quantification.

Potential Cause Recommended Solution
Inconsistent Sample Handling: Standardize the entire sample collection and processing workflow. Ensure consistent timing for each step, from collection to the addition of the stop solution and subsequent processing.
Pre-analytical Variables: Control for pre-analytical factors such as the subject's diet, exercise, and medication, as these can influence in vivo this compound levels.
Instrument Instability: For LC-MS/MS, ensure the instrument is properly calibrated and stabilized before running samples. Monitor for fluctuations in signal intensity by injecting a standard sample at regular intervals throughout the run.[1]
Inadequate Mixing: Ensure thorough mixing of the blood sample with the stop solution immediately upon collection to halt enzymatic activity uniformly.

Issue 2: Artificially High or Low this compound Concentrations

Inaccurate this compound levels can result from artifacts introduced during sample collection and processing.

Potential Cause Recommended Solution
Continued this compound Metabolism: Use a pre-prepared "stop solution" containing a cocktail of enzyme inhibitors immediately upon sample collection. This is crucial to prevent the rapid enzymatic degradation of this compound.[2][3]
Cellular Uptake of this compound: Include a nucleoside transport inhibitor in your stop solution to prevent the rapid uptake of this compound by red blood cells and other cellular components.[4]
Hemolysis: Avoid hemolysis during sample collection and processing, as the release of intracellular components can significantly alter extracellular this compound levels.[5] If hemolysis is suspected, it is recommended to recollect the sample.
Contamination: Ensure all labware and reagents are free from this compound contamination. Test reagents by running blank samples.[6]

Issue 3: Poor Performance in Immunoassays (ELISA/RIA)

Immunoassays for this compound can be prone to specific artifacts.

Potential Cause Recommended Solution
Cross-reactivity: Ensure the antibody used is highly specific for this compound and has minimal cross-reactivity with structurally related molecules like other nucleosides and nucleotides. This can be verified by testing the antibody against a panel of related compounds.[7]
High Background Signal: Optimize washing steps to remove all unbound reagents. Ensure the blocking buffer is effective.[8][9][10]
Matrix Effects: Biological samples can contain substances that interfere with antibody-antigen binding. Dilute the sample to minimize these effects, or use a sample cleanup method like solid-phase extraction.
Reagent Issues: Ensure all reagents, including tracers and standards, are properly stored and have not expired. For RIA, check the purity of the radioligand.[11]

Frequently Asked Questions (FAQs)

Sample Collection and Handling

  • Q1: What is the most critical step in preventing artifacts during this compound measurement? A1: The most critical step is the immediate and thorough mixing of the biological sample (e.g., blood) with a "stop solution" at the moment of collection.[2][3] this compound has a very short half-life in biological samples due to rapid metabolism and cellular uptake.[2][12]

  • Q2: What should a "stop solution" for this compound measurement contain? A2: An effective stop solution should contain a cocktail of inhibitors to block the key enzymes involved in this compound metabolism and transport. This typically includes:

    • An This compound deaminase (ADA) inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine - EHNA).

    • An This compound kinase (AK) inhibitor.

    • An ecto-5'-nucleotidase (CD73) inhibitor (e.g., α,β-methylene this compound-5'-diphosphate - AOPCP).

    • A nucleoside transport (ENT) inhibitor (e.g., dipyridamole).

    • An anticoagulant (e.g., EDTA). The addition of EDTA has been shown to block the in vitro production and accumulation of this compound.[4]

  • Q3: How does hemolysis affect this compound measurement? A3: Hemolysis, the rupture of red blood cells, releases intracellular components, including ATP, which can be rapidly converted to this compound, leading to falsely elevated measurements.[5] It is crucial to handle samples gently to prevent hemolysis.

Analytical Methods

  • Q4: Which analytical method is considered the gold standard for this compound quantification? A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for this compound quantification.[13][14] It offers high sensitivity, specificity, and the ability to use stable isotope-labeled internal standards for accurate quantification.[13][14]

  • Q5: What are the advantages of using a stable isotope-labeled internal standard in LC-MS/MS? A5: A stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine) is chemically identical to this compound but has a different mass.[14] It is added to the sample at the beginning of the preparation process and experiences the same processing variations and matrix effects as the endogenous this compound. This allows for highly accurate correction of these potential errors, leading to more precise and reliable results.[6][14]

  • Q6: Can I use ELISA or RIA for this compound measurement? A6: Yes, ELISA and RIA are immunoassay techniques that can be used for this compound measurement. However, they may be more susceptible to issues like antibody cross-reactivity with other purine (B94841) nucleosides and matrix effects.[7] Careful validation of the assay is essential to ensure accuracy.

Data Presentation

Table 1: Comparison of this compound Quantification Methods

FeatureLC-MS/MS with Stable Isotope Internal StandardHPLC-UVImmunoassay (ELISA/RIA)
Principle Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation followed by UV absorbance detection.Antigen-antibody binding with a detectable signal.
Specificity Very HighModerateModerate to High
Sensitivity Very High (low nmol/L range)[2][3]Low to ModerateHigh
Accuracy HighModerateModerate
Throughput HighModerateHigh
Key Advantage Considered the "gold standard" for its accuracy and specificity.[13][14]Relatively simple and widely available instrumentation.High throughput and no need for complex chromatography.
Potential Issues Matrix effects (can be corrected with a stable isotope-labeled internal standard).Co-eluting interfering compounds.Antibody cross-reactivity, matrix effects.[7]

Experimental Protocols

Protocol 1: Preparation of a General "Stop Solution"

This protocol provides a general recipe for a stop solution. Concentrations may need to be optimized for specific applications.

Materials:

  • This compound deaminase inhibitor (e.g., EHNA)

  • This compound kinase inhibitor

  • Ecto-5'-nucleotidase inhibitor (e.g., AOPCP)

  • Nucleoside transport inhibitor (e.g., dipyridamole)

  • EDTA

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare stock solutions of each inhibitor in an appropriate solvent (e.g., DMSO or ethanol).

  • On the day of the experiment, prepare the final stop solution by diluting the stock solutions in ice-cold PBS to the desired final concentrations. A typical final concentration for EHNA is 10 µM, for dipyridamole (B1670753) is 100 µM, and for AOPCP is 50 µM.

  • Keep the stop solution on ice until use.

  • For blood sample collection, add one part of the stop solution to four parts of blood (e.g., 200 µL of stop solution for 800 µL of blood) immediately upon collection. Mix gently but thoroughly.

Protocol 2: Sample Preparation for LC-MS/MS using Protein Precipitation

This is a general protocol for preparing plasma samples for this compound analysis by LC-MS/MS.

Materials:

  • Plasma sample collected with a stop solution

  • Stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine)

  • Ice-cold acetonitrile (B52724) or methanol (B129727)

  • Microcentrifuge

  • Autosampler vials

Procedure:

  • Thaw the plasma sample on ice.

  • Spike the plasma sample with a known amount of the stable isotope-labeled internal standard.

  • Add three volumes of ice-cold acetonitrile or methanol to one volume of plasma to precipitate the proteins.[14]

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase used for the LC-MS/MS analysis.

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Mandatory Visualizations

Adenosine_Metabolism_and_Measurement_Artifacts cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine_ext This compound AMP->Adenosine_ext Inosine Inosine Adenosine_ext->Inosine Adenosine_int This compound Adenosine_ext->Adenosine_int CD39 Ectonucleotidase (e.g., CD39) CD73 Ecto-5'-nucleotidase (e.g., CD73) ADA_ext Ecto-Adenosine Deaminase (ADA) Adenosine_int->Adenosine_ext AMP_int AMP Adenosine_int->AMP_int Inosine_int Inosine Adenosine_int->Inosine_int AK This compound Kinase (AK) ADA_int This compound Deaminase (ADA) ENT Equilibrative Nucleoside Transporter (ENT)

Caption: Key pathways of this compound metabolism and transport.

Adenosine_Measurement_Workflow Start Sample Collection (e.g., Blood Draw) StopSolution Immediate Addition of 'Stop Solution' Start->StopSolution Inhibitors Inhibitors: - this compound Deaminase - this compound Kinase - Ecto-5'-nucleotidase - Nucleoside Transporter StopSolution->Inhibitors Centrifugation Centrifugation (to obtain plasma) StopSolution->Centrifugation ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Centrifugation->ProteinPrecipitation Supernatant Supernatant Collection ProteinPrecipitation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Data Acquisition and Quantification Analysis->Data

Caption: Experimental workflow for accurate this compound measurement.

References

Technical Support Center: Adenosine Administration in Tachycardia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter challenges with adenosine (B11128) administration for terminating tachycardia in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in terminating tachycardia?

This compound terminates supraventricular tachycardia (SVT) by acting on the A1 receptors in the atrioventricular (AV) node.[1][2] This activation increases potassium conductance, leading to hyperpolarization of the cardiac cells and making them less excitable.[2] The result is a transient block of the AV node, which interrupts the re-entrant circuit responsible for most forms of SVT.[1][2]

Q2: Why is the method of this compound administration so critical for its efficacy?

This compound has an extremely short half-life, estimated to be less than 10 seconds.[2][3][4] Due to this rapid metabolism, the drug must be delivered to the central circulation and reach the heart quickly to exert its therapeutic effect.[4][5][6] A slow or delayed administration can result in the drug being metabolized before it can effectively block the AV node.[5][6]

Q3: What are the main reasons for this compound administration failure?

This compound failure can be broadly categorized into two main areas:

  • Ineffective Drug Delivery: This is often due to improper administration techniques that prevent an adequate concentration of this compound from reaching the cardiac tissue.[5]

  • This compound-Resistant Tachycardia: In these cases, the underlying mechanism of the tachycardia is not dependent on the AV node, and therefore, blocking the AV node with this compound will not terminate the arrhythmia.[3][5][7]

Q4: Which types of tachycardia are not expected to terminate with this compound?

This compound is primarily effective for tachycardias that involve the AV node in their re-entrant circuit.[3][5] It is not expected to terminate arrhythmias such as:

  • Atrial fibrillation[3][6][7]

  • Atrial flutter[3][6][7]

  • Ventricular tachycardia[7]

  • Certain atrial tachycardias that are not AV node-dependent[5][7]

In these cases, this compound may produce a transient slowing of the ventricular rate, which can be useful diagnostically, but it will not convert the rhythm to sinus rhythm.[3]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
No response to initial this compound dose - Inadequate dose. - Incorrect administration technique (e.g., slow push, peripheral IV line too small or distant).[5][6] - Presence of this compound antagonists (e.g., caffeine (B1668208), theophylline).[3][8][9][10]- Ensure a rapid intravenous push followed immediately by a saline flush.[3][6] - Use a large-bore IV in a proximal vein if possible.[4] - Consider a higher subsequent dose as per established protocols.[3][8] - Inquire about recent caffeine or theophylline (B1681296) consumption.[9][10]
Transient or no effect on heart rate - The tachycardia is not AV node-dependent (e.g., atrial flutter, atrial tachycardia).[3][5][7] - The administered dose was insufficient to achieve a therapeutic level.- Record a continuous ECG during administration to analyze the underlying rhythm during any transient block.[3] - Consider alternative antiarrhythmic agents such as beta-blockers or calcium channel blockers for non-AV node-dependent tachycardias.[8][11]
Immediate recurrence of tachycardia - The half-life of this compound is very short, and the underlying trigger for the tachycardia may still be present.- This may not represent a true "failure" but rather the expected pharmacology of the drug. - Consider longer-acting antiarrhythmic agents for sustained rhythm control if indicated.[8][12]
Patient is on medications that may interfere with this compound - Methylxanthines (caffeine, theophylline) are this compound receptor antagonists and will decrease the effectiveness of this compound.[3][8][10] - Dipyridamole (B1670753) and carbamazepine (B1668303) can enhance the effects of this compound, potentially requiring a lower dose.[3][13]- Higher doses of this compound may be necessary for patients on methylxanthines.[3] - A reduced initial dose of this compound should be considered for patients on dipyridamole or carbamazepine.[3]

Experimental Protocols

Protocol 1: Standard this compound Administration Technique

  • Preparation:

    • Draw up the desired dose of this compound (e.g., 6 mg) into a syringe.[3]

    • Prepare a separate syringe with 20 mL of normal saline.[4]

  • Administration:

    • Establish intravenous access, preferably in a large, proximal vein.[4]

    • Administer the this compound as a rapid intravenous bolus over 1-2 seconds.[4]

    • Immediately follow with the rapid administration of the 20 mL saline flush.[3][4]

    • Elevating the extremity can further facilitate the delivery of the drug to the central circulation.[4]

  • Monitoring:

    • Continuously monitor the electrocardiogram (ECG) during and after administration to observe the cardiac rhythm response.[1]

Protocol 2: Single-Syringe Technique for this compound Administration

  • Preparation:

    • Draw the prescribed dose of this compound into a 20 mL syringe.

    • Further draw normal saline into the same syringe to a total volume of 20 mL.

    • Gently mix the solution.

  • Administration:

    • Administer the entire 20 mL volume as a rapid intravenous bolus.

  • Monitoring:

    • Continuously monitor the ECG to assess the response.

Note: Some studies suggest the single-syringe technique may be as effective as the double-syringe technique.[14]

Data Presentation

Table 1: Factors Influencing this compound Efficacy

FactorEffect on this compound EfficacyRecommended Action
Administration Technique Slow administration reduces efficacy due to rapid metabolism.[6]Administer as a rapid IV push followed by a saline flush.[3][4]
Tachycardia Mechanism Ineffective for non-AV node-dependent tachycardias.[3][7]Use for diagnostic purposes to unmask the underlying rhythm and consider alternative treatments.[3]
Caffeine/Theophylline Competitive antagonism of this compound receptors reduces efficacy.[3][9][10]Consider higher doses of this compound.[3]
Dipyridamole/Carbamazepine Potentiates the effect of this compound.[3][13]Use a reduced initial dose of this compound.[3]

Visualizations

Adenosine_Signaling_Pathway cluster_cell Cardiomyocyte cluster_effects Electrophysiological Effects A1R A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel (GIRK) Gi->K_channel Activates cAMP cAMP AC->cAMP Decreases production AV_Block AV Nodal Block cAMP->AV_Block Reduced Ca2+ influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux This compound This compound This compound->A1R Hyperpolarization->AV_Block Tachycardia_Termination Tachycardia Termination AV_Block->Tachycardia_Termination Troubleshooting_Adenosine_Failure cluster_causes Potential Causes of Failure cluster_solutions Troubleshooting Steps Start This compound Administered Tachycardia_Terminates Tachycardia Terminates Start->Tachycardia_Terminates Success Tachycardia_Persists Tachycardia Persists Start->Tachycardia_Persists Failure Admin_Issue Administration Issue? Tachycardia_Persists->Admin_Issue Resistant_Rhythm Resistant Rhythm? Tachycardia_Persists->Resistant_Rhythm Drug_Interaction Drug Interaction? Tachycardia_Persists->Drug_Interaction Optimize_Admin Optimize Administration (Rapid push, saline flush) Admin_Issue->Optimize_Admin Diagnose_Rhythm Diagnose Underlying Rhythm (e.g., Atrial Flutter) Resistant_Rhythm->Diagnose_Rhythm Assess_Meds Assess for Antagonists (e.g., Caffeine) Drug_Interaction->Assess_Meds Optimize_Admin->Start Re-administer if appropriate Consider_Alternatives Consider Alternative Therapies (Beta-blockers, CCBs) Diagnose_Rhythm->Consider_Alternatives Assess_Meds->Consider_Alternatives

References

Technical Support Center: Enhancing the Specificity of Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the specificity of adenosine (B11128) receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high specificity for this compound receptor antagonists?

A1: The primary challenges stem from the high degree of structural homology among the four this compound receptor subtypes (A₁, A₂ₐ, A₂B, and A₃). This similarity in the ligand-binding pocket makes it difficult to design antagonists that selectively bind to one subtype without cross-reacting with others. Additional challenges include species-specific differences in receptor pharmacology and the potential for off-target effects, where the antagonist binds to other, unrelated receptors or proteins.[1][2]

Q2: My antagonist shows good affinity in binding assays but low potency in functional assays. What could be the reason?

A2: This discrepancy can arise from several factors. The binding assay measures the affinity of the antagonist for the receptor, while the functional assay assesses its ability to block agonist-induced signaling.[3] Potential reasons for low functional potency despite high affinity include:

  • Assay conditions: Differences in buffer composition, temperature, or cell types between the two assays can influence antagonist performance.

  • "Functional selectivity": The antagonist might be an effective blocker of radioligand binding but a poor inhibitor of the G-protein coupling and subsequent signaling cascade.

  • Inverse agonism: The compound might not be a true neutral antagonist but an inverse agonist, which can produce different results in functional assays depending on the basal activity of the receptor.[4]

Q3: I am observing high non-specific binding in my radioligand binding assay. How can I reduce it?

A3: High non-specific binding can obscure the specific binding signal and lead to inaccurate affinity measurements. To reduce it, consider the following:

  • Optimize blocking agents: Use appropriate concentrations of blocking agents like bovine serum albumin (BSA) or polyethyleneimine (PEI) to coat surfaces and reduce binding to non-receptor components.

  • Reduce radioligand concentration: Using a radioligand concentration well above its Kd can increase non-specific binding. Aim for a concentration close to the Kd.

  • Optimize washing steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.

  • Use appropriate filter plates: Glass fiber filters (e.g., GF/B or GF/C) are commonly used and can be pre-treated with PEI.[5]

Q4: My in vivo results with a specific antagonist are inconsistent with in vitro data. What could be the cause?

A4: Discrepancies between in vitro and in vivo results are common and can be attributed to:

  • Pharmacokinetics: Poor absorption, distribution, metabolism, or rapid excretion of the antagonist can lead to insufficient concentrations at the target receptor in vivo.

  • Blood-brain barrier penetration: For central nervous system targets, the antagonist may not efficiently cross the blood-brain barrier.

  • Off-target effects: In a complex biological system, the antagonist may interact with other targets, leading to unexpected physiological responses.[6]

  • Species differences: The antagonist may have different affinities and potencies for the target receptor in the animal model compared to the human receptor used in vitro.[1][2]

Troubleshooting Guides

Guide 1: Troubleshooting Radioligand Binding Assays

This guide addresses common issues encountered during radioligand binding assays for this compound receptor antagonists.

Problem Possible Cause Suggested Solution
Low or no specific binding Degraded radioligand or antagonist.Use fresh stocks of reagents.
Inactive receptor preparation.Prepare fresh cell membranes or use a new batch of cells.
Incorrect assay buffer composition.Verify the pH and ionic strength of the buffer.
High variability between replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Inconsistent washing of filters.Automate the washing step if possible, or ensure consistent manual washing.
Cell membrane aggregation.Briefly sonicate or vortex the membrane preparation before use.
Atypical competition curve shape Allosteric modulation.The antagonist may be binding to a site other than the orthosteric site.
Presence of multiple binding sites.The data may fit better to a two-site binding model.
Compound insolubility.Ensure the antagonist is fully dissolved in the assay buffer.
Guide 2: Troubleshooting cAMP Functional Assays

This guide provides solutions for common problems in cAMP functional assays used to determine antagonist potency.

Problem Possible Cause Suggested Solution
High basal cAMP levels Constitutive receptor activity.Some receptor systems exhibit agonist-independent activity.[6]
Phosphodiesterase (PDE) activity.Include a PDE inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation.
Low agonist-stimulated cAMP response Low receptor expression.Use a cell line with higher receptor expression or optimize transfection efficiency.
Agonist degradation.Prepare fresh agonist solutions for each experiment.
Cell viability issues.Ensure cells are healthy and not overgrown before starting the assay.
Incomplete inhibition by the antagonist Antagonist concentration is too low.Extend the concentration range of the antagonist.
Antagonist is not specific for the target receptor.Test the antagonist against other this compound receptor subtypes.
"Insurmountable antagonism".The antagonist may have a very slow dissociation rate. Increase the pre-incubation time.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and selectivity of various this compound receptor antagonists.

Table 1: Selectivity of Common this compound Receptor Antagonists

AntagonistA₁ Ki (nM)A₂ₐ Ki (nM)A₂B Ki (nM)A₃ Ki (nM)Selectivity
Caffeine 12,0002,400-80,000Non-selective
Theophylline 11,0004,5009,000-Non-selective[7]
Istradefylline (KW-6002) 1302.21,4005,000A₂ₐ selective
ZM241385 2000.51,000-A₂ₐ selective
DPCPX 0.45110--A₁ selective
CVT-6883 1,9403,280221,070A₂B selective[7]

Note: Ki values can vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for A₂ₐ Receptor Antagonists

Objective: To determine the binding affinity (Ki) of a test antagonist for the human A₂ₐ this compound receptor.

Materials:

  • HEK293 cells stably expressing the human A₂ₐ receptor.

  • Radioligand: [³H]ZM241385.[8]

  • Test antagonist.

  • Non-specific binding control: 10 µM NECA.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/C).

  • Scintillation counter and cocktail.

Procedure:

  • Prepare cell membranes from HEK293-A₂ₐ cells.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, [³H]ZM241385 (at a concentration close to its Kd), and cell membranes.

    • Non-specific Binding: 10 µM NECA, [³H]ZM241385, and cell membranes.

    • Competition: Serial dilutions of the test antagonist, [³H]ZM241385, and cell membranes.

  • Incubate the plate for 60 minutes at room temperature to reach equilibrium.[3]

  • Terminate the reaction by rapid vacuum filtration through the filter plate.

  • Wash the filters three times with ice-cold wash buffer.[3]

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding: Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test antagonist.

  • Use non-linear regression to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for A₂ₐ Receptor Antagonists

Objective: To determine the potency (IC₅₀) of a test antagonist in inhibiting agonist-induced cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human A₂ₐ receptor.[1]

  • A₂ₐ receptor agonist (e.g., NECA).

  • Test antagonist.

  • cAMP assay kit (e.g., HTRF).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Cell culture medium.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the test antagonist and a PDE inhibitor for 15-30 minutes.[3]

  • Stimulate the cells with a fixed concentration of the A₂ₐ agonist (typically at its EC₈₀ concentration) for 15-30 minutes at 37°C.[3]

  • Lyse the cells and measure intracellular cAMP levels using the cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

  • Generate a standard curve with known cAMP concentrations.

  • Calculate the cAMP concentration in each sample.

  • Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist.

  • Use non-linear regression to determine the IC₅₀ value.

Visualizations

AdenosineReceptorSignaling cluster_A1A3 A₁ / A₃ Receptor Signaling cluster_A2A2B A₂ₐ / A₂B Receptor Signaling A1_A3 A₁ / A₃ Receptors Gi Gαi/o A1_A3->Gi Antagonist blocks AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit A2A_A2B A₂ₐ / A₂B Receptors Gs Gαs A2A_A2B->Gs Antagonist blocks AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA_stimulate ↑ PKA Activity cAMP_increase->PKA_stimulate This compound This compound This compound->A1_A3 This compound->A2A_A2B Antagonist Antagonist Antagonist->A1_A3 Antagonist->A2A_A2B

Caption: this compound receptor signaling pathways and antagonist action.

ExperimentalWorkflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b1 Prepare Cell Membranes (Receptor Source) b2 Incubate with Radioligand & Antagonist b1->b2 b3 Filter & Wash to Separate Bound from Free b2->b3 b4 Measure Radioactivity b3->b4 b5 Calculate Ki b4->b5 end End b5->end f1 Culture Cells Expressing Target Receptor f2 Pre-incubate with Antagonist f1->f2 f3 Stimulate with Agonist f2->f3 f4 Lyse Cells & Measure cAMP f3->f4 f5 Calculate IC₅₀ f4->f5 f5->end start Start start->b1 start->f1

Caption: Workflow for antagonist characterization.

References

Technical Support Center: Navigating the Challenges of Adenosine's Short Half-Life in Clinical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of adenosine (B11128) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is the short half-life of this compound a significant challenge in clinical applications?

A1: this compound has an extremely short half-life of less than 10 seconds in human blood.[1][2][3][4] This rapid clearance is due to its swift uptake by red blood cells and vascular endothelial cells, followed by enzymatic degradation.[1][4] This transient nature makes it difficult to maintain therapeutic concentrations for conditions requiring sustained this compound receptor activation, limiting its clinical utility despite its potent therapeutic potential in modulating irregular heartbeats, central nervous system activity, and seizure episodes.[1][2]

Q2: What are the primary strategies to overcome the short half-life of this compound?

A2: The main approaches to extend the therapeutic window of this compound-based therapies include:

  • Developing this compound Receptor Agonists: Synthesizing structurally modified this compound analogs with longer half-lives and improved receptor selectivity.[5][6]

  • Inhibiting this compound Metabolism: Using inhibitors of this compound deaminase (ADA) and this compound kinase (AK), the key enzymes responsible for this compound degradation, to increase endogenous this compound levels.[7][8]

  • Advanced Drug Delivery Systems: Encapsulating this compound within protective carriers like liposomes, nanoparticles, or conjugating it to polymers such as polyethylene (B3416737) glycol (PEG) to prolong its circulation time.[1][9][10]

Q3: How do this compound deaminase (ADA) and this compound kinase (AK) inhibitors work?

A3: this compound deaminase (ADA) converts this compound to inosine, while this compound kinase (AK) phosphorylates it to this compound monophosphate (AMP).[5] Inhibitors of these enzymes block these metabolic pathways, leading to an accumulation of endogenous this compound, particularly in tissues where it is released in response to stress or injury.[7][8] This approach offers a more targeted way to enhance this compound signaling compared to systemic administration of this compound itself.

Q4: What are the advantages of using drug delivery systems for this compound?

A4: Drug delivery systems can protect this compound from rapid degradation in the bloodstream, leading to a sustained release profile and prolonged therapeutic effect.[1] For instance, PEGylated liposomal this compound has been shown to have a longer residence time in the blood and can be taken up by ischemic heart tissue.[10] These systems can also help in targeting the delivery of this compound to specific tissues, potentially reducing systemic side effects.[1]

Troubleshooting Guides

This compound Receptor Agonist Experiments

Q: I am not observing the expected biological activity (e.g., change in cAMP levels) with my this compound receptor agonist in my cell-based assay. What could be wrong?

A: This could be due to several factors:

  • Compound Degradation: Ensure that your agonist stock solution is properly stored (typically at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment.[1]

  • Low Receptor Expression: Confirm that your chosen cell line expresses the target this compound receptor subtype at sufficient levels using techniques like RT-PCR or Western blotting.[11]

  • Suboptimal Agonist Concentration: The concentration of your agonist may be too low. Perform a dose-response experiment to determine the optimal concentration range.[1][11]

  • Endogenous this compound Interference: Endogenous this compound produced by the cells can interfere with the assay. Consider pre-treating your cells with this compound deaminase (ADA) to remove endogenous this compound.[12]

  • Assay Conditions: Ensure that the incubation time is sufficient for the agonist to elicit a response and that the assay buffer conditions are optimal.[1][11]

Q: My results with an this compound agonist are inconsistent between experiments. What are the likely causes?

A: Variability in results often stems from:

  • Inconsistent Cell Culture Conditions: Use cells within a consistent and low passage number range, and ensure uniform cell seeding density in all wells.[1][11]

  • Variable Endogenous this compound Levels: Fluctuations in endogenous this compound can lead to inconsistent results. Standardize cell handling procedures to minimize cell stress, which can increase this compound production. Pre-treatment with ADA can help mitigate this variability.[12]

  • Compound Preparation: Prepare fresh dilutions of your agonist from a stable stock solution for each experiment to avoid issues with compound stability in aqueous solutions.[1]

This compound Deaminase (ADA) and this compound Kinase (AK) Inhibitor Experiments

Q: My ADA/AK inhibitor is showing lower than expected potency in my in vitro assay. What should I check?

A: Several factors could contribute to this issue:

  • Incorrect Assay Conditions: Ensure the pH, temperature, and substrate (this compound) concentration in your assay are optimal for the enzyme's activity and the inhibitor's binding.

  • Enzyme Inactivity: Verify the activity of your ADA or AK enzyme preparation with a positive control inhibitor of known potency.

  • Compound Solubility: Poor solubility of the inhibitor in the assay buffer can lead to an underestimation of its potency. Ensure the inhibitor is fully dissolved.

  • Presence of Interfering Substances: Components in your sample or buffer may interfere with the assay. Run appropriate controls to identify any such interference.

Q: I am observing potential off-target effects with my ADA/AK inhibitor in cell culture. How can I investigate this?

A: Off-target effects are a known challenge.[13] To investigate this:

  • Use a Structurally Unrelated Inhibitor: Compare the effects of your inhibitor with another ADA/AK inhibitor from a different chemical class. If the effects are the same, they are more likely to be on-target.

  • Rescue Experiment: Attempt to reverse the observed effect by adding an this compound receptor antagonist. If the effect is mediated by increased this compound, an antagonist should block it.

  • Measure this compound Levels: Directly measure the extracellular this compound concentration in your cell culture medium to confirm that the inhibitor is indeed increasing this compound levels as expected.

Liposomal this compound Formulation Experiments

Q: My this compound-loaded liposomes are unstable and show significant drug leakage. How can I improve their stability?

A: Liposome (B1194612) stability can be influenced by several factors:

  • Lipid Composition: The choice of phospholipids (B1166683) and the inclusion of cholesterol are critical for membrane stability. Experiment with different lipid compositions to find the optimal formulation.

  • Preparation Method: The method used for liposome preparation (e.g., thin-film hydration, sonication, extrusion) can affect their size, lamellarity, and stability. Optimize the preparation parameters for your specific formulation.

  • Storage Conditions: Store your liposomal formulations at an appropriate temperature (often refrigerated) and pH to minimize lipid hydrolysis and drug leakage.

  • PEGylation: The inclusion of PEG-conjugated lipids in your formulation can improve stability and prolong circulation time in vivo.[10]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for various this compound analogs and inhibitors to aid in experimental design and data interpretation.

Table 1: Half-Life of this compound and Selected Analogs

CompoundHalf-LifeSpecies/SystemReference(s)
This compound< 10 secondsHuman Blood[1][2][3][4]
N6-cyclopentylthis compound (CPA)~7 minutesRat (in vivo)
8-alkylamino-CPA derivatives17 - 24 minutesRat (in vivo)

Table 2: Binding Affinity (Ki) and Potency (EC50) of Selected this compound Receptor Agonists

CompoundReceptor SubtypeKi (nM)EC50 (nM)Cell Line/TissueReference(s)
NECAA2A-2.75 x 10¹HiTSeeker ADORA2A[14]
CGS-21680A2A-10 (for max cAMP)HEK293-hA2AR[15]
ZM241385 (Antagonist)A2A0.4-HEK293-hA2AR[15]
CCPAA11.38.2Rat Brain / Atria[14]
CVT-3619 (Partial Agonist)A155-Human A1 Receptor[16]

Table 3: Inhibitory Potency (IC50) of Selected this compound Deaminase (ADA) and this compound Kinase (AK) Inhibitors

CompoundTarget EnzymeIC50Species/SystemReference(s)
EHNAADA6 nMIn vitro (fluorescence assay)[7]
Deoxycoformycin (Pentostatin)ADA--[7]
QuercetinADA0.004 mg/mLBovine Liver Homogenate[17]
5-Iodotubercidin (5-IT)AK--[18]
ABT-702AK--[18]

Note: Ki, EC50, and IC50 values can vary depending on the experimental conditions, such as the radioligand used, the cell line expressing the receptor, and the specific assay performed.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

Materials:

  • Phospholipids (e.g., DSPC, DSPE-PEG) and cholesterol

  • Chloroform (B151607)

  • This compound solution in a suitable buffer (e.g., PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Dissolve the lipids (phospholipids and cholesterol) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the this compound solution by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.

Protocol 2: Cell-Based cAMP Assay for A2A Receptor Agonists

Materials:

  • Cells expressing the A2A this compound receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium and plates (e.g., 96-well)

  • This compound receptor agonist

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP detection kit (e.g., HTRF, ELISA)

  • This compound deaminase (ADA) (optional, for removing endogenous this compound)

Methodology:

  • Seed the cells in a 96-well plate and culture overnight.

  • Wash the cells with assay buffer.

  • (Optional) Pre-incubate the cells with ADA to degrade endogenous this compound.

  • Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for 15-30 minutes.

  • Add varying concentrations of the this compound receptor agonist to the wells.

  • Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Generate a dose-response curve and determine the EC50 value of the agonist.

Protocol 3: In Vitro this compound Deaminase (ADA) Inhibition Assay

Materials:

  • Purified this compound deaminase (e.g., from bovine spleen)

  • This compound (substrate)

  • ADA inhibitor

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.5)

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a reaction mixture containing the assay buffer and this compound.

  • Add varying concentrations of the ADA inhibitor to the reaction mixture.

  • Initiate the reaction by adding this compound deaminase.

  • Incubate the reaction at a constant temperature (e.g., 25°C).

  • Monitor the decrease in absorbance at 265 nm over time, which corresponds to the conversion of this compound to inosine.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Adenosine_A1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound A1R A1 Receptor This compound->A1R binds Gi Gi Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., ↓ Heart Rate) PKA->Response phosphorylates targets

Caption: this compound A1 Receptor Signaling Pathway.

HTS_Workflow start Start: Compound Library dispense Dispense Compounds into Assay Plates start->dispense add_enzyme Add this compound Kinase and this compound dispense->add_enzyme incubate Incubate at RT add_enzyme->incubate read_plate Read Plate (e.g., Luminescence) incubate->read_plate analyze Data Analysis: Identify Primary Hits read_plate->analyze confirm Hit Confirmation: Re-test in Dose-Response analyze->confirm validate Hit Validation: Secondary Assays confirm->validate end End: Validated Hits validate->end

Caption: High-Throughput Screening Workflow for this compound Kinase Inhibitors.

Adenosine_Strategy_Decision_Tree start Goal: Prolong this compound's Effect q1 Need for Receptor Subtype Selectivity? start->q1 a1_yes Develop/Use Selective this compound Receptor Agonist q1->a1_yes Yes q2 Targeting Endogenous This compound Regulation? q1->q2 No a2_yes Use ADA/AK Inhibitors q2->a2_yes Yes a2_no Use Drug Delivery System (e.g., Liposomes, Nanoparticles) q2->a2_no No

Caption: Decision Tree for Selecting an this compound Stabilization Strategy.

References

Addressing the widespread nature of adenosine signaling in drug development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenosine (B11128) signaling. The widespread nature of this compound signaling presents unique challenges in developing targeted and effective therapeutics. This guide is designed to address specific experimental issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is targeting this compound receptors for drug development so challenging?

A1: The primary challenge lies in the ubiquitous expression of the four this compound receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) throughout the body.[1][2] These receptors are involved in a multitude of physiological processes, including cardiovascular function, immune response, and neuronal activity.[1][3] This widespread signaling can lead to a lack of specificity and undesirable side effects when developing drugs that target these receptors.[1]

Q2: Which cell lines are suitable for studying specific this compound receptor subtypes?

A2: The choice of cell line is critical and depends on the receptor subtype you are investigating. Commonly used cell lines include Human Embryonic Kidney (HEK-293) and Chinese Hamster Ovary (CHO) cells, which can be stably or transiently transfected to express a specific human this compound receptor subtype.[1][4][5] Some cancer cell lines, such as the prostate carcinoma cell line (Du-145) and the lung adenocarcinoma cell line (Calu-6), have been shown to endogenously express A₁, A₂ₐ, and A₂ₑ receptors.[4][5] It is crucial to verify receptor expression levels in your chosen cell line.

Q3: What are the canonical signaling pathways for the different this compound receptor subtypes?

A3: this compound receptors are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity.

  • A₁ and A₃ receptors typically couple to Gᵢ/Gₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • A₂ₐ and A₂ₑ receptors primarily couple to Gₛ proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[6]

Canonical this compound Receptor Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A₁ & A₃ Receptor Signaling cluster_A2A_A2B A₂ₐ & A₂ₑ Receptor Signaling Adenosine_A1_A3 This compound A1_A3_Receptor A₁ / A₃ Receptor Adenosine_A1_A3->A1_A3_Receptor Binds to Gi_Go_Protein Gᵢ/Gₒ Protein A1_A3_Receptor->Gi_Go_Protein Activates Adenylyl_Cyclase_Inhibit Adenylyl Cyclase Gi_Go_Protein->Adenylyl_Cyclase_Inhibit Inhibits cAMP_Decrease ↓ cAMP Adenylyl_Cyclase_Inhibit->cAMP_Decrease Leads to Adenosine_A2A_A2B This compound A2A_A2B_Receptor A₂ₐ / A₂ₑ Receptor Adenosine_A2A_A2B->A2A_A2B_Receptor Binds to Gs_Protein Gₛ Protein A2A_A2B_Receptor->Gs_Protein Activates Adenylyl_Cyclase_Stimulate Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase_Stimulate Stimulates cAMP_Increase ↑ cAMP Adenylyl_Cyclase_Stimulate->cAMP_Increase Leads to Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Termination cluster_detection Detection & Analysis Membrane_Prep Prepare Cell Membranes Total_Binding Total Binding: Membranes + Radioligand + Buffer Membrane_Prep->Total_Binding NSB Non-Specific Binding: Membranes + Radioligand + Competitor Membrane_Prep->NSB Test_Compound Test Compound: Membranes + Radioligand + Test Compound Membrane_Prep->Test_Compound Radioligand_Prep Prepare Radioligand Dilutions Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Radioligand_Prep->Test_Compound Compound_Prep Prepare Test Compound Dilutions Compound_Prep->Test_Compound Incubate Incubate to Reach Equilibrium (e.g., 60-120 min at RT) Total_Binding->Incubate NSB->Incubate Test_Compound->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Dry_Count Dry Filters & Add Scintillation Cocktail Wash->Dry_Count Measure Measure Radioactivity (CPM) Dry_Count->Measure Analyze Calculate Specific Binding & Determine IC₅₀/Kᵢ Measure->Analyze cAMP_Antagonist_Workflow cluster_prep Preparation cluster_assay Assay Setup (384-well plate) cluster_incubation cAMP Accumulation cluster_detection Detection & Analysis Cell_Prep Prepare Cell Suspension Dispense_Cells Dispense Cells into Wells Cell_Prep->Dispense_Cells Antagonist_Prep Prepare Antagonist Serial Dilutions Add_Antagonist Add Antagonist Dilutions Antagonist_Prep->Add_Antagonist Agonist_Prep Prepare Agonist at EC₈₀ Add_Agonist Add Agonist (EC₈₀) Agonist_Prep->Add_Agonist Dispense_Cells->Add_Antagonist Pre_Incubate Pre-incubate with Antagonist (e.g., 15-30 min) Add_Antagonist->Pre_Incubate Pre_Incubate->Add_Agonist Incubate Incubate for cAMP Accumulation (e.g., 30-60 min) Add_Agonist->Incubate Lyse_Cells Lyse Cells & Add Detection Reagents Incubate->Lyse_Cells Read_Plate Read Plate (e.g., HTRF) Lyse_Cells->Read_Plate Analyze Plot Dose-Response Curve & Determine IC₅₀ Read_Plate->Analyze

References

Technical Support Center: Enhancing Adenosine Delivery for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental delivery of adenosine (B11128) for therapeutic purposes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the therapeutic delivery of this compound?

A1: The foremost challenge is this compound's extremely short half-life in human blood, which is less than 10 seconds.[1][2][3] This rapid clearance is due to its metabolism by this compound deaminase (ADA) and uptake by cells.[4][5] This necessitates the development of specialized delivery systems to ensure a sustained therapeutic effect and minimize systemic side effects.[1][2]

Q2: What are the common side effects associated with systemic this compound administration?

A2: Systemic administration can lead to a range of adverse effects, including cardiovascular issues like flushing, chest discomfort, hypotension (decreased blood pressure), and arrhythmias (irregular heartbeat).[1][6] Other common side effects include dyspnea (shortness of breath), headache, and discomfort in the throat, neck, or jaw.[1][6] These side effects significantly limit its clinical use and highlight the need for targeted delivery strategies.[1][2]

Q3: What are the main strategies being explored to improve this compound delivery?

A3: Current research focuses on several key strategies:

  • Sustained-Release Formulations: Encapsulating this compound within biodegradable polymers (e.g., PLA, PLGA), liposomes, or silk fibroin scaffolds to provide a controlled and prolonged release.[1][7]

  • Targeted Delivery: Functionalizing nanocarriers with specific ligands to direct them to the desired tissue or cells, thereby increasing local concentration and reducing systemic exposure.[1]

  • Cell-Based Delivery: Engineering cells to produce and release this compound at the site of pathology.[1]

  • Inhibition of this compound Deaminase (ADA): Co-administering this compound with ADA inhibitors to slow its degradation and prolong its therapeutic window.[8][9][10][11]

Q4: How does the choice of delivery vehicle affect the therapeutic outcome?

A4: The delivery vehicle is critical in determining the release profile, stability, and targeting of this compound. For instance, synthetic nanocarriers like PLA and PLGA can be tuned by size but may exhibit an initial burst release.[1][3] PEGylated liposomes can prolong circulation time in the blood.[1] However, a current challenge is the lack of an approved system for controllable, sustained, long-term delivery.[1][3]

Troubleshooting Guides

In Vitro Experiments
Problem Possible Cause Suggested Solution
High cell death or cytotoxicity This compound concentration is too high.Perform a dose-response experiment to determine the EC50 and a non-toxic working concentration. A general starting range to consider is 1-40 µM.[12]
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is below the toxic threshold (typically <0.1% for DMSO) and run a solvent-only control.[12]
No observable effect This compound concentration is too low.Conduct a dose-response experiment with a higher concentration range.[12]
Insufficient incubation time.Optimize the incubation period. Effects on signaling can be rapid (minutes to hours), while others like differentiation may take days.[12]
Compound degradation.Ensure proper storage of stock solutions (typically at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment.[12]
Inconsistent or variable results Inconsistent cell seeding density.Ensure a uniform number of cells are seeded in all wells.[12]
Variability in treatment application.Use precise pipetting techniques and ensure thorough mixing of the compound in the culture medium.[12]
High cell passage number.Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.[12]
In Vivo Experiments
Problem Possible Cause Suggested Solution
Lack of therapeutic effect Rapid degradation of this compound.Co-administer with an this compound deaminase (ADA) inhibitor.[9][11] Consider a delivery system that protects this compound from degradation, such as PEGylated liposomes.[1]
Improper administration technique (for IV injection).For bolus injections, ensure a rapid push followed immediately by a saline flush to get the drug to the heart before it is metabolized.[13][14][15] The most common cause of failure is pushing the drug too slowly.[13]
Low bioavailability at the target site.Utilize a targeted delivery system or local administration (e.g., implantable biomaterials) to increase concentration at the site of action.[1][7]
Significant systemic side effects High systemic exposure.Employ a targeted delivery strategy to concentrate this compound at the desired tissue.[1] Use a sustained-release formulation to maintain a lower, more consistent systemic concentration within the therapeutic window.[1]
"this compound failure" in tachycardia treatment Improper delivery.Confirm the use of a rapid IV push followed by a saline flush.[13][15][16]
Transient effect.Record an ECG during administration to observe for transient heart block, which indicates the drug had an effect, even if the tachycardia returns.[16][17]
Non-adenosine sensitive tachycardia.If there is no effect on the ECG, the tachycardia may not be dependent on the AV node.[16]

Quantitative Data Summary

Table 1: Recommended Concentration Ranges of this compound and Analogs for In Vitro Assays

Cell LineAssay TypeCompoundConcentration RangeReference
RAW264.7 (macrophage)Anti-inflammatoryThis compound N1-oxide1 - 40 µM[12]
MC3T3-E1 (pre-osteoblast)Osteogenic DifferentiationThis compound N1-oxide2 - 10 µM[12]
A549 (lung carcinoma)Proliferation & MigrationThis compound~50 µM (promotes), >200 µM (inhibits)[18][19]
A375 (melanoma)Proliferation & MigrationThis compound~50 µM (promotes), >200 µM (inhibits)[18][19]
NK92 (natural killer cell)CytotoxicityThis compound≥ 50 µM (inhibits)[18]
CCRF-CEM (T-lymphoblastoid)Cytotoxicity2-bromo-2'-deoxythis compoundIC50: 0.068 µM[20]
CCRF-CEM (T-lymphoblastoid)Cytotoxicity2-chloro-2'-deoxythis compoundIC50: 0.045 µM[20]

Table 2: Characteristics of this compound Delivery Systems

Delivery SystemKey FeaturesAdvantagesChallengesReference
PLA/PLGA Nanocarriers Biodegradable polymersTunable release profileSusceptible to phagocytosis, initial burst release[1][3]
PEGylated Liposomes Lipid-based vesicles with PEG coatingProlonged blood residence time, reduced phagocytosisPotential for burst release[1]
Chitosan Nanoparticles Natural polysaccharide-basedBiocompatible, mucoadhesiveLow encapsulation efficiency, burst release[1]
Silk Fibroin Protein-based biomaterialBiocompatible, tunable degradationRequires implantation[1][7]
Cell-Based Delivery Engineered cellsLocalized and sustained productionLimited cell viability and longevity[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

Methodology: This protocol describes a common method for encapsulating this compound within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion solvent evaporation technique.

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase and sonicate or homogenize the mixture to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated this compound.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder for storage and future use.

  • Characterization: Analyze the nanoparticles for size, zeta potential, encapsulation efficiency, and in vitro release profile.

Protocol 2: In Vitro Assessment of this compound-Mediated Osteogenic Differentiation

Methodology: This protocol outlines the steps to assess the effect of an this compound analog on the differentiation of pre-osteoblastic cells.

  • Cell Seeding: Seed MC3T3-E1 cells in a 12-well plate at a density of 5 x 10^4 cells/well.[12]

  • Differentiation Induction: After 24 hours, replace the growth medium with an osteogenic differentiation medium (e.g., α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).[12]

  • This compound Analog Treatment: Add the this compound analog (e.g., this compound N1-oxide) to the differentiation medium at the desired concentrations (e.g., 2, 5, 10 µM).[12]

  • Medium Change: Replace the medium with fresh differentiation medium and the this compound analog every 2-3 days.[12]

  • Alkaline Phosphatase (ALP) Staining: After 7-10 days, assess early osteogenic differentiation by staining for ALP activity, a key marker of osteoblast differentiation.[12]

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor A2A Receptor (GPCR) This compound->A2A_Receptor Binds G_Protein G Protein (Gs) A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound A2A receptor signaling pathway.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization prep Preparation of This compound Delivery System char Physicochemical Characterization (Size, Zeta, Encapsulation) prep->char release In Vitro Release Study char->release toxicity Cytotoxicity Assay release->toxicity efficacy Cell-Based Efficacy Assay toxicity->efficacy animal Animal Model of Disease efficacy->animal pk_pd Pharmacokinetic & Pharmacodynamic Studies animal->pk_pd histology Histological Analysis pk_pd->histology analysis Data Analysis histology->analysis optimization Formulation Optimization analysis->optimization

Caption: Workflow for developing an this compound delivery system.

Troubleshooting_Logic action_node action_node result_node Re-evaluate Results end_success Problem Resolved result_node->end_success start Inconsistent Experimental Results? check_conc Is Concentration Optimized? start->check_conc check_time Is Incubation Time Optimized? check_conc->check_time Yes action_dose Perform Dose-Response Experiment check_conc->action_dose No check_cells Are Cells Healthy & Low Passage? check_time->check_cells Yes action_timecourse Perform Time-Course Experiment check_time->action_timecourse No check_reagents Are Reagents Fresh & Properly Stored? check_cells->check_reagents Yes action_new_cells Use New Batch of Cells check_cells->action_new_cells No action_new_reagents Prepare Fresh Reagents check_reagents->action_new_reagents No check_reagents->end_success Yes action_dose->result_node Run Experiment action_timecourse->result_node action_new_cells->result_node action_new_reagents->result_node

Caption: Troubleshooting logic for in vitro experiments.

References

Technical Support Center: Adenosine Administration for Supraventricular Tachycardia (SVT)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the correct administration of adenosine (B11128) for the termination of supraventricular tachycardia (SVT).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in treating SVT?

This compound is an endogenous nucleoside that, when administered, slows conduction time through the atrioventricular (A-V) node.[1][2] This action can interrupt the re-entry pathways through the A-V node that are responsible for many types of SVT, thereby restoring normal sinus rhythm.[1][2][3]

Q2: What are the initial recommended doses of this compound for SVT in adults and children?

For adults, the initial recommended dose is a 6 mg rapid intravenous (IV) bolus.[3][4][5] For pediatric patients, the initial dose is typically weight-based, ranging from 0.05 to 0.1 mg/kg.[1][6]

Q3: What should be done if the initial dose of this compound is ineffective?

If the initial 6 mg dose does not convert the SVT within 1 to 2 minutes, a second dose of 12 mg can be administered as a rapid IV bolus.[3][5] This 12 mg dose can be repeated a second time if necessary.[1][5] For pediatric patients, subsequent doses can be incrementally increased by 0.05 to 0.1 mg/kg until sinus rhythm is established or the maximum single dose is reached.[1][6]

Q4: What are the common side effects of this compound administration?

Common side effects are generally transient due to this compound's short half-life and may include facial flushing, chest pain or tightness, shortness of breath, and a brief period of asystole or bradycardia.[1][3][7][8]

Q5: In which patients is this compound contraindicated?

This compound is contraindicated in patients with second- or third-degree A-V block, sick sinus syndrome (unless a functioning pacemaker is present), and known hypersensitivity to the drug.[1][9][10][11] Caution should be exercised in patients with bronchospastic or bronchoconstrictive lung disease, such as asthma.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Failure to convert SVT after initial dose Inadequate dose, slow administration, or IV line too distal from central circulation.Administer a second, higher dose (12 mg for adults). Ensure the administration is a rapid IV push followed immediately by a saline flush. Use a large proximal vein for administration.[3][4][5][12]
Immediate reinitiation of SVT after conversion This compound's very short half-life may not be sufficient to prevent recurrence.Consider a higher dose of this compound. If the arrhythmia persists, a longer-acting A-V nodal blocking agent may be necessary.[13][14]
No effect on heart rate observed Incorrect diagnosis (e.g., atrial flutter or ventricular tachycardia), or the patient may have substances that antagonize this compound's effects (e.g., caffeine, theophylline).Re-evaluate the ECG to confirm the diagnosis of SVT.[6] In patients taking methylxanthines, larger doses of this compound may be required.[13][15]
Prolonged asystole or severe bradycardia Patient may be on medications that potentiate this compound's effects (e.g., dipyridamole, carbamazepine), have a heart transplant, or the drug was administered via a central line.Reduce the initial dose of this compound to 3 mg in these patient populations.[3][4][16] Ensure continuous cardiac monitoring and have resuscitation equipment readily available.[4][17]

Data Presentation

Table 1: this compound Dosing Regimens for Supraventricular Tachycardia

Patient Population Initial Dose Subsequent Doses Maximum Single Dose
Adults 6 mg rapid IV push[3][4][5]12 mg rapid IV push, may be repeated once[1][3][5]12 mg
Pediatrics (<50 kg) 0.05 - 0.1 mg/kg rapid IV push[1][6]Increase by 0.05 - 0.1 mg/kg increments[1][6]0.3 mg/kg or 12 mg[6]
Pediatrics (≥50 kg) 6 mg rapid IV push[1]12 mg rapid IV push, may be repeated once[1]12 mg

Table 2: Dose Adjustments for Special Populations

Condition Recommended Initial Dose Rationale
Patient on Dipyridamole or Carbamazepine 3 mg[3][16]These medications potentiate the effects of this compound.[3][15]
Cardiac Transplant Recipient 3 mg[4][16]Increased sensitivity to this compound.[3][16]
Central Line Administration 3 mg[3][4][16]More direct and rapid delivery to the heart.[16]

Experimental Protocols

Protocol: Administration of Intravenous this compound for SVT Conversion

  • Preparation:

    • Ensure the patient is on continuous cardiac monitoring, including a 12-lead ECG if possible, to document the baseline rhythm.[4][18]

    • Have resuscitation equipment and a defibrillator immediately available.[4][17]

    • Establish a large-bore IV in a proximal vein, as close to the heart as possible.[5][12]

    • Draw up the appropriate dose of this compound in one syringe and a 20 mL normal saline flush in a separate syringe.[4][8][12]

  • Administration:

    • Inform the patient about the transient side effects they may experience, such as chest discomfort, flushing, and shortness of breath.[12]

    • Administer the this compound as a rapid IV bolus over 1-3 seconds.[3]

    • Immediately follow with the 20 mL saline flush, also administered rapidly.[4][5][12]

    • Elevating the extremity after administration can help facilitate the delivery of the medication to the central circulation.[12]

  • Monitoring and Follow-up:

    • Continuously monitor the patient's heart rhythm, blood pressure, and clinical status during and after administration.[4][13]

    • If SVT does not terminate within 1-2 minutes, prepare and administer the next appropriate dose.[3][5]

    • If SVT is successfully terminated, continue to monitor the patient for any recurrence.[13]

    • If SVT persists after the maximum recommended doses, consider alternative treatments such as calcium channel blockers, beta-blockers, or synchronized cardioversion, depending on the patient's hemodynamic stability.[9][19][20]

Visualizations

SVT_Adenosine_Workflow Start Patient with Suspected SVT Assessment Initial Assessment: - Vitals - 12-Lead ECG Start->Assessment Stable Hemodynamically Stable? Assessment->Stable Vagal Vagal Maneuvers Stable->Vagal Yes Unstable Hemodynamically Unstable Stable->Unstable No Successful_Vagal SVT Terminates Vagal->Successful_Vagal Successful Unsuccessful_Vagal SVT Persists Vagal->Unsuccessful_Vagal Unsuccessful Post_Conversion_Care Post-Conversion Management: - Monitor Vital Signs - Serial ECGs - Consider Long-Term Therapy Successful_Vagal->Post_Conversion_Care Adenosine_Prep Prepare for this compound Administration: - Establish Proximal IV Access - Continuous Cardiac Monitoring - Resuscitation Equipment Ready Unsuccessful_Vagal->Adenosine_Prep Dose_1 Administer this compound 6 mg Rapid IV Push + 20 mL Saline Flush Adenosine_Prep->Dose_1 Check_Conversion_1 SVT Converts? Dose_1->Check_Conversion_1 Successful_Conversion SVT Terminates Monitor for Recurrence Check_Conversion_1->Successful_Conversion Yes Dose_2 Administer this compound 12 mg Rapid IV Push + 20 mL Saline Flush Check_Conversion_1->Dose_2 No Successful_Conversion->Post_Conversion_Care Check_Conversion_2 SVT Converts? Dose_2->Check_Conversion_2 Check_Conversion_2->Successful_Conversion Yes Dose_3 Administer this compound 12 mg Rapid IV Push + 20 mL Saline Flush Check_Conversion_2->Dose_3 No Check_Conversion_3 SVT Converts? Dose_3->Check_Conversion_3 Check_Conversion_3->Successful_Conversion Yes Failed_this compound This compound Unsuccessful Consider Alternative Treatments: - Calcium Channel Blockers - Beta-Blockers - Synchronized Cardioversion Check_Conversion_3->Failed_this compound No Cardioversion Immediate Synchronized Cardioversion Unstable->Cardioversion Cardioversion->Post_Conversion_Care

References

Minimizing side effects of adenosine infusion in cardiac imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side effects associated with adenosine (B11128) infusion during cardiac imaging experiments.

Troubleshooting Guide: Managing Common Side Effects

Q1: A patient is experiencing severe chest pain and significant ST-segment depression on the ECG during this compound infusion. What immediate actions should be taken?

A1: This could be a sign of severe myocardial ischemia.

Immediate Steps:

  • Stop the this compound infusion immediately. Due to this compound's short half-life (less than 10 seconds), its effects should resolve quickly.[1]

  • Administer supplemental oxygen.

  • If the chest pain and ECG changes persist and the patient's systolic blood pressure is above 110 mmHg, administer sublingual nitroglycerin (0.4mg).[2]

  • If symptoms are severe or prolonged, consider administering intravenous aminophylline (B1665990), an this compound receptor antagonist. A typical dose is 50-250 mg administered intravenously.[3] Note that aminophylline should be given at least one minute after the radiotracer injection to avoid reducing the test's sensitivity.

  • Continuously monitor vital signs and ECG until the patient is stable.[4]

Q2: A patient develops wheezing and shortness of breath during the infusion. What is the appropriate response?

A2: This suggests bronchospasm, a known side effect of this compound, particularly in patients with a history of reactive airway disease.[5][6]

Immediate Steps:

  • Terminate the this compound infusion immediately.

  • Administer a rapid-acting inhaled bronchodilator (e.g., salbutamol).

  • Administer intravenous aminophylline (1-3 mg/kg) to reverse the effects of this compound.[2]

  • Provide oxygen support and monitor respiratory status and oxygen saturation closely.

  • It is crucial to have a thorough patient history to identify pre-existing bronchospastic disease, which is a contraindication for this compound stress testing.[5][7]

Q3: The patient's heart rate has dropped significantly, and the ECG shows a high-degree atrioventricular (AV) block. What should I do?

A3: this compound can cause transient AV block.

Immediate Steps:

  • Stop the this compound infusion. The AV block will typically resolve quickly due to this compound's short half-life.[8]

  • If the bradycardia is severe and symptomatic (e.g., causing hypotension or dizziness), and does not resolve immediately after stopping the infusion, consider administering intravenous aminophylline.[9]

  • In very rare cases of persistent, severe, and symptomatic bradycardia, atropine (B194438) may be considered.[4]

  • Patients with pre-existing second or third-degree AV block (without a pacemaker) or sick sinus syndrome are contraindicated for this compound stress tests.[6][10]

Frequently Asked Questions (FAQs)

Q4: What are the most common side effects of this compound infusion, and how frequently do they occur?

A4: The most common side effects are generally mild and transient.[11] These include flushing, chest discomfort, and dyspnea. The frequency can vary, but some studies have reported side effects in a significant percentage of patients.[9][12]

Q5: How can the risk of side effects be minimized before starting the infusion?

A5: Proper patient screening and preparation are critical.

  • Patient History: Carefully screen for contraindications such as active bronchospasm, high-degree AV block, sick sinus syndrome, and severe hypotension.[5][6][10]

  • Caffeine (B1668208) and Theophylline (B1681296): Instruct patients to avoid caffeine-containing products for at least 12 hours and theophylline for 48 hours before the test, as these are this compound antagonists and can interfere with the test's efficacy and potentially alter side effect profiles.[7][10]

  • Combined Low-Level Exercise: Incorporating low-level exercise (e.g., slow walking on a treadmill) during the this compound infusion can reduce the incidence of side effects and improve image quality.[13][14][15]

Q6: Are there alternative pharmacological stress agents with different side effect profiles?

A6: Yes, alternatives include regadenoson, dipyridamole, and dobutamine.

  • Regadenoson: A selective A2A this compound receptor agonist, which may be better tolerated than this compound. It is administered as a single bolus injection.[11][4]

  • Dipyridamole: Another vasodilator, but its side effects may persist longer than this compound's.[10]

  • Dobutamine: An inotropic agent that increases myocardial oxygen demand, mimicking exercise. It is a suitable alternative for patients with bronchospastic disease where vasodilators are contraindicated.[10][16]

Q7: What is the standard protocol for this compound infusion?

A7: The standard protocol involves a continuous intravenous infusion at a rate of 140 µg/kg/min for 4 to 6 minutes.[7][10] The radiotracer for imaging is typically injected at the midpoint of the infusion.

Data on Side Effects and Infusion Protocols

Table 1: Frequency of Common Side Effects During this compound Infusion

Side EffectFrequency (%)Reference
Flushing36.5 - 44[8][12]
Dyspnea (Shortness of Breath)35.2 - 66.2[4][12]
Chest Pain/Discomfort18.1 - 34.6[4][12]
Gastrointestinal Discomfort14 - 17.4[4][12]
Headache11 - 21.3[4][12]
Atrioventricular (AV) Block7.6[12]
Arrhythmias3.3[12]
Bronchospasm0.1[12]

Note: Frequencies can vary based on the patient population and specific study protocol.

Table 2: Comparison of this compound Infusion Protocols

ProtocolMethodologyKey AdvantagesReference
Standard this compound Infusion 140 µg/kg/min for 4-6 minutes.Well-established and validated.[7][10]
AdenoEX (Combined with Exercise) This compound infusion (140 µg/kg/min) combined with low-level 50W bicycle exercise.Reduced side effects, improved patient tolerance, and better image quality.[14]
Abbreviated AdenoSCAN This compound infusion (140 µg/kg/min) for 3 minutes.Shorter infusion duration.[14]

Experimental Protocols

Protocol 1: Standard this compound Infusion for Myocardial Perfusion Imaging

  • Patient Preparation: Ensure the patient has abstained from caffeine for at least 12 hours and theophylline for 48 hours. Establish intravenous access.

  • Baseline Monitoring: Record baseline 12-lead ECG, heart rate, and blood pressure.

  • This compound Infusion: Begin a continuous intravenous infusion of this compound at a rate of 140 µg/kg/min.

  • Radiotracer Injection: At the 2-minute mark of the this compound infusion, inject the radiotracer (e.g., 99mTc-sestamibi).

  • Continue Infusion: Continue the this compound infusion for a total of 4-6 minutes.

  • Monitoring: Continuously monitor the patient's ECG, heart rate, blood pressure, and any symptoms throughout the infusion and for a few minutes after completion.

  • Imaging: Acquire myocardial perfusion images at the appropriate time post-infusion (e.g., 15-45 minutes).[14]

Protocol 2: AdenoEX - Combined this compound and Low-Level Exercise

  • Patient Preparation: Same as the standard protocol.

  • Baseline Monitoring: Same as the standard protocol.

  • Exercise Initiation: The patient begins low-level exercise on a stationary bicycle at a workload of 50W.

  • This compound Infusion: Simultaneously, begin a continuous intravenous infusion of this compound at a rate of 140 µg/kg/min.

  • Radiotracer Injection: At the 2-minute mark of the this compound infusion, inject the radiotracer.

  • Continue Infusion and Exercise: Continue both the this compound infusion and exercise for the prescribed duration.

  • Monitoring: Continuously monitor as per the standard protocol.

  • Imaging: Acquire myocardial perfusion images. This protocol may allow for earlier imaging (e.g., 15 minutes post-stress).[14]

Visualizations

Adenosine_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor binds G_Protein G Protein A2A_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase stimulates cAMP Increased cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation (Increased Coronary Blood Flow) PKA->Vasodilation leads to

Caption: this compound A2A receptor signaling pathway in vascular smooth muscle cells leading to vasodilation.

Troubleshooting_Workflow Start This compound Infusion Started Monitor Monitor ECG, Vitals, Symptoms Start->Monitor SideEffect Adverse Event Occurs? Monitor->SideEffect SideEffect->Monitor No StopInfusion Stop this compound Infusion SideEffect->StopInfusion Yes Assess Assess Severity StopInfusion->Assess Mild Mild/Transient Assess->Mild Symptoms Resolve Severe Severe/Persistent Assess->Severe Symptoms Persist ContinueMonitoring Continue Monitoring Mild->ContinueMonitoring Antagonist Administer Aminophylline Severe->Antagonist End Procedure Complete/Patient Stable ContinueMonitoring->End Antagonist->ContinueMonitoring

Caption: Troubleshooting workflow for managing adverse events during this compound infusion.

References

Factors affecting the accuracy of adenosine concentration measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain accurate and reproducible adenosine (B11128) concentration measurements.

Frequently Asked Questions (FAQs)

Q1: Why is accurate this compound measurement so challenging?

A1: Accurate this compound quantification is challenging due to its rapid metabolism in biological samples. This compound has an extremely short half-life, often lasting only seconds in circulation.[1] This is primarily due to rapid cellular uptake, mainly by red blood cells and endothelial cells, and enzymatic degradation by this compound deaminase (ADA) and this compound kinase (AK).[2][3][4] Therefore, without immediate and effective inhibition of these processes upon sample collection, in vitro changes can lead to falsely elevated or lowered this compound levels.[3][5]

Q2: What is a "STOP solution," and why is it critical for this compound measurement?

A2: A "STOP solution" is a cocktail of enzyme and transporter inhibitors added to the blood collection tube immediately upon sampling.[3][4] Its purpose is to halt the rapid metabolism and cellular uptake of this compound, thereby preserving the in vivo concentration.[2] A typical STOP solution contains inhibitors for this compound deaminase (e.g., EHNA), this compound kinase, and equilibrative nucleoside transporters (e.g., dipyridamole).[4][6] Using a validated STOP solution is paramount for preventing both the degradation of existing this compound and the artificial formation from precursors like AMP.[2][5]

Q3: Which analytical method is considered the gold standard for this compound quantification?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for this compound quantification.[6][7] This method offers superior sensitivity and specificity compared to other techniques like HPLC-UV or immunoassays (e.g., ELISA).[2][6] The use of a stable isotope-labeled internal standard (e.g., 13C5-adenosine or this compound-d2) in an LC-MS/MS assay is the most robust approach, as it accurately corrects for sample loss during preparation and for matrix effects that can interfere with ionization.[7][8]

Q4: Can I use an ELISA kit for my this compound measurements?

A4: While ELISA kits for this compound are commercially available, they may have limitations. The specificity can be a concern due to potential cross-reactivity with structurally similar molecules.[6] Compared to LC-MS/MS, ELISA assays generally have lower sensitivity and a narrower dynamic range.[9] It is crucial to validate the ELISA kit for your specific sample type and to be aware of its potential for interference.

Q5: How should I store my samples for this compound analysis?

A5: After collection in a STOP solution and processing to plasma, samples should be stored at -80°C for long-term stability.[2][10] Studies have shown that this compound is stable in plasma for at least one month at -20°C or -80°C and can withstand multiple freeze-thaw cycles when collected properly.[2] For short-term storage (days to weeks), 2-8°C is recommended.[10] It is also good practice to protect solutions from light.[10]

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Results

This is one of the most common issues in this compound measurement and often points to pre-analytical errors.

Possible Cause Troubleshooting Step
Inconsistent Sample Handling Ensure a strict, standardized protocol for blood collection. The time between collection, mixing with STOP solution, and centrifugation should be minimal and consistent for all samples.[2] Plasma should ideally be prepared within 15 minutes of blood collection.[2]
Ineffective STOP Solution Verify the composition and concentration of your STOP solution. Ensure all necessary inhibitors (for transporters and enzymes like ADA and AK) are present and active.[4] Prepare the solution fresh if necessary.
Hemolysis Hemolysis can release intracellular components, including enzymes and ATP, which can lead to artificial this compound production.[5] Visually inspect plasma for any pink or red tinge. If hemolysis is present, samples may be compromised. Modify blood collection technique to be as gentle as possible.
Inconsistent Timing The timing of sample processing is critical. Even with a STOP solution, delays can introduce variability. Process all samples (controls and unknowns) with identical timing.[11]
Matrix Effects (LC-MS/MS) If not using a stable isotope-labeled internal standard, matrix effects can cause significant variability.[7][12] These effects differ between samples and can suppress or enhance the analyte signal. The best solution is to use a co-eluting stable isotope-labeled internal standard like 13C5-adenosine.[2][8]
Issue 2: this compound Concentration is Undetectable or Lower than Expected
Possible Cause Troubleshooting Step
Analyte Degradation This can occur if the STOP solution was not added immediately or was ineffective.[3] Also, check storage conditions. Improper long-term storage (e.g., at -20°C instead of -80°C) or repeated freeze-thaw cycles without a proper initial collection can lead to degradation.[2][10]
Insufficient Assay Sensitivity The chosen analytical method may not be sensitive enough for the expected this compound concentrations, which can be in the low nanomolar range in plasma.[2][3] LC-MS/MS offers the highest sensitivity.[6] For HPLC-UV or ELISA, you may be below the lower limit of quantification (LLOQ).[9]
Sample Preparation Issues During protein precipitation or solid-phase extraction (SPE), the analyte can be lost. Optimize the extraction protocol to ensure good recovery. Use a stable isotope-labeled internal standard to track and correct for such losses.[7]
Instrumental Problems (HPLC/LC-MS) Check the instrument's performance. For LC-MS/MS, ensure the mass spectrometer is properly tuned and that the correct MRM transitions are being monitored.[13] For HPLC, check the lamp intensity and detector response.
Issue 3: this compound Concentration is Higher than Expected
Possible Cause Troubleshooting Step
In Vitro Formation If blood is allowed to sit before the addition of an effective STOP solution, ATP and ADP released from cells (e.g., due to handling stress or hemolysis) can be converted to this compound by ectonucleotidases, leading to falsely high readings.[4][5] The only remedy is a stringent and rapid collection protocol.
Contamination Contamination can be introduced from lab equipment or reagents.[12] Test all reagents by injecting them as blank samples. Ensure all labware is meticulously clean.
Co-eluting Interference (HPLC-UV) In HPLC-UV analysis, other compounds in the sample matrix may have the same retention time and absorb at the same wavelength as this compound, leading to a falsely high signal.[9] LC-MS/MS is far more specific and less prone to this issue.[6]
Poor Chromatographic Peak Shape Broad or tailing peaks can lead to inaccurate integration and quantification. This can be caused by column degradation, an inappropriate mobile phase, or sample solvent incompatibility.[14]

Quantitative Data Summary

The choice of analytical method significantly impacts key performance characteristics such as sensitivity and linear range.

Table 1: Comparison of Common this compound Quantification Methods

ParameterHPLC-UVLC-MS/MSELISA
Principle Chromatographic separation followed by UV absorbance detection.[9]Chromatographic separation followed by mass-based detection.[9]Antigen-antibody binding with enzymatic signal amplification.[9]
Specificity Moderate; susceptible to interference.[9]Very High.[6]Moderate to High; potential for cross-reactivity.[6]
Lower Limit of Quantification (LLOQ) ~0.25 µmol/L[9]~2 nmol/L[2]~21 pg/mL[9]
Linearity Range 0.2 to 10 µM[9][15]Wide; e.g., 0.005–2 µg/mL[9][16]Narrow; e.g., 21-5000 pg/mL[9]
Key Advantage Widely accessible, relatively low cost.Gold standard for accuracy, sensitivity, and specificity.[6][7]High throughput, no complex instrumentation required.
Key Disadvantage Lower sensitivity and specificity.[6]High instrument cost, requires specialized expertise.Potential for non-specificity and interference.[6]

Experimental Protocols

Protocol 1: Blood Sample Collection for this compound Measurement

This protocol is a generalized summary. Specific volumes and inhibitor concentrations must be optimized.

  • Prepare Collection Tubes : Pre-load syringes or blood collection tubes with a freshly prepared "STOP solution." The solution should contain inhibitors for this compound deaminase (e.g., EHNA), this compound kinase, and nucleoside transporters (e.g., dipyridamole).[4][6]

  • Blood Collection : Draw venous blood directly into the prepared tube, ensuring immediate and thorough mixing with the STOP solution to halt enzymatic activity instantly.[2][3] The ratio of blood to STOP solution is critical and should be validated (e.g., 2:1).[17]

  • Centrifugation : Immediately place the tube on ice and centrifuge at 4°C to separate plasma.[18] This step should be performed within 15 minutes of collection.[2]

  • Plasma Collection : Carefully collect the plasma supernatant, avoiding the buffy coat and red blood cells.

  • Storage : Aliquot the plasma into clean tubes and immediately freeze at -80°C until analysis.[10]

Protocol 2: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
  • Thaw Samples : Thaw plasma samples on ice.

  • Spike Internal Standard : To a defined volume of plasma (e.g., 100 µL), add the stable isotope-labeled internal standard (e.g., this compound-d2).[18]

  • Precipitate Proteins : Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile (B52724) to the plasma sample.[6][18]

  • Vortex and Centrifuge : Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10-40 minutes at 4°C to pellet the precipitated proteins.[2][6]

  • Collect Supernatant : Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporate and Reconstitute (Optional) : For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[8]

  • Inject : Inject an aliquot of the prepared sample into the LC-MS/MS system.[8]

Visualizations

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Sample 1. Blood Collection (with STOP solution) Centrifuge 2. Centrifugation (≤15 min, 4°C) Sample->Centrifuge Plasma 3. Plasma Separation Centrifuge->Plasma Store 4. Storage (-80°C) Plasma->Store Prep 5. Sample Prep (Protein Precipitation) Store->Prep LCMS 6. LC-MS/MS Analysis Data 7. Data Processing LCMS->Data Result 8. Concentration Result Data->Result

Caption: Experimental workflow for this compound quantification.

G cluster_intra Intracellular Space ATP ATP / ADP AMP AMP ATP->AMP CD39 ADO_extra This compound AMP->ADO_extra CD73 INO Inosine ADO_extra->INO ADA ADO_intra This compound ADO_extra->ADO_intra ENT1 Receptors A1, A2A, A2B, A3 Receptors ADO_extra->Receptors Metabolism Metabolism (e.g., via AK) ADO_intra->Metabolism

Caption: Simplified this compound signaling and metabolism pathway.

G Start Inaccurate Results (High CV or Bias) CheckPre Review Pre-Analytical Steps: - Collection Protocol? - STOP Solution Used? - Hemolysis Present? Start->CheckPre CheckAna Review Analytical Method: - Correct Standard Curve? - Peak Shape OK? - MS/MS Tuning OK? CheckPre->CheckAna No PreIssue Pre-Analytical Issue Likely CheckPre->PreIssue Yes CheckAna->Start No (Re-evaluate premise) AnaIssue Analytical Issue Likely CheckAna->AnaIssue Yes FixPre Action: - Standardize Collection - Validate STOP Solution - Optimize Centrifugation PreIssue->FixPre FixAna Action: - Re-run Standards - Troubleshoot LC - Re-validate Method AnaIssue->FixAna

References

Validation & Comparative

Validating the efficacy of a new adenosine-independent index of stenosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Adenosine-Independent Indices for Assessing Coronary Stenosis Severity: Validating the Efficacy of the Resting Full-cycle Ratio (RFR)

Introduction

The functional assessment of coronary artery stenosis is crucial for guiding revascularization decisions in patients with coronary artery disease. Fractional Flow Reserve (FFR), the gold-standard for this assessment, relies on inducing maximal hyperemia, typically with This compound (B11128), which can cause patient discomfort and is associated with additional costs and procedural time.[1] This has spurred the development of this compound-independent indices that can assess stenosis severity under resting conditions. This guide provides a comparative analysis of a novel this compound-independent index, the Resting Full-cycle Ratio (RFR), and compares its performance with the established gold-standard, FFR, and another prominent this compound-independent index, the Instantaneous Wave-Free Ratio (iFR). We will also discuss Quantitative Flow Ratio (QFR), another emerging non-invasive index.

Overview of Indices

Fractional Flow Reserve (FFR): FFR is the ratio of the mean pressure distal to a stenosis to the mean aortic pressure during maximal hyperemia.[1][2] An FFR value of ≤ 0.80 is the established cutoff for identifying hemodynamically significant stenosis.[3]

Instantaneous Wave-Free Ratio (iFR): iFR is a pressure-derived index calculated during a specific period in diastole known as the "wave-free period," where coronary resistance is naturally low and stable, obviating the need for this compound.[4][5]

Resting Full-cycle Ratio (RFR): RFR is another resting index that identifies the minimum ratio of distal coronary pressure to aortic pressure (Pd/Pa) over the entire cardiac cycle.[6] Like iFR, it does not require hyperemic stimulation.[7]

Quantitative Flow Ratio (QFR): QFR is an angiography-based index that uses 3D reconstruction of the coronary anatomy and computational fluid dynamics to estimate FFR without the need for a pressure wire or this compound.[6][7]

Comparative Performance Data

The following table summarizes the diagnostic performance of RFR and QFR in predicting an FFR of ≤ 0.80, based on a prospective validation study.[7]

IndexCutoff ValueSensitivitySpecificityDiagnostic AccuracyCorrelation with FFR (Intraclass Correlation Coefficient)
RFR ≤ 0.8996.7%67.7%84.4%0.76
QFR ≤ 0.8082.15%98.36%97.03% (combined approach)0.92

Experimental Protocols

Prospective Validation of RFR and QFR against FFR [7]

  • Study Design: A prospective, multicenter study was conducted on patients scheduled for functional assessment of coronary lesions.

  • Patient Population: Patients with angiographically intermediate stenosis (54% ± 14% diameter stenosis) were included.

  • Invasive Measurements:

    • A pressure-sensing guidewire (Abbott Vascular) was advanced distal to the stenosis.

    • Resting hemodynamics were recorded to calculate RFR using dedicated software (Coroventis AB).

    • Maximal hyperemia was induced with this compound to measure FFR.

  • QFR Measurement:

    • Angiographic images were acquired using recommended procedures.

    • 3D reconstruction and QFR calculation were performed using dedicated software (Medis).

  • Statistical Analysis:

    • Pearson correlation analysis was used to assess the correlation between QFR, RFR, and FFR.

    • The Bland-Altman method and intraclass correlation coefficient were used to analyze the level of agreement.

    • Receiver operating characteristic (ROC) curves were used to determine the diagnostic accuracy of each index, with a predefined cutoff of ≤ 0.80 for FFR and QFR, and ≤ 0.89 for RFR.

Visualizing the Methodologies

Coronary Vasodilation and Pressure-Derived Indices

The following diagram illustrates the physiological basis of FFR and the this compound-independent approach of RFR and iFR. FFR relies on this compound-induced maximal hyperemia to minimize microvascular resistance. In contrast, RFR and iFR leverage periods of naturally low resistance within the cardiac cycle at rest.

G cluster_0 Physiological State cluster_1 This compound-Dependent Pathway cluster_2 This compound-Independent Pathway Rest Resting State This compound This compound Administration Rest->this compound Diastole Diastolic Phase (Wave-Free Period) Rest->Diastole WholeCycle Entire Cardiac Cycle Rest->WholeCycle Hyperemia Maximal Hyperemia FFR FFR Measurement (Pd/Pa during Hyperemia) Hyperemia->FFR This compound->Hyperemia iFR iFR Measurement (Pd/Pa during Wave-Free Period) Diastole->iFR RFR RFR Measurement (Lowest Pd/Pa in Cycle) WholeCycle->RFR

Caption: Signaling pathways for pressure-derived indices.

Experimental Workflow for Index Validation

This diagram outlines the typical workflow for a clinical study validating a new this compound-independent index like RFR against the gold-standard FFR.

G Start Patient with Intermediate Stenosis Angiography Coronary Angiography Start->Angiography PressureWire Insert Pressure Wire Angiography->PressureWire RestingMeasurement Record Resting Pd/Pa PressureWire->RestingMeasurement This compound Administer this compound PressureWire->this compound NewIndex Calculate New Index (e.g., RFR) RestingMeasurement->NewIndex Comparison Compare New Index vs. FFR NewIndex->Comparison HyperemiaMeasurement Record Hyperemic Pd/Pa This compound->HyperemiaMeasurement FFR Calculate FFR HyperemiaMeasurement->FFR FFR->Comparison Analysis Statistical Analysis (Correlation, Accuracy) Comparison->Analysis End Validation Results Analysis->End

Caption: Experimental workflow for validating a new index.

Conclusion

The Resting Full-cycle Ratio (RFR) emerges as a promising this compound-independent index for the functional assessment of coronary stenosis. While it demonstrates a high sensitivity in detecting significant lesions as defined by FFR, its specificity is moderate.[7] The development of such this compound-free indices represents a significant step towards simplifying physiological lesion assessment in the cardiac catheterization laboratory, potentially improving workflow and patient comfort. Further large-scale studies are warranted to establish the clinical utility and long-term outcomes of RFR-guided revascularization strategies.

References

Adenosine's Unique Role in Curbing Cancer Cell Invasion: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A recent study highlights that adenosine (B11128), a naturally occurring nucleoside, significantly inhibits the invasion and migration of metastatic prostate and breast cancer cells.[1][2] This effect is notably specific to this compound, as other nucleosides like inosine (B1671953) and guanosine (B1672433) do not exhibit the same inhibitory properties.[1][2] The mechanism behind this inhibition is independent of this compound receptor signaling, instead involving intracellular metabolic pathways following this compound uptake.[1][2]

This guide provides a comparative overview of the effects of this compound and other nucleosides on cancer cell invasion, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Comparative Effects on Cell Invasion: this compound vs. Other Nucleosides

Experimental data from studies on the highly metastatic prostate cancer cell line, PC-3, demonstrates that pretreatment with this compound leads to a significant reduction in cell invasion through Matrigel-coated inserts. In contrast, equivalent concentrations of inosine and guanosine showed no inhibitory effect on the invasive capabilities of these cells.

CompoundConcentration (µM)Cell LineInhibition of Invasion (% of Control)
This compound 50PC-3~40-50%
Inosine 50PC-3No significant inhibition
Guanosine 50PC-3No significant inhibition
Control -PC-30%

Table 1: Summary of quantitative data comparing the inhibitory effects of various nucleosides on PC-3 prostate cancer cell invasion. Data is synthesized from findings indicating that only this compound, not other nucleosides, inhibited cell invasion.[1][2]

Unraveling the Mechanism: A Receptor-Independent Signaling Pathway

The inhibitory action of this compound on cell invasion is not mediated by the activation of its cell surface receptors (e.g., A2B this compound receptors), which are abundantly expressed on these cancer cells.[1][2] Instead, the mechanism involves the following steps:

  • Metabolism: Extracellular this compound is rapidly metabolized on the tumor cell surface by ecto-5'-nucleotidase (CD73) and this compound deaminase (ADA).[1][2]

  • Uptake: this compound and its metabolites are taken up by the cancer cells.

  • Intracellular Conversion: Inside the cell, these molecules are converted into ADP and ATP.[1][2]

  • Signaling Inhibition: This shift in the intracellular purine (B94841) pool leads to the inhibition of AMP-activated Protein Kinase (AMPK) and other related signaling pathways that are crucial for cell migration and invasion.[1][2][3]

Interestingly, this inhibitory effect was not associated with changes in cell proliferation, cytoskeleton assembly, or the expression of major adhesion molecules and matrix metalloproteinases (MMPs).[1][2] This points to a highly specific mechanism of action targeting the signaling cascades governing cell motility.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ext_Ado Extracellular This compound ADA ADA Ext_Ado->ADA Metabolism Uptake Nucleoside Uptake Ext_Ado->Uptake CD73 CD73 CD73->Ext_Ado Ext_ATP Extracellular ATP/AMP Ext_ATP->CD73 Metabolism Int_Ado Intracellular This compound ADP_ATP ADP / ATP (Altered Pool) Int_Ado->ADP_ATP Interconversion AMPK AMPK Signaling ADP_ATP->AMPK Inhibits Invasion Cell Invasion & Migration AMPK->Invasion Promotes Uptake->Int_Ado

Receptor-independent pathway of this compound-inhibited cell invasion.

Experimental Protocols

The following is a detailed methodology for a Matrigel invasion assay, based on the protocols used in the cited research and general best practices.[4][5][6][7]

Matrigel Invasion Assay Protocol

Objective: To quantify the invasive potential of cancer cells in vitro following treatment with various nucleosides.

Materials:

  • Cancer cell lines (e.g., PC-3)

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Fetal Bovine Serum (FBS)

  • This compound, Inosine, Guanosine solutions

  • 24-well plates with cell culture inserts (8.0 µm pore size)

  • Corning® Matrigel® Basement Membrane Matrix

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Inverted microscope with a camera

Procedure:

  • Coating of Inserts:

    • Thaw Matrigel on ice at 4°C.

    • Dilute Matrigel with cold, serum-free medium to a final concentration of 200-300 µg/mL.

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of each cell culture insert.

    • Incubate at 37°C for 2-4 hours to allow the gel to solidify. Do not let the Matrigel dry out.

  • Cell Preparation and Pretreatment:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Harvest the cells and resuspend them in serum-free medium.

    • Pre-treat the cell suspensions with the desired concentrations of this compound, inosine, or guanosine (e.g., 50 µM) for a specified period (e.g., 2 hours). A vehicle-only suspension serves as the control.

  • Cell Seeding:

    • After pretreatment, wash the cells to remove the compounds.

    • Resuspend the cells in serum-free medium at a density of 2.5 x 10^4 cells per 0.5 mL.

    • Add 0.5 mL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Invasion Assay:

    • Add 0.75 mL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Staining and Quantification:

    • After incubation, remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

    • Fix the inserts with a fixation solution for 20 minutes.

    • Stain the invading cells on the lower surface of the membrane with a staining solution.

    • Wash the inserts with water and allow them to air dry.

    • Capture images of the stained cells from multiple random fields using a microscope.

    • Quantify the number of invaded cells per field. The results can be expressed as a percentage of the control.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Coat inserts with Matrigel e2 Seed treated cells in upper chamber p1->e2 p2 Culture and serum-starve cancer cells e1 Pre-treat cells with This compound/Nucleosides p2->e1 e1->e2 e3 Add chemoattractant to lower chamber e2->e3 e4 Incubate for 24-48 hours e3->e4 a1 Remove non-invading cells e4->a1 a2 Fix and stain invading cells a1->a2 a3 Image and quantify invaded cells a2->a3

Workflow for the Matrigel cell invasion assay.

References

Comparative analysis of adenosine receptor agonists and antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of adenosine (B11128) receptor agonists and antagonists, focusing on their performance, selectivity, and the experimental methodologies used for their characterization. This compound receptors, a class of G protein-coupled receptors (GPCRs), are integral to a vast range of physiological processes and represent critical targets for therapeutic intervention in cardiovascular, inflammatory, and neurological disorders.[1] There are four known subtypes: A1, A2A, A2B, and A3, each with distinct signaling mechanisms and tissue distribution.

This compound Receptor Signaling Pathways

This compound receptors modulate intracellular signaling primarily through their interaction with heterotrimeric G proteins. The A1 and A3 receptor subtypes typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP production.[2] The A2B receptor, which has the lowest affinity for this compound, can also couple to Gq proteins, stimulating the phospholipase C (PLC) pathway.[2]

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2_A2B A2A & A2B Receptor Signaling cluster_A2B_PLC A2B (Alternate Pathway) A1_A3 A1 / A3 Receptor Gi Gi/o Protein A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase A2B_alt A2B Receptor Gq Gq Protein A2B_alt->Gq Agonist PLC Phospholipase C Gq->PLC Stimulates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Canonical G protein-coupled signaling pathways for this compound receptor subtypes.

Quantitative Comparison of this compound Receptor Ligands

The development of subtype-selective ligands is crucial for therapeutic applications to maximize efficacy and minimize off-target effects.[3][4] The following tables summarize the binding affinities (Ki, in nM) of common agonists and antagonists for the four human this compound receptor subtypes. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinity (Ki, nM) of this compound Receptor Agonists
Compound NameA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Primary Selectivity
This compound (Endogenous)~30~30>1000~1000Non-selective
NECA 131456048Non-selective Agonist
CCPA 0.62100>1000035 (Antagonist)A1 Agonist[5]
CGS 21680 2902220000144A2A Agonist[6]
Regadenoson 10006.4>10000>10000A2A Agonist
BAY 60-6583 370033004.711000A2B Agonist
Cl-IB-MECA 87504900>100003.5A3 Agonist[7]

Note: Data is compiled from multiple sources and experimental conditions may vary. Ki values are for human receptors where specified.

Table 2: Comparative Binding Affinity (Ki, nM) of this compound Receptor Antagonists
Compound NameA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Primary Selectivity
Caffeine 12000240031000>100000Non-selective
DPCPX 0.451100>100004000A1 Antagonist[8]
Istradefylline (KW-6002) 1502.2>10000>10000A2A Antagonist[6]
ZM241385 2350.4923227A2A Antagonist
PSB-603 1000010000.5410000A2B Antagonist
MRS 1220 30552>100000.65A3 Antagonist (human)

Note: Data is compiled from multiple sources and experimental conditions may vary. Ki values are for human receptors where specified.

Experimental Protocols

The characterization of this compound receptor agonists and antagonists relies on standardized in vitro assays to determine binding affinity and functional potency.

Radioligand Binding Assay

This assay directly quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a known high-affinity radioligand.

  • Objective: To determine the inhibitory constant (Ki) of a test compound, reflecting its binding affinity.

  • Principle: This is a competitive displacement assay. Cell membranes expressing the target receptor are incubated with a constant concentration of a specific radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound.

  • Methodology:

    • Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing the human this compound receptor subtype of interest (e.g., HEK293 or CHO cells).

    • Incubation: In a multi-well plate, add the cell membranes, the specific radioligand, and serially diluted test compound to assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Controls: Include wells for 'total binding' (membranes + radioligand) and 'non-specific binding' (membranes + radioligand + a high concentration of a known non-radiolabeled ligand).

    • Equilibration: Incubate the plate at a controlled temperature (e.g., 25 °C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[9]

    • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. Wash filters with ice-cold buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding (IC50). Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation or inhibition by quantifying changes in intracellular cAMP levels.

  • Objective: To determine if a compound is an agonist or antagonist and to quantify its potency (EC50 for agonists, IC50 for antagonists).

  • Principle: For Gs-coupled receptors (A2A, A2B), agonists stimulate adenylyl cyclase, increasing cAMP levels. For Gi-coupled receptors (A1, A3), agonists inhibit adenylyl cyclase, decreasing cAMP levels (often measured as a reduction of forskolin-stimulated cAMP). Antagonists block the effect of a reference agonist.

  • Methodology:

    • Cell Culture: Use whole cells stably expressing the target receptor subtype. Plate cells in a multi-well format.

    • Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., rolipram) to prevent cAMP degradation.

    • Compound Addition:

      • Agonist Mode: Add serially diluted test compound to determine its effect on cAMP levels.

      • Antagonist Mode: Add serially diluted test compound followed by a constant concentration of a known reference agonist (e.g., NECA). For A1/A3 assays, also add forskolin (B1673556) to stimulate baseline cAMP production.

    • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37 °C to allow for cAMP production.

    • Cell Lysis & Detection: Lyse the cells and measure the accumulated cAMP using a detection kit, commonly based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luminescence.

    • Data Analysis:

      • Agonist: Plot cAMP levels against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 (the concentration producing 50% of the maximal response).[8]

      • Antagonist: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to calculate the IC50 (the concentration causing 50% inhibition).

Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50/IC50) p1 Prepare Receptor Membranes p2 Incubate Membranes with Radioligand & Test Compound p1->p2 p3 Filter & Wash p2->p3 p4 Quantify Radioactivity p3->p4 p5 Calculate IC50 → Ki p4->p5 end_char Full Pharmacological Characterization f1 Culture Whole Cells Expressing Receptor f2 Add Test Compound (± Agonist/Forskolin) f1->f2 f3 Incubate to Allow cAMP Production f2->f3 f4 Lyse Cells & Measure cAMP f3->f4 f5 Calculate EC50 or IC50 f4->f5 start Test Compound start->p1 start->f1

Typical experimental workflow for characterizing this compound receptor ligands.

References

A Comparative Guide to Adenosine Quantification: RIA vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The accurate measurement of adenosine (B11128), a purine (B94841) nucleoside that plays a pivotal role in cellular signaling and energy metabolism, is crucial for researchers in various fields, including pharmacology, neuroscience, and immunology. Two of the most established methods for quantifying this compound are Radioimmunoassay (RIA) and High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive cross-validation of these two techniques, offering insights into their respective methodologies, performance characteristics, and applications to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of RIA and HPLC for this compound Measurement

Both RIA and HPLC have been successfully employed for the quantification of this compound in biological samples. Studies conducting head-to-head comparisons have demonstrated a strong correlation between the two methods, with a reported correlation coefficient of 0.997, indicating a high degree of agreement in the obtained values.[1][2] However, each technique possesses distinct advantages and limitations that should be considered.

Table 1: Performance Characteristics of RIA and HPLC for this compound Measurement

FeatureRadioimmunoassay (RIA)High-Performance Liquid Chromatography (HPLC)
Principle Competitive binding of radiolabeled and unlabeled this compound to a specific antibody.Separation of this compound from other sample components based on its physicochemical properties, followed by detection.
Sensitivity High, with detection limits in the nanomolar to picomolar range (e.g., 0.125 nM or 6.25 fmol).[3]Varies with the detector used; can achieve high sensitivity, with a limit of quantification (LOQ) of 0.25 µmol/L (6.25 pmol per sample).[4]
Specificity High, due to the specific antigen-antibody interaction. Cross-reactivity with related compounds is generally low (<0.02% with adenine (B156593) nucleotides).[3]High, especially with mass spectrometry (MS) detection. UV detection may be susceptible to interference from co-eluting compounds.
Throughput Can be adapted for high-throughput analysis using automated systems.[3]Generally lower throughput compared to RIA, although autosamplers can increase efficiency.
Sample Preparation May require derivatization (e.g., succinylation or benzylation) to improve sensitivity.[1][2][3]Often requires sample cleanup (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.
Cost Involves the use of radioisotopes and specialized equipment (gamma counter), which can be costly.Initial equipment cost can be high, but running costs may be lower than RIA.
Safety Requires handling of radioactive materials, necessitating specific safety protocols and disposal procedures.Involves the use of organic solvents, which require proper handling and disposal.

Experimental Methodologies

Radioimmunoassay (RIA) Protocol for this compound

The RIA for this compound is a competitive binding assay. A known quantity of radiolabeled this compound (e.g., with ¹²⁵I) competes with the unlabeled this compound present in the sample for a limited number of binding sites on a specific anti-adenosine antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.

Key Steps:

  • Antibody Production: Anti-adenosine antibodies are typically generated by immunizing animals (e.g., rabbits) with an this compound conjugate, such as N⁶-carboxymethylthis compound conjugated to a carrier protein.[3]

  • Radiolabeling: this compound or an analog is labeled with a radioisotope, commonly ¹²⁵I, to be used as a tracer.[1][2][3]

  • Sample Preparation: To prevent degradation and uptake of this compound, blood or tissue samples are collected in a "stop solution" containing inhibitors of this compound deaminase and uptake.[3] Plasma samples may be treated to remove interfering substances.[3] For increased sensitivity, samples and standards may be derivatized (e.g., succinylated).[1][2]

  • Assay Procedure:

    • A standard curve is prepared using known concentrations of unlabeled this compound.

    • Samples and standards are incubated with the anti-adenosine antibody and the radiolabeled this compound tracer.

    • The antibody-bound this compound is separated from the free this compound, often using a second antibody (double antibody method).[1][2]

  • Detection and Quantification: The radioactivity of the antibody-bound fraction is measured using a gamma counter. The concentration of this compound in the samples is determined by interpolating their radioactivity values on the standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound

HPLC separates this compound from other components in a sample mixture based on its differential partitioning between a stationary phase (the column) and a mobile phase (a solvent mixture). The separated this compound is then detected and quantified.

Key Steps:

  • Sample Preparation: Biological samples are typically deproteinized, often using perchloric acid or zinc sulfate/barium hydroxide (B78521) treatment, followed by centrifugation to remove precipitated proteins.[3][5] Solid-phase extraction may also be used for sample cleanup.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for this compound separation.[4][6]

    • Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][6][7] The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) elution.

  • Detection:

    • UV Detection: this compound has a strong UV absorbance at approximately 260 nm, making UV detection a common and cost-effective method.[4][6]

    • Fluorometric Detection: For enhanced sensitivity, this compound can be derivatized with an agent like chloroacetaldehyde (B151913) to form a fluorescent product.[8]

    • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest specificity and sensitivity by identifying and quantifying this compound based on its mass-to-charge ratio.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the this compound in the sample chromatogram to a standard curve generated from known concentrations of this compound.

Visualizing the Methodologies and Underlying Biology

To better understand the experimental process and the biological context of this compound, the following diagrams illustrate the cross-validation workflow and the this compound signaling pathway.

Cross-Validation Workflow cluster_sample Sample Collection & Preparation cluster_ria RIA Analysis cluster_hplc HPLC Analysis cluster_comparison Data Comparison Sample Biological Sample StopSolution Addition of Stop Solution Sample->StopSolution Centrifugation Centrifugation StopSolution->Centrifugation Plasma Plasma/Supernatant Centrifugation->Plasma RIA_Incubation Incubation with Antibody & Tracer Plasma->RIA_Incubation HPLC_Prep Deproteinization Plasma->HPLC_Prep Separation Separation of Bound/Free RIA_Incubation->Separation GammaCount Gamma Counting Separation->GammaCount RIA_Result RIA this compound Concentration GammaCount->RIA_Result Comparison Correlation Analysis RIA_Result->Comparison HPLC_Injection HPLC Injection & Separation HPLC_Prep->HPLC_Injection Detection Detection (UV/MS) HPLC_Injection->Detection HPLC_Result HPLC this compound Concentration Detection->HPLC_Result HPLC_Result->Comparison

Caption: Workflow for the cross-validation of this compound measurement by RIA and HPLC.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP CD39 CD39 ATP->CD39 Ectonucleotidase ADP ADP ADP->CD39 AMP AMP CD73 CD73 AMP->CD73 Ecto-5'-nucleotidase This compound This compound A1R A1 Receptor This compound->A1R A2AR A2A Receptor This compound->A2AR A2BR A2B Receptor This compound->A2BR A3R A3 Receptor This compound->A3R CD39->ADP CD39->AMP CD73->this compound Gi Gi A1R->Gi PLC PLC A1R->PLC Gs Gs A2AR->Gs A2BR->Gs A3R->Gi A3R->PLC AC Adenylyl Cyclase Gi->AC Gs->AC cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up IP3_DAG ↑ IP3, DAG PLC->IP3_DAG

Caption: Overview of the extracellular this compound signaling pathway.

Conclusion

Both RIA and HPLC are robust and reliable methods for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the study, including the desired level of sensitivity and specificity, sample throughput, available equipment, and budget. For studies requiring very high sensitivity and high throughput, RIA presents a viable option, provided that the necessary infrastructure for handling radioisotopes is in place. HPLC, particularly when coupled with mass spectrometry, offers excellent specificity and is a powerful tool for detailed analysis, albeit with potentially lower throughput. The strong correlation observed between the two methods provides confidence in the data generated by either technique when properly validated.

References

A Comparative Guide to the Antiviral Potency of Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral potency of several key adenosine (B11128) analogs. By presenting supporting experimental data, detailed methodologies, and clear visualizations of molecular pathways, this document aims to be an invaluable resource for researchers engaged in antiviral drug discovery and development.

This compound analogs represent a cornerstone in the development of antiviral therapeutics. Their structural mimicry of natural nucleosides allows them to be incorporated into nascent viral RNA or DNA chains by viral polymerases, leading to chain termination and the inhibition of viral replication. This guide focuses on a selection of prominent this compound analogs, evaluating their efficacy against a range of viruses and elucidating their mechanisms of action.

Comparative Antiviral Activity and Cytotoxicity

The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. Concurrently, the 50% cytotoxic concentration (CC50) determines the concentration at which the drug is toxic to 50% of host cells. The ratio of CC50 to EC50 yields the selectivity index (SI), a critical parameter that indicates the therapeutic window of a potential drug. A higher SI value is indicative of a more promising antiviral candidate.

The following table summarizes the in vitro antiviral activity and cytotoxicity of selected this compound analogs against various viruses.

This compound AnalogVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Remdesivir (GS-5734) SARS-CoV-2Vero E66.2 ± 1.3>100>16.1[1]
SARS-CoVVero E64.5 ± 1.1>100>22.2[1]
GS-441524 SARS-CoVHAE0.18 ± 0.14Not ReportedNot Reported[2]
HPIV-3LLC-MK2Not ReportedNot ReportedNot Reported[3]
Forodesine SARS-CoV-2 (Omicron BA.4)Not Reported0.73Not ReportedNot Reported
Ribavirin Influenza A (H5N1)Not Reported6 - 22Not ReportedNot Reported[4]
HPIV-3LLC-MK2Not ReportedNot ReportedNot Reported[3]
NITD008 Dengue Virus (DENV-2)BHK-210.8>50>62.5
Kyasanur Forest disease virus (KFDV)A549Not ReportedNot ReportedNot Reported[5]
HNC-1664 SARS-CoV-2 (WT)Vero E60.029>10>345[6]
SARS-CoV-2 (XBB.1.18.1)Vero E60.37Not ReportedNot Reported[6]
Lassa Virus (LASV)Huh-70.90Not ReportedNot Reported[6]

Experimental Protocols

A clear and reproducible experimental protocol is fundamental to the accurate assessment of antiviral potency. Below are detailed methodologies for the plaque reduction assay and a standard cytotoxicity assay.

Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the infectivity of a lytic virus and the efficacy of an antiviral compound.

1. Cell Seeding:

  • Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.
  • Incubate until a confluent monolayer is formed.

2. Virus Titration:

  • Prepare ten-fold serial dilutions of the virus stock in a serum-free medium.
  • Infect the confluent cell monolayers with each dilution.
  • After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) or agarose (B213101) to restrict virus spread.
  • Incubate for 2-3 days, or until visible plaques (zones of cell death) appear.
  • Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the plaques.
  • Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

3. Antiviral Assay:

  • Prepare serial dilutions of the this compound analog in a serum-free medium.
  • Pre-treat the confluent cell monolayers with the different concentrations of the compound for 1 hour.
  • Infect the cells with a known titer of the virus (multiplicity of infection, MOI, that yields 50-100 plaques per well).
  • After the adsorption period, remove the virus and compound-containing medium.
  • Overlay the cells with the semi-solid medium containing the respective concentrations of the this compound analog.
  • Incubate, fix, and stain the cells as described in the virus titration step.
  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
  • The EC50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Seeding:

  • Seed host cells in a 96-well plate and incubate overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound analog in the cell culture medium.
  • Remove the old medium from the cells and add the different concentrations of the compound. Include a "cells only" control (no compound).

3. Incubation:

  • Incubate the plates for a period corresponding to the duration of the antiviral assay (e.g., 48-72 hours).

4. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT to a purple formazan (B1609692).

5. Solubilization and Absorbance Reading:

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • The CC50 value is calculated from the dose-response curve of cell viability versus compound concentration.

Mechanisms of Action and Signaling Pathways

This compound analogs primarily exert their antiviral effects through two distinct mechanisms: direct inhibition of viral replication and modulation of the host immune response.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The most well-established mechanism of action for many this compound analogs is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[6][7] The this compound analog is converted into its active triphosphate form within the host cell. This active form then competes with the natural this compound triphosphate (ATP) for incorporation into the growing viral RNA chain. Once incorporated, the analog can act as a chain terminator, preventing further elongation of the RNA strand and thus halting viral replication.

RdRp_Inhibition cluster_cell Host Cell cluster_virus Viral Replication Complex Adenosine_Analog This compound Analog (e.g., Remdesivir) Analog_MP Analog Monophosphate Adenosine_Analog->Analog_MP Host Kinases Analog_DP Analog Diphosphate Analog_MP->Analog_DP Host Kinases Analog_TP Analog Triphosphate (Active) Analog_DP->Analog_TP Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Analog_TP->Viral_RdRp Competes with ATP Nascent_RNA Nascent RNA Strand Viral_RdRp->Nascent_RNA Incorporation RNA_Template Viral RNA Template RNA_Template->Viral_RdRp Chain_Termination Chain Termination Nascent_RNA->Chain_Termination

Caption: Inhibition of viral RdRp by an this compound analog.

Immunomodulatory Effects via the this compound A2A Receptor (A2AR)

Recent studies have revealed that some this compound analogs also possess immunomodulatory properties by interacting with the this compound A2A receptor (A2AR).[8] In certain viral infections, like COVID-19, this compound levels are elevated, which can lead to the suppression of CD8+ T-cell responses through A2AR activation.[8] Some this compound analogs can act as A2AR antagonists, blocking this immunosuppressive signal.[8] This antagonism can boost the host's antiviral immune response, leading to more rapid viral clearance.[8] This dual-action mechanism of direct antiviral activity and immune enhancement makes these compounds particularly interesting therapeutic candidates.

A2AR_Antagonism cluster_tcell CD8+ T-Cell A2AR This compound A2A Receptor (A2AR) AC Adenylyl Cyclase A2AR->AC Activates Enhanced_Immunity Enhanced Antiviral Immunity A2AR->Enhanced_Immunity Antagonism leads to cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Immunosuppression Suppressed T-Cell Effector Function PKA->Immunosuppression This compound Extracellular This compound This compound->A2AR Binds and Activates Adenosine_Analog This compound Analog (A2AR Antagonist) Adenosine_Analog->A2AR Blocks

Caption: Immunomodulation by an this compound analog via A2AR antagonism.

References

A Comparative Guide to RNA-Editing Adenosine Deaminases: ADAR1 vs. ADAR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) deaminases acting on RNA (ADARs) are essential enzymes that catalyze the conversion of this compound (A) to inosine (B1671953) (I) in double-stranded RNA (dsRNA), a critical post-transcriptional modification known as A-to-I RNA editing. Since inosine is interpreted as guanosine (B1672433) (G) by the cellular machinery, A-to-I editing can lead to codon changes, altered splicing patterns, and modulation of microRNA function. The two catalytically active members of the ADAR family in mammals, ADAR1 and ADAR2, exhibit distinct mechanistic properties, substrate specificities, and biological roles. This guide provides a detailed comparison of ADAR1 and ADAR2, supported by experimental data, to aid researchers in understanding their unique functions and in the development of targeted therapeutics.

At a Glance: Key Mechanistic Differences

FeatureADAR1ADAR2
Primary Function Editing of long dsRNA, often in non-coding regions (e.g., Alu repeats); suppression of innate immune response.[1]Site-specific editing of short, imperfect dsRNA, primarily in coding regions of neuronal transcripts.[2][3]
Substrate Preference Long, perfectly base-paired dsRNA.[2][4]Shorter, imperfectly base-paired dsRNA with bulges and mismatches.[2][4]
Editing Pattern More promiscuous, processive editing.[2]Highly selective, site-specific editing.[2]
Cellular Localization ADAR1-p150: Nucleus and cytoplasm; ADAR1-p110: Primarily nucleus.Primarily nucleus, with some localization to the nucleolus.[5]
Domain Architecture Contains Z-DNA/Z-RNA binding domains (in p150 isoform) and three dsRNA-binding domains (dsRBDs).[6][7][8]Lacks Z-DNA/Z-RNA binding domains; contains two dsRBDs.[6][7][8]
Regulation Expression of p150 isoform is induced by interferon.[9]Activity is regulated by neuronal activity and factors like Pin1 and importin-α4.[7][10]

Quantitative Comparison of Enzymatic Activity

Direct comparative kinetic data for ADAR1 and ADAR2 across a wide range of substrates is limited in the literature. However, studies on specific substrates have revealed key differences in their editing efficiency and nearest-neighbor preferences.

Substrate & ParameterADAR1ADAR2Reference
GluR-B Q/R site Low to no editingHigh efficiency[2][11]
GluR-B R/G site Efficient editingEfficient editing[2][12]
5' Nearest-Neighbor Preference U ≈ A > C > GU ≈ A > C = G[6][13]
3' Nearest-Neighbor Preference No strong preferenceU = G > C = A[13]
Editing Offset from Structural Disruptions ~35 nucleotides~26 nucleotides[11][14]
Editing of Z-RNA forming substrate Preferentially edits (78 ± 5)% modifiedNo preference (~30% activity)[15]

Note: Editing efficiencies are highly dependent on the specific RNA substrate structure and the experimental conditions. The data presented here are illustrative of the general enzymatic characteristics.

Domain Architecture and Substrate Recognition

The distinct domain structures of ADAR1 and ADAR2 are fundamental to their differential substrate recognition and editing mechanisms.

ADAR_Domains ADAR1 ADAR1-p150 dsRBD1 dsRBD2 dsRBD3 Deaminase Domain ADAR1:p150->ADAR1:zalpha ADAR1:zbeta->ADAR1:dsrbd1_1 ADAR1:dsrbd1_1->ADAR1:dsrbd2_1 ADAR1:dsrbd2_1->ADAR1:dsrbd3_1 ADAR1:dsrbd3_1->ADAR1:deaminase1 ADAR2 ADAR2 dsRBD1 dsRBD2 Deaminase Domain ADAR2:p110->ADAR2:dsrbd1_2 ADAR2:dsrbd1_2->ADAR2:dsrbd2_2 ADAR2:dsrbd2_2->ADAR2:deaminase2 invis1 invis2 annot1 Z-DNA/RNA Binding annot1->ADAR1:zalpha annot2 dsRNA Binding annot2->ADAR1:dsrbd2_1 annot2->ADAR2:dsrbd1_2 annot3 Catalytic Activity annot3->ADAR1:deaminase1 annot3->ADAR2:deaminase2

Caption: Domain architecture of human ADAR1-p150 and ADAR2.

ADAR1 possesses three dsRNA-binding domains (dsRBDs), and its interferon-inducible p150 isoform has two N-terminal Z-DNA/Z-RNA binding domains (Zα and Zβ), which are absent in ADAR2.[6][7][8] In contrast, ADAR2 has two dsRBDs.[6][7][8] These differences in the number and type of RNA-binding domains contribute to their distinct substrate preferences. The deaminase domain also plays a crucial role in defining substrate specificity.[9][11]

Differential Signaling Pathways and Regulation

The expression and activity of ADAR1 and ADAR2 are regulated by distinct signaling pathways, reflecting their different physiological roles.

ADAR1 and the Interferon Response

The expression of the ADAR1-p150 isoform is significantly upregulated by type I interferons (IFNs).[9] This induction is a key part of the innate immune response. ADAR1 edits endogenous dsRNAs, preventing them from being recognized by cytosolic dsRNA sensors like MDA5, thereby suppressing a downstream antiviral signaling cascade that would otherwise lead to an autoimmune response.[1]

ADAR1_Interferon_Pathway IFN Type I Interferon (IFN-α/β) IFNAR IFNAR1/2 Receptor IFN->IFNAR JAK_STAT JAK1/TYK2 -> STAT1/STAT2 IFNAR->JAK_STAT ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) JAK_STAT->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE ADAR1_p150 ADAR1-p150 Expression ISRE->ADAR1_p150 Transcription dsRNA Endogenous dsRNA ADAR1_p150->dsRNA Editing MDA5 MDA5 Sensor ADAR1_p150->MDA5 Suppression dsRNA->MDA5 Immune_Response Innate Immune Response (IFN Production) MDA5->Immune_Response

Caption: ADAR1 is induced by interferon to suppress innate immune signaling.

Regulation of ADAR2 in the Nervous System

ADAR2 activity is crucial for the proper functioning of the central nervous system, where it edits the pre-mRNA of the glutamate (B1630785) receptor subunit GluA2 at the Q/R site. This editing event is essential to render AMPA receptors impermeable to calcium. The regulation of ADAR2 activity is linked to neuronal activity. For instance, prolonged periods of synaptic inactivity can lead to a decrease in nuclear ADAR2 levels and a subsequent reduction in GluA2 Q/R site editing.[10] This process involves factors that regulate its nuclear import and stability, such as importin-α4 and the peptidyl-prolyl isomerase Pin1.[7]

ADAR2_Neuronal_Regulation Neuronal_Activity Neuronal Activity Importin Importin-α4 Neuronal_Activity->Importin Upregulates Pin1 Pin1 Neuronal_Activity->Pin1 Upregulates ADAR2_cyto Cytoplasmic ADAR2 Importin->ADAR2_cyto Binds ADAR2_nuc Nuclear ADAR2 Pin1->ADAR2_nuc Stabilizes ADAR2_cyto->ADAR2_nuc Nuclear Import GluA2_preRNA GluA2 pre-mRNA ADAR2_nuc->GluA2_preRNA Edits Q/R site GluA2_edited Edited GluA2 mRNA (R) GluA2_preRNA->GluA2_edited GluA2_unedited Unedited GluA2 mRNA (Q) GluA2_preRNA->GluA2_unedited AMPAR Ca2+-impermeable AMPA Receptor GluA2_edited->AMPAR

Caption: Neuronal activity regulates ADAR2 nuclear localization and activity.

Experimental Protocols

In Vitro ADAR Deamination Assay

This assay measures the enzymatic activity of purified ADAR proteins on a specific RNA substrate.

Materials:

  • Purified recombinant ADAR1 or ADAR2 protein.

  • In vitro transcribed and purified dsRNA substrate (can be radiolabeled with [α-³²P]ATP during transcription for detection).

  • Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.0, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Proteinase K.

  • Phenol:Chloroform:Isoamyl Alcohol.

  • Ethanol (B145695).

  • Nuclease-free water.

  • Thin Layer Chromatography (TLC) plate.

  • Phosphorimager or scintillation counter.

Procedure:

  • Reaction Setup: In a nuclease-free microfuge tube, assemble the reaction mix on ice:

    • Nuclease-free water to final volume.

    • Reaction Buffer (to 1x).

    • dsRNA substrate (e.g., 100 nM final concentration).

    • Purified ADAR enzyme (e.g., 10-100 nM final concentration).

  • Incubation: Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 25 mM and placing it on ice.

  • RNA Purification:

    • Add Proteinase K and incubate at 37°C for 30 minutes.

    • Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the RNA.

    • Resuspend the RNA pellet in nuclease-free water.

  • Analysis of Editing:

    • Digest the purified RNA to mononucleotides using nuclease P1.

    • Spot the digested nucleotides onto a TLC plate.

    • Separate the nucleotides using a suitable solvent system (e.g., isobutyric acid:ammonia:water).

    • Visualize and quantify the radioactive spots corresponding to this compound and inosine using a phosphorimager.

    • Calculate the percentage of editing as (Inosine counts) / (this compound counts + Inosine counts) * 100.

Cell-Based Luciferase Reporter Assay for ADAR Activity

This assay measures ADAR activity within a cellular context using a reporter system where editing of a stop codon leads to the expression of a luciferase enzyme.[3][13][16][17]

Materials:

  • HEK293T cells (or other suitable cell line with low endogenous ADAR activity).

  • Reporter plasmid containing a luciferase gene downstream of a stop codon (e.g., UAG) embedded in an ADAR substrate sequence.

  • Expression plasmid for ADAR1 or ADAR2 (or use cells with stable expression).

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium and supplements.

  • 96-well white, clear-bottom plates.

  • Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare transfection complexes according to the manufacturer's protocol. Co-transfect the reporter plasmid and the ADAR expression plasmid. Include a control plasmid expressing a reporter like Renilla luciferase for normalization of transfection efficiency.

    • Add the transfection complexes to the cells and incubate for 24-48 hours.

  • Cell Lysis:

    • Remove the culture medium and wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

  • Luciferase Assay:

    • Transfer the cell lysate to a white luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Add the Stop & Glo reagent (containing the Renilla luciferase substrate) and measure the Renilla luminescence.

  • Data Analysis:

    • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well.

    • An increase in this ratio compared to control cells (transfected with an empty vector instead of the ADAR plasmid) indicates ADAR-mediated editing of the stop codon.

This guide provides a foundational understanding of the mechanistic distinctions between ADAR1 and ADAR2. For researchers in drug development, appreciating these differences is paramount for designing specific modulators of ADAR activity for therapeutic intervention in diseases ranging from autoimmune disorders to neurological conditions and cancer.

References

Evaluating the Immunomodulatory Properties of Adenosine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular adenosine (B11128) is a critical signaling nucleoside that plays a pivotal role in regulating immune responses, primarily through its interaction with four G protein-coupled receptors: A1, A2A, A2B, and A3. The A2A receptor (A2AR), in particular, has emerged as a key therapeutic target for its profound immunomodulatory effects. Activation of the A2AR on immune cells is generally immunosuppressive, making A2AR agonists potent anti-inflammatory agents. Conversely, blocking this receptor with antagonists can unleash anti-tumor and anti-viral immunity. This guide provides an objective comparison of the performance of various this compound analogs, focusing on A2AR agonists and antagonists, supported by experimental data to aid researchers in selecting appropriate compounds for their studies.

Comparative Analysis of this compound Analogs

The selection of an appropriate this compound analog is crucial for targeted research into immunomodulation. The following sections provide a comparative analysis of the binding affinities and functional potencies of common A2AR agonists and antagonists.

A2A Receptor Agonists: Suppressing the Immune Response

A2A receptor agonists are valued for their ability to suppress inflammation. They function by activating the A2AR, which leads to an increase in intracellular cyclic AMP (cAMP). This, in turn, inhibits the activation and effector functions of various immune cells, including T cells, macrophages, and neutrophils.[1] The table below summarizes the binding affinities of several widely used A2AR agonists.

CompoundKi (nM) for human A2ARSelectivity ProfileKey Characteristics
NECA ~15Non-selective (high affinity for all ARs)Potent, but lack of selectivity can lead to off-target effects.
CGS21680 15 - 376Selective for A2AR over A1R, but also binds to A3R.Widely used as a selective A2AR agonist in research.[1]
ATL146e ~1.3Highly selective for A2AR.Potent anti-inflammatory effects observed in vivo.
Regadenoson ~130Highly selective for A2AR.FDA-approved for myocardial perfusion imaging; rapid and short-acting.

Note: Ki values can vary between studies depending on experimental conditions such as the radioligand and cell line used. The data presented here is a synthesis from multiple sources to provide a comparative overview.

The primary immunomodulatory function of A2AR agonists is the inhibition of pro-inflammatory cytokine production. The table below presents the functional potency of selected agonists in inhibiting Tumor Necrosis Factor-alpha (TNF-α) release.

CompoundIC50 for TNF-α Inhibition (µM)Cell TypeStimulant
CGS21680 ~0.1 - 1Macrophages/MonocytesLPS
ATL313 ~0.01Macrophages/MonocytesLPS
AEA061 1.42Human MonocytesLPS
A2A Receptor Antagonists: Enhancing the Immune Response

A2A receptor antagonists block the immunosuppressive effects of endogenous this compound, thereby promoting immune cell activation. This makes them promising therapeutic agents in immuno-oncology and for treating infectious diseases. Recently, some antiviral this compound analogs, such as the active metabolite of remdesivir, GS-441524, have been identified as A2AR antagonists, possessing dual antiviral and immunomodulatory functions.[2][3][4]

The following table summarizes the binding affinities of several well-characterized A2AR antagonists.

CompoundKi (nM) for human A2ARSelectivity over A1RKey Characteristics
Istradefylline (B1672650) (KW-6002) 2.2 - 9.12~68-foldApproved for Parkinson's disease; enhances anti-tumor immunity.[5][6][7][8][9]
Preladenant (SCH 420814) 0.8>1000-foldHighly potent and selective; development discontinued.[5][9]
Tozadenant (B1682436) (SYN115) 4.1270-foldDevelopment halted due to safety concerns.[9]
ZM241385 0.49 - 1.6484-foldWidely used research tool; potent and selective.
GS-441524 (Predicted high affinity)(Not fully characterized)Antiviral nucleoside analog with A2AR antagonistic properties.[2][3][4]

Note: Ki values are compiled from multiple studies and can vary based on experimental conditions.

The functional efficacy of A2AR antagonists is often measured by their ability to reverse this compound-induced suppression of T-cell proliferation and cytokine production.

CompoundEC50 for Reversal of T-cell Suppression (nM)Assay
CPI-444 ~10-100Reversal of this compound-induced inhibition of T-cell proliferation and cytokine production.
DZD2269 (Potent at high this compound concentrations)Restoration of Th1 cytokine secretion in PBMCs.
GS-441524 (Effective in restoring T-cell function)Antagonizes suppression of CD8+ T-cell proliferation by A2AR agonists.[10]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methodologies used to evaluate these this compound analogs, the following diagrams illustrate the key signaling pathways and experimental workflows.

A2AR_Signaling_Pathway cluster_agonist Agonist Action (Immunosuppression) cluster_antagonist Antagonist Action (Immune Activation) Agonist A2AR Agonist (e.g., CGS21680) A2AR_A A2A Receptor Agonist->A2AR_A Binds Gs_A Gs Protein A2AR_A->Gs_A Activates AC_A Adenylyl Cyclase Gs_A->AC_A Activates cAMP_A cAMP AC_A->cAMP_A Converts ATP_A ATP ATP_A->AC_A PKA_A Protein Kinase A (PKA) cAMP_A->PKA_A Activates CREB_A CREB PKA_A->CREB_A Phosphorylates Immune_Suppression Inhibition of T-cell activation & Pro-inflammatory Cytokines (e.g., TNF-α, IL-2) CREB_A->Immune_Suppression Leads to Antagonist A2AR Antagonist (e.g., Istradefylline, GS-441524) A2AR_B A2A Receptor Antagonist->A2AR_B Blocks This compound Endogenous This compound This compound->A2AR_B Gs_B Gs Protein A2AR_B->Gs_B Activation Inhibited Immune_Activation Restoration of T-cell activation & Pro-inflammatory Cytokine Production A2AR_B->Immune_Activation Leads to AC_B Adenylyl Cyclase Gs_B->AC_B cAMP_B cAMP AC_B->cAMP_B Production Reduced

Figure 1: A2A Receptor Signaling Pathways for Agonists and Antagonists.

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP Measurement) cluster_tcell T-Cell Proliferation Assay Membranes Cell Membranes with A2A Receptors Incubate Incubate Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]ZM241385) Radioligand->Incubate Analog Test this compound Analog Analog->Incubate Filter Filter & Wash Incubate->Filter Scintillation Scintillation Counting Filter->Scintillation Ki Calculate Ki Value Scintillation->Ki Cells Cells Expressing A2A Receptors Incubate_Func Pre-incubate with Antagonist, then add Agonist Cells->Incubate_Func Agonist A2AR Agonist Agonist->Incubate_Func Antagonist Test Antagonist Antagonist->Incubate_Func Lyse Lyse Cells Incubate_Func->Lyse cAMP_Assay Measure cAMP (e.g., ELISA, HTRF) Lyse->cAMP_Assay IC50 Calculate IC50 Value cAMP_Assay->IC50 PBMCs Isolate PBMCs CFSE Label T-cells with CFSE PBMCs->CFSE Stimulate Stimulate T-cells (e.g., anti-CD3/CD28) CFSE->Stimulate Treat Treat with this compound +/- Test Analog Stimulate->Treat Culture Culture for 3-5 days Treat->Culture Flow Analyze CFSE dilution by Flow Cytometry Culture->Flow Proliferation Quantify Proliferation Flow->Proliferation

Figure 2: Standard Experimental Workflows for Evaluating this compound Analogs.

Detailed Experimental Protocols

Accurate characterization of this compound analogs relies on standardized and well-controlled experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the A2A receptor.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the A2A receptor expressed in cell membranes. The displacement of the radioligand is measured to calculate the inhibitory constant (Ki) of the test compound.

Materials:

  • Membrane preparations from cells stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity A2A receptor radioligand, such as [3H]ZM241385.

  • Test Compounds: this compound analogs (agonists or antagonists).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A2A ligand (e.g., 10 µM NECA).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • In a microplate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound in assay buffer.

  • Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate receptor-bound from unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of a test compound by measuring its effect on intracellular cAMP levels.

Principle: The A2A receptor is a Gs-coupled receptor, and its activation by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. An antagonist will block this effect.

Materials:

  • HEK293 cells stably expressing the human A2A receptor.

  • A2A receptor agonist (e.g., NECA or CGS21680).

  • Test compounds (this compound analogs).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and reagents.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed the HEK293-A2A cells in a 96-well plate and allow them to adhere overnight.

  • For Antagonist Assay: Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.

  • Add a phosphodiesterase inhibitor to all wells.

  • Stimulate the cells with a fixed concentration of an A2A receptor agonist (typically at its EC80 concentration) to induce cAMP production. For an agonist assay, add varying concentrations of the test agonist.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value for agonists or the IC50 value for antagonists using non-linear regression.

T-Cell Proliferation Assay

Objective: To assess the effect of this compound analogs on T-cell proliferation.

Principle: T-cell proliferation is a hallmark of T-cell activation. This assay measures the ability of A2AR agonists to inhibit T-cell proliferation or the ability of A2AR antagonists to reverse this compound-mediated suppression of proliferation. Proliferation is often quantified by the dilution of a fluorescent dye, such as Carboxyfluorescein Succinimidyl Ester (CFSE), using flow cytometry.

Materials:

  • Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • T-Cell Stimulation: Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated).

  • Proliferation Dye: CellTrace™ CFSE Cell Proliferation Kit.

  • This compound or a stable analog (e.g., NECA).

  • Test compounds (this compound analogs).

  • Flow cytometer.

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Label the PBMCs with CFSE according to the manufacturer's protocol.

  • Plate the CFSE-labeled cells in a 96-well plate.

  • Add T-cell stimuli (anti-CD3/CD28).

  • Add this compound (to induce suppression) and/or varying concentrations of the test this compound analog.

  • Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD3, CD8).

  • Acquire the samples on a flow cytometer and analyze the CFSE fluorescence intensity within the T-cell populations. Each cell division results in a halving of the CFSE fluorescence.

  • Data Analysis: Quantify the percentage of divided cells and the proliferation index (the average number of divisions for all responding cells). Generate dose-response curves to determine the IC50 for agonists or the EC50 for antagonists.

References

A Comparative Guide to Adenosine and Regadenoson in Myocardial Perfusion Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of adenosine (B11128) and regadenoson (B1679255), two pharmacological stress agents utilized in myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease. The comparison is based on their mechanism of action, pharmacological properties, clinical efficacy, and safety profiles, supported by data from clinical trials.

Mechanism of Action: A Tale of Two Agonists

Both this compound and regadenoson induce coronary vasodilation by activating this compound receptors, thereby increasing coronary blood flow and mimicking the effects of exercise on the heart. This hyperemic response is crucial for MPI, as it helps to differentiate between normal and ischemic myocardial tissue. However, their receptor selectivity and mode of action differ significantly.

This compound is a non-selective endogenous purine (B94841) nucleoside that activates all four subtypes of this compound receptors: A1, A2A, A2B, and A3.[1] While activation of the A2A receptor, located on the smooth muscle cells of coronary arteries, is responsible for the desired coronary vasodilation, the stimulation of other receptor subtypes can lead to undesirable side effects.[1][2] For instance, A1 receptor activation can cause atrioventricular (AV) block, and A2B and A3 receptor activation may lead to bronchospasm.[1][2]

Regadenoson , on the other hand, is a selective A2A receptor agonist.[3][4] Its high affinity for the A2A subtype allows it to primarily target the coronary arteries for vasodilation, thereby minimizing the systemic side effects associated with non-selective this compound receptor activation.[2][4]

The signaling pathway for both agents upon binding to the A2A receptor is illustrated below.

cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Agonist This compound or Regadenoson A2A_Receptor A2A Receptor Agonist->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to cluster_prep Patient Preparation cluster_stress Pharmacological Stress & Imaging cluster_rest Rest Imaging Fasting Fasting (4 hours) Med_Hold Withhold Caffeine & Certain Medications Fasting->Med_Hold IV_Access Establish IV Access Med_Hold->IV_Access Stress_Agent Administer Stress Agent (this compound or Regadenoson) IV_Access->Stress_Agent Radiotracer Inject Radiotracer (e.g., Tc-99m sestamibi) Stress_Agent->Radiotracer Stress_Imaging Acquire Stress Images (SPECT/PET) Radiotracer->Stress_Imaging Rest_Tracer Inject Radiotracer at Rest Stress_Imaging->Rest_Tracer After appropriate delay Rest_Imaging Acquire Rest Images Rest_Tracer->Rest_Imaging

References

The Correlation Between In Vitro Activity and In Vivo Efficacy of Adenosine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role in a vast array of physiological and pathophysiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The development of synthetic this compound analogs with varying affinities and efficacies for these receptors has paved the way for novel therapeutic strategies in conditions ranging from cardiovascular diseases and inflammation to neurodegenerative disorders and cancer. A crucial aspect of the preclinical development of these analogs is understanding the correlation between their activity in controlled laboratory settings (in vitro) and their therapeutic effects in living organisms (in vivo). This guide provides an objective comparison of the in vitro and in vivo performance of selected this compound analogs, supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

Data Presentation: A Comparative Analysis of this compound Analog Activity

The following tables summarize the in vitro binding affinities (Ki), functional potencies (EC50/IC50), and in vivo efficacies (ED50 or effective doses) of several key this compound analogs. These compounds have been selected to represent a range of selectivities and potencies across the four this compound receptor subtypes.

Table 1: In Vitro Binding Affinities (Ki, nM) of this compound Analogs at Human this compound Receptors

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
Agonists
This compound~300~700>10,000~300
NECA14201,40025
R-PIA1.113015,000330
CGS-216801,1002116,0004,100
Cl-IB-MECA2,3003,400>10,0000.34
Antagonists
Caffeine12,0002,40033,000>100,000
Theophylline8,50013,00025,000>100,000
DPCPX0.451,500>10,000>10,000
ZM2413851,1000.481,2001,400
MRS1754>10,0004,0002.1>10,000

Data compiled from multiple sources. Values are approximations and can vary based on experimental conditions.

Table 2: In Vitro Functional Potencies (EC50/IC50, nM) of this compound Analogs

CompoundA1R (cAMP Inhibition) EC50 (nM)A2AR (cAMP Stimulation) EC50 (nM)A2BR (cAMP Stimulation) EC50 (nM)A3R (cAMP Inhibition) EC50 (nM)
Agonists
This compound31070024,000290[1]
NECA7.4153,100[2]10
R-PIA0.9150>10,000400
CGS-21680>10,00030>10,000>10,000
Cl-IB-MECA>10,000>10,000>10,0001.2
Antagonists IC50 (nM) IC50 (nM) IC50 (nM) IC50 (nM)
DPCPX1.5>10,000>10,000>10,000
ZM241385>10,0001.8>10,000>10,000

Data compiled from multiple sources. Values are approximations and can vary based on experimental conditions.

Table 3: In Vivo Efficacy of Selected this compound Analogs in Animal Models

CompoundAnimal ModelEndpointEffective Dose (ED50 or Range)
Agonists
R-PIAMouse, Neuropathic PainAntiallodynia0.05 - 0.2 mg/kg, i.p.
CGS-21680Rat, InflammationAnti-inflammatory0.1 - 1 mg/kg, i.p.
Cl-IB-MECARat, IschemiaCardioprotection0.1 mg/kg, i.v.
Antagonists
DPCPXRat, Dystonia ModelWorsening of Dystonia20 - 30 mg/kg, i.p.[3]
ZM241385Mouse, Parkinson's ModelReversal of motor impairment1 - 10 mg/kg, p.o.

Data compiled from multiple sources. The effective doses can vary significantly depending on the animal model, route of administration, and specific experimental paradigm.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound analog activity are provided below.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.[4][5]

a. Materials:

  • Membrane Preparations: Cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human this compound receptor subtype of interest.

  • Radioligand: A high-affinity, subtype-selective radioligand (e.g., [3H]DPCPX for A1R, [3H]CGS-21680 for A2AR).

  • Test Compound: this compound analog of interest.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, non-selective agonist (e.g., NECA) or a selective antagonist for the target receptor.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation Cocktail and Counter.

b. Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at room temperature for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

c. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay (for determining EC50/IC50)

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a key second messenger in this compound receptor signaling.

a. Materials:

  • Whole Cells: A cell line (e.g., HEK293 or CHO) stably expressing the human this compound receptor subtype of interest.

  • Test Compound: this compound analog of interest.

  • Forskolin (for A1/A3 receptor assays): An activator of adenylyl cyclase used to induce a measurable baseline of cAMP production that can then be inhibited by A1/A3 agonists.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or bioluminescent-based).

  • Cell Culture Medium and Reagents.

b. Procedure (for A2A/A2B Agonists):

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

c. Procedure (for A1/A3 Agonists):

  • Cell Plating: Plate the cells as described above.

  • Compound and Forskolin Addition: Add varying concentrations of the test compound along with a fixed concentration of forskolin.

  • Incubation and Measurement: Follow the same incubation and measurement steps as for the A2A/A2B agonists.

d. Data Analysis:

  • For agonists, plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For antagonists, perform the assay in the presence of a fixed concentration of an agonist and varying concentrations of the antagonist to determine the IC50 value.

Mandatory Visualization

This compound Receptor Signaling Pathways

Caption: this compound receptor signaling pathways.

Experimental Workflow for Determining In Vitro-In Vivo Correlation

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis binding_assay Radioligand Binding Assay (Determine Ki) correlation Correlate In Vitro Potency (Ki, EC50/IC50) with In Vivo Efficacy (ED50) binding_assay->correlation functional_assay Adenylyl Cyclase Assay (Determine EC50/IC50) functional_assay->correlation animal_model Select Relevant Animal Model (e.g., Pain, Inflammation) dosing Administer this compound Analog (Varying Doses) animal_model->dosing efficacy Measure Therapeutic Effect (Determine ED50) dosing->efficacy efficacy->correlation prediction Develop Predictive Model for Human Efficacy correlation->prediction

Caption: Workflow for establishing IVIVC.

References

A Head-to-Head Comparison of Adenosine Assay Kits for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of adenosine (B11128) is paramount. This compound, a purine (B94841) nucleoside, is a key signaling molecule in a myriad of physiological processes, including neurotransmission, inflammation, and cardiovascular function. Consequently, the selection of an appropriate assay kit is a critical decision in experimental design. This guide provides an objective, data-driven comparison of commercially available this compound assay kits to aid researchers in making an informed choice based on their specific experimental needs.

This compound Signaling Pathway

This compound exerts its effects by binding to four G-protein coupled receptors: A1, A2A, A2B, and A3. The activation of these receptors triggers downstream signaling cascades that can have either stimulatory or inhibitory effects on adenylyl cyclase, ultimately modulating intracellular cyclic AMP (cAMP) levels. The extracellular concentration of this compound is tightly regulated by its production from the hydrolysis of ATP and AMP, and its clearance through uptake by transporters or enzymatic degradation.

AdenosineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Ado This compound AMP->Ado CD73 Ino Inosine Ado->Ino ADA A1R A1 R Ado->A1R A2AR A2A R Ado->A2AR A2BR A2B R Ado->A2BR A3R A3 R Ado->A3R ENT ENT Ado->ENT Gi Gi A1R->Gi Gs Gs A2AR->Gs A2BR->Gs A3R->Gi Ado_in This compound ENT->Ado_in AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC Gs->AC

Caption: this compound Signaling Pathway Overview

Performance Comparison of this compound Assay Kits

The following table summarizes the key performance characteristics of several commercially available this compound assay kits. The data presented is based on information provided by the manufacturers and should be used as a guide for initial kit selection. Independent validation is recommended for specific applications.

FeatureAbcam (ab211094)Cell Biolabs (MET-5090)Sigma-Aldrich (MAK433)MyBioSource (MBS3802052)Elabscience (E-BC-K833-M)
Assay Type FluorometricFluorometricFluorometricELISAColorimetric
Detection Range 2-80 pmol/wellNot explicitly stated in µM, but standard curve suggests a similar range to Abcam's kit.0.5-20 µM1.57-100 ng/mLNot explicitly stated.
Sensitivity 2 pmol/well1.56 µM[1][2]0.5 µM[3]0.58 ng/mL[4]Not explicitly stated.
Sample Types Plasma, Urine[5]Cell lysates, Tissue lysates, Serum, Plasma, Urine[2]PlasmaSerum, Plasma, Tissue homogenates, and other biological fluids[4]Serum, Plasma, Animal and plant tissue, Cell
Assay Time ~15 minutes[5]~15 minutes[1]Not explicitly stated.~3.5 hours[4]Not explicitly stated.
Detection Method Ex/Em = 535/587 nm[5]Ex/Em = 530-570/590-600 nm[1]Ex/Em = 550/585 nmOD = 450 nm[4]OD = 340 nm[6]
Principle Multi-step enzymatic conversion leading to a fluorescent product.[5]Multi-step enzymatic conversion leading to a fluorescent product.[1]Multi-step enzymatic conversion leading to a fluorescent product.Sandwich ELISA[4]Enzyme-catalyzed reaction that consumes NADH.[6]

Experimental Methodologies

The most common methods for this compound quantification in kit format are fluorometric and colorimetric assays. Below is a generalized workflow and detailed protocol for a typical fluorometric this compound assay.

Generalized Experimental Workflow

AssayWorkflow prep Sample & Standard Preparation incubate Incubation prep->incubate rxn Reaction Mix Preparation rxn->incubate read Fluorescence Measurement incubate->read calc Data Analysis read->calc

Caption: Generalized this compound Assay Workflow
Key Experimental Protocol: Fluorometric this compound Assay

This protocol is a generalized representation based on the methodologies of commercially available fluorometric kits. Refer to the specific kit manual for detailed instructions.

1. Reagent Preparation:

  • Prepare the this compound Assay Buffer by diluting the provided concentrated buffer with distilled water.

  • Reconstitute lyophilized reagents such as the probe, enzymes, and standards with the appropriate buffers as per the kit instructions.

  • Prepare the Reaction Mix by combining the necessary enzymes (e.g., this compound Deaminase, Purine Nucleoside Phosphorylase, Xanthine Oxidase), the fluorometric probe, and Horseradish Peroxidase (HRP) in the assay buffer. A Control Mix without this compound Deaminase is also prepared for background subtraction.[1]

2. Standard Curve Preparation:

  • Prepare a series of this compound standards by serially diluting the provided stock solution in the assay buffer. A typical range might be from 0 to 20 µM.

3. Sample Preparation:

  • For plasma or serum samples, centrifuge to remove any precipitates.

  • For cell or tissue lysates, homogenize the sample in assay buffer and centrifuge to collect the supernatant.

  • Samples may require dilution to fall within the linear range of the standard curve.

4. Assay Procedure:

  • Add 50 µL of each standard and sample in duplicate to the wells of a 96-well microplate suitable for fluorescence measurements.

  • To one set of sample wells, add 50 µL of the Reaction Mix.

  • To the duplicate set of sample wells, add 50 µL of the Control Mix. This will be used to measure the background fluorescence.

  • Incubate the plate at room temperature for approximately 15 minutes, protected from light.[1][5]

5. Data Acquisition and Analysis:

  • Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Subtract the background fluorescence (from the Control Mix wells) from the sample readings.

  • Generate a standard curve by plotting the fluorescence intensity versus the this compound concentration of the standards.

  • Determine the this compound concentration in the samples by interpolating their fluorescence values from the standard curve.

Conclusion

The selection of an this compound assay kit should be guided by the specific requirements of the research, including the sample type, required sensitivity, and available laboratory equipment. Fluorometric assays, such as those offered by Abcam, Cell Biolabs, and Sigma-Aldrich, provide a rapid and sensitive method for this compound quantification.[1][5] ELISA kits, like the one from MyBioSource, offer an alternative approach that may be suitable for different sample matrices.[4] Colorimetric assays, such as the one from Elabscience, provide a simpler detection method that may be advantageous in some settings.[6] It is crucial to carefully review the manufacturer's specifications and, where possible, perform in-house validation to ensure the chosen kit meets the demands of your experimental design.

References

Validating the Cardioprotective Role of Adenosine in a Myocardial Ischemia-Reperfusion Injury Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of therapeutic interventions in a preclinical model of myocardial ischemia-reperfusion (I/R) injury, with a focus on validating the role of adenosine (B11128). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological and experimental processes.

Introduction to this compound in Cardioprotection

Myocardial ischemia-reperfusion (I/R) injury is a significant cause of morbidity and mortality worldwide, occurring when blood supply is restored to heart tissue after a period of ischemia, paradoxically causing further damage.[1] During myocardial ischemia, the lack of oxygen leads to the breakdown of this compound triphosphate (ATP), causing an accumulation of intracellular this compound.[2] This endogenous this compound acts as a critical signaling molecule, exerting protective effects through various mechanisms.[2][3] It modulates the heart's response to stress by causing coronary vasodilation, which increases oxygen supply, and by exerting negative inotropic (contractility), chronotropic (heart rate), and dromotropic (conduction velocity) effects, which decrease myocardial oxygen demand.[3]

This compound's effects are mediated by four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[4][5] Activation of these receptors, particularly A2A and A2B, during reperfusion has been shown to reduce myocardial infarct size and inhibit inflammatory responses.[1][4][5] This guide focuses on a common experimental model to validate these protective effects, comparing an this compound-based therapeutic strategy against a control group.

This compound Signaling Pathway in Cardioprotection

During I/R injury, extracellular this compound binds to its receptors on cardiomyocytes and immune cells, such as neutrophils. The activation of A2A and A2B receptors is particularly crucial during the reperfusion phase. This binding initiates a signaling cascade that is thought to involve the activation of adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels.[6] This cascade ultimately results in the inhibition of neutrophil-mediated inflammation and direct protective effects on cardiomyocytes, contributing to the reduction of cell death and infarct size.[6]

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_R A2A Receptor This compound->A2A_R A2B_R A2B Receptor This compound->A2B_R G_Protein Gs Protein A2A_R->G_Protein Activates A2B_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cardioprotection Cardioprotective Effects PKA->Cardioprotection Leads to

Caption: this compound A2A/A2B receptor signaling pathway in cardioprotection.

Experimental Validation Workflow

Validating the role of this compound in an I/R model typically involves subjecting laboratory animals (e.g., rats or mice) to a surgical procedure to induce temporary ischemia, followed by reperfusion. A specific this compound receptor agonist is administered just before or at the onset of reperfusion. Key outcomes, such as myocardial infarct size and cardiac biomarker levels, are then compared against a control group that undergoes the same procedure but receives a vehicle solution.

Experimental_Workflow cluster_setup Animal Model Preparation cluster_intervention Ischemia & Reperfusion cluster_analysis Outcome Analysis Anesthesia Anesthetize Animal (e.g., Rodent) Surgery Surgical Procedure: Thoracotomy & LAD Ligation Anesthesia->Surgery Ischemia Induce Myocardial Ischemia (e.g., 30 min LAD Occlusion) Surgery->Ischemia Treatment Administer Treatment (Pre-Reperfusion) Ischemia->Treatment Reperfusion Initiate Reperfusion (e.g., 2-24 hours) Treatment->Reperfusion Harvest Harvest Heart & Blood Samples Reperfusion->Harvest Infarct_Size Measure Infarct Size (TTC Staining) Harvest->Infarct_Size Biomarkers Measure Cardiac Biomarkers (Troponin I ELISA) Harvest->Biomarkers Data_Analysis Data Analysis & Comparison Infarct_Size->Data_Analysis Biomarkers->Data_Analysis

Caption: Standard experimental workflow for validating cardioprotective agents.

Comparative Efficacy of an this compound A2a Receptor Agonist

To validate this compound's role, we compare the effects of a selective this compound A2a receptor (A2aR) agonist, CGS21680, against a vehicle control in a rat model of myocardial I/R injury. Studies have shown that activating A2aR before reperfusion can significantly reduce myocardial infarct size and improve cardiac function.[6][7]

Data Presentation

The following table summarizes quantitative data from representative studies investigating the effect of the A2aR agonist CGS21680 administered prior to reperfusion compared to a control group.

Parameter Control Group (Vehicle) Treatment Group (CGS21680) Percentage Change Reference
Infarct Size (% of Area at Risk) 46.5 ± 5.325.7 ± 5.3↓ 44.7%[6]
Plasma Troponin I (ng/mL) at 24h High (qualitative)Lower (qualitative)Significant Reduction[8]
Left Ventricular Ejection Fraction (%) Decreased post-I/RSignificantly ImprovedImprovement[7]

Data are presented as mean ± SD where available. Troponin levels are often correlated with infarct size.

Logical Comparison of Interventions

The administration of a selective this compound agonist represents a targeted therapeutic strategy aimed at leveraging the natural protective mechanisms of the heart. This approach is contrasted with the control, which represents the standard injury model without therapeutic intervention.

Logical_Comparison cluster_control Control Pathway cluster_treatment Therapeutic Pathway Start Myocardial I/R Injury Model Control_Tx Vehicle Administration Start->Control_Tx Adeno_Tx This compound Agonist (CGS21680) Start->Adeno_Tx Control_Outcome Large Infarct Size High Biomarker Release Control_Tx->Control_Outcome Adeno_Outcome Reduced Infarct Size Lower Biomarker Release Adeno_Tx->Adeno_Outcome

Caption: Logical flow comparing control vs. This compound agonist intervention.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Protocol 1: Myocardial Ischemia-Reperfusion Model
  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized. The animals are then intubated and mechanically ventilated.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture to induce ischemia.

  • Ischemia and Reperfusion: The LAD is occluded for 30 minutes. Just before the end of the ischemic period (e.g., 5 minutes prior), the treatment group receives an intravenous injection of CGS21680, while the control group receives a saline vehicle.[6] The ligature is then removed to allow for reperfusion, which is maintained for a period of 2 to 24 hours.[6]

Protocol 2: Measurement of Myocardial Infarct Size
  • Heart Preparation: At the end of the reperfusion period, the LAD is re-occluded, and Evans blue dye is injected to delineate the non-ischemic (blue) myocardium from the ischemic area at risk (AAR, unstained).[9]

  • TTC Staining: The heart is excised, frozen, and sliced into sections. The slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.[10][11][12]

  • Image Analysis: TTC stains viable, non-infarcted myocardium within the AAR a deep red color, while the necrotic, infarcted tissue remains white/pale.[9] The areas of the AAR and the infarcted tissue are measured using computerized planimetry software (e.g., ImageJ), and the infarct size is expressed as a percentage of the AAR.[12]

Protocol 3: Quantification of Cardiac Troponin I (cTnI)
  • Sample Collection: Blood samples are collected from the animals at specified time points after reperfusion (e.g., 2, 5, 24 hours).[8] Plasma is separated by centrifugation and stored at -80°C.[8]

  • ELISA Assay: Plasma cTnI levels are quantified using a species-specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[13]

  • Data Analysis: The concentration of cTnI in the plasma is determined by comparing the sample absorbance to a standard curve. Elevated cTnI levels are a highly specific and sensitive biomarker of myocardial injury.[14][15][16]

Conclusion

The experimental data robustly support the cardioprotective role of this compound in a preclinical model of myocardial ischemia-reperfusion injury. The targeted activation of this compound receptors, specifically the A2a subtype, with agonists like CGS21680 leads to a significant reduction in infarct size and a corresponding decrease in the release of cardiac injury biomarkers.[6][7] These findings validate the this compound signaling pathway as a key therapeutic target for mitigating the damage associated with reperfusion injury. The protocols and comparative data presented in this guide offer a framework for researchers and drug development professionals to further investigate and develop this compound-based therapies for acute myocardial infarction.

References

Adenosine vs. Synthetic Derivatives: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Adenosine (B11128), a purine (B94841) nucleoside, is an endogenous signaling molecule that modulates a wide array of physiological processes through its interaction with four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. Its therapeutic application is often hampered by its short half-life and lack of receptor selectivity. This has spurred the development of a diverse range of synthetic this compound receptor agonists and antagonists with improved pharmacokinetic profiles and receptor specificity. This guide provides a comparative analysis of the therapeutic potential of this compound and its synthetic derivatives, supported by experimental data and detailed methodologies.

This compound Receptor Subtypes and Signaling Pathways

This compound receptors are expressed throughout the body and are involved in various physiological and pathological processes. The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic this compound monophosphate (cAMP) levels. Conversely, A2A and A2B receptors couple to stimulatory G proteins (Gs) to activate adenylyl cyclase and increase cAMP levels. These signaling cascades are central to the diverse effects of this compound and its analogs.

This compound Signaling Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular A1 A1R Gi Gi/o A1->Gi A2A A2AR Gs Gs A2A->Gs A2B A2BR A2B->Gs A3 A3R A3->Gi AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene This compound This compound & Derivatives This compound->A1 This compound->A2A This compound->A2B This compound->A3

Figure 1: Simplified this compound receptor signaling pathways.

Comparative Analysis of this compound and Synthetic Derivatives

The development of synthetic this compound derivatives has been driven by the need to overcome the limitations of the endogenous ligand, primarily its rapid metabolism and non-specific receptor activation. The following sections and tables compare this compound to some of its key synthetic derivatives.

Pharmacokinetic Properties

One of the most significant challenges with the therapeutic use of this compound is its extremely short half-life in the bloodstream, estimated to be less than 10 seconds. This is due to rapid uptake and metabolism by erythrocytes and endothelial cells. Synthetic derivatives have been engineered to have improved stability and longer half-lives, making them more suitable for therapeutic applications.

CompoundHalf-LifePrimary MetabolismKey Advantages
This compound< 10 secondsRapidly taken up by cells and metabolized by this compound kinase and this compound deaminase.Endogenous molecule with a well-established safety profile for acute use.
Regadenoson2-4 minutesPrimarily cleared by the kidneys.A2A selective agonist with a longer half-life, allowing for a single bolus injection.
Tecadenoson~30 minutesMetabolized by liver enzymes.A1 selective agonist with a significantly longer half-life, suitable for continuous infusion.
Capadenoson~2 hoursHepatic metabolism.A1 selective agonist with good oral bioavailability.
Receptor Affinity and Selectivity

The therapeutic effects of this compound are mediated by its interaction with four receptor subtypes. The lack of selectivity of this compound can lead to undesirable side effects. Synthetic derivatives are often designed to be highly selective for a specific receptor subtype, allowing for more targeted therapeutic interventions.

CompoundReceptor TargetKi (nM) - A1Ki (nM) - A2AKi (nM) - A2BKi (nM) - A3
This compoundNon-selective~300~500>10,000~1,000
RegadenosonA2A Agonist>1,0001.3>10,000>10,000
TecadenosonA1 Agonist0.62,500>100,00013,000
CapadenosonA1 Agonist1.23,800>10,0009,100

Ki values represent the concentration of the compound required to occupy 50% of the receptors and are indicative of binding affinity. Lower Ki values indicate higher affinity. Data is compiled from various sources and may vary between studies.

Experimental Protocols

The evaluation of this compound and its synthetic derivatives relies on a variety of in vitro and in vivo experimental assays. Below are the methodologies for two key types of experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific this compound receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target this compound receptor subtype are prepared from cultured cells or tissues.

  • Assay Setup: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of the unlabeled test compound (this compound or a synthetic derivative).

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow for binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional activity (EC50) of an this compound receptor agonist.

Methodology:

  • Cell Culture: Cells expressing the this compound receptor of interest are cultured in appropriate media.

  • Cell Treatment: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP. Subsequently, the cells are stimulated with varying concentrations of the test agonist.

  • Lysis: After incubation, the cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50, which is the concentration of the agonist that produces 50% of the maximal response, is then determined from this curve.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models binding_assay Radioligand Binding Assay (Determine Ki) evaluation Evaluate Therapeutic Potential binding_assay->evaluation functional_assay cAMP Accumulation Assay (Determine EC50) functional_assay->evaluation animal_model Disease Animal Model (e.g., Myocardial Ischemia) treatment Administer Compound (this compound or Derivative) animal_model->treatment outcome Measure Therapeutic Outcome (e.g., Infarct Size) treatment->outcome start Compound Synthesis (this compound Derivative) start->binding_assay start->functional_assay evaluation->animal_model

Figure 2: General experimental workflow for evaluating this compound derivatives.

Conclusion

While this compound is a crucial endogenous signaling molecule, its therapeutic utility is limited by its poor pharmacokinetic profile and lack of receptor selectivity. Synthetic this compound derivatives have been successfully developed to overcome these limitations, offering enhanced stability, longer half-lives, and high selectivity for specific this compound receptor subtypes. These optimized properties have enabled the advancement of this compound-based therapeutics in various clinical applications, including myocardial perfusion imaging and the treatment of arrhythmias. The continued development of novel synthetic derivatives holds promise for a new generation of targeted therapies for a wide range of diseases.

Assessing the Reproducibility of Adenosine-Induced Physiological Responses: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the consistency of physiological responses to adenosine (B11128) is paramount for robust experimental design and accurate data interpretation. This guide provides an objective comparison of the reproducibility of key this compound-induced physiological effects, supported by experimental data and detailed methodologies.

This compound, an endogenous nucleoside, plays a crucial role in various physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Its administration is a cornerstone of various diagnostic and research protocols, particularly in cardiology for assessing coronary artery disease. The reliability of these protocols hinges on the reproducibility of the physiological responses elicited. This guide delves into the reproducibility of this compound's effects on coronary blood flow, myocardial perfusion, heart rate, and blood pressure, offering a comparative analysis of different measurement techniques and administration routes.

This compound Signaling Pathway

This compound exerts its effects by binding to its specific receptors, which are coupled to different G proteins, leading to a cascade of intracellular events. The A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi), leading to a decrease in cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are coupled to stimulatory G proteins (Gs), resulting in an increase in cAMP. These signaling pathways ultimately modulate a wide range of physiological functions.

This compound This compound A1_R A1 Receptor This compound->A1_R A2A_R A2A Receptor This compound->A2A_R A2B_R A2B Receptor This compound->A2B_R A3_R A3 Receptor This compound->A3_R Gi Gi Protein A1_R->Gi Gs Gs Protein A2A_R->Gs A2B_R->Gs A3_R->Gi AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit AC_stimulate Adenylate Cyclase (Stimulation) Gs->AC_stimulate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Physiological_Response_Inhibit Physiological Response cAMP_decrease->Physiological_Response_Inhibit Physiological_Response_Stimulate Physiological Response cAMP_increase->Physiological_Response_Stimulate

This compound Signaling Pathways

Reproducibility of Coronary Vasodilation Assessment

One of the most critical applications of this compound is in the assessment of coronary vasodilation, quantified by metrics such as Fractional Flow Reserve (FFR) and Coronary Flow Reserve (CFR). The reproducibility of these measurements is crucial for accurate diagnosis and treatment decisions.

ParameterMeasurement TechniqueAdministration RouteReproducibility MetricValueReference
FFR Pressure WireIntravenous (IV)Intramethod Variability1.47%[1]
Intracoronary (IC)Intramethod Variability1.33%[1]
IV vs. ICIntermethod Variability1.56%[1]
IV vs. ICCorrelation (r)0.99[1][2]
CFR Transesophageal Doppler EchocardiographyIntravenous (IV)Interobserver Variability< 4%
Intraobserver Variability< 4%
Myocardial Blood Flow (Stress) PET Scan (Rubidium-82)Intravenous (IV)Coefficient of Variance±17%
CFR PET Scan (Rubidium-82)Intravenous (IV)Coefficient of Variance±20%

Studies have demonstrated high reproducibility for FFR measurements with both intravenous and intracoronary this compound administration, with very low intramethod and intermethod variability.[1] The correlation between FFR values obtained by the two routes is extremely close, suggesting that both are reliable methods.[1][2] Similarly, CFR measurements using transesophageal Doppler echocardiography have shown good reproducibility with low inter- and intraobserver variability. Myocardial blood flow and CFR assessed by PET imaging also show reasonable reproducibility, although with a higher coefficient of variance compared to FFR.

Reproducibility of Hemodynamic Responses

This compound administration also elicits systemic hemodynamic responses, primarily affecting heart rate and blood pressure. The reproducibility of these responses is also a key consideration in experimental and clinical settings.

Physiological ResponseAdministration RouteObservationReproducibilityReference
Heart Rate Intravenous InfusionSignificant, dose-related increase.Good, with no evidence of tachyphylaxis on repeated infusions.[3]
Blood Pressure Intravenous (IV)Can cause a decrease in systemic blood pressure.Variable changes observed, which can influence FFR lesion classification.
Intracoronary (IC)Less pronounced systemic hypotensive effect compared to IV.Changes in blood pressure are significantly higher with IV this compound.[4]

A study on healthy subjects found that the heart rate increase following this compound infusion is a reproducible, dose-related effect without tachyphylaxis.[3] However, the impact on blood pressure can be more variable, with intravenous administration sometimes leading to significant decreases that can affect the interpretation of other measurements like FFR. Intracoronary administration generally results in less pronounced systemic hemodynamic changes.[4]

Experimental Protocols

Accurate and reproducible assessment of this compound-induced responses relies on standardized experimental protocols. Below are methodologies for key applications.

Fractional Flow Reserve (FFR) Measurement

Objective: To assess the hemodynamic significance of a coronary stenosis.

Protocol:

  • Catheterization: A guide catheter is advanced to the coronary ostium.

  • Pressure Wire Advancement: A pressure-sensing guide wire is advanced distal to the coronary stenosis.

  • Baseline Measurement: Simultaneous recording of aortic pressure (Pa) from the guide catheter and distal coronary pressure (Pd) from the pressure wire is performed under baseline conditions.

  • Hyperemia Induction:

    • Intravenous (IV) this compound: Continuous infusion at a rate of 140 µg/kg/min.[1]

    • Intracoronary (IC) this compound: Bolus injection of 40 µg for the right coronary artery and 80 µg for the left coronary artery.[1]

  • FFR Calculation: FFR is calculated as the ratio of mean distal coronary pressure (Pd) to mean aortic pressure (Pa) during maximal hyperemia (FFR = Pd/Pa).

Myocardial Perfusion Imaging with PET

Objective: To quantify myocardial blood flow (MBF) and coronary flow reserve (CFR).

Protocol:

  • Patient Preparation: Patients are typically instructed to abstain from caffeine (B1668208) for at least 12 hours prior to the study.

  • Rest Imaging: A baseline PET scan is acquired after the injection of a radiotracer (e.g., Rubidium-82).

  • Stress Induction: this compound is infused intravenously, typically at a rate of 140 µg/kg/min for 4-6 minutes.

  • Stress Imaging: The radiotracer is injected during peak this compound-induced hyperemia, and a second PET scan is acquired.

  • Data Analysis: MBF is quantified from the PET data for both rest and stress conditions. CFR is calculated as the ratio of stress MBF to rest MBF.

Experimental Workflow for Assessing Reproducibility

A typical workflow to assess the reproducibility of this compound-induced physiological responses involves repeated measurements under standardized conditions.

Start Subject Recruitment & Informed Consent Baseline Baseline Physiological Measurements Start->Baseline Adenosine1 First this compound Administration (Standardized Protocol) Baseline->Adenosine1 Response1 Measure Physiological Response 1 Adenosine1->Response1 Washout Washout Period Response1->Washout Adenosine2 Second this compound Administration (Identical Protocol) Washout->Adenosine2 Response2 Measure Physiological Response 2 Adenosine2->Response2 Analysis Data Analysis: Compare Response 1 & 2 (e.g., Bland-Altman, ICC) Response2->Analysis Conclusion Assess Reproducibility Analysis->Conclusion

Reproducibility Assessment Workflow

References

Safety Operating Guide

Navigating the Safe Disposal of Adenosine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical reagents like adenosine (B11128) is a critical component of maintaining a safe and compliant operational environment. Adherence to established disposal protocols is essential not only for the safety of laboratory personnel but also for environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound and materials contaminated with it.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[1] All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and this compound-contaminated materials involves a systematic approach to waste identification, segregation, containment, and removal.

  • Waste Identification and Segregation : All materials that have come into contact with this compound, including unused product, solutions, and contaminated labware (such as pipette tips, tubes, and gloves), must be classified as chemical waste.[3] This waste stream should be kept separate from non-hazardous trash and other incompatible chemical waste.[3]

  • Waste Collection and Containment :

    • Solid Waste : Solid this compound waste and contaminated disposables should be collected in a designated, durable, and leak-proof container.[1] This container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[3]

    • Liquid Waste : Aqueous solutions containing this compound should be collected in a separate, sealed container that is also clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration.[1] Do not discharge this compound solutions into the sewer system.[2][4]

  • Waste Accumulation and Storage : Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] These containers must be kept securely closed except when adding waste and should be placed in secondary containment to prevent spills.[3]

  • Disposal of Empty Containers : Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous chemical waste.[5] Once decontaminated, the empty containers can be disposed of as regular waste or recycled, depending on institutional policies.[6]

  • Arranging for Waste Disposal : The ultimate disposal of this compound waste should be handled by a licensed chemical destruction plant or through controlled incineration.[4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3]

Quantitative Data Summary

While specific quantitative safety thresholds for this compound disposal are not extensively detailed, the following table summarizes key handling and safety information derived from safety data sheets for related compounds.

ParameterGuideline/ValueSource
Personal Protective Equipment (PPE)Safety glasses with side-shields, lab coat, chemical-resistant gloves[1]
Storage TemperatureRoom temperature; refrigeration may cause crystallization[7]
Spill CleanupAbsorb with inert material (e.g., vermiculite, sand)[3]
Disposal MethodLicensed chemical destruction plant or controlled incineration[4]

Experimental Protocols

Spill Management Protocol

In the event of an this compound spill, the following steps should be taken:

  • Immediately alert personnel in the vicinity.[3]

  • Wearing appropriate PPE, contain the spill.[3]

  • For liquid spills, use an inert absorbent material like vermiculite, sand, or chemical absorbent pads to soak up the substance.[3]

  • For solid spills, carefully sweep the material to avoid generating dust and place it into a suitable container for disposal.[1]

  • Collect the contaminated absorbent material or swept solids and place them in the designated hazardous waste container.[3]

  • Clean the spill area with an appropriate solvent and decontaminate it. All materials used for cleanup must also be disposed of as hazardous waste.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

AdenosineDisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type ppe->identify solid_waste Solid Waste (Unused chemical, contaminated labware) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) identify->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->storage collect_liquid->storage full_or_complete Container Full or Waste Generation Complete? storage->full_or_complete full_or_complete->storage No request_pickup Request Waste Pickup from Environmental Health & Safety (EHS) full_or_complete->request_pickup Yes disposal Disposal by Licensed Chemical Waste Vendor (e.g., Incineration) request_pickup->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for all laboratory personnel handling Adenosine. Adherence to these protocols is mandatory to ensure a safe research environment and maintain the integrity of your work. Researchers, scientists, and drug development professionals working with this compound must be fully aware of the potential hazards and necessary precautions to take. While this compound is not classified as a hazardous substance by all regulatory bodies, it is prudent to handle it with a consistent level of care to minimize any potential risk.[1][2]

The following information synthesizes data from multiple safety data sheets (SDS) and general laboratory safety guidelines to provide a comprehensive operational and disposal plan.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against potential exposure when handling chemical compounds. For this compound, the recommended PPE is summarized below. It is crucial to always inspect PPE for any damage before use.[3][4]

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] Contact lenses can pose a special hazard as they may absorb and concentrate irritants.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Nitrile gloves are preferred for their chemical resistance and tendency to visibly tear upon puncture.[6] Always inspect gloves for tears or punctures before use. Gloves should be removed and disposed of immediately if contamination is suspected, followed by thorough hand washing.[3][4] Never wash or reuse disposable gloves.[6]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.A fully buttoned lab coat should be worn to protect the body and clothing from potential spills.[3][7] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Use should be based on a risk assessment of the specific procedure, especially when handling the compound as a powder outside of a chemical fume hood or in areas with poor ventilation.[3] For dust formation, a particulate filter device (EN 143), such as a P1 filter, may be necessary.[8]

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Proper technique in donning and doffing PPE is critical to prevent cross-contamination. The following are step-by-step procedural guides.

Donning PPE Workflow:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, fully-buttoned laboratory coat.

  • Respirator (if required): If your risk assessment indicates the need for respiratory protection, perform a seal check to ensure it fits correctly.

  • Eye and Face Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE Workflow (to minimize contamination):

  • Gloves: Remove gloves first. Using a gloved hand, peel off the first glove from the cuff, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward, touching only the inside of the garment, and store or dispose of it as per your institution's guidelines.

  • Eye and Face Protection: Remove eye and face protection by handling the earpieces or strap.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational Plan for Handling this compound

A systematic approach to handling this compound will further ensure safety.

  • Preparation: Work in a well-ventilated laboratory. For handling the solid form of this compound, a chemical fume hood is recommended to minimize inhalation exposure.[5] Ensure the work area is clean and uncluttered.

  • Handling: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke in the handling area.[9]

  • Spill Management: In case of a small spill, carefully sweep or wipe up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3][9] For larger spills, evacuate the area and alert emergency responders.[9]

  • Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.[4][9]

Disposal Plan for Contaminated Materials

Proper disposal of all materials contaminated with this compound is crucial to prevent environmental contamination and adhere to regulatory compliance.

  • Waste Categorization: All materials that have come into contact with this compound, including unused compounds, contaminated PPE (gloves, etc.), and labware (e.g., pipette tips, tubes), should be treated as chemical waste.[10]

  • Solid Waste: Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.[9][10]

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible container.[10] Do not dispose of this compound down the drain.[10]

  • Waste Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[10]

Visual Guides to Safety Protocols

To further clarify the procedural workflows, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step plan for the disposal of contaminated PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Assess Task Assess Handling Procedure (e.g., weighing solid, preparing solution) Risk Level Determine Potential for Exposure (Inhalation, Dermal) Assess Task->Risk Level Base PPE Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat Risk Level->Base PPE Low Risk (e.g., handling dilute solutions) Enhanced PPE Enhanced PPE: - Chemical Splash Goggles - Face Shield - NIOSH-approved Respirator Risk Level->Enhanced PPE High Risk (e.g., handling powder outside of fume hood)

Caption: PPE Selection Workflow for Handling this compound.

PPE_Disposal_Plan Start Handling Procedure Complete Doff Gloves Remove Gloves using Proper Technique Start->Doff Gloves Doff Gown Remove Lab Coat (Turn Inside Out) Doff Gloves->Doff Gown Doff Eye Protection Remove Eye/Face Protection Doff Gown->Doff Eye Protection Doff Respirator Remove Respirator (if applicable) Doff Eye Protection->Doff Respirator Dispose Place all Contaminated PPE in Designated Hazardous Waste Container Doff Respirator->Dispose Hand Hygiene Wash Hands Thoroughly with Soap and Water Dispose->Hand Hygiene

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。